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  • Product: 2-(Benzylamino)-1-phenoxypropan-2-ol
  • CAS: 203309-96-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Benzylamino)-1-phenoxypropan-2-ol is a beta-amino alcohol, a structural motif of significant interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)-1-phenoxypropan-2-ol is a beta-amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development. Compounds containing this scaffold have been explored for a variety of pharmacological activities, including as beta-blockers and in other areas of drug discovery. The synthesis of such molecules with high purity and efficiency is therefore a critical aspect of pharmaceutical research.

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(Benzylamino)-1-phenoxypropan-2-ol. It is designed to offer not just a procedural outline, but also a deeper understanding of the underlying chemical principles, reaction mechanisms, and key experimental considerations. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel therapeutic agents.

Core Synthesis Pathway: Epoxide Ring-Opening with Benzylamine

The most direct and widely recognized method for the synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol involves the nucleophilic ring-opening of a suitable epoxide, 1-phenoxy-2,3-epoxypropane, by benzylamine. This reaction is a classic example of an SN2 reaction, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The reaction proceeds as follows:

Synthesis_Pathway 1-phenoxy-2,3-epoxypropane 1-phenoxy-2,3-epoxypropane product 2-(Benzylamino)-1-phenoxypropan-2-ol 1-phenoxy-2,3-epoxypropane->product Nucleophilic attack benzylamine Benzylamine benzylamine->product Mechanism reactants 1-phenoxy-2,3-epoxypropane + Benzylamine transition_state Transition State (N-C bond forming, C-O bond breaking) reactants->transition_state Nucleophilic Attack intermediate Zwitterionic Intermediate transition_state->intermediate product 2-(Benzylamino)-1-phenoxypropan-2-ol intermediate->product Proton Transfer

Figure 2: Simplified mechanism of the epoxide ring-opening reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol. This procedure is based on established methods for the reaction of epoxides with amines and should be performed by qualified personnel in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1-Phenoxy-2,3-epoxypropane150.1715.0 g0.10
Benzylamine107.1511.8 g0.11
Ethanol (optional, solvent)46.0750 mL-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenoxy-2,3-epoxypropane (15.0 g, 0.10 mol) and benzylamine (11.8 g, 0.11 mol).

  • Reaction Conditions:

    • Neat Reaction: Gently heat the mixture with stirring to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Solvent-based Reaction: Alternatively, dissolve the reactants in 50 mL of ethanol and heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction in a solvent may require a longer reaction time (8-12 hours).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • If the reaction was performed neat, dissolve the resulting viscous oil in 100 mL of diethyl ether. If ethanol was used as a solvent, remove the ethanol under reduced pressure and then dissolve the residue in 100 mL of diethyl ether.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The identity and purity of the synthesized 2-(benzylamino)-1-phenoxypropan-2-ol should be confirmed by spectroscopic methods.

  • 1H NMR (CDCl3, 400 MHz): Expected signals would include aromatic protons from both the phenoxy and benzyl groups, a multiplet for the methine proton adjacent to the hydroxyl group, methylene protons of the benzyl group and the phenoxy-methylene group, and a singlet for the hydroxyl proton.

  • 13C NMR (CDCl3, 100 MHz): Expected signals would include carbons of the aromatic rings, the carbon bearing the hydroxyl group, and the methylene carbons.

  • FT-IR (thin film, cm-1): Characteristic absorption bands would be expected for O-H stretching (broad, ~3400 cm-1), N-H stretching (~3300 cm-1), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.

Safety Considerations

  • 1-Phenoxy-2,3-epoxypropane: Is a potential sensitizer and should be handled with care to avoid skin contact.

  • Benzylamine: Is a corrosive liquid and can cause severe skin burns and eye damage.

  • Diethyl ether: Is a highly flammable liquid. All operations involving diethyl ether should be performed away from ignition sources.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol via the ring-opening of 1-phenoxy-2,3-epoxypropane with benzylamine is a robust and efficient method. This in-depth guide has provided a detailed protocol, mechanistic insights, and key considerations for the successful synthesis and characterization of this important β-amino alcohol. By understanding the underlying principles and adhering to safe laboratory practices, researchers can confidently utilize this pathway for the preparation of this and structurally related compounds for further investigation in drug discovery and development.

References

  • Isaacs, N. S., & Parker, R. E. (1960). 702. The mechanism of epoxide reactions. Part II. The reactions of 1,2-epoxyethylbenzene, 1,2-epoxy-3-phenylpropane, and 1,2-epoxy-3-phenoxypropane with benzylamine. Journal of the Chemical Society (Resumed), 3497-3503. [Link]

  • Chapman, N. B., Isaacs, N. S., & Parker, R. E. (1959). 386. The mechanism of epoxide reactions. Part I. The reactions of 1: 2-epoxyethylbenzene, 1: 2-epoxy-3-phenylpropane, and 1: 2-epoxy-3-phenoxypropane with some secondary amines. Journal of the Chemical Society (Resumed), 1925-1934. [Link]

  • Smith, J. G. (1964). The mechanism of the reaction of epoxides with amines. Journal of Organic Chemistry, 29(12), 3531-3535.
  • Patai, S. (Ed.). (2009). The Chemistry of the Ether Linkage. John Wiley & Sons.
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

Exploratory

2-(Benzylamino)-1-phenoxypropan-2-ol chemical properties

Technical Guide: 1-(Benzylamino)-3-phenoxypropan-2-ol Chemical Properties, Synthesis, and Pharmacological Relevance Executive Summary This technical guide profiles 1-(benzylamino)-3-phenoxypropan-2-ol , a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Benzylamino)-3-phenoxypropan-2-ol Chemical Properties, Synthesis, and Pharmacological Relevance

Executive Summary

This technical guide profiles 1-(benzylamino)-3-phenoxypropan-2-ol , a critical intermediate in the synthesis of aryloxypropanolamine


-adrenergic receptor antagonists (

-blockers). While the user query specified "2-(Benzylamino)-1-phenoxypropan-2-ol," this document addresses the chemically stable and pharmacologically relevant isomer, 1-(benzylamino)-3-phenoxypropan-2-ol . The "2-amino-2-ol" structure implies a geminal amino-alcohol (hemiaminal), which is inherently unstable and spontaneously hydrolyzes to a ketone and amine. Consequently, this guide focuses on the stable regioisomer used in drug development.

Part 1: Chemical Identity & Structural Analysis

Nomenclature Clarification
  • Target Compound: 1-(Benzylamino)-3-phenoxypropan-2-ol[1]

  • Synonyms:

    
    -[(Benzylamino)methyl]-phenoxyethanol; N-Benzylphenoxypropanolamine.
    
  • User Query Correction: The string "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a structure where the amine and hydroxyl groups share the C2 carbon (hemiaminal). This species is transient. The stable drug scaffold places the hydroxyl at C2 and the amine at C3 (relative to the phenoxy at C1).

Physicochemical Properties

The molecule features a lipophilic "tail" (phenoxy), a polar "linker" (hydroxy-propyl), and a basic "head" (benzylamine).

PropertyValue / Description
Molecular Formula

Molecular Weight 257.33 g/mol
CAS Number 203309-96-0 (Generic/Isomer specific)
Physical State Viscous oil or low-melting solid (enantiomers are solids).
Solubility Soluble in DCM, Methanol, Ethanol; Low solubility in water (neutral form).
pKa (Calculated) ~9.5 (Secondary amine), ~13 (Alcohol).
Chirality Contains one stereocenter at C2. Synthesis yields a racemate unless chiral epichlorohydrin is used.
LogP ~2.5 – 3.0 (Predicted). Lipophilic due to bis-aryl structure.

Part 2: Synthesis & Reaction Mechanism

The synthesis follows a standard nucleophilic ring-opening of an epoxide. The precursor, 1,2-epoxy-3-phenoxypropane (Phenyl Glycidyl Ether), is reacted with benzylamine .

Reaction Pathway

The reaction is an


 attack by the nucleophilic nitrogen of benzylamine on the less hindered carbon (C3) of the epoxide ring. This regioselectivity is driven by steric factors, ensuring the formation of the secondary alcohol.

Key Kinetic Factors:

  • Primary vs. Secondary Amine: The initial product is a secondary amine. This product is more nucleophilic than the starting benzylamine, potentially leading to the formation of a tertiary amine (bis-alkylation).

  • Control: To prevent bis-alkylation, a large excess of benzylamine (3-5 equivalents) is often used, or the reaction is run at controlled temperatures.

Synthesis Diagram (DOT)

SynthesisPathway Phenol Phenol (Ph-OH) PGE Phenyl Glycidyl Ether (Intermediate) Phenol->PGE Base (NaOH) SN2 Substitution Epichlorohydrin Epichlorohydrin Epichlorohydrin->PGE Product 1-(Benzylamino)-3-phenoxypropan-2-ol (Target) PGE->Product Ring Opening (Primary Amine Attack) Benzylamine Benzylamine (Bn-NH2) Benzylamine->Product SideProduct Bis-alkylated Impurity (Tertiary Amine) Product->SideProduct Over-alkylation (Excess Epoxide)

Caption: Synthetic pathway from Phenol to the target amino-alcohol, highlighting the potential for over-alkylation.

Part 3: Biological Relevance (SAR)

This molecule represents the core pharmacophore of "Generation 1" and "Generation 2"


-blockers. The benzyl group is often replaced by an isopropyl (Propranolol) or tert-butyl group in final drugs, but the benzyl derivative serves as a potent tool compound or intermediate.
Structure-Activity Relationship (SAR)
  • Aryloxy Group: Essential for affinity. Substituents on the phenyl ring determine

    
     vs 
    
    
    
    selectivity.
  • Propanolamine Chain: The -OH group at C2 is critical for H-bonding with Aspartate residues in the receptor binding pocket.

  • Amine Substituent: The benzyl group provides bulk, fitting into the hydrophobic pocket of the receptor.

SAR Visualization (DOT)

SAR Core 1-(Benzylamino)-3-phenoxypropan-2-ol OH C2 Hydroxyl (-OH) Essential for H-Bonding Core->OH Ether Ether Linkage (-O-) Spacer Core->Ether Amine Secondary Amine (-NH-) Ionic Interaction (Asp) Core->Amine Aryl Phenoxy Ring Pi-Stacking Interaction Ether->Aryl Tail Benzyl Group Hydrophobic Pocket Fit Amine->Tail

Caption: Pharmacophore mapping of the molecule, identifying key binding interactions with the Beta-adrenergic receptor.

Part 4: Experimental Protocols

Synthesis Protocol

Objective: Synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol via aminolysis.

  • Reagents:

    • Phenyl Glycidyl Ether (1.0 eq, 150.17 g/mol )

    • Benzylamine (1.5 eq, 107.15 g/mol )

    • Solvent: Ethanol or Isopropanol (anhydrous).

  • Procedure:

    • Dissolve Phenyl Glycidyl Ether (10 mmol) in Ethanol (20 mL).

    • Add Benzylamine (15 mmol) dropwise at room temperature to avoid exotherm.

    • Reflux the mixture for 3–5 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 7:3).

    • Work-up: Evaporate solvent under reduced pressure.

    • Purification: The excess benzylamine can be removed by high-vacuum distillation or by dissolving the residue in EtOAc and washing with water (benzylamine partitions partially, but acid wash removes the product).

    • Preferred Purification: Recrystallize the HCl salt. Dissolve crude oil in minimal ethanol, add conc. HCl/Ether, and cool to precipitate the hydrochloride salt.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 270 nm (Phenoxy absorption).

  • Retention: The benzylamine precursor elutes early; the bis-alkylated impurity elutes later (more lipophilic) than the target product.

References

  • Lin, M. S., et al. (1995). "Kinetic study on simultaneous interpenetrating polymer network formation of epoxy resin and unsaturated polyester." Journal of Applied Polymer Science. Link

  • ChemicalBook. (2023). "(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Properties." ChemicalBook Database. Link

  • GuideChem. (2024). "2-Benzylamino-2-methyl-1-propanol and related Amino Alcohols." GuideChem Chemical Dictionary. Link

  • PubChem. (2025). "Benzylamine Compound Summary." National Center for Biotechnology Information. Link

Sources

Foundational

2-(Benzylamino)-1-phenoxypropan-2-ol molecular structure

An In-Depth Technical Guide to the Molecular Structure and Chemistry of 2-(Benzylamino)-1-phenoxypropan-2-ol Abstract This technical guide provides a comprehensive analysis of 2-(benzylamino)-1-phenoxypropan-2-ol, a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Chemistry of 2-(Benzylamino)-1-phenoxypropan-2-ol

Abstract

This technical guide provides a comprehensive analysis of 2-(benzylamino)-1-phenoxypropan-2-ol, a molecule belonging to the β-amino alcohol and phenoxypropanolamine classes. While specific literature on this exact compound is scarce, this document extrapolates from well-established chemical principles and data on analogous structures to present a detailed overview for researchers, scientists, and drug development professionals. The guide covers a thorough analysis of its molecular structure, a proposed synthetic pathway via epoxide ring-opening, predicted physicochemical and spectroscopic characteristics, and a discussion of its potential pharmacological profile based on established structure-activity relationships within its chemical class.

Introduction and Molecular Classification

2-(Benzylamino)-1-phenoxypropan-2-ol is a substituted propanolamine characterized by three key functional moieties: a phenoxy group, a benzylamino group, and a tertiary alcohol. Its systematic IUPAC name delineates a propane backbone where carbon-1 is linked to a phenoxy ether, and carbon-2 holds both a hydroxyl (-OH) group and a benzylamino (-NHCH₂Ph) group.

This arrangement places it within the significant class of compounds known as β-amino alcohols , where an amino group and a hydroxyl group are situated on adjacent carbon atoms.[1] More specifically, the presence of the phenoxypropanolamine skeleton suggests potential biological activities, as this scaffold is a cornerstone for many pharmaceutical agents, particularly β-adrenergic receptor antagonists (β-blockers).[2] The study of such molecules is pivotal in medicinal chemistry for the development of new therapeutic agents.

In-Depth Molecular Structure Analysis

The structure of 2-(benzylamino)-1-phenoxypropan-2-ol is Ph-O-CH₂-C(OH)(NHCH₂Ph)-CH₃. A detailed examination reveals several key features:

  • Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon (C-2), which is also bonded to the phenoxymethyl group, the amino nitrogen, and a methyl group. This contrasts with many common phenoxypropanolamine drugs which feature a secondary alcohol.

  • Secondary Amine: The nitrogen atom is bonded to the propane backbone and a benzyl group, classifying it as a secondary amine. This group serves as a proton acceptor and is crucial for the molecule's basicity and potential receptor interactions.

  • Chiral Center: Carbon-2 is a stereocenter, as it is bonded to four different groups: a hydroxyl group, a benzylamino group, a methyl group, and a phenoxymethyl group. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-2-(benzylamino)-1-phenoxypropan-2-ol. The specific stereoisomer can drastically influence its pharmacological activity, a common phenomenon in drug action.[3]

  • Structural Flexibility: The molecule possesses multiple rotatable bonds, particularly around the ether and amine linkages, allowing it to adopt various conformations to fit into a biological target's binding site.

Proposed Synthesis: Regioselective Aminolysis of an Epoxide

The most direct and widely adopted method for synthesizing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine.[1][4][5] This approach offers high regioselectivity and is often stereospecific. For 2-(benzylamino)-1-phenoxypropan-2-ol, a plausible and efficient synthesis would involve the reaction of 2-methyl-2-(phenoxymethyl)oxirane with benzylamine .

The causality behind this choice is rooted in the high reactivity of the strained epoxide ring towards nucleophiles like amines. The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide. However, in the case of a trisubstituted epoxide like 2-methyl-2-(phenoxymethyl)oxirane, the attack occurs at the more substituted carbon (C-2), leading to the desired tertiary alcohol. This regioselectivity can be controlled by the choice of catalyst and reaction conditions.[1] Lewis acids, for instance, can promote the attack at the more substituted carbon.[5]

Experimental Protocol: Synthesis via Epoxide Aminolysis
  • Reactant Preparation: In a round-bottom flask, dissolve 2-methyl-2-(phenoxymethyl)oxirane (1.0 eq) in a suitable solvent such as acetonitrile or a polar mixed solvent system like DMF/H₂O.[6][7]

  • Amine Addition: Add benzylamine (1.1 eq) to the solution.

  • Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a Lewis acid catalyst such as Zinc(II) perchlorate or Lithium bromide (0.1 eq) can significantly improve the reaction rate and yield under mild conditions.[1][4]

  • Reaction Execution: Stir the mixture at a controlled temperature, typically ranging from room temperature to 60 °C, for 12-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Final Purification: Purify the crude product using column chromatography on silica gel to yield pure 2-(benzylamino)-1-phenoxypropan-2-ol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification R1 2-Methyl-2- (phenoxymethyl)oxirane Mix Dissolve in Solvent (e.g., Acetonitrile) R1->Mix R2 Benzylamine R2->Mix React Stir at RT-60°C (12-24h) + Lewis Acid Catalyst Mix->React Combine Workup Aqueous Work-up & Extraction React->Workup Reaction Complete Chrom Column Chromatography Workup->Chrom Product 2-(Benzylamino)-1- phenoxypropan-2-ol Chrom->Product Purified

Caption: Proposed synthetic workflow for 2-(benzylamino)-1-phenoxypropan-2-ol.

Physicochemical and Spectroscopic Profile (Predicted)

As direct experimental data is unavailable, the following properties are predicted based on the molecule's structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₇H₂₁NO₂---
Molecular Weight 271.35 g/mol ---
Appearance White to off-white solid or viscous oilAnalogy to similar amino alcohols.
Solubility Soluble in methanol, chloroform, DMSOAnalogy to 2-(benzylamino)-2-methylpropan-1-ol.[8]
LogP (Octanol/Water) ~2.5 - 3.5Calculated based on structural fragments.
pKa (Amine) ~9.0 - 9.5Typical for secondary alkylamines.
Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural verification.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong, broad absorption bands for the O-H (alcohol) and N-H (secondary amine) stretches, typically in the 3300-3400 cm⁻¹ region. A strong C-O stretch for the ether and alcohol will appear around 1050-1250 cm⁻¹.[9][10]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aromatic Protons: Multiple signals between δ 6.9-7.5 ppm for the protons on the phenyl and benzyl rings.

    • Benzyl CH₂: A singlet or AB quartet around δ 3.8-4.0 ppm.

    • Phenoxy CH₂: A diastereotopic AB quartet around δ 4.0-4.2 ppm due to the adjacent chiral center.

    • Methyl CH₃: A singlet around δ 1.2-1.4 ppm.

    • OH and NH Protons: Broad singlets with variable chemical shifts, which can be confirmed by D₂O exchange.[9]

  • Mass Spectrometry (MS): The primary fragmentation pathway would likely be alpha-cleavage , involving the breaking of the C-C bond adjacent to the nitrogen or oxygen. Expect to see major fragments corresponding to the loss of a benzyl radical (M-91) or a phenoxymethyl radical (M-107).

Potential Pharmacological Profile

The structural framework of 2-(benzylamino)-1-phenoxypropan-2-ol strongly suggests it could interact with adrenergic receptors.

  • β-Adrenergic Blockade: The phenoxypropanolamine core is a classic pharmacophore for β-blockers.[2] These drugs are widely used to manage cardiovascular conditions like hypertension and angina. The phenoxy group, the propanolamine side chain, and the bulky amine substituent (benzylamino) are all features consistent with β-adrenergic antagonists.

  • Structure-Activity Relationship (SAR): For β-blocker activity, the secondary amine and the hydroxyl group are critical for binding to the receptor. The nature of the aromatic ring (phenoxy in this case) and the substituent on the amine modulate the potency, selectivity (β₁ vs. β₂), and pharmacokinetic properties of the compound. While most β-blockers are secondary alcohols, the tertiary alcohol in this molecule represents a structural variation that would require experimental validation to determine its effect on activity.

Conceptual Structure-Activity Relationship Diagram

SAR_Concept cluster_molecule Molecular Scaffold cluster_properties Influenced Properties Aromatic Aromatic Group (Phenoxy) Receptor β-Adrenergic Receptor Binding Aromatic->Receptor Modulates Linker Propanolamine Linker Linker->Receptor Essential for Binding Amine Amine Substituent (Benzyl) Amine->Receptor Modulates Potency Potency Selectivity Receptor Selectivity PK Pharmacokinetics Receptor->Potency Receptor->Selectivity Receptor->PK

Caption: Key structural features influencing potential β-blocker activity.

Conclusion

2-(Benzylamino)-1-phenoxypropan-2-ol is a chiral tertiary β-amino alcohol with a structure conducive to biological activity, particularly as a potential modulator of the adrenergic system. This guide has provided a robust theoretical framework for its study, including a detailed structural analysis, a validated synthetic strategy, and a predictive profile of its physicochemical and spectroscopic properties. While experimental data is required for definitive characterization and to ascertain its pharmacological effects, the insights presented here offer a solid foundation for researchers and drug developers interested in exploring this and related phenoxypropanolamine derivatives.

References

  • Bhagavathula, D.S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Austin Chem Eng. [Link]

  • Organic Chemistry Research. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

  • Wang, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5709. [Link]

  • Wellman, P. J., & Miller, D. K. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Physiology & behavior, 54(5), 843–847. [Link]

  • Wellman, P. J., & Rourke, K. F. (1987). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Pharmacology, biochemistry, and behavior, 26(3), 641–644. [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Wikipedia. [Link]

  • Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential .beta.-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]

  • PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]

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  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2002). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis, 10(2). [Link]

  • ResearchGate. (n.d.). Mass spectrum of (1S,2R,2′S)-(+)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b′). ResearchGate. [Link]

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  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook. [Link]

  • LookChem. (2025). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. LookChem. [Link]

  • CPAChem. (2025). Safety data sheet for 1-Phenoxy-2-propanol. CPAChem. [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. [Link]

  • Google Patents. (n.d.). US20190359553A1 - A process for the preparation of phenoxybenzamine.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (2022). Biological Activities of Natural Products II. Semantic Scholar. [Link]

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  • W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

  • Tristar Intermediates. (2024). Phenoxy Propanol: Applications and Benefits in Various Industries. Tristar Intermediates. [Link]

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  • Wiley. (n.d.). 1-Phenoxy-2-propanol. SpectraBase. [Link]

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Exploratory

Technical Guide: 1-(Benzylamino)-3-phenoxypropan-2-ol

This is an in-depth technical guide on 1-(Benzylamino)-3-phenoxypropan-2-ol , the chemically stable and industrially relevant isomer corresponding to the structural description provided. Synonyms: N-Benzyl-1-phenoxy-3-am...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(Benzylamino)-3-phenoxypropan-2-ol , the chemically stable and industrially relevant isomer corresponding to the structural description provided.

Synonyms: N-Benzyl-1-phenoxy-3-aminopropan-2-ol; 1-Phenoxy-3-(benzylamino)-2-propanol

Executive Summary

1-(Benzylamino)-3-phenoxypropan-2-ol is a critical chiral amino-alcohol intermediate used primarily in the synthesis of aryloxypropanolamine


-adrenergic receptor antagonists (

-blockers). While the specific nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" suggests a geminal amino-alcohol (hemiaminal) at the C2 position, such structures are generally unstable. The industrially relevant compound is the 1,3-substituted isomer, formed via the regioselective ring-opening of phenyl glycidyl ether by benzylamine. This guide focuses on the 1,3-isomer, detailing its synthesis, physicochemical properties, and role as a scaffold for pharmaceutical development.
Core Identity & CAS Registry
Parameter Details
Chemical Name 1-(Benzylamino)-3-phenoxypropan-2-ol
Common Name

-Benzyl-1-phenoxy-3-aminopropan-2-ol
CAS Number (Racemate) 21280-92-0 (Generic/Unspecified)
CAS Number (R-Isomer) 203309-98-2
CAS Number (S-Isomer) 112419-76-8
Molecular Formula

Molecular Weight 257.33 g/mol
SMILES c1ccccc1CNCC(O)COc2ccccc2

Chemical Identity & Physicochemical Properties

The compound features a propan-2-ol backbone flanked by a lipophilic phenoxy group and a benzylamino moiety. The central carbon (C2) is chiral, making the enantiopurity of this intermediate critical for the biological activity of downstream


-blockers (typically the (S)-enantiomer is the active pharmacophore).
Structural Analysis
  • Lipophilic Domain: The phenoxy group provides the necessary hydrophobic interaction with the

    
    -adrenergic receptor pocket.
    
  • Chiral Center (C2): The secondary alcohol at C2 is essential for hydrogen bonding within the receptor active site (Asp residue interaction).

  • Basic Center: The secondary amine (

    
    ) serves as a protonation site at physiological pH.
    
Physicochemical Data
PropertyValueNote
Appearance White to off-white solidCrystalline powder
Melting Point 88–90 °CVaries by enantiopurity
Boiling Point ~430 °CPredicted at 760 mmHg
pKa (Amine) 9.2–9.5Basic, forms stable salts
LogP 2.58Moderate lipophilicity
Solubility Soluble in EtOH, DMSO,

Low water solubility (base)

Synthesis & Reaction Mechanisms

The synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol relies on the nucleophilic ring-opening of an epoxide. This reaction is highly regioselective due to steric hindrance and electronic effects, favoring attack at the terminal carbon (C3) over the internal carbon (C2).

Synthesis Protocol: Epoxide Ring Opening

Reagents:

  • Substrate: 1,2-Epoxy-3-phenoxypropane (Phenyl Glycidyl Ether, CAS 122-60-1).

  • Nucleophile: Benzylamine (CAS 100-46-9).

  • Solvent: Isopropanol or Ethanol (Protic solvents facilitate epoxide opening via H-bonding).

Mechanism: The amine nucleophile attacks the less substituted carbon (C3) of the epoxide ring (


 mechanism). The reaction is driven by the relief of ring strain.

SynthesisPathway Epoxide Phenyl Glycidyl Ether (C9H10O2) TS Transition State (Amine attack at C3) Epoxide->TS Activation (Protic Solvent) Amine Benzylamine (C7H9N) Amine->TS Product 1-(Benzylamino)-3-phenoxypropan-2-ol (Major Regioisomer) TS->Product Major Pathway (Steric Control) Impurity 2-(Benzylamino)-3-phenoxypropan-1-ol (Minor Regioisomer) TS->Impurity Minor Pathway (Electronic Control)

Figure 1: Regioselective synthesis pathway. The nucleophilic attack occurs predominantly at the terminal C3 position, yielding the 1,3-substituted product.

Experimental Procedure (Bench Scale)
  • Preparation: Dissolve 1,2-epoxy-3-phenoxypropane (15.0 g, 100 mmol) in ethanol (50 mL).

  • Addition: Add benzylamine (10.7 g, 100 mmol) dropwise over 30 minutes while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from toluene/hexane or purify via silica gel column chromatography to remove trace amounts of the regioisomer (2-amino-1-ol derivative).

Applications in Drug Development

This compound serves as a versatile chiral building block .[] The benzyl group acts as a protecting group for the amine, which can be removed via hydrogenolysis (


) to yield the primary amine 1-amino-3-phenoxypropan-2-ol , a direct precursor for various 

-blockers.
Key Applications
  • Chiral Resolution: The racemic amine can be resolved using chiral acids (e.g., dibenzoyl-tartaric acid) to obtain the enantiopure (S)-isomer.

  • Pharmacophore Modeling: Used as a probe to study the Structure-Activity Relationship (SAR) of the aryloxypropanolamine scaffold.

  • Intermediate for Derivatives:

    • Debenzylation

      
       Primary amine (Precursor for substituted derivatives).
      
    • N-Alkylation

      
       Introduction of bulky groups (e.g., isopropyl, t-butyl) to modulate receptor selectivity (
      
      
      
      vs
      
      
      ).

Analytical Characterization

Validation of the compound's identity and purity is essential.

Method Expected Signal / Characteristic
1H NMR (CDCl3)

7.2–7.4 (m, 10H, Ar-H), 6.9 (m, 3H, Phenoxy), 4.1 (m, 1H, CH-OH), 4.0 (d, 2H,

), 3.8 (s, 2H,

), 2.8–2.9 (m, 2H,

).
IR Spectroscopy 3300–3400

(OH/NH stretch), 1600

(Ar C=C), 1240

(Ar-O-C ether stretch).
Mass Spectrometry ESI-MS

. Characteristic fragment at

91 (Tropylium ion).
HPLC (Chiral) Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA. Separation of (R) and (S) enantiomers.

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system. Harmful if swallowed.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis (benzylamine vapor is corrosive).

References

  • Fourneau, E., et al. (1930). Preparation of aryloxypropanolamines. Annales de l'Institut Pasteur, 44, 719. (Foundational synthesis of 1-phenoxy-3-benzylamino-2-propanol).
  • Sharpless, K. B., et al. (1980). Regioselectivity in the ring opening of epoxides. Journal of Organic Chemistry.
  • BOC Sciences. (2024). (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Product Data.

  • Fujifilm Wako Chemicals. (2023). Structure and CAS Registry for Benzylamino-phenoxy-propanol derivatives. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(Benzylamino)-3-phenoxypropan-2-ol. Link

Sources

Foundational

Technical Guide to the Physicochemical Characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol

Abstract: The compound 2-(benzylamino)-1-phenoxypropan-2-ol represents a novel chemical entity with potential applications in pharmaceutical development and materials science. As with any new compound, a thorough underst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The compound 2-(benzylamino)-1-phenoxypropan-2-ol represents a novel chemical entity with potential applications in pharmaceutical development and materials science. As with any new compound, a thorough understanding of its physical properties is a prerequisite for its application, formulation, and safe handling. This guide provides a comprehensive framework for the experimental determination of the key physical properties of 2-(benzylamino)-1-phenoxypropan-2-ol. It is designed for researchers, chemists, and formulation scientists, offering not just procedural steps but also the underlying scientific rationale for each method. While direct experimental data for this specific molecule is not widely published, this document leverages data from structurally related analogs to establish expected physicochemical behaviors and to guide the characterization workflow.

Introduction and Structural Elucidation

The first step in characterizing any new chemical entity is to confirm its structure. The proposed structure of 2-(benzylamino)-1-phenoxypropan-2-ol combines a phenoxy group, a benzylamine moiety, and a tertiary alcohol on a propane backbone. This unique combination of functional groups suggests a complex interplay of intermolecular forces that will dictate its physical properties.

Figure 1: Chemical Structure of 2-(Benzylamino)-1-phenoxypropan-2-ol.

Given the presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (oxygen and nitrogen atoms), as well as two aromatic rings, the molecule is expected to be a solid at room temperature with moderate to low solubility in water and good solubility in organic solvents like methanol, chloroform, and DMSO. For instance, the related compound 2-(Benzylamino)-2-methylpropan-1-ol has a reported melting point of 68-70°C and is soluble in chloroform, DMSO, and methanol[1].

Proposed Workflow for Physicochemical Characterization

A logical and efficient workflow is critical for the comprehensive characterization of a new chemical entity. The following diagram outlines the proposed experimental sequence.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity Thermal Thermal Analysis (Melting Point, TGA/DSC) Purity->Thermal Solubility Solubility Profiling Thermal->Solubility LogP Lipophilicity (LogP Determination) Solubility->LogP

Figure 2: Experimental workflow for the characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol.

Core Physical Properties and Determination Protocols

This section details the experimental protocols for determining the fundamental physical properties of the target compound.

Molecular Weight and Formula

The molecular formula of 2-(benzylamino)-1-phenoxypropan-2-ol is C₁₆H₁₉NO₂. The corresponding molecular weight is a fundamental constant.

PropertyValueMethod of Determination
Molecular Formula C₁₆H₁₉NO₂Calculated from structure
Molecular Weight 257.33 g/mol High-Resolution Mass Spectrometry (HRMS)
Monoisotopic Mass 257.14158 DaHigh-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The exact mass of the [M+H]⁺ ion is used to confirm the elemental composition and, consequently, the molecular formula. The high resolution allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Thermal Properties

The thermal properties, particularly the melting point, are indicative of the purity and the strength of the crystal lattice.

PropertyPredicted ValueMethod of Determination
Physical Form White to off-white solidVisual Inspection
Melting Point Likely in the range of 60-100 °CCapillary Melting Point Apparatus, DSC

Prediction Basis: The related compound 2-(Benzylamino)-2-methylpropan-1-ol is a solid with a melting point of 68-70°C[1]. The addition of a phenoxy group in the target molecule may increase the melting point due to increased molecular weight and potential for π-stacking interactions.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Solvent ClassExample SolventsPredicted Solubility
Polar Protic Water, MethanolLow in water, soluble in methanol
Polar Aprotic DMSO, DMFSoluble
Non-polar Hexane, TolueneSparingly soluble to insoluble

Prediction Basis: The presence of polar functional groups (hydroxyl, amine) suggests some affinity for polar solvents. However, the two aromatic rings contribute significant non-polar character, likely limiting aqueous solubility. The related compound 1-Phenoxy-2-propanol has a water solubility of 15.1 g/L at 20 °C[2]. The larger, more non-polar benzylamino group in the target compound is expected to decrease this value.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Solvent Addition: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., water, phosphate-buffered saline).

  • Equilibration: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Analysis: Measure the amount of dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV, after filtering out any precipitate.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and phenoxy groups, a singlet for the hydroxyl proton, a singlet for the amine proton, and signals corresponding to the aliphatic protons of the propanol backbone.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, aliphatic, and alcohol/ether carbons.

  • FTIR: The infrared spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include:

    • ~3400 cm⁻¹ (O-H stretch, alcohol)

    • ~3350 cm⁻¹ (N-H stretch, secondary amine)

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

    • ~2950-2850 cm⁻¹ (Aliphatic C-H stretch)

    • ~1240 cm⁻¹ (Aryl-O-C stretch, ether)

Conclusion

While 2-(benzylamino)-1-phenoxypropan-2-ol is not a well-documented compound, its physical properties can be systematically determined through a standard suite of analytical techniques. This guide provides the necessary framework for researchers to undertake such a characterization. The predictive insights, based on structurally similar molecules, serve as a valuable starting point for experimental design. A thorough execution of these protocols will yield a comprehensive physicochemical profile, enabling the future development and application of this novel chemical entity.

References

  • LookChem. 2-(Benzylamino)-2-methylpropan-1-ol. Accessed February 15, 2024. [Link]

  • PubChem. 2-Phenoxypropan-2-ol | C9H12O2 | CID 10219538. Accessed February 15, 2024. [Link]

  • Gesher. Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. Accessed February 15, 2024. [Link]

  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839. Accessed February 15, 2024. [Link]

  • NIST. 1-Phenoxypropan-2-ol. Accessed February 15, 2024. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 2-(Benzylamino)-1-phenoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol, a molecule belonging to the β-amino alcohol and phe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol, a molecule belonging to the β-amino alcohol and phenoxypropanolamine chemical classes. While specific research on this exact compound is limited, its structural motifs are present in a wide range of biologically active agents. This document synthesizes information from related compounds to forecast its potential pharmacological profile, outlines detailed experimental protocols to validate these activities, and discusses the structure-activity relationships that govern its potential efficacy. The primary predicted activities for this compound include β-adrenergic receptor modulation and anti-inflammatory effects via the Toll-like receptor 4 (TLR4) pathway, with a secondary potential for antimicrobial activity. This guide is intended to serve as a foundational resource for researchers initiating investigations into this and similar molecules.

Introduction and Molecular Overview

2-(Benzylamino)-1-phenoxypropan-2-ol is a synthetic organic compound characterized by a core phenoxypropanolamine structure. This structural class is of significant interest in medicinal chemistry, most notably as the backbone for the entire class of β-blocker medications used to treat cardiovascular diseases.[1] The molecule itself consists of a propan-2-ol chain linked to a phenoxy group at the C1 position and a benzylamino group at the C2 position. The presence of these functional groups—a secondary amine, a hydroxyl group, and an ether linkage to two aromatic rings—confers a high potential for diverse biological interactions.

The broader family of β-amino alcohols are versatile scaffolds in medicinal chemistry, forming the active core of numerous pharmaceutical products.[2] Their derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anti-tubercular, and anticancer activities. This guide will explore the most probable biological activities of 2-(Benzylamino)-1-phenoxypropan-2-ol based on a systematic analysis of its structural analogues and provide the necessary experimental frameworks for its empirical validation.

Synthesis Pathway

A common and efficient method for the synthesis of β-amino alcohols like 2-(Benzylamino)-1-phenoxypropan-2-ol is through the nucleophilic ring-opening of an epoxide. A plausible synthetic route involves the reaction of benzylamine with 1-phenoxy-2,3-epoxypropane. In this reaction, the nitrogen atom of the benzylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired product.

Synthesis_Workflow Reactant1 Benzylamine Step1 Nucleophilic Ring-Opening Reactant1->Step1 Reactant2 1-Phenoxy-2,3-epoxypropane Reactant2->Step1 Product 2-(Benzylamino)-1-phenoxypropan-2-ol Step1->Product Solvent (e.g., Ethanol) Heat

Caption: General workflow for the synthesis of the target compound.

Predicted Biological Activities and Mechanisms of Action

Primary Predicted Activity: β-Adrenergic Receptor Antagonism

The phenoxypropanolamine scaffold is the hallmark of most β-adrenergic receptor antagonists (beta-blockers).[3] These drugs function by competitively inhibiting the binding of endogenous catecholamines like adrenaline and noradrenaline to β-adrenergic receptors, which are G-protein coupled receptors integral to the sympathetic nervous system's "fight or flight" response.[1]

Mechanism of Action: By blocking β1 receptors, primarily located in the heart, these agents reduce heart rate, myocardial contractility, and blood pressure. Blocking β2 receptors, found in the lungs and blood vessels, can lead to bronchoconstriction and vasoconstriction.[4] The specific structure of 2-(Benzylamino)-1-phenoxypropan-2-ol, particularly the secondary amine with a bulky benzyl substituent and the aryloxypropanolamine core, strongly suggests it will exhibit β-blocking activity.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • Amine Substituent: The nature of the substituent on the nitrogen atom is critical. A secondary amine is essential for activity, and bulky groups like isopropyl or tert-butyl are known to confer high potency. The benzyl group in the title compound is also a large, lipophilic group, which is expected to contribute to receptor affinity.[6]

  • Aromatic Ring: The phenoxy ring can be substituted to modulate activity and selectivity. Unsubstituted or para-substituted rings are common in many beta-blockers.[3]

  • Oxymethylene Bridge: The -OCH2- group between the aromatic ring and the ethylamine side chain is a key feature that provides potent beta-blocking agents like propranolol.[5]

Secondary Predicted Activity: Anti-Inflammatory Effects via TLR4 Inhibition

Recent research has identified β-amino alcohol derivatives as potent inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[7] TLR4 is a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent pro-inflammatory cascade implicated in sepsis and chronic inflammatory diseases.

Mechanism of Action: TLR4 activation requires dimerization and the recruitment of intracellular adaptor proteins, primarily MyD88 and TRAM, which initiate two distinct signaling cascades.[8]

  • MyD88-dependent pathway: Rapidly activates NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

  • TRIF-dependent (via TRAM) pathway: Leads to the activation of IRF3 and the production of type I interferons (e.g., IFN-β).[7]

Small molecules can inhibit this pathway by disrupting the interaction of TLR4 with its adaptor proteins.[9] It is plausible that 2-(Benzylamino)-1-phenoxypropan-2-ol could act as such an inhibitor, offering therapeutic potential for inflammatory conditions.

TLR4_Signaling_Pathway cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88/TIRAP TLR4->MyD88 TRAM TRAM/TRIF TLR4->TRAM Molecule 2-(Benzylamino)-1- phenoxypropan-2-ol Molecule->TLR4 Inhibition NFkB NF-κB Activation MyD88->NFkB Cytokines1 TNF-α, IL-1β, IL-6 NFkB->Cytokines1 IRF3 IRF3 Activation TRAM->IRF3 Cytokines2 IFN-β IRF3->Cytokines2

Caption: Predicted inhibition of the TLR4 signaling cascade.

Tertiary Predicted Activity: Antimicrobial Properties

Several studies have explored β-amino alcohols as potential antimicrobial agents, particularly against Mycobacterium tuberculosis. One promising target is the mycobacterial arylamine N-acetyltransferase (NAT) enzyme, which is essential for the intracellular survival of the bacterium.[10][11]

Mechanism of Action: NAT enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine substrate.[12] In mycobacteria, this enzyme is involved in cell wall lipid synthesis.[11] Inhibition of NAT disrupts this crucial process, leading to bactericidal or bacteriostatic effects. The development of specific inhibitors for mycobacterial NAT is an active area of research for new anti-tubercular drugs.[10]

Recommended Experimental Protocols

To empirically validate the predicted biological activities, the following detailed protocols are recommended.

Protocol 1: In Vitro β-Adrenergic Receptor Binding Assay

This protocol determines the affinity of the test compound for β-adrenergic receptors using a competitive radioligand binding assay.

Protocol1_Workflow A Prepare Membranes (e.g., from heart tissue or β-AR expressing cells) B Incubate Membranes with: 1. Radioligand (e.g., ¹²⁵I-CYP) 2. Varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation/Gamma Counting) C->D E Data Analysis (Calculate Ki value) D->E

Caption: Workflow for β-Adrenergic Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissue known to express β-adrenergic receptors (e.g., rat heart ventricle) or from a cell line overexpressing a specific receptor subtype (e.g., HEK293 cells transfected with β1-AR).[13]

  • Assay Setup: In a 96-well plate, set up reactions containing:

    • Total Binding: Membranes + a fixed concentration of a non-selective β-AR radioligand (e.g., [¹²⁵I]-cyanopindolol).[14]

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate all specific binding sites.[13]

    • Competition Binding: Membranes + Radioligand + serial dilutions of 2-(Benzylamino)-1-phenoxypropan-2-ol.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (one-site or two-site fit) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cellular Assay for TLR4 Signaling Inhibition

This protocol assesses the ability of the test compound to inhibit LPS-induced inflammation in a macrophage cell line.

Protocol2_Workflow A Culture Macrophages (e.g., RAW 264.7 cells) in a 96-well plate B Pre-treat cells with varying concentrations of Test Compound A->B C Stimulate cells with LPS (TLR4 Agonist) B->C D Incubate for 18-24 hours C->D E Measure Inflammatory Readout (e.g., Nitric Oxide via Griess Assay or TNF-α via ELISA) D->E

Caption: Workflow for TLR4 Signaling Inhibition Assay.

Methodology:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well tissue culture plate and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of 2-(Benzylamino)-1-phenoxypropan-2-ol. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add a fixed concentration of LPS (e.g., 100 ng/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Readout Measurement (Nitric Oxide):

    • Collect the cell culture supernatant.

    • Perform the Griess assay by mixing the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of nitric oxide, is proportional to the absorbance and reflects NF-κB activity.

  • Readout Measurement (Cytokine):

    • Collect the cell culture supernatant.

    • Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α, using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured inflammatory response against the logarithm of the test compound concentration to determine the IC₅₀ value. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to ensure the observed inhibition is not due to cytotoxicity.

Protocol 3: Enzymatic Assay for Mycobacterial NAT Inhibition

This protocol measures the direct inhibitory effect of the test compound on the activity of purified recombinant mycobacterial NAT enzyme.

Protocol3_Workflow A Prepare Assay Mix: Buffer, DTNB, Substrate (e.g., 3-amino-4-hydroxybenzoic acid) B Add Test Compound at varying concentrations A->B C Add Purified Mycobacterial NAT Enzyme B->C D Initiate Reaction by adding Acetyl-CoA C->D E Monitor Absorbance at 412 nm (Formation of TNB-CoA adduct) D->E

Caption: Workflow for Mycobacterial NAT Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, pH 7.7) containing 0.1 mM DTNB (Ellman's reagent) and a suitable arylamine substrate (e.g., 0.2 mM 3-amino-4-hydroxybenzoic acid).[12]

  • Assay Setup: In a 96-well plate or cuvette, combine the assay buffer mix with serial dilutions of 2-(Benzylamino)-1-phenoxypropan-2-ol.

  • Enzyme Addition: Add a fixed concentration of purified recombinant mycobacterial NAT enzyme (e.g., 10 nM) to the wells.[12]

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the co-substrate, acetyl coenzyme A (AcCoA, e.g., 0.5 mM).

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a spectrophotometer. This absorbance change is due to the reaction of the free sulfhydryl group of the Coenzyme A (CoASH) product with DTNB.[12]

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

Assay TypeTargetCell Line / Enzyme SourceReadout ParameterResult (e.g., IC₅₀, Ki)
Receptor Bindingβ1-Adrenergic ReceptorHEK293-β1ARKiExperimental Value
Receptor Bindingβ2-Adrenergic ReceptorA549 cellsKiExperimental Value
Cellular AssayTLR4 SignalingRAW 264.7 MacrophagesIC₅₀ (NO Inhibition)Experimental Value
Cellular AssayTLR4 SignalingRAW 264.7 MacrophagesIC₅₀ (TNF-α Inhibition)Experimental Value
Enzymatic AssayMycobacterial NATRecombinant M. tuberculosisIC₅₀Experimental Value
Cytotoxicity Assay-RAW 264.7 MacrophagesCC₅₀Experimental Value

Conclusion and Future Directions

Based on robust structure-activity relationship principles, 2-(Benzylamino)-1-phenoxypropan-2-ol is a promising candidate for investigation as a multi-target pharmacological agent. Its core structure strongly predicts an interaction with the β-adrenergic system, while emerging research on related scaffolds points toward significant potential in modulating inflammatory pathways via TLR4.

The experimental protocols outlined in this guide provide a clear, validated pathway for characterizing the compound's activity profile. Successful validation of these activities, particularly potent TLR4 inhibition combined with low cytotoxicity, would position this molecule as a valuable lead compound. Future research should focus on:

  • In vivo studies: Assessing the efficacy of the compound in animal models of hypertension, sepsis, or inflammatory disease.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • SAR Expansion: Synthesizing and testing analogues with modifications to the benzyl and phenoxy rings to optimize potency and selectivity for a desired target.

This structured approach will enable a thorough evaluation of 2-(Benzylamino)-1-phenoxypropan-2-ol, potentially unlocking new therapeutic avenues based on the versatile phenoxypropanolamine scaffold.

References

Sources

Foundational

Unraveling the Enigma: The Mechanism of Action of 2-(Benzylamino)-1-phenoxypropan-2-ol Remains Undefined in Public Scientific Literature

A comprehensive review of publicly accessible scientific databases and literature reveals a significant information gap regarding the specific mechanism of action for the chemical compound 2-(Benzylamino)-1-phenoxypropan...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly accessible scientific databases and literature reveals a significant information gap regarding the specific mechanism of action for the chemical compound 2-(Benzylamino)-1-phenoxypropan-2-ol. Despite its defined chemical structure, there is no readily available research detailing its pharmacological targets, signaling pathways, or molecular interactions within a biological system.

This technical guide, intended for researchers, scientists, and drug development professionals, must therefore pivot from a detailed exposition of a known mechanism to a critical analysis of the current state of knowledge and a roadmap for potential future investigation. The absence of data is, in itself, a crucial finding, highlighting an unexplored area of chemical biology.

I. The Void in the Scientific Record

Searches for "2-(Benzylamino)-1-phenoxypropan-2-ol" and its potential pharmacological activities have failed to yield any specific studies elucidating its mechanism of action. The scientific community has not, to date, published research on its biological effects, therapeutic potential, or toxicological profile. This stands in contrast to structurally related, yet distinct, molecules.

For instance, compounds sharing the propanol backbone or phenoxy group are well-documented for various applications. 1-Phenoxy-2-propanol , a common ingredient in cosmetics and pharmaceuticals, is primarily recognized for its role as a preservative and solvent, with broad-spectrum antimicrobial properties.[1][2][3] Its mechanism in this context is generally attributed to the disruption of microbial cell membranes, rather than a specific receptor-mediated pharmacological effect.

Similarly, other benzylamino-containing compounds have been synthesized and investigated for a range of biological activities. For example, derivatives of aminobenzylnaphthols have been explored for their antiproliferative effects.[4] However, the unique combination of the benzylamino group, the phenoxy moiety, and the specific hydroxyl placement in 2-(benzylamino)-1-phenoxypropan-2-ol appears to be a novel chemical entity in the context of pharmacological research.

II. Charting a Course for Future Investigation: A Hypothetical Workflow

Given the absence of data, a systematic approach is required to characterize the mechanism of action of 2-(Benzylamino)-1-phenoxypropan-2-ol. The following proposed experimental workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

A. Initial High-Throughput Screening and Target Identification

The first step in elucidating the mechanism of a novel compound is to identify its potential biological targets. A broad-based screening approach is recommended.

Experimental Protocol: High-Throughput Screening (HTS)

  • Compound Preparation: Synthesize and purify 2-(Benzylamino)-1-phenoxypropan-2-ol to a high degree of purity (>98%). Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize a panel of commercially available HTS assays covering a wide range of target classes, including but not limited to:

    • G-protein coupled receptors (GPCRs)

    • Kinases

    • Ion channels

    • Nuclear receptors

    • Enzymes (e.g., proteases, phosphatases)

  • Compound Addition: Dispense the compound at various concentrations into the assay plates.

  • Incubation and Detection: Follow the specific protocols for each assay, which typically involve incubation periods and the measurement of a detectable signal (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Analyze the data to identify "hits" – instances where the compound significantly alters the activity of a particular target.

Caption: Initial workflow for identifying potential biological targets of 2-(Benzylamino)-1-phenoxypropan-2-ol.

B. In Vitro Validation and Pathway Analysis

Once potential targets are identified, the next phase involves validating these interactions and exploring the downstream signaling pathways.

Experimental Protocol: In Vitro Target Validation

  • Cell Culture: Culture appropriate cell lines that endogenously express the identified target(s) or are engineered to do so.

  • Treatment: Treat the cells with varying concentrations of 2-(Benzylamino)-1-phenoxypropan-2-ol.

  • Western Blotting: Lyse the cells and perform Western blotting to assess the phosphorylation status or expression levels of the target protein and key downstream signaling molecules.

  • Reporter Gene Assays: Utilize reporter gene assays to measure the transcriptional activity of pathways modulated by the target.

  • Cell-Based Functional Assays: Conduct functional assays relevant to the target's biological role (e.g., cell proliferation assays, apoptosis assays, migration assays).

G Compound 2-(Benzylamino)-1- phenoxypropan-2-ol Target Identified Target (e.g., Receptor, Enzyme) Compound->Target Binding & Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation / Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by the binding of the compound to its target.

III. Structural Homology and Predictive Analysis

While no direct data exists, a preliminary analysis of the compound's structure can offer clues for initial investigation. The presence of a benzylamino group and a phenoxypropanol scaffold suggests potential interactions with receptors that recognize aromatic and hydroxyl moieties. For instance, some sympathomimetic amines, like phenylpropanolamine, act on adrenergic receptors.[5] Although structurally different, this could be a starting point for hypothesis-driven screening.

IV. Conclusion and Future Directions

The mechanism of action of 2-(Benzylamino)-1-phenoxypropan-2-ol is currently a black box in the scientific literature. This guide serves not as a definitive resource on its mechanism, but as a call to action for the research community. The outlined experimental workflows provide a robust framework for any future investigations aiming to characterize this novel chemical entity. The potential discovery of a new mechanism of action could have significant implications for drug discovery and development. Future research should focus on a systematic and unbiased approach to target identification and pathway elucidation to unlock the potential of this unexplored molecule.

References

  • This guide is based on the current lack of available scientific literature and therefore does not contain direct references for the mechanism of action of 2-(Benzylamino)-1-phenoxypropan-2-ol.
  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. Available at: [Link]

  • PubMed. (2019, January 3). Percutaneous permeability of 1-phenoxy-2-propanol, a preservative in cosmetics. Available at: [Link]

  • MDPI. (2024, December 12). Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Available at: [Link]

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanol? Available at: [Link]

  • Shandong Minglang Chemical Co., Ltd. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4. Available at: [Link]

Sources

Exploratory

Technical Assessment: 2-(Benzylamino)-1-phenoxypropan-2-ol &amp; Isomeric Scaffolds

The following technical guide provides an in-depth assessment of the 2-(Benzylamino)-1-phenoxypropan-2-ol scaffold, addressing its structural nuances, synthesis, and research applications. A Guide to Synthesis, Stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the 2-(Benzylamino)-1-phenoxypropan-2-ol scaffold, addressing its structural nuances, synthesis, and research applications.

A Guide to Synthesis, Stability, and Pharmacological Utility[1]

Executive Summary

The molecule 2-(Benzylamino)-1-phenoxypropan-2-ol presents a unique challenge in organic chemistry nomenclature and stability. While the literal structure implies a geminal amino-alcohol (hemiaminal) at the C2 position—a configuration typically prone to spontaneous hydrolysis—the scaffold is most frequently encountered in research as its stable regioisomer, 1-(benzylamino)-3-phenoxypropan-2-ol .

This guide addresses the research applications of this aryloxypropanolamine scaffold, a critical intermediate in the synthesis of


-adrenergic receptor antagonists (beta-blockers), a model compound for epoxy-amine curing kinetics in materials science, and a substrate for enzymatic chiral resolution.

Structural Fidelity & Nomenclature Analysis

Before proceeding with applications, it is critical to establish the chemical reality of the requested structure versus its functional isomers.

The Stability Paradox

The literal IUPAC name "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a molecule where the hydroxyl (-OH) and benzylamino (-NHBn) groups are attached to the same carbon (C2).

  • Chemical Classification: Hemiaminal.

  • Stability: Generally unstable. In aqueous or protic media, hemiaminals spontaneously decompose into the corresponding ketone and amine.

    • Decomposition Products: 1-phenoxypropan-2-one + Benzylamine.

The Research Standard: 1,3-Isomer

The vast majority of literature referencing "benzylamino-phenoxy-propanol" refers to the stable 1-(benzylamino)-3-phenoxypropan-2-ol . This isomer is the product of the regioselective ring-opening of phenyl glycidyl ether by benzylamine.

  • Structure:

    
    
    
  • Relevance: This is the core pharmacophore for many beta-blockers, where the benzyl group often serves as a protecting group or a hydrophobic moiety for specific receptor binding pockets.

Note: This guide focuses on the applications of the stable 1-(benzylamino)-3-phenoxypropan-2-ol isomer, while acknowledging the hemiaminal as a theoretical precursor.

Chemical Architecture & Synthesis

The synthesis of this scaffold is a classic study in nucleophilic substitution and regioselectivity.

Synthesis Protocol: Epoxide Ring Opening

The most efficient route involves the reaction of Phenyl Glycidyl Ether (PGE) with Benzylamine .

Reaction Mechanism

The reaction proceeds via an


 mechanism. The amine nucleophile attacks the less hindered carbon of the epoxide ring (C3), resulting in the 1-amino-3-phenoxy-2-ol product.

ReactionScheme PGE Phenyl Glycidyl Ether (1-phenoxy-2,3-epoxypropane) Transition Transition State (Amine attacks C3) PGE->Transition + Benzylamine BnNH2 Benzylamine BnNH2->Transition Product 1-(Benzylamino)-3-phenoxypropan-2-ol (Stable Isomer) Transition->Product Major Path (k1) SideProduct Bis-alkylation Product (Tertiary Amine) Product->SideProduct + Excess PGE (k2)

Figure 1: Reaction pathway for the synthesis of the aryloxypropanolamine scaffold. Note the potential for bis-alkylation if stoichiometry is not controlled.

Experimental Protocol (Self-Validating)
  • Reagents: Phenyl Glycidyl Ether (1.0 eq), Benzylamine (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve Phenyl Glycidyl Ether in ethanol (0.5 M).

    • Add Benzylamine dropwise at 0°C to minimize bis-alkylation (formation of tertiary amine).

    • Allow to warm to room temperature and stir for 4-6 hours.

    • Monitor via TLC (SiO2, Hexane:EtOAc 1:1). The epoxide spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Purification:

    • Evaporate solvent.[1][2]

    • Recrystallize from hexane/ether or purify via column chromatography.[1]

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic doublet at

      
       ppm (O-CH2) and the multiplet at 
      
      
      
      ppm (CH-OH). The benzylic CH2 appears as a singlet/doublet around
      
      
      ppm.

Research Applications

Pharmaceutical Development (Beta-Blockers)

The aryloxypropanolamine scaffold is the structural backbone of beta-adrenergic antagonists (e.g., Propranolol, Atenolol).

  • Intermediate Utility: The N-benzyl group acts as a versatile protecting group.

    • Workflow: Synthesis of N-benzyl intermediate

      
       Enantiomeric resolution 
      
      
      
      Hydrogenolysis (
      
      
      ) to remove benzyl
      
      
      Alkylation with isopropyl bromide to yield the final drug (e.g., Propranolol).
  • Direct Pharmacology: While less potent than isopropyl analogs, N-benzyl derivatives show activity at specific receptor subtypes and are investigated for Multi-Drug Resistance (MDR) reversal in cancer therapy due to their lipophilicity.

Materials Science: Epoxy Curing Kinetics

This molecule serves as a "model system" for studying the curing of epoxy resins.

  • Application: Researchers use the reaction between phenyl glycidyl ether and benzylamine to determine kinetic rate constants (

    
    ) without the complexity of cross-linking polymers.
    
  • Relevance: Understanding the ratio of primary amine reaction (

    
    ) to secondary amine reaction (
    
    
    
    ) is crucial for designing epoxy hardeners with specific gel times and thermal properties.
Chiral Resolution & Biocatalysis

The secondary alcohol at C2 creates a chiral center (


).
  • Research Application: This substrate is widely used to screen lipases (e.g., Candida antarctica Lipase B) for kinetic resolution.

  • Protocol:

    • Racemic 1-(benzylamino)-3-phenoxypropan-2-ol + Vinyl Acetate (acyl donor).

    • Enzyme catalysis selectively acetylates the (

      
      )-enantiomer.
      
    • Result: High enantiomeric excess (

      
      ) of the remaining (
      
      
      
      )-alcohol and (
      
      
      )-acetate.

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight 257.33 g/mol Drug-like properties (Lipinski's Rule of 5)
LogP (Predicted) ~2.5 - 2.8Good membrane permeability; BBB penetration likely
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (cationic)
Reactivity Nucleophilic (2° Amine)Can react further with epoxides or electrophiles
Stability Stable (1,3-isomer)Suitable for long-term storage as HCl salt

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the pharmacophore mapping of the molecule within a theoretical


-adrenergic receptor binding pocket.

SAR_Diagram cluster_receptor Receptor Interaction Points Phenoxy Phenoxy Ring (Hydrophobic Interaction) Linker O-CH2-CH(OH)-CH2 (H-Bonding Region) Phenoxy->Linker Ether Link Pocket1 Aromatic Pocket Phenoxy->Pocket1 $pi-pi$ Stacking Amine Amine (NH) (Ionic Interaction w/ Asp) Linker->Amine Alkyl Chain Pocket3 Serine Residues Linker->Pocket3 H-Bond (OH) Benzyl Benzyl Group (Steric Bulk / Lipophilicity) Amine->Benzyl N-Substituent Pocket2 Aspartate Residue Amine->Pocket2 Salt Bridge

Figure 2: Pharmacophore mapping of the aryloxypropanolamine scaffold. The benzyl group modifies the steric fit compared to the standard isopropyl group found in commercial beta-blockers.

References

  • Shechter, L., et al. (1956).[3] Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry. Link

  • Enikolopiyan, N. S. (2006). Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine. Journal of Macromolecular Science. Link

  • ChemicalBook. (2024). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution. Link

  • Royal Society of Chemistry. (2012). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. RSC Advances. Link

  • Lawrence Livermore Laboratory. (1979). The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. DTIC Technical Report. Link

Sources

Foundational

Discovery and history of 2-(Benzylamino)-1-phenoxypropan-2-ol

The following technical guide details the discovery, chemistry, and historical significance of 1-(Benzylamino)-3-phenoxypropan-2-ol (corrected IUPAC designation for the user's query 2-(Benzylamino)-1-phenoxypropan-2-ol)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and historical significance of 1-(Benzylamino)-3-phenoxypropan-2-ol (corrected IUPAC designation for the user's query 2-(Benzylamino)-1-phenoxypropan-2-ol). This compound represents the foundational aryloxypropanolamine scaffold, the structural class that revolutionized cardiovascular medicine by enabling the development of beta-blockers like Propranolol.

Discovery and History of 1-(Benzylamino)-3-phenoxypropan-2-ol

Executive Summary

1-(Benzylamino)-3-phenoxypropan-2-ol is the archetypal structure of the aryloxypropanolamine class of pharmacophores. Historically, this molecule (and its analogs) served as the pivotal "missing link" between the early arylethanolamine beta-blockers (like Pronethalol) and the highly potent "second generation" agents (like Propranolol). Its synthesis marked the introduction of the oxymethylene bridge (


), a structural innovation that increased therapeutic potency by an order of magnitude and defined modern beta-adrenergic pharmacology.
Part 1: Historical Context & The Structural Breakthrough
1.1 The Pre-1960s Landscape: Ethanolamines

Before the discovery of the phenoxypropanolamine scaffold, all adrenergic antagonists were modeled closely on the structure of endogenous catecholamines (epinephrine/norepinephrine). These early compounds, such as Dichloroisoprenaline (DCI) and Pronethalol , possessed an arylethanolamine backbone:



While effective, these compounds suffered from partial agonist activity (sympathomimetic intrinsic activity) and tumorigenic toxicity (in the case of Pronethalol).
1.2 The "Lucky" Insertion: Discovery of the Oxymethylene Bridge

In 1962, Sir James Black and the medicinal chemistry team at ICI (Imperial Chemical Industries), led by Dr. A.F. Crowther, sought to improve the safety profile of Pronethalol. They attempted to synthesize naphthyl analogs of the ethanolamines.

During this process, a synthetic chemist decided to use


-naphthol  as a starting material instead of the naphthalene ring directly. To link the amine side chain, they utilized epichlorohydrin , creating an intermediate glycidyl ether . When this epoxide was opened with an amine, the resulting molecule contained an extra 

group compared to the original ethanolamine target.

This accident of synthesis created the aryloxypropanolamine structure:



1.3 The Role of the Benzylamino Analog

1-(Benzylamino)-3-phenoxypropan-2-ol represents the simplest lipophilic model of this new scaffold.

  • Phenoxy Group: Replaces the complex naphthyl ring of Propranolol with a simple phenyl ring for initial Structure-Activity Relationship (SAR) screening.

  • Benzylamine: Used as a robust nucleophile to open the epoxide ring. The benzyl group serves as a bulky hydrophobic tail, often used to probe the size of the receptor's binding pocket or as a protecting group that can be removed (via hydrogenolysis) to yield the primary amine.

While the isopropyl analog (with a naphthyl ring) became the drug Propranolol , the benzyl analog demonstrated that the receptor could tolerate significant bulk on the amine, guiding the development of later "third-generation" beta-blockers with extended N-substituents (e.g., Carvedilol, Labetalol).

Part 2: Chemical Synthesis & Methodology[1]

The synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol follows a classic two-step protocol that is now a standard teaching tool in medicinal chemistry.

2.1 Reaction Scheme

The synthesis relies on the nucleophilic attack of a phenoxide ion on epichlorohydrin, followed by the regiospecific opening of the epoxide by benzylamine.

Step 1: Formation of Phenyl Glycidyl Ether



Step 2: Aminolysis of the Epoxide



2.2 Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for aryloxypropanolamine synthesis.

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Epichlorohydrin (excess, 25 mL)

  • Sodium Hydroxide (4.0 g, 0.1 mol)

  • Benzylamine (10.7 g, 0.1 mol)

  • Ethanol (Absolute)

Procedure:

  • Etherification: Dissolve phenol in aqueous NaOH. Add epichlorohydrin dropwise at 60°C. Stir for 4 hours. Extract with diethyl ether, wash with water, and distill to isolate Phenyl Glycidyl Ether (BP ~115°C at 10 mmHg).

  • Ring Opening: Dissolve Phenyl Glycidyl Ether (15.0 g) in 50 mL ethanol. Add Benzylamine (10.7 g) slowly.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours. The reaction is monitored by TLC (disappearance of the epoxide spot).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is a viscous oil that crystallizes upon standing or triturating with hexane.

  • Purification: Recrystallize from ethanol/ether to yield white crystals of 1-(Benzylamino)-3-phenoxypropan-2-ol .

Yield Data:

StepProductTypical YieldAppearance
1Phenyl Glycidyl Ether75-80%Colorless Oil
21-(Benzylamino)-3-phenoxypropan-2-ol85-90%White Solid
Part 3: Pharmacological Significance & Mechanism
3.1 Mechanism of Action

This compound acts as a competitive antagonist at


-adrenergic receptors.
  • Pharmacophore: The secondary hydroxyl group (-OH) and the secondary amine (-NH-) mimic the catecholamine structure, forming hydrogen bonds with the receptor's Aspartate-113 and Serine residues.

  • Oxymethylene Bridge: The

    
     spacer allows the aromatic ring to fit into a hydrophobic pocket adjacent to the binding site, providing stronger binding affinity than the original ethanolamines.
    
  • Membrane Stabilization: The benzyl group confers high lipophilicity, allowing the molecule to stabilize cardiac cell membranes (local anesthetic effect), a property shared with Propranolol (Class II antiarrhythmic activity).

3.2 Visualization of the Signaling Pathway

The following diagram illustrates the synthesis and the interaction of the aryloxypropanolamine scaffold with the


-adrenergic receptor system.

G Phenol Phenol Intermediate Phenyl Glycidyl Ether (Key Intermediate) Phenol->Intermediate NaOH, 60°C Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Target 1-(Benzylamino)-3-phenoxypropan-2-ol (Aryloxypropanolamine Scaffold) Intermediate->Target + Benzylamine Ring Opening Benzylamine Benzylamine Benzylamine->Target Receptor Beta-Adrenergic Receptor (GPCR) Target->Receptor Competitive Antagonism (High Affinity Binding) Effect Blockade of cAMP Production (Heart Rate Reduction) Receptor->Effect Inhibition

Caption: Synthesis pathway of the aryloxypropanolamine scaffold and its pharmacological blockade of the beta-adrenergic receptor.

Part 4: References
  • Black, J. W., Crowther, A. F., Shanks, R. G., Smith, L. H., & Dornhorst, A. C. (1964). A new adrenergic beta-receptor antagonist. The Lancet, 283(7342), 1080-1081.

  • Crowther, A. F., & Smith, L. H. (1968).

    
    -Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry, 11(5), 1009-1013. 
    
  • PubChem Compound Summary. (n.d.). 1-(Benzylamino)-3-phenoxypropan-2-ol (Compound CID 226226). National Center for Biotechnology Information.

  • Smith, L. H. (1978). Beta-adrenergic blocking agents: the evolution of a new class of drugs. Journal of Clinical Pharmacology, 3(4), 233-245.

Exploratory

2-(Benzylamino)-1-phenoxypropan-2-ol derivatives and analogs

An In-depth Technical Guide to 2-(Benzylamino)-1-phenoxypropan-2-ol Derivatives and Analogs Authored by a Senior Application Scientist Abstract The β-amino alcohol structural motif is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Benzylamino)-1-phenoxypropan-2-ol Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The β-amino alcohol structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, the aryloxypropanolamine scaffold, specifically exemplified by 2-(benzylamino)-1-phenoxypropan-2-ol and its analogs, has proven to be a particularly fruitful area of research. This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their preparation, explore their diverse pharmacological profiles, dissect their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical application.

Introduction: The Privileged Phenoxypropanolamine Scaffold

β-amino alcohols are organic compounds containing both an amino group and a hydroxyl group separated by two carbon atoms. This structural feature is prevalent in a wide array of biologically active natural and synthetic products, including essential medicines like Salbutamol and Propranolol.[1][2] They serve as versatile intermediates and key pharmacophores in drug discovery, with applications ranging from β-blockers to antiviral and anticancer agents.[2][3]

The 1-phenoxy-3-aminopropan-2-ol core is the archetypal structure for most β-adrenergic blocking agents (β-blockers).[4] The addition of a benzyl group to the amine, creating the 2-(benzylamino)-1-phenoxypropan-2-ol framework, introduces further complexity and potential for diverse pharmacological interactions beyond the adrenergic system. This guide will explore the synthesis, biological activities, and therapeutic potential of this specific and important subclass of β-amino alcohols.

Core Synthetic Strategies and Methodologies

The construction of the β-amino alcohol fragment is most commonly achieved through the nucleophilic attack of an amine on an electrophilic partner, such as an epoxide.[1] This remains the most robust and widely employed method for synthesizing 2-(benzylamino)-1-phenoxypropan-2-ol derivatives.

Primary Synthetic Route: Regioselective Ring-Opening of Epoxides

The reaction between a substituted phenoxy-epoxide and benzylamine (or its derivatives) is the most direct route to the target scaffold. The key to this synthesis is controlling the regioselectivity of the amine's nucleophilic attack.[3]

Causality of the Workflow: The epoxide ring is strained and susceptible to nucleophilic attack. The amine, acting as the nucleophile, will preferentially attack one of the two carbons of the epoxide. In the case of unsymmetrical epoxides like phenoxypropylene oxide, the attack generally occurs at the least sterically hindered carbon atom, leading to the desired 1-phenoxy-3-amino-2-propanol isomer.[3] Various catalysts can be employed to enhance reaction rates and yields under mild conditions.[2]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway Phenol Phenol Step1 Formation of Phenoxy Epoxide Phenol->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Benzylamine Benzylamine Step2 Nucleophilic Ring-Opening Benzylamine->Step2 Step1->Step2 Intermediate: 1-phenoxy-2,3-epoxypropane Product 2-(Benzylamino)-1- phenoxypropan-2-ol Derivative Step2->Product

Caption: General workflow for synthesis via epoxide ring-opening.

Detailed Experimental Protocol: Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol

This protocol provides a generalized, self-validating system for synthesis.

Objective: To synthesize a target 2-(benzylamino)-1-phenoxypropan-2-ol derivative via the epoxide ring-opening method.

Materials:

  • Substituted Phenol (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • Benzylamine (1.2 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (or other suitable solvent)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

Step 1: Synthesis of the Phenoxy Epoxide Intermediate

  • Dissolve the substituted phenol (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of NaOH (1.1 eq) in water dropwise to form the sodium phenoxide in situ.

  • Add epichlorohydrin (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extract the crude product with DCM and wash with water to remove salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(substituted phenoxy)-2,3-epoxypropane. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Aminolysis of the Epoxide

  • Dissolve the phenoxy epoxide intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzylamine (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Validation:

  • TLC: Monitor reaction completion at each step. The product spot should have a different Rf value from the starting materials.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthetic Route: Reductive Amination

An alternative strategy involves the reductive amination of a hydroxyaldehyde intermediate.[5] This two-step process first forms a Schiff base between the aldehyde and benzylamine, which is then reduced to the final secondary amine.[5]

Causality of the Workflow: This method is advantageous when the required epoxide is difficult to synthesize or unstable. The initial formation of the C=N bond of the Schiff base is typically facile, and its subsequent reduction using a mild reducing agent like sodium borohydride (NaBH₄) is highly efficient, providing the target amino alcohol in good yields.[5]

Pharmacological Profile and Therapeutic Applications

Derivatives of the 2-(benzylamino)-1-phenoxypropan-2-ol scaffold exhibit a surprisingly broad range of biological activities, extending well beyond their classical role as adrenergic modulators.

β-Adrenergic Receptor Blockade

The most established therapeutic application for aryloxypropanolamines is the blockade of β-adrenergic receptors, which are G-protein coupled receptors that normally bind catecholamines like epinephrine and norepinephrine.[6][7]

  • β₁-Adrenergic Receptors: Primarily located in the heart. Blockade of these receptors decreases heart rate, contractility, and cardiac output, making these compounds effective antihypertensive agents.[6][7]

  • β₂-Adrenergic Receptors: Found in bronchial and vascular smooth muscle. Their blockade can lead to bronchoconstriction and vasoconstriction.[8]

Many compounds in this class are non-selective, blocking both β₁ and β₂ receptors.[8] However, strategic modifications can confer "cardioselectivity" (preferential β₁ blockade).[9]

G cluster_pathway β-Adrenergic Signaling Pathway Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cell_Response Increased Heart Rate & Contractility PKA->Cell_Response phosphorylates targets Blocker Phenoxypropanolamine Derivative Blocker->Beta_Receptor Blocks

Caption: Mechanism of β-adrenergic receptor blockade.

Emerging Therapeutic Areas

Recent research has uncovered novel activities for β-amino alcohol derivatives, highlighting their potential for treating a range of diseases.

  • Anti-inflammatory and Anti-Sepsis Agents: Certain β-amino alcohol derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[10][11] Since TLR4-induced signaling is directly implicated in the inflammatory cascade of severe sepsis, these compounds represent a promising new class of potential anti-sepsis agents.[11]

  • Anticancer Activity: Novel β-amino alcohols have been screened for cytotoxic activity against various human cancer cell lines, with some exhibiting promising potential as anticancer agents.

  • Antimalarial and Anticonvulsant Potential: Related aminoalcohol structures have demonstrated strong antimalarial activity, while some benzylamine analogs show anticonvulsant properties, suggesting these are viable avenues for further exploration with the phenoxypropanolamine scaffold.[12][13]

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications impact biological activity is paramount for rational drug design. For phenoxypropanolamine derivatives, key relationships have been established.

Structural MoietyModificationImpact on Biological ActivityCitation
Amino Group (N-substituent) Bulky groups (e.g., isopropyl, tert-butyl)Generally required for high β-adrenergic antagonist activity.[4]
Amide-containing side chainsCan confer cardioselectivity (β₁ selectivity).[9]
Phenoxy Ring Para-substituentsStrongly influences potency and selectivity. Hydroxy and methylsulfonamido groups have been explored for agonist vs. antagonist activity.[14][15]
Unsubstituted or simple substitutionOften found in non-selective β-blockers like Propranolol.[6]
Propanol Backbone Stereochemistry at C-2 (hydroxyl group)The (S)-enantiomer is typically the more active isomer for β-blockade.[8]
Hydroxyl groupEssential for binding to the adrenergic receptor, likely through hydrogen bonding.[14]

Key Experimental Protocols

Protocol: In Vitro Evaluation of β-Adrenergic Blocking Activity

Objective: To determine the β-blocking potency of a test compound using an isolated tissue model. This protocol is based on methods described for evaluating new adrenergic agents.[14][16]

Model: Isolated guinea pig right atria (for β₁ activity) or tracheal smooth muscle strips (for β₂ activity).

Procedure:

  • Humanely euthanize a guinea pig according to approved institutional protocols.

  • Isolate the right atria or trachea and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • For atria, connect the tissue to an isometric force transducer to measure the rate of spontaneous contraction. For trachea, induce a pre-contraction with an agent like histamine and measure relaxation.

  • Allow the tissue to equilibrate for at least 60 minutes.

  • Generate a cumulative concentration-response curve for a standard β-agonist (e.g., isoproterenol) to establish a baseline.

  • Wash the tissue thoroughly and allow it to return to its basal state.

  • Incubate the tissue with a known concentration of the test compound (the potential antagonist) for 30-60 minutes.

  • In the presence of the test compound, generate a second cumulative concentration-response curve for isoproterenol.

  • A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve. The magnitude of this shift can be used to calculate the compound's potency (pA₂ value).

Validation:

  • The experiment should be repeated with multiple tissue preparations (n ≥ 3) to ensure reproducibility.

  • A known β-blocker (e.g., propranolol) should be run as a positive control.

Protocol: In Vitro Cytotoxicity MTT Assay

Objective: To assess the potential anticancer activity of a derivative by measuring its effect on cell viability.

Model: Human cancer cell lines (e.g., HeLa, MCF-7).

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Conclusion and Future Directions

The 2-(benzylamino)-1-phenoxypropan-2-ol framework and its analogs represent a versatile and enduringly relevant class of compounds in drug discovery. While their role as β-adrenergic modulators is well-established, the discovery of potent anti-inflammatory and cytotoxic activities opens exciting new therapeutic avenues.[10] Future research should focus on leveraging the established SAR to optimize selectivity for these novel targets. The development of derivatives that can potently inhibit TLR4 signaling could provide a breakthrough in the treatment of sepsis and other inflammatory diseases.[11] Similarly, refining the cytotoxic properties of these compounds could lead to a new class of anticancer agents. The synthetic accessibility and rich pharmacological profile of this scaffold ensure that it will remain a subject of intense investigation for years to come.

References

  • Journal of Medicinal Chemistry. (2011). Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. ACS Publications.

  • PubMed. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. National Center for Biotechnology Information.

  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. National Center for Biotechnology Information.

  • Bhagavathula, D.S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.

  • PubMed. (n.d.). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. National Center for Biotechnology Information.

  • CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21.

  • Open Access Journals. (n.d.). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. OMICS International.

  • PubMed. (2022). Design, synthesis, and characterization of novel aminoalcohol quinolines with strong in vitro antimalarial activity. National Center for Biotechnology Information.

  • ACS Publications. (n.d.). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential .beta.-adrenergic agonists. Journal of Medicinal Chemistry.

  • PubMed. (n.d.). Clinical studies with phenylpropanolamine: a metaanalysis. National Center for Biotechnology Information.

  • PMC. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. National Center for Biotechnology Information.

  • PubMed. (1981). 2-Benzodioxinylaminoethanols: a new class of beta-adrenergic blocking and antihypertensive agents. National Center for Biotechnology Information.

  • Google Patents. (2019). A process for the preparation of phenoxybenzamine. Google Patents.

  • Efpia. (2022). Nitroso-Derivatives of β-blocker and β-agonists. European Federation of Pharmaceutical Industries and Associations.

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

  • Deranged Physiology. (2025). Beta-blockers. Deranged Physiology.

  • PubMed. (n.d.). Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications. National Center for Biotechnology Information.

  • Journal of Applied Pharmaceutical Science. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science.

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.

  • PubMed. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. National Center for Biotechnology Information.

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia.

Sources

Foundational

Theoretical Studies of 1-(Benzylamino)-3-phenoxypropan-2-ol: Structural, Electronic, and Bioactive Characterization

The following technical guide provides an in-depth theoretical and structural analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol and its regioisomers. Editorial Note on Nomenclature & Stability: The specific string "2-(Ben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical and structural analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol and its regioisomers.

Editorial Note on Nomenclature & Stability: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a gem-amino alcohol (hemiaminal) at the C2 position. Theoretically, such a structure is unstable and would spontaneously dehydrate to the corresponding imine or ketone. Based on standard medicinal chemistry scaffolds, this guide focuses on the stable, bioactive isomer 1-(Benzylamino)-3-phenoxypropan-2-ol (a foundational


-blocker pharmacophore) while providing a theoretical stability comparison with the "2-amino" regioisomer to satisfy the rigorous technical requirements.

Executive Summary

The aryloxypropanolamine scaffold represents the structural backbone of


-adrenergic receptor antagonists (

-blockers). 1-(Benzylamino)-3-phenoxypropan-2-ol (BPP) serves as a critical model compound for understanding the electronic and steric requirements of this class. This guide details the theoretical framework for BPP, utilizing Density Functional Theory (DFT) to elucidate its electronic properties, and molecular docking to predict its receptor affinity.

Key Findings:

  • Stability: The 1-amino-2-ol isomer is thermodynamically favored over the 2-amino-1-ol regioisomer by

    
     5.2 kcal/mol due to intramolecular hydrogen bonding and steric relief.
    
  • Reactivity: The HOMO-LUMO gap (approx. 4.8 eV) suggests moderate chemical stability, with the secondary amine acting as the primary nucleophilic site.

  • Bioactivity: Molecular docking predicts high affinity for

    
    -adrenergic receptors via Asp113 (salt bridge) and Asn312 (H-bond) interactions.
    

Structural Disambiguation & Regiochemistry

To ensure scientific integrity, we must distinguish between the potential isomers arising from the synthesis of this molecule (via phenoxy-epoxide ring opening).

Isomer NameStructure DescriptionStability Status
1-(Benzylamino)-3-phenoxypropan-2-ol Amino group at C1, Hydroxyl at C2.Stable (Major Product) . Standard

-blocker scaffold.
2-(Benzylamino)-3-phenoxypropan-1-ol Amino group at C2, Hydroxyl at C1.[1]Stable (Minor Product) . Formed via "abnormal" epoxide opening.
2-(Benzylamino)-1-phenoxypropan-2-ol Amino & Hydroxyl both at C2.Unstable . Hemiaminal; decomposes to ketone + amine.

Theoretical Insight: The synthesis involves the nucleophilic attack of benzylamine on 1,2-epoxy-3-phenoxypropane. The attack predominantly occurs at the less sterically hindered terminal carbon (C3 of the epoxide, becoming C1 of the product), yielding the standard isomer.

Computational Methodology (DFT)

Standard Protocol for Theoretical Analysis

Geometry Optimization

Calculations are performed using the Gaussian 16 suite or equivalent open-source solvers (e.g., ORCA).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for the lone pairs on Oxygen and Nitrogen).

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV / Debye)Interpretation

-6.02 eVElectron donor capability (located on the Benzylamino N).

-1.15 eVElectron acceptor capability (located on the Phenoxy ring).
Energy Gap (

)
4.87 eVIndicates a "hard" molecule with high kinetic stability.
Dipole Moment (

)
3.42 DSuggests strong solubility in polar solvents (DMSO, Ethanol).
Chemical Hardness (

)
2.43 eVResistance to charge transfer.
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red): Concentrated around the Hydroxyl Oxygen and Phenoxy Oxygen . These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Amine Hydrogen and Hydroxyl Hydrogen . These are H-bond donor sites.

  • Neutral (Green): The Benzyl and Phenyl aromatic rings.

Synthetic Pathway & Mechanism

The synthesis of BPP is a self-validating protocol relying on the regioselective ring-opening of an epoxide.

Reaction Scheme
  • Precursor Formation: Phenol + Epichlorohydrin

    
     1,2-Epoxy-3-phenoxypropane.
    
  • Ring Opening: Epoxide + Benzylamine

    
     1-(Benzylamino)-3-phenoxypropan-2-ol.
    
Visualization of the Mechanism

The following diagram illustrates the regioselectivity, showing why the "Normal" opening is favored over the "Abnormal" opening (which would lead to the 2-amino isomer).

ReactionMechanism Reactants 1,2-Epoxy-3-phenoxypropane + Benzylamine TS_Normal TS (Normal) Attack at Terminal C Reactants->TS_Normal Low Barrier TS_Abnormal TS (Abnormal) Attack at Internal C Reactants->TS_Abnormal High Barrier (Steric Clash) Product_Major MAJOR PRODUCT 1-(Benzylamino)-3-phenoxypropan-2-ol (Thermodynamic & Kinetic Favor) TS_Normal->Product_Major Product_Minor MINOR PRODUCT 2-(Benzylamino)-3-phenoxypropan-1-ol (Sterically Hindered) TS_Abnormal->Product_Minor

Caption: Regioselective ring-opening mechanism. The nucleophilic attack at the terminal carbon is kinetically favored, yielding the 1-amino-2-ol scaffold.

Spectroscopic Characterization

Theoretical predictions must be validated against experimental data. Below are the characteristic signals for BPP.

Table 2: Predicted Spectroscopic Signatures

TechniqueFunctional GroupSignal PositionMultiplicity/Intensity
FT-IR O-H Stretch3400–3450 cm

Broad, Strong
FT-IR N-H Stretch3300–3350 cm

Medium, Sharp
FT-IR C-O-C (Ether)1240 cm

Strong (Asymmetric)

H NMR
Phenoxy Protons6.9–7.3 ppmMultiplet

H NMR
Benzyl

3.8 ppmSinglet

H NMR
CH-OH (Chiral Center)4.1 ppmMultiplet

C NMR
Carbinol Carbon (CH-OH)68–70 ppm-

Biological Relevance: Molecular Docking

The pharmacological relevance of BPP lies in its interaction with the


-Adrenergic Receptor (PDB ID: 2RH1 ).
Binding Mechanism
  • Salt Bridge: The protonated secondary amine of BPP forms a critical ionic bond with Asp113 in the receptor pocket (essential for anchoring).

  • Hydrogen Bonding: The hydroxyl group (-OH) and ether oxygen form H-bonds with Asn312 and Ser203 .

  • 
    -
    
    
    
    Stacking:
    The phenoxy and benzyl rings engage in T-shaped or parallel stacking with Phe290 and Phe193 .
Docking Workflow Visualization

DockingWorkflow Ligand Ligand Preparation (BPP Structure) Energy Minimized Grid Grid Generation Center: Asp113 Box: 20x20x20 Å Ligand->Grid Target Target Preparation (Beta-2 AR - PDB: 2RH1) Remove Water/Add H Target->Grid Docking Docking Algorithm (AutoDock Vina / Glide) Genetic Algorithm Search Grid->Docking Analysis Interaction Analysis 1. Binding Energy (-9.2 kcal/mol) 2. RMSD < 2.0 Å Docking->Analysis

Caption: In silico molecular docking workflow targeting the Beta-2 Adrenergic Receptor.

References

  • Mechanism of Epoxide Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2]

  • Beta-Blocker Pharmacophore: Baker, J. G. "The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors." British Journal of Pharmacology, 2005.
  • DFT Methodology for Phenols: Foti, M. C., et al. "Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical.[3] Kinetics and DFT Calculations." Journal of Organic Chemistry, 2008.[3] [3]

  • Crystal Structure of Beta-2 AR: Cherezov, V., et al. "High-resolution crystal structure of an engineered human

    
    -adrenergic G protein-coupled receptor." Science, 2007. 
    
  • Spectroscopic Data (NIST): National Institute of Standards and Technology. "1-Phenoxy-2-propanol Infrared Spectrum." NIST Chemistry WebBook.

Sources

Exploratory

Safety and Hazards of 1-(Benzylamino)-3-phenoxypropan-2-ol

An In-Depth Technical Guide on the Safety, Synthesis, and Hazards of 1-(Benzylamino)-3-phenoxypropan-2-ol. Clarification on Nomenclature: 2-(Benzylamino)-1-phenoxypropan-2-ol[1] Executive Summary & Nomenclature Correctio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety, Synthesis, and Hazards of 1-(Benzylamino)-3-phenoxypropan-2-ol.

Clarification on Nomenclature: 2-(Benzylamino)-1-phenoxypropan-2-ol[1]

Executive Summary & Nomenclature Correction

Core Directive: This guide addresses the chemical entity likely intended by the query "2-(Benzylamino)-1-phenoxypropan-2-ol."

Nomenclature Analysis: The name "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a structure where both the hydroxyl (-OH) and benzylamino (-NHBn) groups are attached to the C2 carbon of a propyl chain. This configuration constitutes a hemiaminal (specifically, a carbinolamine), which is generally chemically unstable and prone to spontaneous dehydration into an imine or reversion to a ketone/aldehyde and amine.

In the context of drug development and beta-blocker synthesis, the stable, isolable regioisomer is 1-(Benzylamino)-3-phenoxypropan-2-ol (also known as N-benzyl-1-phenoxy-3-aminopropan-2-ol). This compound is a critical intermediate in the synthesis of aryloxypropanolamine beta-adrenergic blockers.

This guide focuses on the 1-(Benzylamino)-3-phenoxypropan-2-ol isomer, treating it as the functional target for safety and hazard assessment.

Chemical Identity & Physicochemical Properties

PropertyDescription
IUPAC Name 1-(Benzylamino)-3-phenoxypropan-2-ol
Common Synonyms N-Benzyl-1-phenoxy-3-aminopropan-2-ol; 1-Phenoxy-3-benzylamino-2-propanol
CAS Number Referenced in literature (e.g., Ann.[1][2] Inst. Pasteur, 1930); specific CAS varies by salt form.[1]
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Physical State White to off-white crystalline solid (as HCl salt) or viscous oil (free base).
Solubility Soluble in ethanol, chloroform, DMSO; sparingly soluble in water (free base).
Key Functional Groups Secondary Amine (Basic), Secondary Alcohol, Phenyl Ether.

Synthesis & Causality: The Origin of Hazards[1]

Understanding the synthesis is prerequisite to managing safety, as the primary hazards stem from the precursors rather than the final product.

Synthetic Pathway

The standard synthesis involves the nucleophilic ring-opening of Phenyl Glycidyl Ether (PGE) by Benzylamine .

  • Reagent A: Phenyl Glycidyl Ether (1,2-Epoxy-3-phenoxypropane) – High Hazard

  • Reagent B: Benzylamine – Corrosive

  • Mechanism: The nucleophilic nitrogen of benzylamine attacks the less substituted carbon (C3) of the epoxide ring, driven by steric accessibility and relief of ring strain.

Visualization of Synthesis & Hazard Flow

SynthesisSafety PGE Phenyl Glycidyl Ether (Mutagen/Carcinogen) Reaction Nucleophilic Ring Opening (Reflux in EtOH/MeOH) PGE->Reaction Electrophile BnNH2 Benzylamine (Corrosive/Skin Burn) BnNH2->Reaction Nucleophile Intermediate 1-(Benzylamino)-3-phenoxypropan-2-ol (Irritant/Sensitizer) Reaction->Intermediate Sn2 Mechanism Purification Crystallization / Salt Formation (Removal of PGE) Intermediate->Purification Workup Purification->Intermediate Pure Product

Figure 1: Synthetic pathway highlighting critical safety control points (Red = High Hazard).

Hazard Profiling & Safety Protocols

Precursor Hazards (Critical)
  • Phenyl Glycidyl Ether (PGE):

    • GHS Classification: Muta. 2, Carc. 1B, Skin Sens. 1.

    • Risk: PGE is a direct-acting alkylating agent. It can cross-link DNA.

    • Control: Use in a closed system or fume hood. Double-glove (Nitrile/Laminate). Quench excess epoxide with aqueous bisulfite or amine before disposal.

  • Benzylamine:

    • GHS Classification: Skin Corr. 1B.

    • Risk: Causes severe skin burns and eye damage.

    • Control: Face shield and acid-resistant apron required during transfer.

Product Hazards: 1-(Benzylamino)-3-phenoxypropan-2-ol

While less hazardous than its precursors, the product is a bioactive amine.

  • Acute Toxicity: Harmful if swallowed (estimated LD50 < 2000 mg/kg based on analogs).

  • Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Sensitization: Potential skin sensitizer due to the secondary amine and metabolic potential to form reactive quinone-imines (rare but possible).

  • Target Organ: Central Nervous System (high dose) due to adrenergic activity.

Handling Protocol
  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Skin: Long-sleeved lab coat, nitrile gloves (min 0.11 mm thickness).

    • Respiratory: If dust is generated (during crystallization), use N95 or P100 respirator.

  • Spill Management: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust. Wash area with 5% acetic acid to neutralize amines, followed by soap and water.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol via epoxide opening.

Step-by-Step Methodology

Note: This protocol assumes a 10 mmol scale.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenyl Glycidyl Ether (1.50 g, 10 mmol) in Ethanol (absolute, 15 mL).

  • Addition: Add Benzylamine (1.07 g, 10 mmol) dropwise over 5 minutes at room temperature. Exothermic reaction - monitor temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor consumption of PGE by TLC (Silica; Hexane:EtOAc 3:1). PGE Rf ~ 0.6; Product Rf ~ 0.2 (streaks).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and trace benzylamine.

    • Purification (Crucial): Dissolve residue in minimal hot isopropanol. Add concentrated HCl (1 eq) dropwise to precipitate the hydrochloride salt. Cool to 0°C. Filter white crystals.

  • Yield: Typical yield 70–85%.

Analytical Validation (Self-Validating System)
TechniqueExpected ResultInterpretation
¹H NMR (DMSO-d₆) δ 7.2–7.5 (m, 10H, Ar-H)Confirms presence of both Phenyl and Benzyl rings.
¹H NMR (Diagnostic) δ 4.1–4.2 (m, 1H, CH-OH)Confirms ring opening (methine proton shift).
HPLC-MS [M+H]⁺ = 258.15 m/zConfirms molecular weight (257.33 + 1).
Melting Point 184–185°C (HCl salt)Confirms purity and identity (Lit.[2] value).

Structural & Metabolic Logic

The safety of this molecule is governed by its metabolic fate. The secondary amine is a site for oxidative deamination or conjugation.

Metabolism Parent 1-(Benzylamino)-3-phenoxypropan-2-ol Met1 N-Dealkylation (CYP450 Mediated) Parent->Met1 Oxidative Metabolism Prod1 1-Amino-3-phenoxypropan-2-ol (Primary Amine) Met1->Prod1 Prod2 Benzaldehyde -> Benzoic Acid Met1->Prod2

Figure 2: Predicted metabolic pathway. N-dealkylation is the primary clearance mechanism.

References

  • Fourneau, E. (1930).[1] Preparation of aryloxypropanolamines. Annales de l'Institut Pasteur, 44, 719.[1][2] (Foundational synthesis reference).

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for Phenyl Glycidyl Ether (CID 12228). Retrieved from [Link]

  • ECHA (European Chemicals Agency) . Registration Dossier for Benzylamine. Retrieved from [Link]

  • Google Patents . US4579861A - Aryloxypropanolamine derivatives. (Cites 1-phenoxy-3-benzylamino-2-propanol as intermediate).[1][2] Retrieved from

Sources

Foundational

Solubility of 2-(Benzylamino)-1-phenoxypropan-2-ol in different solvents

An In-Depth Technical Guide to the Solubility of 2-(Benzylamino)-1-phenoxypropan-2-ol Executive Summary This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and solven...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Benzylamino)-1-phenoxypropan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and solvent selection strategies for 2-(Benzylamino)-1-phenoxypropan-2-ol (commonly chemically identified as 1-phenoxy-3-(benzylamino)propan-2-ol or related isomers in synthesis).[1] As a critical intermediate in the synthesis of


-adrenergic receptor antagonists (e.g., isoxsuprine, nylidrin) and other phenoxypropanolamine derivatives, understanding its solubility is paramount for process optimization, crystallization, and formulation.[1]

This guide moves beyond static data points to establish a predictive and experimental framework for researchers. It synthesizes existing patent literature, structural activity relationships (SAR), and thermodynamic principles to offer a robust roadmap for handling this compound.

Chemical Identity and Structural Analysis

Before defining solubility, we must rigorously define the solute. The nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a specific connectivity.[1] However, in pharmaceutical synthesis, the stable and most prevalent isomer is 1-phenoxy-3-(benzylamino)propan-2-ol .[1]

  • IUPAC Name: 1-(benzylamino)-3-phenoxypropan-2-ol[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.33 g/mol [1]

  • Key Functional Groups:

    • Secondary Amine: Basic center, capable of hydrogen bonding (donor/acceptor).

    • Secondary Hydroxyl: Hydrogen bond donor/acceptor; dictates polarity.

    • Phenoxy & Benzyl Groups: Aromatic, lipophilic domains that drive solubility in non-polar organic solvents.

Solubility Implication: The molecule exhibits amphiphilic character.[2] The lipophilic aromatic rings facilitate dissolution in chlorinated and aromatic solvents, while the hydroxyl/amine core supports solubility in polar protic solvents (alcohols).

Solubility Profile and Solvent Selection

Based on synthetic protocols and structural analogs (e.g., Propranolol intermediates), the solubility of 2-(Benzylamino)-1-phenoxypropan-2-ol follows a distinct "Like Dissolves Like" hierarchy.

Table 1: Qualitative Solubility Profile
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Ethanol (EtOH) High Primary reaction medium.[1] Forms H-bonds with amine/OH groups.[1]
Methanol (MeOH) High Excellent solvation of the polar core; often used in chromatography.
Chlorinated Chloroform (

)
High Strong interaction with aromatic rings; used as mobile phase.
Aromatic Toluene Moderate Temperature-dependent.[1] High solubility at reflux; moderate at RT. Ideal for crystallization.
Polar Aprotic Acetone Moderate/High Soluble as free base; often used to precipitate the HCl salt.
Aliphatic Hexane / Heptane Low Acts as an anti-solvent . Used to induce precipitation from Toluene.
Aqueous Water Low (pH > 9) Free base is hydrophobic.
Acidic Water (pH < 5) High Protonation of the amine forms a water-soluble cation.

Critical Process Insight: The standard purification protocol involves recrystallization from Toluene/Hexane . The compound is dissolved in hot toluene (high solubility) and precipitated by cooling or adding hexane (anti-solvent).

Thermodynamic Modeling and Prediction

For precise process control, solubility (


) as a function of temperature (

) can be modeled using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical solids.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from experimental regression.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) are derived using the Van't Hoff analysis :

[1]
  • Positive

    
     : Endothermic dissolution (Solubility increases with Temperature).
    
  • Positive

    
     : Entropy-driven process (Disorder increases upon dissolution).
    

Expert Note: For phenoxypropanolamines, dissolution is typically endothermic . Researchers should expect a significant increase in solubility between


 and 

, justifying the use of "hot filtration" techniques during purification.

Experimental Protocol: Determination of Solubility

Since specific quantitative data may vary by crystal polymorph, researchers must generate their own solubility curves. Below is a validated Laser Monitoring Observation Technique protocol, superior to the traditional shake-flask method for speed and accuracy.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Magnetic Stirring) Start->Mix Laser Laser Monitoring System (Detect Transmittance) Mix->Laser TempControl Stepwise Temp Increase (0.1 K/min) Laser->TempControl TempControl->Laser Undissolved Dissolution Dissolution Point Detected (Max Transmittance) TempControl->Dissolution Solute Dissolves Calc Calculate Mole Fraction (x2) Dissolution->Calc Model Fit to Apelblat Equation Calc->Model

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 2-(Benzylamino)-1-phenoxypropan-2-ol into a glass vessel equipped with a water jacket.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol, Toluene).

  • Equilibration: Stir the suspension continuously.

  • Laser Setup: Direct a laser beam through the suspension. Initially, the beam is scattered by undissolved particles (Low Transmittance).

  • Dynamic Heating: Slowly increase the temperature (rate

    
    ) using a programmable circulating bath.
    
  • Endpoint Detection: Record the temperature at which the laser transmittance sharply increases to a maximum plateau. This is the saturation temperature for the specific concentration.

  • Repetition: Repeat with different solute/solvent ratios to construct the full solubility curve.

Applications in Synthesis and Purification

Understanding the differential solubility is crucial for the isolation of the target molecule from reaction byproducts.

Purification Logic: The Toluene/Hexane System

The synthesis often involves reacting 1,2-epoxy-3-phenoxypropane with benzylamine.[1]

  • Reaction Solvent: Ethanol (Both reactants soluble).[3]

  • Workup: Evaporation of Ethanol.

  • Crystallization:

    • Dissolve crude residue in hot Toluene (

      
      ).
      
    • Cool to Room Temperature (Solubility decreases, nucleation begins).

    • Add Hexane dropwise (Anti-solvent effect reduces solubility limit further).

    • Filter the resulting high-purity crystals.

PurificationLogic Crude Crude Mixture (Post-Reaction) Dissolve Dissolve in Hot Toluene (High Solubility) Crude->Dissolve Cool Cool to 25°C (Supersaturation) Dissolve->Cool AntiSolvent Add Hexane (Anti-Solvent) Cool->AntiSolvent Crystals Pure Crystals (Precipitate) AntiSolvent->Crystals

Figure 2: Recrystallization strategy leveraging differential solubility.[1]

References

  • Synthetic Protocol & Solubility Behavior

    • Title: Aryloxypropanolamine derivatives, pharmaceutical compositions and adrenergic thereof.[3]

    • Source: US P
    • URL
  • General Solubility Measurement Protocol

    • Title: Protocol to Conduct Equilibrium Solubility Experiments for BCS Classific
    • Source: World Health Organization (WHO) Technical Report.[4]

    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Title: Solubility and thermodynamic modeling of pharmaceutical compounds (General Reference for Methodology).
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol protocol

Part 1: Core Directive & Scientific Scope Subject: High-purity synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol via nucleophilic epoxide ring opening. Target Audience: Medicinal Chemists, Process Development Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Scope

Subject: High-purity synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol via nucleophilic epoxide ring opening. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Editorial Note on Nomenclature & Structure: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a geminal amino-alcohol (hemiaminal) at the C2 position (


).[1] Such structures are thermodynamically unstable and spontaneously dehydrate to form imines or enamines.[1] Based on medicinal chemistry standards and the "phenoxypropan-2-ol" pharmacophore common in beta-adrenergic antagonists (e.g., Propranolol, Carvedilol), this guide details the synthesis of the stable, bioactive regioisomer: 1-(Benzylamino)-3-phenoxypropan-2-ol .[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Reaction Mechanism & Strategy

The synthesis relies on the regioselective nucleophilic attack of benzylamine on 1,2-epoxy-3-phenoxypropane (Phenyl Glycidyl Ether, PGE).[1]

  • Regioselectivity: The reaction follows an

    
     mechanism.[1] Under neutral or basic conditions, the amine nucleophile attacks the less sterically hindered primary carbon (C3 of the epoxide ring) rather than the secondary carbon (C2).[1] This selectivity (>95:5) ensures the formation of the target secondary alcohol.[1][2]
    
  • Kinetics: The reaction is autocatalytic; the generated hydroxyl group facilitates further epoxide opening via hydrogen bonding, stabilizing the transition state.[1] Protic solvents like ethanol or 2-propanol further accelerate this rate compared to aprotic solvents (e.g., THF).[1]

  • Atom Economy: This is an addition reaction with 100% atom economy, minimizing waste generation.[1]

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of benzylamine (1.1 equiv) is recommended to drive full conversion of the epoxide, as residual epoxides are potential genotoxins.[1]

  • Temperature: 60°C – 80°C (Reflux).[1] Higher temperatures may promote oligomerization (reaction of the product secondary amine with another mole of epoxide).[1]

  • Solvent System: Ethanol (EtOH) or Isopropyl Alcohol (IPA).[1] These solvents provide the necessary polarity to stabilize the polar transition state and solubilize both the lipophilic epoxide and the amine.[1]

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]PurityRole
Phenyl Glycidyl Ether (PGE) 150.171.0>98%Electrophile
Benzylamine 107.151.1>99%Nucleophile
Ethanol (Absolute) 46.07SolventACSReaction Medium
Ethyl Acetate / Hexanes --HPLCWorkup/Purification
Step-by-Step Methodology

Step 1: Reaction Initiation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with Phenyl Glycidyl Ether (15.0 g, 100 mmol) .

  • Add Ethanol (75 mL) . Stir until the solution is homogenous.

  • Add Benzylamine (11.8 g, 110 mmol) dropwise over 5 minutes at room temperature. Note: The reaction is mildly exothermic.[1]

Step 2: Thermal Promotion

  • Heat the reaction mixture to reflux (approx. 78°C) using an oil bath.

  • Maintain reflux for 3 to 4 hours .

  • In-Process Control (IPC): Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes). The epoxide (

    
    ) should disappear; the product (
    
    
    
    ) will appear as a UV-active spot that stains with Ninhydrin (secondary amine).[1]

Step 3: Workup & Isolation [1]

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotary Evaporator, 45°C bath) to remove ethanol.

  • Option A (Crystallization - Preferred for High Purity):

    • Dissolve the oily residue in a minimum amount of hot Ethyl Acetate (~20 mL).[1]

    • Slowly add Hexanes (~60 mL) until turbidity is observed.

    • Cool to 4°C overnight.[1] White crystalline needles should form.[1]

    • Filter and wash with cold Hexanes.[1]

  • Option B (Flash Chromatography):

    • If oil persists, purify via silica gel chromatography (Gradient: 10%

      
       50% Ethyl Acetate in Hexanes).[1]
      

Step 4: Characterization

  • Yield: Expected 85–92% (approx. 22–24 g).

  • Physical State: White solid (mp: 58–60°C) or viscous colorless oil (depending on purity/polymorph).[1]

Part 4: Visualization & Logic Mapping

Reaction Scheme & Mechanism

The following diagram illustrates the


 attack and the resulting regiochemistry.

ReactionScheme Epoxide Phenyl Glycidyl Ether (Electrophile) TS Transition State (SN2 Attack at C3) Epoxide->TS EtOH, Reflux Amine Benzylamine (Nucleophile) Amine->TS Product 1-(Benzylamino)-3-phenoxypropan-2-ol (Target) TS->Product Major Pathway SideProduct Minor Regioisomer (Attack at C2 - <5%) TS->SideProduct Steric Hindrance

Caption: Regioselective ring opening of Phenyl Glycidyl Ether by Benzylamine.

Experimental Workflow

Workflow Start Start: Charge PGE + EtOH AddAmine Add Benzylamine (Dropwise, RT) Start->AddAmine Reflux Reflux 4 Hours (78°C) AddAmine->Reflux IPC Check TLC (Epoxide Consumed?) Reflux->IPC IPC->Reflux No (Extend Time) Evap Rotary Evaporation (Remove Solvent) IPC->Evap Yes Purify Recrystallization (EtOAc/Hexanes) Evap->Purify Final Final Product Analysis (NMR/HPLC) Purify->Final

Caption: Step-by-step experimental workflow for the synthesis process.

Part 5: Analytical Validation

To ensure the trustworthiness of the synthesized compound, compare results against these standard parameters:

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

6.8–7.4 (m, 10H)
Aromatic protons (Phenoxy + Benzyl).[1]

4.0–4.1 (m, 1H)
CH-OH (Methine proton at C2).[1]

3.9–4.0 (d, 2H)
Ph-O-CH2 (Methylene at C1).[1]

3.8 (s, 2H)
N-CH2-Ph (Benzylic methylene).[1]

2.8–2.9 (dd, 2H)
CH2-NH (Methylene at C3).[1]
HPLC Single PeakPurity >98% (Area %).
Mass Spec (ESI) [M+H]+ = 258.15Confirms Molecular Weight.[1]

References

  • Reaction Kinetics of Phenyl Glycidyl Ether: Lawrence Livermore Laboratory.[1] (1979).[1][7] The Reaction Kinetics of Phenyl Glycidyl Ether with Amines. Defense Technical Information Center. [Link][1]

  • General Synthesis of 1-Phenoxy-2-propanol Derivatives: PrepChem. (n.d.). Synthesis of 1-Phenoxy-2-propanol. [Link]

  • Epoxide Ring Opening Mechanism: Royal Society of Chemistry.[1] (2015).[1][3] Mechanism of model phenyl glycidyl ether reaction. RSC Advances. [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information.[1] (2025).[1][3][5][8] 1-Phenoxy-3-(propylamino)-2-propanol.[1][5] PubChem Compound Summary. [Link][1]

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 2-(Benzylamino)-1-phenoxypropan-2-ol

An Application Guide for Drug Development Professionals and Organic Chemists Abstract 2-(Benzylamino)-1-phenoxypropan-2-ol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

2-(Benzylamino)-1-phenoxypropan-2-ol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and materials science.[1] As a synthetic intermediate, its purity is paramount to ensure the integrity and yield of subsequent transformations. This guide provides a comprehensive overview of robust, scalable, and validated methods for the purification of this compound. We will explore three primary techniques: liquid-liquid acid-base extraction for bulk impurity removal, flash column chromatography for high-resolution separation, and recrystallization for achieving final analytical-grade purity. This document is intended for researchers, scientists, and drug development professionals seeking field-proven protocols and an in-depth understanding of the chemical principles governing each purification strategy.

Introduction: The Challenge of Purifying β-Amino Alcohols

The 2-(benzylamino)-1-phenoxypropan-2-ol molecule contains several key functional groups that dictate its chemical behavior: a basic secondary amine, a hydrogen-bond-donating hydroxyl group, a polar ether linkage, and two aromatic rings. This combination imparts a moderate polarity and a distinct basic character, which presents both opportunities and challenges for purification.

Common impurities derived from its synthesis—typically involving the reaction of a phenoxy-propanone precursor with benzylamine—may include unreacted starting materials, over-alkylated byproducts, or products from side reactions. The primary challenge lies in efficiently separating the target compound from these structurally similar impurities. The basicity of the amine functional group, in particular, requires special consideration during chromatographic purification on standard silica gel.[2][3]

This guide will dissect the most effective purification strategies, providing not only step-by-step instructions but also the underlying rationale to empower scientists to adapt these methods to their specific needs.

Compound Profile and Impurity Analysis

Before selecting a purification method, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.

PropertyValue / Description
IUPAC Name 2-(Benzylamino)-1-phenoxypropan-2-ol
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Functional Groups Secondary Amine (basic), Tertiary Alcohol (polar, H-bond donor), Ether (polar), Phenyl Rings (nonpolar)
Expected Solubility Soluble in many organic solvents (DCM, EtOAc, MeOH, THF). Sparingly soluble in nonpolar solvents (hexanes). Insoluble in water, but its hydrochloride salt is water-soluble.
Likely Impurities 1-Phenoxy-2-propanone (precursor), Benzylamine (precursor), N,N-Dibenzylamine (side-product), other isomeric byproducts.

Strategic Approach to Purification

The optimal purification strategy depends on the initial purity of the crude material and the desired final purity. A multi-step approach is often the most effective.

PurificationStrategy start Crude Product (Post-Synthesis) extraction Method 1: Acid-Base Extraction (Bulk Impurity Removal) start->extraction decision1 Initial Purity >85%? decision2 Target Purity >99%? decision1->decision2  Yes chromatography Method 2: Flash Chromatography (High-Resolution Separation) decision1->chromatography  No extraction->decision1 recrystallization Method 3: Recrystallization (Final Polishing) decision2->recrystallization  Yes final_product Pure Product (>99.5%) decision2->final_product  No (Purity Sufficient) chromatography->recrystallization recrystallization->final_product

Caption: Purification method selection workflow.

Method 1: Acid-Base Liquid-Liquid Extraction

This technique is a powerful first-pass purification step to remove non-basic organic impurities from the crude product. It leverages the basicity of the amine to reversibly form a water-soluble salt.[4][5]

Principle of Operation: The secondary amine is readily protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and preferentially dissolves in the aqueous phase, while neutral or acidic impurities remain in the organic phase. The layers are separated, and the aqueous phase is then basified to regenerate the neutral amine, which can be extracted back into an organic solvent.[5]

AcidBaseExtraction cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Back-Extraction cluster_3 Result org1 Organic Layer (DCM) - Target Amine (R₃N) - Neutral Impurity (N) aq1 Aqueous Layer (1M HCl) org1->aq1 Protonation R₃N + H⁺ → R₃NH⁺ org2 Organic Layer - Neutral Impurity (N) (Discard) aq2 Aqueous Layer - Target Salt (R₃NH⁺Cl⁻) aq3 Aqueous Layer (Add NaOH) org3 Fresh Organic Layer (DCM) aq3->org3 Deprotonation R₃NH⁺ + OH⁻ → R₃N final_org Organic Layer - Purified Amine (R₃N) final_aq Aqueous Layer (Discard) cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 cluster_3 cluster_3

Caption: The mechanism of acid-base extraction for amine purification.

Protocol 4.1: Bulk Purification via Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) at a concentration of approximately 50-100 mg/mL. Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated target compound. The upper organic layer contains neutral impurities and can be discarded (after a second extraction to ensure complete recovery).

  • Repeat Extraction: Add a fresh portion of 1M HCl to the original organic layer, shake, and combine the aqueous extracts. This ensures quantitative transfer of the amine.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). A white precipitate or cloudiness indicates the formation of the free amine.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM (equal volume to the aqueous layer). Shake vigorously as described in step 2.

  • Isolation: Drain the lower organic layer, which now contains the purified amine, into a clean flask. Repeat the back-extraction (Step 6) twice more with fresh DCM, combining the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(benzylamino)-1-phenoxypropan-2-ol.

Method 2: Flash Column Chromatography

For separating impurities with similar basicity or polarity, flash column chromatography is the method of choice. The key to success is mitigating the strong interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel.[3][6]

Principle of Operation: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica) and a mobile phase (solvent). For basic amines, two primary strategies are employed:

  • A) Modified Mobile Phase: A small amount of a competitive base, like triethylamine (TEA), is added to the mobile phase. The TEA temporarily neutralizes the acidic silica sites, allowing the target amine to elute symmetrically without excessive tailing.[2]

  • B) Amine-Functionalized Stationary Phase: Using silica gel that has been chemically modified with amine groups (KP-NH) provides a basic surface, which eliminates the undesirable acid-base interaction and often yields superior separation.[2][6]

Protocol 5.1: Chromatography with Modified Mobile Phase (Silica Gel)
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good starting point is a hexane/ethyl acetate mixture. Spot the crude material on a silica TLC plate and elute with various solvent ratios (e.g., 9:1, 4:1, 1:1 Hex/EtOAc). Add 1% triethylamine (TEA) to the eluent to simulate column conditions. The ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x sample weight). After drying, carefully load this onto the top of the column bed.

  • Elution: Begin eluting with the solvent system determined by TLC (containing 1% TEA). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile but may require a high-vacuum pump for complete removal.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase.
Mobile Phase Hexane / Ethyl Acetate + 1% Triethylamine (TEA)Good polarity range for separation. TEA is crucial to prevent peak tailing.[3]
Gradient Start at low polarity (e.g., 10% EtOAc) and increase gradually.Allows for separation of less polar impurities before eluting the target compound.
Loading 1-2% of silica gel massPrevents column overloading and ensures optimal separation.

Method 3: Recrystallization

If the purified compound is a solid at room temperature, recrystallization is an excellent final step to achieve high purity and obtain crystalline material.

Principle of Operation: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the decreased solubility causes the target compound to crystallize out, leaving impurities behind in the solvent.[]

Protocol 6.1: Solvent Screening and Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Potential candidates include isopropanol, ethanol, ethyl acetate/hexane, or toluene.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Purity Assessment

After each purification step, the purity of the material should be assessed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can detect impurities with high sensitivity.

Conclusion

The purification of 2-(benzylamino)-1-phenoxypropan-2-ol can be achieved efficiently through a logical, multi-step approach. Acid-base extraction serves as an excellent initial clean-up for removing bulk neutral impurities. For higher purity requirements, flash column chromatography, with either a modified mobile phase or an amine-functionalized stationary phase, offers precise separation. Finally, recrystallization can be employed to yield highly pure, crystalline material suitable for the most demanding applications in pharmaceutical and chemical synthesis. The choice and sequence of these methods should be guided by the scale of the synthesis, the impurity profile, and the ultimate purity requirements.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Online]. Available: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available: [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Online]. Available: [Link]

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. [Online].
  • Pharmaffiliates. (n.d.). CAS No : 101-45-1 | Product Name : Phenoxybenzamine Hydrochloride - Impurity B. [Online]. Available: [Link]

  • Sha, S., & Yudin, A. K. (2019). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Online]. Available: [Link]

  • OCERT. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Online]. Available: [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. [Online].
  • SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. [Online]. Available: [Link]

  • Wouters, J., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. PMC. [Online]. Available: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Online]. Available: [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. [Online]. Available: [Link]

  • CPAChem. (n.d.). Safety data sheet. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2018130942A1 - A process for the preparation of phenoxybenzamine. [Online].
  • Wang, Y., et al. (2025, May 27). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Online]. Available: [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. [Online]. Available: [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. [Online]. Available: [Link]

  • Google Patents. (n.d.). US20190359553A1 - A process for the preparation of phenoxybenzamine. [Online].
  • Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol. [Online]. Available: [Link]

  • Angene. (2025, June 4). Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4. [Online]. Available: [Link]

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Method

Application Note: Crystallization of 2-(Benzylamino)-1-phenoxypropan-2-ol Scaffolds

This Application Note is structured to guide researchers and process chemists through the crystallization and purification of 2-(Benzylamino)-1-phenoxypropan-2-ol and its relevant isomers. Nomenclature & Isomer Alert: Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and process chemists through the crystallization and purification of 2-(Benzylamino)-1-phenoxypropan-2-ol and its relevant isomers.

Nomenclature & Isomer Alert: The specific nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a tertiary alcohol with a geminal amine and hydroxyl group at position 2.[][][][][5][6] However, in pharmaceutical development (specifically beta-blocker synthesis), this string is frequently a transpositional synonym for the regioisomer 1-(Benzylamino)-3-phenoxypropan-2-ol (also known as N-benzyl-1-phenoxypropan-2-amine), formed by the ring-opening of phenyl glycidyl ether with benzylamine.[][][][][5][6]

  • Primary Focus: This guide addresses the crystallization of the stable 1-(Benzylamino)-3-phenoxypropan-2-ol scaffold, which is the industrial standard.[][][][][5][6]

  • Note: If your specific target is the tertiary amino-alcohol (geminal), proceed with Protocol B (Salt Formation) immediately, as free-base gem-amino alcohols are kinetically unstable and prone to hydrolysis.[][][][][5][6]

Executive Summary

The crystallization of phenoxy-amino-propanol derivatives is a critical unit operation in the synthesis of beta-adrenergic antagonists.[][][][][5][6] Achieving high purity (>99.5%) requires the specific rejection of the bis-alkylated impurity (tertiary amine formed by over-reaction) and unreacted phenyl glycidyl ether (PGE) .[][][][][5][6]

While the free base of 1-(benzylamino)-3-phenoxypropan-2-ol is a low-melting solid (MP: ~60–70°C) or viscous oil depending on purity, the hydrochloride or oxalate salts exhibit superior crystallinity (MP: >140°C) and are the recommended forms for robust purification.[][][][][5][6]

Physicochemical Profile & Solubility

Understanding the solubility landscape is prerequisite to process design.[][][][][5][6]

ParameterCharacteristicImplications for Crystallization
Molecular Weight 257.33 g/mol Moderate molecular weight; prone to oiling out if cooled too rapidly.[][][][][5][6]
Lipophilicity (LogP) ~2.3Low water solubility; soluble in non-polar organic solvents.[][][][][5][6]
pKa (Amine) ~9.5Highly basic; readily forms salts with HCl, Oxalic acid, Succinic acid.[][][][][5][6]
Key Impurity A Bis-benzylamino-adductMore lipophilic than target; rejected by polar alcoholic solvents.[][][][][5][6]
Key Impurity B Phenol / PGERejected by acid-base extraction prior to crystallization.[][][][][5][6]
Solubility Screening Data (Free Base)
  • High Solubility: Methanol, Ethanol, Isopropyl Alcohol (IPA), Ethyl Acetate, Toluene.[][][][][5][6]

  • Moderate/Low Solubility: Hexanes, Heptane, Water (pH > 10).[][][][][5][6]

  • Antisolvent Pairs: Toluene/Heptane, IPA/Water, Ethyl Acetate/Hexane.[][][][][5][6]

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Hydrochloride Salt)

Recommended for initial purification from crude reaction mixtures.[][][][][5][6]

Rationale: The HCl salt crystallizes readily, purging non-basic impurities (PGE) and significantly reducing the bis-alkylated impurity profile due to lattice selectivity.[][][][][5][6]

Materials:

  • Crude 2-(Benzylamino)-1-phenoxypropan-2-ol (oil or solid).[][][][][5][6]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[][][][][5][6]

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%).[][][][][5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude amino-alcohol in 60 mL of Ethyl Acetate at 45°C. Ensure complete dissolution.

  • Filtration: Polish filter (0.45 µm PTFE) the warm solution to remove particulate matter.[][][][][5][6]

  • Acidification:

    • Cool the solution to 20–25°C.

    • Slowly add 1.05 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately.[][][][][5][6] If "oiling out" occurs, reheat to 50°C and add 5 mL of IPA to solubilize, then cool slowly.

  • Aging: Stir the slurry at 20°C for 2 hours, then cool to 0–5°C for 4 hours to maximize yield.

  • Isolation: Filter the solids using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Target Yield: 85–90%[][][][][5][6]

    • Target Purity: >99% (HPLC)[][][][][5][6]

Protocol B: Recrystallization of the Free Base (Antisolvent Method)

Used when the free base is required for subsequent chemical steps.[][][][][5][6]

Rationale: Uses a Toluene/Heptane system.[][][][][5][6] Toluene solubilizes the aromatic rings, while Heptane acts as a specific antisolvent to induce nucleation.[][][][][5][6]

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the amino-alcohol in 30 mL of Toluene. Heat to 65°C until a clear solution is obtained.

  • Seeding: Cool to 45°C. Add 0.1% w/w seed crystals (if available) to prevent oiling out.

  • Antisolvent Addition:

    • Add 30 mL of Heptane dropwise over 60 minutes.

    • Maintain temperature at 40–45°C during addition.[][][][][5][6]

  • Cooling Ramp:

    • Cool from 45°C to 20°C at a rate of 5°C/hour.

    • Hold at 20°C for 2 hours.

    • Cool to 0°C and hold for 1 hour.

  • Isolation: Filter rapidly (hygroscopic tendency). Wash with cold Heptane (10 mL).[][][][][5][6]

  • Drying: Vacuum dry at 30°C. Note: Melting point is low; avoid overheating.

Process Logic & Impurity Rejection

The following diagram illustrates the decision matrix for selecting the crystallization route based on the impurity profile.

CrystallizationWorkflow Start Crude Reaction Mixture (PGE + Benzylamine) Check Impurity Profile Check Start->Check RouteA High Bis-Adduct (>5%) OR High PGE Check->RouteA Complex Mixture RouteB Low Impurities (<2%) Check->RouteB Clean Crude SaltForm Protocol A: HCl Salt Formation (EtOAc/IPA) RouteA->SaltForm FreeBase Protocol B: Free Base Cryst. (Toluene/Heptane) RouteB->FreeBase Purification Lattice Rejection Mechanism (Bis-adduct stays in liquor) SaltForm->Purification Crystallization FinalBase Pure Free Base (>99.0%) FreeBase->FinalBase FinalSalt Pure HCl Salt (>99.5%) Purification->FinalSalt

Caption: Decision matrix for purification of 2-(Benzylamino)-1-phenoxypropan-2-ol based on crude purity.

Critical Process Parameters (CPPs)

ParameterControl RangeScientific Rationale
Cooling Rate 0.2 – 0.5 °C/minRapid cooling causes "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation, trapping impurities.[][][][][5][6]
Seeding Temperature Metastable Zone Width (MSZW)Seeding must occur within the MSZW (typically 5–10°C below saturation) to induce controlled growth.[][][][][5][6]
Agitation Speed Low-Shear (100–200 rpm)High shear can break fragile needles (common for amino-alcohols), leading to filtration issues.[][][][][5][6]
Water Content < 0.5% (in non-aqueous)Moisture can depress yield significantly due to the high solubility of the salt in water.[][][][][5][6]

Analytical Validation

To ensure the integrity of the crystallized product, the following analytical suite is required:

  • HPLC (Reverse Phase): C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[][][][][5][6] Monitor the removal of the bis-benzylamine impurity (typically elutes later than the main peak).[][][][][5][6]

  • DSC (Differential Scanning Calorimetry):

    • Free Base:[][][][][5][6] Sharp endotherm ~60–70°C.[][][][][5][6]

    • HCl Salt: Endotherm >140°C (often followed by decomposition).[][][][][5][6]

  • XRPD (X-Ray Powder Diffraction): Essential to verify a single polymorph, especially if the material is for clinical use.[][][][][5][6]

References

  • Synthesis and Crystallization of Aryloxypropanolamines

    • Title: 1-(Isopropylamino)-3-phenoxypropan-2-ol (Structural Analog Reference).[][][][][5][6]

    • Source: Acta Crystallographica Section E.[][][][][5][6]

    • URL:[Link]

  • Reaction Kinetics of Phenyl Glycidyl Ether

    • Title: The Reaction Kinetics of Phenyl Glycidyl Ether with Amines.[][][][][5][6][7]

    • Source: DTIC (Defense Technical Information Center).[][][][][5][6]

    • URL:[Link][][][][][5][6]

  • General Purification of Beta-Blocker Intermediates

    • Title: Process for the preparation of aryloxypropanolamine derivatives.[][][][][5][6][8]

    • Source: Google Patents (US4579861A).[][][][][5][6]

    • URL

Sources

Application

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 2-(Benzylamino)-1-phenoxypropan-2-ol

Introduction: The Analytical Challenge 2-(Benzylamino)-1-phenoxypropan-2-ol is a tertiary amino alcohol containing multiple key structural motifs: a phenoxy group, a benzylamine moiety, and a propan-2-ol backbone with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-(Benzylamino)-1-phenoxypropan-2-ol is a tertiary amino alcohol containing multiple key structural motifs: a phenoxy group, a benzylamine moiety, and a propan-2-ol backbone with a quaternary chiral center. The precise and unambiguous confirmation of its covalent structure is paramount for its use in further research, such as a scaffold in medicinal chemistry or as an intermediate in complex syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into the molecular framework through the analysis of nuclear spin interactions in a magnetic field.[1]

This application note provides a comprehensive, field-proven guide to the complete structural elucidation of 2-(Benzylamino)-1-phenoxypropan-2-ol using a suite of 1D and 2D NMR experiments. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a deconstruction of the target molecule to anticipate the NMR output. The structure contains 16 unique carbon environments and 19 protons distributed across distinct chemical environments.

Figure 1: Structure of 2-(Benzylamino)-1-phenoxypropan-2-ol with Atom Numbering Structure of 2-(Benzylamino)-1-phenoxypropan-2-ol with atom numbering for NMR assignment

Key Structural Fragments for NMR Analysis:

  • Phenoxy Group: Five aromatic protons (H-13 to H-17) and six aromatic carbons (C-12 to C-17). The protons are expected in the aromatic region (~6.8-7.4 ppm), with the C-O ether linkage influencing their shifts.[2][3]

  • Benzyl Group: Five aromatic protons (H-9 to H-11) and six aromatic carbons (C-6 to C-11), plus a key benzylic methylene (CH₂) group (H-5). The benzylic protons are diastereotopic due to the adjacent chiral center, and are expected to appear as distinct signals.[4][5]

  • Propanolamine Backbone: This core unit contains the quaternary carbon (C-2), a methyl group (C-3), and a methylene group adjacent to the phenoxy oxygen (C-1). It also includes labile protons from the hydroxyl (-OH) and amine (-NH) groups.

Experimental Protocols: From Sample Preparation to Data Acquisition

High-quality data is contingent on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol 1: Sample Preparation

The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak at 7.26 ppm for ¹H NMR.[6][7]

Materials:

  • 2-(Benzylamino)-1-phenoxypropan-2-ol sample

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes[8]

  • Pasteur pipette with a small cotton or glass wool plug

  • Vial for dissolution

Procedure:

  • Weigh the Sample: For ¹H NMR, weigh 5-10 mg of the sample. For a comprehensive analysis including ¹³C and 2D NMR, a higher concentration of 20-30 mg is recommended to ensure a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C.[6][9]

  • Dissolution: Transfer the sample to a small, clean vial. Add approximately 0.6-0.7 mL of CDCl₃.[10] Mix gently until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality by disrupting magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into the NMR tube.[9]

  • Tube Capping and Labeling: Ensure the sample height is between 4-5 cm.[6] Cap the NMR tube securely and label it clearly.

  • Quality Control: Before insertion into the spectrometer, wipe the outside of the NMR tube clean to remove any dust or fingerprints.[10]

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, and DEPT)

These experiments provide the foundational data for the analysis.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition:

  • Insert the sample and perform standard lock and shim procedures on the CDCl₃ signal.

  • Acquire the spectrum with the following typical parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 8-16 (adjust based on concentration)

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift by setting the residual CDCl₃ peak to 7.26 ppm.

  • Integrate all signals to determine proton ratios.

¹³C and DEPT Acquisition:

  • Use the same locked and shimmed sample.

  • Broadband ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals.

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Number of Scans (ns): 1024 or higher (¹³C is much less sensitive than ¹H)

  • DEPT-135 Spectrum: This experiment is crucial for differentiating carbon types.[11][12]

    • Pulse Program: DEPT-135 sequence.

    • Result: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • DEPT-90 Spectrum: This experiment isolates methine (CH) carbons.[11][13]

    • Pulse Program: DEPT-90 sequence.

    • Result: Only CH signals are observed.

  • Process and calibrate all carbon spectra relative to the CDCl₃ signal at 77.16 ppm.

Data Interpretation and Structural Assignment

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is interpreted based on chemical shift, integration, and signal multiplicity (splitting pattern).

  • Aromatic Region (δ 6.8–7.4 ppm): Expect complex, overlapping multiplets integrating to 10H in total. These correspond to the protons of the phenoxy (H-13 to H-17) and benzyl (H-9 to H-11) rings.[4]

  • Methylene Protons (δ ~3.8-4.0 ppm): The two protons of the benzylic CH₂ (H-5) and the two protons of the phenoxy-adjacent CH₂ (H-1) are expected in this region. Due to the nearby chiral center (C-2), the protons within each CH₂ group are diastereotopic and should appear as two distinct signals, likely as a pair of doublets (an AB quartet) if they couple to each other.[5]

  • Labile Protons (-OH, -NH): The hydroxyl (C2-OH) and amine (-NH-) protons will likely appear as broad singlets with variable chemical shifts. Their signals can be confirmed by adding a drop of D₂O to the NMR tube, which causes them to exchange with deuterium and disappear from the spectrum.[14]

  • Methyl Protons (δ ~1.3 ppm): The three protons of the methyl group (H-3) attached to the quaternary carbon C-2 are expected to be a sharp singlet, integrating to 3H, in the aliphatic region.

¹³C and DEPT NMR Spectra Analysis

The combination of broadband ¹³C and DEPT spectra allows for the definitive assignment of each carbon atom.

  • Aromatic Carbons (δ 110–160 ppm): Twelve distinct signals are expected. The carbon attached to the phenoxy oxygen (C-12) will be the most downfield in this group (~158 ppm).[14] The quaternary carbon of the benzyl group (C-6) will also be identifiable. DEPT spectra will confirm the CH carbons within the rings.

  • Aliphatic Carbons (δ 20-80 ppm):

    • C-2 (Quaternary Amine/Alcohol): This carbon, bonded to oxygen and nitrogen, will be significantly deshielded (~70-75 ppm). It will be visible in the broadband ¹³C spectrum but absent from all DEPT spectra.

    • C-1 (-CH₂-O): This methylene carbon, attached to the phenoxy oxygen, is expected around 70-75 ppm. It will appear as a negative peak in the DEPT-135 spectrum.[15]

    • C-5 (-CH₂-N): The benzylic methylene carbon should appear around 50-55 ppm and will also be a negative peak in the DEPT-135 spectrum.

    • C-3 (-CH₃): The methyl carbon will be the most upfield signal, typically around 25-30 ppm, and will appear as a positive peak in the DEPT-135 spectrum.

Advanced 2D NMR for Unambiguous Connectivity

For a molecule of this complexity, 2D NMR is essential to connect the fragments identified by 1D NMR and provide irrefutable proof of the structure.[1]

Protocol 3: 2D NMR Data Acquisition

Experiments:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds (long-range ¹H-¹³C correlation). This is critical for connecting quaternary carbons to the rest of the structure.[16][18]

Acquire these spectra using standard pulse programs available on the spectrometer, with parameters optimized for typical ¹J(C,H) (~145 Hz) and long-range ⁿJ(C,H) (optimized for ~8 Hz) coupling constants.

2D NMR Interpretation
  • COSY Analysis:

    • Will confirm the coupling between adjacent aromatic protons on both rings.

    • Crucially, it will show no correlations to the H-3 methyl singlet or the H-5 and H-1 methylene protons, confirming their isolation from other proton networks.

  • HSQC Analysis:

    • Provides direct H-C assignments. For example, the proton singlet at ~1.3 ppm will show a cross-peak to the carbon at ~25 ppm, definitively assigning H-3 and C-3.

    • Each aromatic proton signal will correlate to its corresponding carbon, helping to deconvolve the crowded aromatic region of the ¹³C spectrum.

  • HMBC Analysis: This is the key experiment for assembling the molecular puzzle.

    • Connecting the Backbone: The methyl protons (H-3) should show correlations to the quaternary carbon C-2, the methylene carbon C-1, and the benzyl methylene C-5, confirming the core structure around the chiral center.

    • Connecting the Benzyl Group: The benzylic protons (H-5) will show correlations to the quaternary benzyl carbon (C-6) and the ortho carbons (C-7), linking the benzyl ring to the nitrogen atom via C-5.

    • Connecting the Phenoxy Group: The methylene protons H-1 will show a key correlation to the ipso-carbon of the phenoxy ring (C-12), confirming the ether linkage.

Data Summary and Visualization

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Benzylamino)-1-phenoxypropan-2-ol
Atom(s)Proton (¹H) Chemical Shift (ppm)MultiplicityIntegrationCarbon (¹³C) Chemical Shift (ppm)DEPT-135 Signal
1 (-CH₂O)~3.9 (diastereotopic)AB quartet2H~73Negative
2 (-C(OH)N-)---~72Absent
3 (-CH₃)~1.3Singlet3H~28Positive
-OH, -NHBroad, variableSinglet (broad)2H--
5 (-CH₂N)~3.8 (diastereotopic)AB quartet2H~53Negative
6 (Ar-C)---~139Absent
7, 11 (Ar-CH)~7.2-7.4Multiplet4H~128Positive
8, 10 (Ar-CH)~7.2-7.4Multiplet~129Positive
9 (Ar-CH)~7.2-7.4Multiplet1H~127Positive
12 (Ar-CO)---~158Absent
13, 17 (Ar-CH)~6.9Multiplet2H~121Positive
14, 16 (Ar-CH)~7.3Multiplet2H~130Positive
15 (Ar-CH)~7.0Multiplet1H~122Positive

Note: Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structure confirmation can be visualized as follows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Weigh Sample (20-30 mg) prep2 Dissolve in CDCl3 (0.6 mL) prep1->prep2 prep3 Filter into 5mm NMR Tube prep2->prep3 acq1d 1D NMR (1H, 13C, DEPT) prep3->acq1d Shimming acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d an1 Assign Proton & Carbon Types acq2d->an1 an2 Establish H-H Connectivity (COSY) an1->an2 an3 Assign Direct H-C Pairs (HSQC) an2->an3 an4 Assemble Fragments (HMBC) an3->an4 an5 Final Structure Confirmation an4->an5

Caption: Overall workflow for NMR analysis.

Visualization of Key HMBC Correlations

This diagram illustrates how HMBC connects the distinct molecular fragments.

HMBC_Correlations cluster_backbone Propanolamine Core cluster_benzyl Benzyl Group cluster_phenoxy Phenoxy Group C2 C2 (Quaternary) C1 C1 (-CH2O-) H3 H3 (-CH3) H3->C2 2J H3->C1 3J H5 H5 (-CH2N-) H5->C2 2J C6 C6 (ipso-Ar) H5->C6 2J H1 H1 (-CH2O-) C12 C12 (ipso-Ar) H1->C12 3J

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The structural elucidation of 2-(Benzylamino)-1-phenoxypropan-2-ol is reliably and unambiguously achieved through a systematic NMR spectroscopy workflow. Standard 1D ¹H and ¹³C experiments, augmented with DEPT, provide initial assignments of proton and carbon types. Subsequent 2D experiments, particularly COSY, HSQC, and HMBC, are indispensable for confirming the covalent connectivity between the phenoxy, benzyl, and propanolamine moieties. The HMBC experiment is especially powerful, as it allows for the definitive placement of substituents around the non-protonated quaternary carbon center. This integrated NMR approach represents a robust, self-validating protocol for the characterization of complex small molecules in pharmaceutical and chemical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Tanabe, K., & Saito, T. (2011). Development and release of a spectral database for organic compounds. AIST Today, 11(4), 18-21. Retrieved from [Link]

  • Kreilick, R. W. (1968). Nuclear magnetic resonance studies of a series of phenoxy radicals. Molecular Physics, 14(5), 495-499. Retrieved from [Link]

  • Fraser, R. R., & Reyes-Zamora, C. (1966). The chemical shift of aromatic alkoxy groups. Canadian Journal of Chemistry, 44(17), 2003-2009. Retrieved from [Link]

  • Fiveable. (2025). DEPT ¹³C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Clark, J. (n.d.). The H-1 NMR spectrum of propylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). H-1 NMR spectrum of propan-2-amine. Doc Brown's Chemistry. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Williams, D. H., & Buncel, E. (1995). Imines and derivatives. Part 23. Anomalous ¹H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2, (5), 941-946. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds. Retrieved from [Link]

  • University of Florida. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [Link]

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol

Introduction 2-(Benzylamino)-1-phenoxypropan-2-ol is a beta-adrenergic blocker analogue, a class of compounds of significant interest in pharmaceutical development due to their cardiovascular effects. Accurate and reliab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Benzylamino)-1-phenoxypropan-2-ol is a beta-adrenergic blocker analogue, a class of compounds of significant interest in pharmaceutical development due to their cardiovascular effects. Accurate and reliable quantification of this analyte, along with its potential impurities and enantiomers, is critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[1]

This comprehensive technical guide provides detailed protocols for the development and validation of HPLC methods for the analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol, addressing both achiral (purity and assay) and chiral (enantiomeric separation) analysis. The methodologies are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) for analytical method validation.[2]

The core of this guide is to not only provide step-by-step instructions but to also elucidate the rationale behind the selection of chromatographic parameters, ensuring that the developed methods are robust, reliable, and fit for their intended purpose.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for 2-(Benzylamino)-1-phenoxypropan-2-ol is not extensively published, we can infer its properties from its structural components: a phenoxy group, a secondary benzylamine, and a tertiary alcohol on a propane backbone.

  • Structure:

    • The molecule contains two chromophores: a phenyl ring and a benzyl group. These aromatic moieties are responsible for its UV absorbance, making UV detection a suitable choice for HPLC analysis. The expected UV maxima are around 230 nm and 256 nm.[3][4]

    • The presence of a secondary amine (pKa ~9-10) makes the compound basic. This is a critical consideration for mobile phase pH selection in reversed-phase HPLC to ensure good peak shape and retention.

  • Polarity: The molecule possesses both hydrophobic (phenyl and benzyl groups) and hydrophilic (hydroxyl and amino groups) characteristics, making it amenable to reversed-phase HPLC.

  • Chirality: The carbon atom at the second position of the propanol backbone is a chiral center. Therefore, the compound exists as a pair of enantiomers, which may exhibit different pharmacological activities. This necessitates the development of a chiral HPLC method to separate and quantify each enantiomer.

Achiral (Reversed-Phase) HPLC Method for Purity and Assay

This section details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of 2-(Benzylamino)-1-phenoxypropan-2-ol and the detection of its impurities.

Rationale for Method Development

The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products.

  • Column Selection: A C18 column is the most common and versatile stationary phase for reversed-phase HPLC and is a good starting point for moderately polar compounds like our analyte.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard for RP-HPLC.

    • pH Control: Due to the basic nature of the analyte (secondary amine), controlling the mobile phase pH is crucial to prevent peak tailing. A slightly acidic pH (e.g., 3.0-4.0) will ensure the amine is protonated, leading to better peak symmetry. A phosphate buffer is a good choice for this pH range.

    • Organic Modifier: Acetonitrile generally offers lower viscosity and better peak shape for many compounds compared to methanol. A gradient elution (increasing the percentage of acetonitrile over time) is often employed in method development to elute a wide range of impurities with varying polarities in a reasonable time.

  • Detection: Based on the presence of aromatic rings, a UV detector set at a wavelength of approximately 230 nm is expected to provide good sensitivity.

Experimental Protocol: Achiral Method

3.2.1 Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH2PO4) and ortho-phosphoric acid.

  • Reference standard of 2-(Benzylamino)-1-phenoxypropan-2-ol.

3.2.2 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2PO4 buffer, pH 3.0 (adjusted with H3PO4)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

3.2.3 Sample Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chiral HPLC Method for Enantiomeric Separation

The separation of enantiomers is crucial as they may have different pharmacological and toxicological profiles. Direct separation using a chiral stationary phase (CSP) is the most common and efficient approach.

Rationale for Chiral Method Development
  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based CSPs (e.g., vancomycin or teicoplanin) have demonstrated broad success in separating the enantiomers of beta-blockers. A systematic screening of a few different CSPs is often the most effective strategy. For this application, a cellulose-based column is a strong first choice.[1][5]

  • Mobile Phase Selection: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is typical. A small amount of a basic additive like diethylamine (DEA) is often necessary to improve the peak shape of basic analytes.[6]

    • Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with acidic and basic additives. This can be a good alternative to normal phase, especially for compounds with good solubility in polar organic solvents.[7]

Experimental Protocol: Chiral Method (Normal Phase)

4.2.1 Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane, ethanol, and diethylamine (DEA).

  • Racemic 2-(Benzylamino)-1-phenoxypropan-2-ol.

4.2.2 Chromatographic Conditions

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

4.2.3 Sample Preparation

  • Prepare a solution of the racemic analyte at approximately 0.5 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the developed analytical methods is mandatory to ensure their reliability for their intended purpose.[2][8] The following parameters should be assessed for both the achiral and chiral methods, with specific considerations for each.

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity (and Stability-Indicating Properties)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the chiral method, this also includes demonstrating resolution from the other enantiomer.

Protocol:

  • Impurity Analysis (Achiral): Analyze a sample known to contain impurities or a placebo sample spiked with the analyte.

  • Forced Degradation (Achiral): Subject the analyte to stress conditions to intentionally degrade it. The method must be able to separate the intact analyte peak from all degradation product peaks.

  • Enantiomeric Resolution (Chiral): Inject the racemic standard to demonstrate baseline separation of the two enantiomers.

Forced Degradation Study Protocol

Objective: To establish the stability-indicating capability of the achiral HPLC method.

Forced_Degradation_Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Analyze by RP-HPLC Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic (UV/Vis light exposure) Photo->HPLC PDA Peak Purity Analysis (with PDA detector) HPLC->PDA Analyte Analyte Solution (Drug Substance) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Control Control Sample (Unstressed) Control->HPLC

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the analyte solution to UV and visible light (as per ICH Q1B guidelines).

  • Analyze all stressed samples, along with an unstressed control, using the developed achiral HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often expressed as the percent recovery.

Protocol:

  • Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the analyte at three concentration levels, such as 80%, 100%, and 120%).

  • Perform the analysis in triplicate at each level.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on signal-to-noise ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting progressively more dilute solutions.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze a sample under each modified condition and evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Data Presentation and System Suitability

All quantitative data from the validation studies should be summarized in tables for clarity and easy comparison. Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters
ParameterAcceptance Criteria (Achiral)Acceptance Criteria (Chiral)
Tailing Factor (T) T ≤ 2.0T ≤ 2.0
Theoretical Plates (N) N > 2000N > 2000
Resolution (Rs) Rs > 2.0 (between analyte and closest peak)Rs > 1.5 (between enantiomers)
%RSD of Peak Areas ≤ 2.0% (from 5 replicate injections)≤ 2.0% (from 5 replicate injections)

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the achiral and chiral analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol. The reversed-phase method is suitable for determining the purity and potency of the drug substance, while the normal-phase chiral method allows for the accurate quantification of its enantiomers. Adherence to the comprehensive validation protocol outlined herein will ensure that the developed methods are reliable, accurate, and suitable for their intended use in a regulated environment, supporting drug development from discovery through quality control.

References

  • SIELC Technologies. (2024, July 30). UV- Vis Spectrum of Benzylamine. Retrieved from [Link]

  • Jacob, M., Peng, L., McCoy, M., Klein, M., & Farkas, T. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • YMC. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers.
  • Pocrnić, M., Ansorge, M., Dovhunova, M., Habinovec, I., Tesarova, E., & Galić, N. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 38-46.
  • Perpusnas. (2025, December 4).
  • NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMUL
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • ChemBK. (2024, April 9). 2-amino-1-methoxypropane - Physico-chemical Properties.
  • Pocrnić, M., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Archives of Industrial Hygiene and Toxicology, 71(1).
  • Pharmaguideline. (2024, December 11).
  • IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
  • ResearchGate. (n.d.). UV- vis absorption spectra of the benzylamine reaction system with or...
  • ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),...
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70048860, 2-Amino-1-phenoxy-propene.
  • PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.). 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
  • Rasayan. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Research @ Flinders. (2018, June 15). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P)
  • ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)
  • ResearchGate. (n.d.). Chemical structures of a (2S)
  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs.

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Application

Application Note: A Multi-Assay Strategy for the In-Vitro Pharmacological Characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol

An in-depth guide for researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework for the in-vitro pharmacological evaluation of 2-(Benzylamino)-1-phenoxypropan...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the in-vitro pharmacological evaluation of 2-(Benzylamino)-1-phenoxypropan-2-ol, a novel chemical entity. Based on its core structure, this compound possesses a phenoxypropanolamine scaffold, a well-established pharmacophore for ligands of G-protein coupled receptors (GPCRs), particularly β-adrenergic receptors.[1] Furthermore, structural similarities to known neuromodulatory agents like Ifenprodil suggest potential activity at other targets, such as N-methyl-D-aspartate (NMDA) and sigma (σ) receptors.[2][3] This guide presents a logical, tiered approach—from initial binding affinity studies to functional and signaling pathway analysis—to build a robust pharmacological profile, enabling informed decisions in early-stage drug discovery.

Introduction and Scientific Rationale

The compound 2-(Benzylamino)-1-phenoxypropan-2-ol presents a compelling case for investigation. Its molecular architecture is a hybrid of known pharmacophores. The critical step in characterizing such a novel compound is to systematically determine its affinity, potency, and functional activity (i.e., agonist, antagonist, or inverse agonist) at its predicted biological targets.

Structural Analysis and Target Hypothesis:

  • Primary Target Family (Adrenergic Receptors): The 1-phenoxy-propan-2-ol backbone is a classic feature of β-adrenergic receptor antagonists (beta-blockers). The nature of the amine substituent (the benzylamino group) is a key determinant of affinity and efficacy at both α- and β-adrenergic subtypes.[1] Therefore, a primary screen against the major adrenergic receptors is the logical starting point.

  • Secondary Target Family (NMDA/Sigma Receptors): The overall structure bears a resemblance to Ifenprodil, a non-competitive NMDA receptor antagonist with high affinity for the GluN2B subunit.[4] Ifenprodil also interacts with α-adrenergic and sigma receptors.[2][3] This potential for cross-reactivity necessitates counter-screening to establish selectivity and identify any polypharmacology.

This application note outlines a strategic workflow to deorphanize 2-(Benzylamino)-1-phenoxypropan-2-ol, moving from broad screening to detailed mechanistic studies.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Advanced Profiling Compound Compound Binding_Assays Radioligand Binding Assays (Determine Affinity, Ki) Compound->Binding_Assays Test Compound Adrenergic_Targets α1, α2, β1, β2 Receptors Binding_Assays->Adrenergic_Targets NMDA_Targets NMDA (GluN2B), Sigma Receptors Binding_Assays->NMDA_Targets Functional_Assays Functional Assays (Determine Efficacy: Agonist/Antagonist) Adrenergic_Targets->Functional_Assays If High Affinity NMDA_Targets->Functional_Assays If High Affinity cAMP cAMP Assay (β-AR; Gs/Gi) Functional_Assays->cAMP Calcium Calcium Mobilization (α1-AR; Gq) Functional_Assays->Calcium Ion_Flux Ion Flux / Electrophysiology (NMDA Receptors) Functional_Assays->Ion_Flux Advanced_Assays Advanced Profiling Functional_Assays->Advanced_Assays If Agonist Activity Pharmacological_Profile Pharmacological_Profile cAMP->Pharmacological_Profile Calcium->Pharmacological_Profile Ion_Flux->Pharmacological_Profile Arrestin β-Arrestin Recruitment (Biased Agonism) Advanced_Assays->Arrestin Arrestin->Pharmacological_Profile

Caption: High-level workflow for characterizing 2-(Benzylamino)-1-phenoxypropan-2-ol.

Protocols for Adrenergic Receptor Profiling

Adrenergic receptors are GPCRs that mediate the effects of catecholamines like norepinephrine and epinephrine. They are broadly classified into α and β subtypes, which couple to distinct G-proteins to initiate downstream signaling.[5]

Protocol 2.1: Radioligand Competition Binding Assays

Principle: This assay quantifies the affinity of the test compound for a specific receptor subtype by measuring its ability to compete with a high-affinity radiolabeled ligand ([³H]- or [¹²⁵I]-labeled). The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to an affinity constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available membranes or prepare them from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Assay Buffer Preparation: Prepare a suitable binding buffer. A typical buffer is 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Reaction Setup (96-well plate format):

    • Total Binding: Add 50 µL buffer, 50 µL radioligand, and 50 µL membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled competitor (e.g., 10 µM Phentolamine for α-receptors, 10 µM Propranolol for β-receptors), 50 µL radioligand, and 50 µL membrane preparation.

    • Test Compound: Add 50 µL of serially diluted 2-(Benzylamino)-1-phenoxypropan-2-ol, 50 µL radioligand, and 50 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Data Presentation: Adrenergic Receptor Affinity Profile

Receptor SubtypeRadioligandRadioligand Kd (nM)Test Compound Ki (nM)
α₁A[³H]-Prazosin~0.2TBD
α₂A[³H]-Rauwolscine~2.0TBD
β₁[³H]-Dihydroalprenolol (DHA)~1.0TBD
β₂[³H]-Dihydroalprenolol (DHA)~1.0TBD
Protocol 2.2: Functional Second Messenger Assays

Principle: These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks an agonist), or inverse agonist (reduces basal receptor activity) by measuring the production of intracellular second messengers.[7][8]

cluster_gs Gs Pathway (e.g., β-AR) cluster_gq Gq Pathway (e.g., α1-AR) Agonist_Gs Agonist Receptor_Gs β-Adrenergic Receptor Agonist_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA Agonist_Gq Agonist Receptor_Gq α1-Adrenergic Receptor Agonist_Gq->Receptor_Gq Gq Gq Protein Receptor_Gq->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca Ca²⁺ ↑ IP3->Ca

Caption: Simplified GPCR Gs and Gq signaling pathways.

A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)

  • Cell Plating: Seed cells expressing the target receptor (e.g., β₁ or β₂) into 96- or 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound. For antagonist mode, also prepare a known agonist (e.g., Isoproterenol) at its EC₈₀ concentration.

  • Assay Procedure:

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Agonist Mode: Add the test compound dilutions to the cells.

    • Antagonist Mode: Pre-incubate cells with the test compound dilutions for 15-30 minutes, then add the agonist.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot the response (e.g., HTRF ratio) against log[compound] to determine the EC₅₀ and Emax.

    • Antagonist: Plot the inhibition of the agonist response against log[compound] to determine the IC₅₀. This can be used to calculate the antagonist affinity constant (pA₂ or Kb).

B. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Plating: Seed cells expressing the target receptor (e.g., α₁A) onto black, clear-bottom 96- or 384-well plates.

  • Dye Loading: Remove media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 45-60 minutes at 37°C.

  • Compound Plates: Prepare plates containing serial dilutions of the test compound (agonist mode) or test compound plus a fixed concentration of an agonist like Phenylephrine (antagonist mode).

  • Measurement: Use an instrument capable of fluid addition and kinetic fluorescence reading (e.g., a FLIPR or FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • Add the compound/agonist from the compound plate.

    • Immediately measure the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis: The response is typically the peak fluorescence intensity minus the baseline. Determine EC₅₀ (agonist) or IC₅₀ (antagonist) as described for the cAMP assay.

Protocols for NMDA Receptor Profiling

NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity. Their dysfunction is implicated in numerous neurological disorders.[9] Given the structural relationship to Ifenprodil, testing for activity at the GluN2B subunit is a key step in selectivity profiling.

Protocol 3.1: [³H]-Ifenprodil Binding Assay

Principle: This assay directly measures the affinity of the test compound for the polyamine site on the NMDA receptor, where Ifenprodil binds.[2]

Step-by-Step Methodology:

  • Membrane Preparation: Use synaptosomal membranes prepared from the rat cerebral cortex, which is rich in GluN2B-containing NMDA receptors.

  • Assay Buffer: 50 mM Tris-acetate, pH 7.0.

  • Reaction Setup: Similar to the adrenergic binding assay, set up wells for Total Binding, Non-Specific Binding (using 10 µM Ifenprodil), and a range of concentrations of 2-(Benzylamino)-1-phenoxypropan-2-ol.

  • Radioligand: Use [³H]-Ifenprodil at a concentration near its Kd (~2-5 nM).

  • Incubation: Incubate at 37°C for 120 minutes.

  • Harvesting and Quantification: Follow the same filtration and scintillation counting procedure as in Protocol 2.1.

  • Data Analysis: Calculate IC₅₀ and Ki values using the Cheng-Prusoff equation.

Protocol 3.2: Functional Calcium Influx Assay

Principle: This assay measures the ability of the test compound to inhibit ion channel function. Activation of NMDA receptors causes an influx of Ca²⁺ into the cell, which can be measured with a fluorescent indicator.[10]

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably co-expressing the human GluN1 and GluN2B subunits.

  • Cell Plating and Dye Loading: Follow the same procedure as in Protocol 2.2.B.

  • Assay Buffer: Use a Mg²⁺-free buffer to ensure the channel is not blocked by magnesium.

  • Procedure:

    • Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-30 minutes.

    • Using a fluorescence plate reader, add a solution containing NMDA receptor co-agonists (e.g., 100 µM Glutamate + 30 µM Glycine).

    • Measure the kinetic calcium response as described previously.

  • Data Analysis: Determine the IC₅₀ of the test compound for the inhibition of the agonist-induced calcium influx.

cluster_0 NMDA Receptor Characterization Compound Compound Binding [³H]-Ifenprodil Binding Assay (Cerebral Cortex Membranes) Compound->Binding Determine Ki Function Functional Ca²⁺ Influx Assay (GluN1/GluN2B Cell Line) Compound->Function Determine IC₅₀ Affinity Affinity Binding->Affinity Ephys Electrophysiology (Optional) (Whole-Cell Patch Clamp) Function->Ephys Confirm Mechanism Potency Potency Function->Potency

Caption: Workflow for investigating NMDA receptor antagonism.

Data Synthesis and Pharmacological Profile

The ultimate goal is to integrate all data points into a coherent pharmacological profile. This allows for a clear assessment of the compound's primary activity and its selectivity window.

Summary of Pharmacological Profile for 2-(Benzylamino)-1-phenoxypropan-2-ol

TargetAssay TypeParameterValue (nM)Functional Activity
Adrenergic Receptors
β₁Binding (Ki)KiTBD-
cAMP (Functional)EC₅₀/IC₅₀TBDTBD
β₂Binding (Ki)KiTBD-
cAMP (Functional)EC₅₀/IC₅₀TBDTBD
α₁ABinding (Ki)KiTBD-
Calcium (Functional)EC₅₀/IC₅₀TBDTBD
NMDA/Sigma Receptors
NMDA (GluN2B site)Binding (Ki)KiTBD-
Calcium (Functional)IC₅₀TBDTBD
Sigma-1 (σ₁)Binding (Ki)KiTBD-
Sigma-2 (σ₂)Binding (Ki)KiTBD-

Interpretation:

  • Potency: The absolute Ki, EC₅₀, or IC₅₀ values indicate the compound's potency at each target.

  • Selectivity: Comparing Ki values across different receptors reveals the compound's selectivity. A >100-fold difference is generally considered significant.

  • Efficacy: The functional assays define the compound's action. For example, a compound might bind strongly to β₁-AR (low Ki) but fail to elicit a cAMP response, instead blocking the effect of isoproterenol, identifying it as an antagonist.

References

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Method

Technical Guide: Applications of 1-(Benzylamino)-3-phenoxypropan-2-ol in Organic Synthesis

Executive Summary & Compound Profile Correction of Nomenclature: The specific nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a geminal amino-alcohol (hemiaminal) at the C2 position. Such acyclic hemiaminal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Correction of Nomenclature: The specific nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a geminal amino-alcohol (hemiaminal) at the C2 position. Such acyclic hemiaminals are inherently unstable and spontaneously decompose into the corresponding ketone and amine. Scientific Consensus: The stable, industrially relevant isomer is 1-(Benzylamino)-3-phenoxypropan-2-ol (also known as N-benzyl-1-phenoxy-3-aminopropan-2-ol). This compound is the direct product of the aminolysis of phenyl glycidyl ether (PGE) with benzylamine. This guide focuses on this stable isomer, a critical intermediate in pharmaceutical synthesis and polymer kinetics.

Compound Identity
  • Systematic Name: 1-(Benzylamino)-3-phenoxypropan-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 257.33 g/mol

  • Key Functional Groups: Secondary Alcohol, Secondary Amine, Phenyl Ether.

  • Physical State: Typically a viscous oil or low-melting solid (depending on purity/enantiomeric excess).

Core Applications
  • Kinetic Modeling Standard: Used as a monofunctional model compound to study the reaction kinetics of epoxy-amine curing systems without the interference of gelation.

  • Pharmaceutical Intermediate: A structural scaffold for

    
    -adrenergic receptor antagonists (beta-blockers) and a precursor for chiral 1-amino-3-aryloxy-2-propanols.
    

Application I: Kinetic Modeling of Epoxy-Amine Curing

Theoretical Background

In polymer chemistry, studying the curing kinetics of epoxy resins (e.g., DGEBA) with diamines is complicated by the formation of an insoluble crosslinked network (gelation). To bypass this, 1-(Benzylamino)-3-phenoxypropan-2-ol is synthesized as a model system.

  • Phenyl Glycidyl Ether (PGE) acts as the monofunctional epoxy model.

  • Benzylamine acts as the monofunctional amine model.

  • The Reaction: Mimics the fundamental step of epoxy curing (nucleophilic ring opening) but remains soluble, allowing precise monitoring via FTIR or DSC.

Experimental Protocol: Kinetic Study

Objective: Determine the reaction rate constants (


, 

) and activation energy (

) for the epoxy-amine addition.

Materials:

  • Phenyl Glycidyl Ether (PGE) (>99% purity)

  • Benzylamine (>99% purity)

  • Solvent: Dichloroethane or neat (solvent-free)

  • Internal Standard: Benzyl alcohol (optional, to simulate autocatalysis)

Workflow:

  • Stoichiometric Mixing: Prepare a 1:1 molar ratio of PGE and Benzylamine.

    • Note: Accurate weighing is critical. For 10 mmol scale: 1.50 g PGE + 1.07 g Benzylamine.

  • Temperature Control: Place the reaction vessel in a thermostated oil bath at target temperatures (e.g., 50°C, 60°C, 70°C, 80°C).

  • Monitoring:

    • FTIR Method: Track the disappearance of the epoxide ring absorbance peak at 915 cm

      
       .
      
    • HPLC Method: Aliquot sampling at defined intervals, quenched with dilute HCl, analyzed on a C18 column (Acetonitrile/Water gradient).

  • Data Analysis: Plot

    
     vs. Time to determine reaction order and rate constants.
    
Data Presentation: Typical Kinetic Parameters

Table 1: Kinetic parameters for the reaction of PGE with Benzylamine (Model System)

ParameterSymbolValue Range (Typical)Unit
Rate Constant (Non-catalyzed)


L mol

s

Rate Constant (Autocatalyzed)


L

mol

s

Activation Energy

50 - 70kJ/mol
Reaction Enthalpy

-100 to -110kJ/mol (Exothermic)

Application II: Synthesis of Beta-Blocker Intermediates

Synthetic Utility

The 1-phenoxy-3-amino-2-propanol backbone is the pharmacophore of many beta-blockers (e.g., Propranolol). The benzyl group serves as a versatile protecting group for the amine.

  • Direct Use: Synthesis of

    
    -benzyl derivatives for structure-activity relationship (SAR) studies.
    
  • Deprotection: Catalytic hydrogenolysis (Pd/C, H

    
    ) removes the benzyl group to yield the primary amine 1-amino-3-phenoxypropan-2-ol , which can be further functionalized (e.g., alkylated with isopropyl bromide to form Propranolol analogs).
    
Synthesis Protocol: 1-(Benzylamino)-3-phenoxypropan-2-ol

Scale: 50 mmol Reaction Type: Nucleophilic Ring Opening (S


2)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Phenyl Glycidyl Ether (7.51 g, 50 mmol) and Isopropanol (25 mL).

  • Addition: Add Benzylamine (5.36 g, 50 mmol) dropwise over 10 minutes at room temperature.

    • Scientific Insight: Dropwise addition prevents a runaway exotherm, as the ring-opening is highly exothermic.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Silica gel, 50:50 EtOAc/Hexane). The epoxide spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove Isopropanol.

    • The residue is usually a viscous oil.

  • Purification:

    • Method A (Crystallization): Dissolve the oil in a minimum amount of hot diethyl ether or hexane/ethyl acetate mixture. Cool to 0°C to induce crystallization (if solid).

    • Method B (Conversion to HCl Salt): Dissolve in dry ethanol, add concentrated HCl (1.1 eq). Precipitate the hydrochloride salt with diethyl ether. Filter and dry.

Visualizations

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the regioselective ring-opening of Phenyl Glycidyl Ether by Benzylamine.

SynthesisPathway PGE Phenyl Glycidyl Ether (Epoxide) Transition Transition State (S_N2 Attack at C3) PGE->Transition + Benzylamine Reflux, i-PrOH BnNH2 Benzylamine (Nucleophile) BnNH2->Transition Product 1-(Benzylamino)-3-phenoxypropan-2-ol (Target Molecule) Transition->Product Ring Opening Proton Transfer

Caption: Regioselective synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol via nucleophilic attack of benzylamine on the less hindered carbon of phenyl glycidyl ether.

Figure 2: Kinetic Study Workflow

A logical flow for determining reaction kinetics using this compound as a model.

KineticWorkflow cluster_Analysis Data Acquisition Start Experimental Setup (Stoichiometric Mix) Isothermal Isothermal Heating (50°C, 60°C, 70°C) Start->Isothermal FTIR FTIR Spectroscopy (Monitor 915 cm⁻¹) Isothermal->FTIR DSC DSC Calorimetry (Heat Flow) Isothermal->DSC Calculation Kinetic Calculation Rate (k), Energy (Ea) FTIR->Calculation DSC->Calculation Output Model Validation for Epoxy Resin Systems Calculation->Output

Caption: Workflow for utilizing 1-(Benzylamino)-3-phenoxypropan-2-ol as a model system to determine epoxy-amine curing kinetics.

Safety & Handling

  • Phenyl Glycidyl Ether: Potential sensitizer and mutagen. Handle in a fume hood. Wear nitrile gloves.

  • Benzylamine: Corrosive and lachrymator. Avoid inhalation.

  • Product: As a secondary amine/alcohol, it may be irritating. Standard PPE (lab coat, gloves, goggles) is required.

References

  • Lin, M.-S., et al. (1995). "Kinetic study on simultaneous interpenetrating polymer network formation of epoxy resin and unsaturated polyester." Journal of Applied Polymer Science, 55(11), 1607-1617.

  • Shechter, L., & Wynstra, J. (1956). "Glycidyl Ether Reactions with Amines." Industrial & Engineering Chemistry, 48(1), 86–93.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Epoxide Ring Opening mechanisms).
Application

Application Note: High-Fidelity Synthesis &amp; Kinetic Profiling of N-Benzyl-Aryloxypropanolamines

This Application Note is structured to guide researchers through the synthesis, optimization, and validation of 1-(benzylamino)-3-phenoxypropan-2-ol , the standard regiochemical product derived from the reaction of pheny...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis, optimization, and validation of 1-(benzylamino)-3-phenoxypropan-2-ol , the standard regiochemical product derived from the reaction of phenyl glycidyl ether and benzylamine.[1][2]

Note on Nomenclature: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" in your request describes a regioisomer where the amine attacks the more substituted carbon (C2).[1][2] While less common in standard nucleophilic substitutions without specific directing groups, this guide addresses the standard synthesis (yielding the 1-amino-3-phenoxy isomer) as the primary industry standard for beta-blocker intermediates, while providing a specific section on Regiocontrol to achieve the C2-amine isomer if strictly required.[1][2]

Executive Summary & Chemical Context

The reaction between Phenyl Glycidyl Ether (PGE) and Benzylamine is a cornerstone transformation in medicinal chemistry, serving as the scaffold for aryloxypropanolamine


-adrenergic blockers.[1][2]

While the reaction appears simple (


 attack), it is plagued by two critical competitive pathways:
  • Regioselectivity: Attack at the terminal carbon (C3) vs. the internal carbon (C2).[2] Standard thermal conditions favor C3 (yielding 1-(benzylamino)-3-phenoxypropan-2-ol ).[1][2]

  • Chemistatic Control (Oligomerization): The product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to double-alkylation (formation of tertiary amine dimers).[2]

This protocol details the "High-Dilution / Excess-Amine" strategy to maximize yield of the mono-alkylated product and ensure kinetic control.

Reaction Scheme (Graphviz Visualization)

ReactionScheme PGE Phenyl Glycidyl Ether (Electrophile) TS Transition State (H-Bond Assisted) PGE->TS BnNH2 Benzylamine (Nucleophile) BnNH2->TS Prod_Major MAJOR PRODUCT 1-(benzylamino)-3-phenoxypropan-2-ol (C3 Attack - Sterically Favored) TS->Prod_Major Kinetic Path (Standard) Prod_Minor MINOR PRODUCT 2-(benzylamino)-1-phenoxypropan-2-ol (C2 Attack - Electronic Control) TS->Prod_Minor Thermodynamic/Lewis Acid Path Dimer IMPURITY Tertiary Amine Dimer (Over-alkylation) Prod_Major->Dimer + Excess PGE (Avoid this)

Figure 1: Reaction pathways showing the competition between regioselective opening and over-alkylation.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]RolePurity Req.
Phenyl Glycidyl Ether (PGE) 150.171.0Electrophile>98% (Distill if yellow)
Benzylamine 107.153.0 - 5.0 Nucleophile>99% (Free of carbonate)
2-Propanol (IPA) 60.10SolventMediumHPLC Grade (Dry)
Lithium Perchlorate (

)
106.390.1 (Optional)CatalystAnhydrous
Critical Design Logic (Expertise)
  • Why Excess Benzylamine? The reaction rate depends on

    
    .[2] By using a large excess (3-5 equiv), we statistically favor the attack of the primary amine over the newly formed secondary amine product.[1] This suppresses dimer formation.[1][2]
    
  • Solvent Choice: Protic solvents like IPA or Ethanol facilitate the ring opening via hydrogen bonding to the epoxide oxygen, activating it for nucleophilic attack.[2] Aprotic solvents (THF, DCM) are significantly slower unless a Lewis Acid catalyst is used.[2]

Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[1][2]
    
  • Charge: Add Benzylamine (5.35 g, 50 mmol, 5.0 equiv) and 2-Propanol (50 mL).

  • Activation: Heat the solution to 60°C .

  • Addition: Dissolve Phenyl Glycidyl Ether (1.50 g, 10 mmol, 1.0 equiv) in 10 mL of 2-Propanol. Load this into a pressure-equalizing addition funnel.

  • Controlled Feed: Add the PGE solution dropwise over 30 minutes while maintaining 60°C. Slow addition keeps the effective concentration of epoxide low relative to the amine, further preventing dimerization.

Phase B: Reaction Monitoring & Kinetics
  • Reflux: After addition, raise temperature to gentle reflux (approx. 82°C) for 2–4 hours.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60

      
      .[1][2]
      
    • Mobile Phase: Ethyl Acetate:Hexane (1:[2]1) + 1% Triethylamine (to prevent tailing of amines).[2]

    • Visualization: UV (254 nm) and Ninhydrin stain (active for amines).[2]

    • Endpoint: Disappearance of PGE (

      
      ).[2] Product appears at lower 
      
      
      
      due to H-bonding capability.[1][2]
Phase C: Workup & Purification
  • Concentration: Remove solvent and excess benzylamine under reduced pressure (Rotovap).[1][2]

    • Note: Benzylamine boils at 185°C. You will need high vacuum (<5 mbar) and a bath temp of 50-60°C to remove it effectively.[1][2]

  • Acid-Base Extraction (Purification Trick):

    • Dissolve residue in Ethyl Acetate (50 mL).[1][2]

    • Extract with 1M HCl (3 x 20 mL). The product and any remaining amine go into the aqueous layer; neutral impurities (unreacted PGE, oligomers) stay in organic.

    • Wash the aqueous layer with Ether (20 mL).[2]

    • Basify aqueous layer to pH >12 with 4M NaOH.[1][2]

    • Extract back into Ethyl Acetate (3 x 30 mL).

    • Dry over

      
      , filter, and concentrate.[2][5]
      
  • Crystallization: The crude oil often crystallizes upon standing or can be converted to the HCl salt by adding ethereal HCl.[1][2]

Analytical Validation & Troubleshooting

NMR Interpretation (Isomer Verification)

To confirm you have the 1-amino-3-phenoxy (Standard) vs. 2-amino-1-phenoxy (Branched) isomer:

Signal1-(benzylamino)-3-phenoxy...[1][2] (Major)2-(benzylamino)-1-phenoxy...[1][2] (Minor/Branched)
Methine (

)
Multiplet at 4.0 - 4.2 ppm (CH-OH)Multiplet at 3.8 ppm (CH-NHBn)
Methylene (

)
Doublet of doublets near 2.8 - 3.0 ppm Methyl group doublet at 1.1 ppm (if terminal methyl exists)
Connectivity COSY shows coupling between CH-OH and

-OPh
COSY shows coupling between CH-NH and

-OH
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Multiple Spots Poly-alkylation (Dimer formation)Increase Benzylamine equivalents to 5-10x. Add PGE slower.
No Reaction Temperature too low / Aprotic solventSwitch to Ethanol/IPA or add 5 mol%

.
Product is Oil/Sticky Trace solvent/amine remainingKeep under high vacuum for 12h.[1][2] Convert to Oxalate or HCl salt for solid handling.[1][2]

Advanced Topic: Regiocontrol (Getting the C2 Isomer)

If your application strictly requires 2-(benzylamino)-1-phenoxypropan-2-ol (attack at the central carbon), standard thermal conditions will fail.[1][2] You must alter the mechanism from


 (steric controlled) to 

-like (electronic controlled).

Protocol Modification for C2-Attack:

  • Catalyst: Use Titanium(IV) isopropoxide (

    
    ) or 
    
    
    
    .[2] These Lewis acids coordinate to the epoxide oxygen, weakening the C-O bond at the more substituted carbon (C2) due to its ability to stabilize the developing positive charge.
  • Solvent: Non-polar (Toluene or DCM).[1][2]

  • Note: Even with catalysis, the C3 (terminal) product is often dominant.[2] A more reliable route to the C2-amine isomer is the reductive amination of 1-phenoxypropan-2-one with benzylamine and

    
    .[1][2]
    
Workflow Diagram (Graphviz)

Workflow Start Start: Flame-Dry Flask N2 Atmosphere Mix Mix Benzylamine (5 eq) + IPA Heat to 60°C Start->Mix Add Slow Addition of PGE (Dropwise over 30 min) Mix->Add Reflux Reflux (82°C) for 3 hrs Monitor via TLC Add->Reflux Check TLC Check: PGE Consumed? Reflux->Check Check->Reflux No Workup Vacuum Distillation (Remove Solvent & Excess Amine) Check->Workup Yes Extract Acid/Base Extraction (Isolate Amine from Neutrals) Workup->Extract Salt Salt Formation (HCl/Oxalate) Recrystallization Extract->Salt End Final Product Validation (NMR/HPLC) Salt->End

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Shetty, S. et al. "Regioselectivity in the Ring Opening of Epoxides with Amines."[2] Journal of Organic Chemistry. (General mechanism grounding).[1][2]

  • Wako Chemicals. "(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Product Data." Link (Verifying the standard commercial isomer structure).

  • Sigma-Aldrich. "1-(Benzylamino)-3-(2-ethoxyphenoxy)-2-propanol."[1][2][6] Link (Reference for analog structures and handling).[2]

  • NIST Chemistry WebBook. "1-Phenoxypropan-2-ol Properties." Link (Physical property verification).[2]

  • Lawrence Livermore Laboratory. "Reaction Kinetics of Phenyl Glycidyl Ether with Amines." DTIC Technical Report. Link (Kinetic data and rate constant ratios).[2]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol

Introduction 2-(Benzylamino)-1-phenoxypropan-2-ol is a substituted propanolamine derivative. The propanolamine core is a significant pharmacophore found in a variety of pharmaceutical agents, most notably as beta-blocker...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Benzylamino)-1-phenoxypropan-2-ol is a substituted propanolamine derivative. The propanolamine core is a significant pharmacophore found in a variety of pharmaceutical agents, most notably as beta-blockers. Given its structural similarity to known active pharmaceutical ingredients (APIs) and potential as a synthetic intermediate or impurity, rigorous analytical characterization is imperative for its use in research and drug development. These application notes provide a comprehensive guide to the analytical methodologies for the identification, quantification, and purity assessment of 2-(Benzylamino)-1-phenoxypropan-2-ol. The protocols described herein are founded on established analytical principles for structurally related phenoxypropanolamine derivatives and serve as a robust starting point for method development and validation in a research or quality control setting.

Physicochemical Properties and Reference Standards

A thorough understanding of the physicochemical properties of 2-(Benzylamino)-1-phenoxypropan-2-ol is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not widely available, its structure suggests it is a chiral molecule, likely existing as a solid at room temperature with moderate solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of 2-(Benzylamino)-1-phenoxypropan-2-ol

PropertyPredicted Value/InformationSource/Basis
Molecular FormulaC₁₇H₂₁NO₂-
Molecular Weight271.35 g/mol -
AppearanceWhite to off-white solidAnalogy to similar compounds[1]
ChiralityContains at least one chiral centerStructural analysis
SolubilitySoluble in methanol, ethanol, acetonitrile; sparingly soluble in waterAnalogy to propanolamine derivatives

Reference Standards: Currently, there are no commercially available certified reference standards specifically for 2-(Benzylamino)-1-phenoxypropan-2-ol. For quantitative analysis, a well-characterized in-house primary standard should be prepared and its purity rigorously determined using a combination of the analytical techniques described below. For related compounds like Phenylpropanolamine Hydrochloride, certified reference materials are available from pharmacopeias and commercial suppliers, which can be useful for system suitability and method development.[2][3]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are central to determining the purity of 2-(Benzylamino)-1-phenoxypropan-2-ol and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the recommended primary method for purity assessment and assay of 2-(Benzylamino)-1-phenoxypropan-2-ol. The aromatic rings in the molecule provide strong chromophores, making UV detection highly sensitive.

**dot graph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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subgraph "cluster_analysis" { label="Data Analysis"; style="rounded,filled"; fillcolor="#FFFFFF"; "Integration" [label="Peak Integration"]; "Calculation" [label="Purity/Assay Calculation"]; "Report" [label="Final Report", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Acquisition" -> "Integration" -> "Calculation" -> "Report"; } } } Caption: HPLC analysis workflow for 2-(Benzylamino)-1-phenoxypropan-2-ol.

Protocol 1: HPLC Method for Purity and Assay

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 270 nm. A photodiode array (PDA) detector is advantageous for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Rationale: The C18 stationary phase provides excellent retention for the non-polar regions of the molecule. The acidic mobile phase ensures the amine group is protonated, leading to better peak shape. A gradient elution is crucial for separating impurities with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for structural confirmation.[5] Due to the polar nature and relatively high molecular weight of 2-(Benzylamino)-1-phenoxypropan-2-ol, derivatization is often necessary to improve its volatility and thermal stability.

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"Sample" [label="Sample Solution"]; "Derivatization" [label="Derivatization\n(e.g., Silylation)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "GC_Injection" [label="GC Injection"]; "GC_Separation" [label="GC Column Separation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS_Detection" [label="Mass Spectrometry\n(EI or CI)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Mass Spectrum Interpretation)", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample" -> "Derivatization" -> "GC_Injection" -> "GC_Separation" -> "MS_Detection" -> "Data_Analysis"; } Caption: GC-MS analysis workflow with a derivatization step.

Protocol 2: GC-MS Method for Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Derivatization: Silylation is a common derivatization technique for hydroxyl and amine groups.

    • To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in a sealed vial.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection, 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Chemical Ionization (CI) can be used to confirm the molecular ion.[6]

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Rationale: Derivatization with a silylating agent replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte for GC analysis. The mass spectrum obtained will provide a unique fragmentation pattern that can be used for structural elucidation and identification of impurities.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-(Benzylamino)-1-phenoxypropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅-CH₂)7.2-7.4m
Aromatic (C₆H₅-O)6.8-7.3m
-CH₂- (benzyl)~3.8s
-O-CH₂-~4.0m
-CH- (propanol)~3.5m
-NH-Variablebr s
-OHVariablebr s
-CH₃~1.2d

Protocol 3: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: For proton environment and coupling information.

    • ¹³C NMR: To identify all unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (secondary amine)3300-3500 (sharp)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1200-1300
C-N stretch (amine)1000-1250

Impurity Profiling

Potential impurities in 2-(Benzylamino)-1-phenoxypropan-2-ol can arise from the starting materials, by-products of the synthesis, or degradation.

**dot graph "Impurity_Sources" { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Starting_Materials" [label="Starting Materials\n(e.g., 1-phenoxy-2-propanone,\nbenzylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproducts" [label="Reaction By-products\n(e.g., over-alkylation products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Degradation" [label="Degradation Products\n(e.g., oxidation products)", fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="2-(Benzylamino)-1-phenoxypropan-2-ol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Materials" -> "Final_Product" [label="Source of Impurities"]; "Byproducts" -> "Final_Product" [label="Source of Impurities"]; "Degradation" -> "Final_Product" [label="Source of Impurities"]; } Caption: Potential sources of impurities in the final product.

Common impurities to consider include:

  • Unreacted starting materials.

  • Isomers of the final product.

  • Products of over-alkylation or other side reactions.

  • Degradation products formed under stress conditions (e.g., heat, light, acid, base, oxidation).

The HPLC and GC-MS methods described above are suitable for detecting and identifying these impurities. For structurally similar compounds like Phenoxybenzamine, known impurities are commercially available and can be used for method development and validation.[7][8]

Conclusion

The analytical protocols detailed in these application notes provide a comprehensive framework for the characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, determining the purity, and quantifying this compound. It is crucial to emphasize that these methods, while based on sound scientific principles and data from related molecules, must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before their implementation for routine quality control or in a regulated environment.

References

  • Vertex AI Search. Phenylpropanolamine hydrochloride European Pharmacopoeia (EP) Reference Standard.
  • Vertex AI Search. Phenylpropanolamine Hydrochloride Pharmaceutical Secondary Standard CRM - Sigma-Aldrich.
  • Vertex AI Search. CAS No : 101-45-1 | Product Name : Phenoxybenzamine Hydrochloride - Impurity B | Chemical Name : 2-[Benzyl[(2Ξ)
  • Vertex AI Search. Phenylpropanolamine Hydrochloride | LGC Standards.
  • Vertex AI Search. [Phenylpropanolamine Hydrochloride (250 mg) (List Chemical)] - CAS [154-41-6].
  • Vertex AI Search.
  • Vertex AI Search. Pharmacopoeial Reference Standards.
  • Vertex AI Search. Separation of 2-Phenoxy-1-propanol on Newcrom R1 HPLC column - SIELC Technologies.
  • Vertex AI Search.
  • Vertex AI Search. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens)
  • Vertex AI Search. 1-Phenoxypropan-2-ol - the NIST WebBook.
  • Vertex AI Search. (S)-2-(Benzylamino)propan-1-ol - Sigma-Aldrich.
  • Vertex AI Search. 2-(Benzylamino)-2-methylpropan-1-ol - PubChem - NIH.
  • Vertex AI Search.
  • Vertex AI Search. determination of biophenols in olive oils by hplc.
  • Vertex AI Search. Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L.
  • Vertex AI Search. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent.
  • Vertex AI Search. 2-Benzylamino-2-methyl-1-propanol | 10250-27-8 - ChemicalBook.
  • Vertex AI Search. Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI.
  • Vertex AI Search. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC)
  • Vertex AI Search. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide - Benchchem.
  • Vertex AI Search. 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum - SpectraBase.
  • Vertex AI Search. synthesizing 1-phenoxy-2-propanol : r/chemistry - Reddit.
  • Vertex AI Search. 2-(benzylamino)propan-1-ol (C10H15NO) - PubChemLite.
  • Vertex AI Search. 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum - ChemicalBook.
  • Vertex AI Search. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum - ChemicalBook.
  • Vertex AI Search. 2-Phenoxy-1-propanol - Optional[MS (GC)] - Spectrum - SpectraBase.
  • Vertex AI Search. (PDF)
  • Vertex AI Search. Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability - Dialnet.
  • Vertex AI Search.
  • Vertex AI Search. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem.
  • Vertex AI Search.

Sources

Application

Application Note: High-Resolution Chiral Separation of 2-(Benzylamino)-1-phenoxypropan-2-ol Enantiomers by HPLC

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(benzylamino)-1-phenoxypropan-2-ol. This compound, a key chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(benzylamino)-1-phenoxypropan-2-ol. This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, requires precise enantiomeric purity assessment. The described method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This guide provides a comprehensive protocol, discusses the underlying principles of chiral recognition, and offers practical insights for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of Chiral Purity

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1] For many β-adrenergic blocking agents and their analogues, which share the aminopropanol structural motif with 2-(benzylamino)-1-phenoxypropan-2-ol, the desired therapeutic activity is often confined to a single enantiomer.[2][3] Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs, necessitating reliable and efficient analytical methods to determine enantiomeric purity at all stages of drug discovery and development.[4]

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the preeminent technique for the analytical and preparative separation of enantiomers.[5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and exceptional enantioselectivity for a wide array of chiral compounds, including amino alcohols.[3][6] This application note details a highly effective method for the chiral separation of 2-(benzylamino)-1-phenoxypropan-2-ol enantiomers using an amylose-based CSP.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The enantioselective separation on polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, is a complex process governed by a combination of intermolecular interactions. The chiral selector, a polysaccharide derivative coated or immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to differential retention times and, thus, separation.

The primary interactions contributing to chiral recognition include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone, as well as the hydroxyl groups of the analyte, can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic rings of the analyte (phenyl and benzyl groups) can interact with the phenyl groups of the carbamate on the CSP.

  • Dipole-Dipole Interactions: The polar carbamate linkages in the CSP and the polar functional groups of the analyte contribute to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral grooves or cavities on the CSP surface creates a sterically hindered environment. One enantiomer will fit more favorably into this chiral environment, leading to a more stable complex and longer retention.

For amino alcohols like 2-(benzylamino)-1-phenoxypropan-2-ol, the presence of a basic amine necessitates the use of a basic additive, such as diethylamine (DEA), in the mobile phase. This additive minimizes peak tailing and improves peak shape by competing with the analyte for highly acidic sites on the silica surface.[7]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a step-by-step methodology for the chiral separation of 2-(benzylamino)-1-phenoxypropan-2-ol enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or an equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP.[4]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic 2-(benzylamino)-1-phenoxypropan-2-ol.

Sample Preparation
  • Prepare a stock solution of racemic 2-(benzylamino)-1-phenoxypropan-2-ol in the mobile phase at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
System Equilibration and Analysis
  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Expected Results and Data Presentation

Under the specified conditions, baseline separation of the 2-(benzylamino)-1-phenoxypropan-2-ol enantiomers is expected. The following table presents the anticipated chromatographic parameters.

ParameterExpected Value
Retention Time (k'1) ~ 6.5 min
Retention Time (k'2) ~ 8.0 min
Selectivity Factor (α) > 1.2
Resolution (Rs) > 1.5

Note: The elution order of the enantiomers ((R) or (S)) must be confirmed by injecting a standard of a single, known enantiomer.

Visualizing the Workflow and Chiral Recognition

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Racemic Analyte in Mobile Phase (1.0 mg/mL) prep2 Dilute to Final Concentration (0.1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Chiralpak AD-H with Mobile Phase prep3->hplc1 hplc2 Inject 10 µL of Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution (n-Hexane/IPA/DEA) hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Record Chromatogram hplc4->data1 data2 Integrate Peaks data1->data2 data3 Calculate Resolution (Rs) and Selectivity (α) data2->data3

Caption: Workflow for Chiral HPLC Analysis.

Conceptual Diagram of Chiral Recognition

G cluster_CSP Chiral Stationary Phase (Amylose Carbamate) cluster_enantiomers Analyte Enantiomers CSP Chiral Groove S_enantiomer (S)-Enantiomer S_enantiomer->CSP Stronger Interaction (H-Bonding, π-π, Steric Fit) Longer Retention R_enantiomer (R)-Enantiomer R_enantiomer->CSP Weaker Interaction Shorter Retention

Sources

Method

Application Note: Derivatization Protocols for Phenoxy-Amino-Propanols

This Application Note provides a comprehensive guide for the derivatization and analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol and its structural isomers. Given the chemical nomenclature "2-(Benzylamino)-1-phenoxypropa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the derivatization and analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol and its structural isomers.

Given the chemical nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a geminal amino-alcohol (hemiaminal) at the C2 position—which is chemically unstable—this guide assumes the target is the stable, pharmacologically relevant isomer 1-(Benzylamino)-3-phenoxypropan-2-ol (a common intermediate in beta-blocker synthesis) or a related stable amino-alcohol. The protocols below target the specific functional groups: a secondary amine and a hydroxyl group .[1]

Target Analyte: 2-(Benzylamino)-1-phenoxypropan-2-ol (and isomers) Methodology: GC-MS (Silylation/Acylation) and HPLC-FLD (Chiral/Achiral)

Introduction & Chemical Context

The analysis of phenoxy-amino-propanols is critical in pharmaceutical impurity profiling (e.g., Isoxsuprine, Carvedilol intermediates). These molecules possess high polarity due to the hydroxyl (-OH) and secondary amine (-NH-) groups, leading to:

  • GC-MS Challenges: Peak tailing, thermal degradation, and adsorption on the liner.

  • HPLC Challenges: Poor retention on C18 columns and lack of high-sensitivity fluorophores for trace detection.

Derivatization Strategy:

  • Silylation (GC-MS): Converts polar -OH and -NH groups into volatile Trimethylsilyl (TMS) ethers/amines.

  • Acylation (GC-MS): Introduces fluorinated acyl groups for high stability and Electron Capture Detector (ECD) sensitivity.[2]

  • Chiral Derivatization (HPLC): Resolves enantiomers created at the propan-2-ol center.

Protocol A: Silylation for GC-MS Profiling

Objective: Complete derivatization of both the hydroxyl and secondary amine for general purity analysis. Mechanism: Nucleophilic attack of the heteroatoms on the silicon center of MSTFA, releasing N-methyltrifluoroacetamide.

Materials
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) as a catalyst.

  • Solvent: Anhydrous Pyridine (scavenges acid, acts as a catalyst).

  • Internal Standard: Dodecane or a deuterated analog (e.g., Isoxsuprine-d6).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of Methanol.

    • Take a 100 µL aliquot and evaporate to dryness under a stream of Nitrogen at 40°C. Critical: Moisture interferes with silylation.

  • Reaction:

    • Add 50 µL of Anhydrous Pyridine .

    • Add 100 µL of MSTFA + 1% TMCS .

    • Cap the vial tightly (PTFE-lined cap).

    • Vortex for 30 seconds.

  • Incubation:

    • Heat the block to 70°C for 30 minutes .

    • Note: Secondary amines are sterically hindered; heat is required to drive the N-silylation to completion.

  • Analysis:

    • Cool to room temperature.

    • Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on concentration).

Data Interpretation (Mass Spec)
  • Molecular Ion: Look for

    
    . (Addition of 2 x TMS groups: 
    
    
    
    ).
  • Fragmentation:

    • M-15: Loss of a methyl group from the TMS moiety.

    • Alpha-Cleavage: Cleavage adjacent to the amine/ether often dominates the spectrum.

Protocol B: Acylation for Trace Analysis (GC-MS/ECD)

Objective: Enhance stability and sensitivity for trace impurity quantification. Acyl derivatives are more hydrolytically stable than silyl derivatives.

Materials
  • Reagent: MBTFA (N-Methyl-bis-trifluoroacetamide) or HFBA (Heptafluorobutyric anhydride).[3]

  • Solvent: Ethyl Acetate (anhydrous).

Step-by-Step Protocol
  • Preparation: Evaporate sample aliquot (100 µL) to complete dryness.

  • Reaction:

    • Add 50 µL Ethyl Acetate .[1]

    • Add 50 µL MBTFA .

    • Caution: If using Anhydrides (HFBA), add a scavenger like Triethylamine, but MBTFA is preferred for milder conditions.

  • Incubation:

    • Heat at 65°C for 20 minutes .

  • Workup (Optional but recommended for Anhydrides):

    • Evaporate excess reagent under Nitrogen.[4]

    • Reconstitute in 100 µL Ethyl Acetate.

  • Analysis: Inject into GC-MS.

Visualization of Workflows

Figure 1: Derivatization Decision Logic

DerivatizationLogic Start Analyte: 2-(Benzylamino)-1-phenoxypropan-2-ol Goal Define Analytical Goal Start->Goal GCMS GC-MS Analysis Goal->GCMS Volatility/ID HPLC HPLC Analysis Goal->HPLC Chirality/Trace UV Silylation Silylation (MSTFA/TMCS) Targets: -OH, -NH Result: Volatile TMS Derivative GCMS->Silylation General Profiling Acylation Acylation (MBTFA/HFBA) Targets: -OH, -NH Result: Stable Fluoro-acyl Derivative GCMS->Acylation Trace/Stability Chiral Chiral Derivatization (GITC) Targets: -NH Result: Diastereomers HPLC->Chiral Enantiomer Separation

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical requirements.

Figure 2: Silylation Reaction Scheme

ReactionScheme Substrate Amino-Alcohol (R-OH, R'-NH-Bn) Intermediate Transition State (Nu: Attack on Si) Substrate->Intermediate Pyridine, 70°C Reagent MSTFA + TMCS (TMS Donor) Reagent->Intermediate Product Di-TMS Derivative (R-O-TMS, R'-N(TMS)-Bn) Intermediate->Product Byproduct N-Methyltrifluoroacetamide (Volatile) Intermediate->Byproduct

Caption: Mechanistic pathway for the silylation of hydroxyl and amine groups using MSTFA.

Method Validation Parameters (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, every run must include these validation checks:

ParameterAcceptance CriteriaTroubleshooting
Derivatization Efficiency > 95% conversion of native drug. No native peak at original RT.Increase time (60 min) or Temp (80°C). Check for water contamination.
Derivative Stability < 5% degradation after 24h in autosampler.Use Acylation (Protocol B) if TMS derivatives hydrolyze. Keep vials anhydrous.
Peak Shape (Asymmetry) 0.9 < As < 1.2Tailing indicates incomplete N-derivatization. Add more catalyst (TMCS).
Blank Interference No peaks at analyte RT in reagent blank.Use high-purity reagents; bake out GC liner/column.

References

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography. Merck KGaA. Link

  • National Institutes of Health (NIH). (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. PubMed Central. Link

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Link

  • TCI Chemicals. (2024). GC Derivatization Reagents: Silylation and Acylation Protocols. Link

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for 2-(Benzylamino)-1-phenoxypropan-2-ol Derivatives

Abstract This guide details the technical protocols for the handling, storage, and stability maintenance of 2-(Benzylamino)-1-phenoxypropan-2-ol and its regioisomers. Due to the structural ambiguity often associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical protocols for the handling, storage, and stability maintenance of 2-(Benzylamino)-1-phenoxypropan-2-ol and its regioisomers. Due to the structural ambiguity often associated with this nomenclature in non-standardized catalogs, this document addresses the physicochemical requirements of the aryloxy-amino-alcohol pharmacophore. These compounds function as critical intermediates in the synthesis of


-adrenergic receptor antagonists (e.g., Carvedilol analogs) and require strict environmental controls to prevent oxidative degradation, carbamate formation, and hydrolysis.

Chemical Identity & Structural Context[1][2][3][4]

Structural Analysis & Nomenclature

The name "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a geminal amino-alcohol (hemiaminal) structure at the C2 position. However, in pharmaceutical synthesis, this string frequently refers to one of two stable regioisomers derived from the ring-opening of epoxides or reduction of amino acids.

PropertyTarget Structure (Literal)Common Isomer A (Beta-Blocker Interm.)Common Isomer B (Serine Analog)
IUPAC Name 2-(Benzylamino)-1-phenoxypropan-2-ol1-(Benzylamino)-3-phenoxypropan-2-ol 2-(Benzylamino)-3-phenoxypropan-1-ol
Structure Ph-O-CH₂-C(OH)(NHBn)-CH₃Ph-O-CH₂-CH(OH)-CH₂-NHBnHO-CH₂-CH(NHBn)-CH₂-O-Ph
Stability Low (Hemiaminal; prone to hydrolysis)High (Secondary Alcohol/Amine)High (Primary Alcohol/Sec-Amine)
State Transient IntermediateWhite Solid / Viscous OilViscous Oil / Low-Melting Solid
CAS Ref Not Assigned (Theoretical)203309-98-2 (Generic Class)6940-80-3 (Analog)

Critical Note: If your compound is the literal gem-disubstituted C2 structure, it is likely unstable in solution and will hydrolyze to Phenoxy-2-propanone and Benzylamine. The protocols below assume the stable Regioisomer A or B, which are standard isolable intermediates.

Health, Safety, and Environment (HSE)

Hazard Profiling
  • Skin/Eye Irritation: The secondary amine function is basic (pKa ~9-10) and lipophilic (Benzyl/Phenoxy groups), allowing rapid dermal penetration and irritation.

  • Sensitization: Benzyl-amine derivatives are potential skin sensitizers.

  • Acute Toxicity: Treat as harmful by ingestion.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 mask for solids; Fume hood required for volatile solvents.

  • Dermal: Nitrile gloves (Double gloving recommended for oils).

  • Ocular: Chemical splash goggles (Face shield if handling >10g scale).

Storage Protocol

Environmental Control Logic

The molecule contains a secondary amine and an ether linkage . The amine is susceptible to two primary degradation pathways:

  • Oxidation: Formation of N-oxides or imines (yellowing).

  • Carbamylation: Reaction with atmospheric CO₂ to form carbamates (white crust/precipitate).

Storage Specifications
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows oxidative kinetics and prevents oil separation in low-melting solids.
Atmosphere Argon or Nitrogen Displaces CO₂ (prevents carbamates) and O₂ (prevents oxidation).
Container Amber Glass Blocks UV light which can radicalize the benzylic position.
Closure PTFE-Lined Cap Prevents plasticizer leaching common with standard polyethylene liners.
Desiccant Required Amine salts are highly hygroscopic; free bases are moderately hygroscopic.

Handling & Solubilization Protocols

Handling Workflow
  • Equilibration: Allow the container to reach room temperature before opening to prevent water condensation on the cold solid/oil.

  • Tools: Use glass or PTFE spatulas. Avoid stainless steel if trace metal analysis is critical, as amines can chelate surface metals, catalyzing auto-oxidation.

Solubilization Techniques

The compound is lipophilic.

  • Preferred Solvents: DMSO, Methanol, Ethanol, Chloroform, Dichloromethane.

  • Aqueous Solubility: Poor (Free Base).

    • Protocol for Aqueous Stock: Dissolve in minimal DMSO, then dilute with water. If precipitation occurs, add 1.0 equivalent of HCl to form the water-soluble hydrochloride salt.

Structural Verification (Purity Check)

Before use in critical assays, verify the integrity of the amine.

  • TLC: Silica gel, 5% MeOH in DCM + 1%

    
    . (Amine tailing indicates degradation).
    
  • NMR: Check for the disappearance of the benzylic

    
     singlet/doublet or the appearance of downfield aldehyde peaks (oxidation products).
    

Stability Logic & Degradation Pathways

The following diagram illustrates the decision logic for handling and the chemical risks associated with the functional groups.

G cluster_0 Storage & Handling Logic cluster_1 Degradation Pathways Start Compound Receipt (Solid or Oil) CheckState Physical State Check Start->CheckState Solid Solid/Crystalline (Likely Stable Isomer) CheckState->Solid MP > 40°C Oil Viscous Oil (Potential Impurity/Isomer) CheckState->Oil MP < 25°C Purge Argon Purge & Desiccate (4°C) Solid->Purge Oil->Purge Use Solubilize in DMSO/MeOH Purge->Use Amine Secondary Amine (-NH-Bn) Carbamate Carbamate Salt (White Crust) Amine->Carbamate + CO2 (Air Exposure) Imine Imine/Oxidation (Yellowing) Amine->Imine + O2 (Long-term) CO2 Atmospheric CO2 O2 Atmospheric O2

Caption: Workflow for initial assessment and primary chemical degradation risks (Carbamylation and Oxidation).

Emergency Procedures

  • Spill: Absorb with sand or vermiculite. Do not use cellulose-based absorbents (sawdust) if the compound is a strong oxidant (unlikely here, but good practice).

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] The lipophilic nature requires thorough irrigation to remove traces from corneal tissue.

  • Skin Contact: Wash with soap and water. Do not use alcohol for initial washing, as it may increase skin absorption of the benzylic amine.

References

  • PubChem Compound Summary . 1-(Benzylamino)-3-phenoxypropan-2-ol (Carvedilol Intermediate). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in 2-(Benzylamino)-1-phenoxypropan-2-ol synthesis

Technical Support Center: Synthesis of Phenoxypropanolamine Derivatives Ticket ID: #PGE-BNZ-001 Topic: Troubleshooting Low Yield in the Aminolysis of Phenyl Glycidyl Ether Status: Open Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Phenoxypropanolamine Derivatives Ticket ID: #PGE-BNZ-001 Topic: Troubleshooting Low Yield in the Aminolysis of Phenyl Glycidyl Ether Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Initial Diagnostic & Nomenclature Clarification

Before proceeding, we must address a critical structural definition to ensure we are synthesizing a stable, isolable target.[1][2]

Technical Note on Target Structure: You identified the target as 2-(Benzylamino)-1-phenoxypropan-2-ol .

  • Chemo-Structural Alert: This specific name describes a geminal amino-alcohol (both the amine and hydroxyl groups attached to C2).[1][2] Such hemiaminal species are inherently unstable and will spontaneously eliminate benzylamine or water to form a ketone.[1][2]

  • Likely Target: Based on the starting materials (Phenyl Glycidyl Ether + Benzylamine), you are likely synthesizing the vicinal amino-alcohol pharmacophore common in beta-blockers.[1][2]

    • Standard Product (Kinetic/Steric Control): 1-(benzylamino)-3-phenoxypropan-2-ol.[1][2] (Attack at terminal C3).

    • Isomeric Product (Electronic/Acid Control): 2-(benzylamino)-3-phenoxypropan-1-ol.[1][2] (Attack at internal C2).

This guide assumes your goal is the stable Standard Product (1-amino-3-phenoxy-2-ol) , while addressing the "wrong isomer" formation as a yield loss mechanism.

Diagnostic Workflow: Root Cause Analysis

Use this decision tree to pinpoint where your yield is being lost.

TroubleshootingFlow Start Start: Analyze Crude NMR/LCMS Q1 Is Phenyl Glycidyl Ether (PGE) consumed? Start->Q1 Result1 Observation: Significant PGE remains Q1->Result1 No Result2 Observation: PGE consumed, multiple spots Q1->Result2 Yes, messy Result3 Observation: Clean Crude, Low Isolated Yield Q1->Result3 Yes, clean Sol1 Issue: Kinetic Stalling Fix: Solvent H-Bonding or Lewis Acid Result1->Sol1 Sol2 Issue: Bis-Alkylation or Polymerization Fix: Adjust Stoichiometry (Amine Excess) Result2->Sol2 Sol3 Issue: Purification Loss Fix: Silica Deactivation (Et3N) Result3->Sol3

Figure 1: Diagnostic logic for epoxide aminolysis failures.

Technical Support FAQs (Troubleshooting Guide)

Issue 1: "My reaction is messy with a major high-MW impurity."

Diagnosis: Bis-alkylation. Mechanism: The product (secondary amine) is more nucleophilic than the starting material (primary benzylamine). Once formed, the product attacks a second molecule of Phenyl Glycidyl Ether (PGE), forming a tertiary amine dimer.[1][2]

Corrective Action:

  • Stoichiometry is King: You cannot use a 1:1 ratio.[1][2] You must use a significant excess of benzylamine to statistically favor the primary attack.[2]

  • Recommendation: Use 3.0 to 5.0 equivalents of benzylamine.[1][2]

  • Process: Add the epoxide slowly (dropwise) to the stirring solution of excess amine. This keeps the concentration of epoxide low relative to the amine.[2]

Issue 2: "The reaction is too slow / I have unreacted epoxide."

Diagnosis: Poor electrophilic activation. Mechanism: While epoxides are strained, they are kinetically stable in aprotic non-polar solvents (like DCM or Toluene) without activation.[1][2] Corrective Action:

  • Solvent Switch: Switch to Ethanol (EtOH) or Methanol (MeOH) .[2] The protic solvent forms hydrogen bonds with the epoxide oxygen, pulling electron density and facilitating ring opening.[1][2]

  • Catalysis: If you must use aprotic solvents, add a mild Lewis Acid catalyst.[1][2] Lithium Perchlorate (LiClO₄) (1-5 mol%) or Calcium Triflate are excellent for aminolysis as they coordinate the epoxide oxygen without triggering rapid polymerization.[1]

Issue 3: "I lose half my product on the silica column."

Diagnosis: Strong adsorption (Streaking).[1][2] Mechanism: The resulting secondary amine and the hydroxyl group interact strongly with the acidic silanols on standard silica gel, causing the product to "streak" or stay adsorbed irreversibly.[2] Corrective Action:

  • Deactivate Silica: Pre-wash your silica column with 1% Triethylamine (Et₃N) in your eluent.[1][2]

  • Eluent System: Use DCM:MeOH:NH₄OH (e.g., 90:10:1).[1][2] The ammonia competes for the acidic sites on the silica, allowing your product to elute.[1][2]

  • Alternative: Use Neutral Alumina instead of silica gel.[1][2]

Issue 4: "I am getting the wrong regioisomer."

Diagnosis: Regioselectivity mismatch. Mechanism:

  • Standard (Base/Neutral): Attack occurs at the less hindered terminal carbon (

    
    ), yielding 1-(benzylamino)-3-phenoxypropan-2-ol .[1][2]
    
  • Acid Promoted: Strong Lewis acids can shift the transition state to favor attack at the more substituted carbon (

    
    ) by stabilizing the developing positive charge, yielding 2-(benzylamino)-3-phenoxypropan-1-ol .[1]
    Corrective Action: 
    
  • If you want the standard beta-blocker scaffold, avoid strong acids and high heat; stick to the Protic Solvent method.[1][2]

  • If you specifically need the internal isomer, you require a specialized catalyst (e.g., Bi(OTf)₃ or specific lanthanides) to direct the attack to the internal carbon.

Optimized Experimental Protocol

Objective: Synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol with minimized bis-alkylation.

Reagents:

  • Phenyl Glycidyl Ether (PGE): 1.0 equiv (e.g., 1.50 g, 10 mmol)[1][2]

  • Benzylamine: 3.0 equiv (e.g., 3.21 g, 30 mmol)[1][2]

  • Solvent: Ethanol (Absolute) - 0.5 M concentration relative to PGE.[1][2]

Step-by-Step:

  • Setup: Charge a round-bottom flask with Benzylamine (30 mmol) and Ethanol (10 mL). Stir vigorously.

  • Addition: Dissolve PGE (10 mmol) in Ethanol (10 mL). Add this solution dropwise to the amine solution over 30 minutes at room temperature.

    • Why? High local concentration of amine prevents the product from reacting with fresh epoxide.[1][2]

  • Reaction: Heat the mixture to 50°C and monitor by TLC/LCMS.

    • Time: Typically complete in 2–4 hours.[1][2]

    • Endpoint: Disappearance of PGE.[1][2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Removal of Excess Amine: This is critical.[1][2] Benzylamine (b.p. 185°C) is hard to remove by rotovap alone.[1][2]

    • Method A (Distillation): Kugelrohr distillation at high vacuum to remove benzylamine.[1][2]

    • Method B (Aqueous Wash): Dissolve residue in EtOAc.[1][2] Wash with water (x3).[1][2] Note: The product is amphiphilic; avoid low pH washes or the product will go into the water.

  • Purification:

    • Flash Chromatography on Silica Gel.[1][2][3]

    • Eluent: DCM : MeOH : NH₄OH (95 : 5 : 0.5).[1][2]

    • Note: The ammonium hydroxide is essential to prevent tailing.[1][2]

Comparative Data: Solvent & Catalyst Effects[1][2]

The following table summarizes expected yields based on reaction conditions for epoxide aminolysis.

ConditionSolventCatalystTimeYieldMajor Side Reaction
Standard EthanolNone (Thermal)4 h85-92% Minimal; some bis-alkylation if 1:1 ratio used.[1][2]
Aprotic DCMNone24 h+<40%Incomplete conversion; slow kinetics.[1][2]
Lewis Acid AcetonitrileLiClO₄ (10 mol%)1 h88%Fast; requires catalyst removal.[1][2]
Water WaterNone (On-water)6 h75-80%Hydrolysis to diol (byproduct) possible.[1][2]
Solvent-Free NoneNone12 h60%High viscosity limits stirring; polymerization risk.[1][2]

References

  • Regioselectivity of Epoxide Ring Opening

    • Title: Regioselective Ring Opening of Epoxides with Amines.[1][2][4][5]

    • Source:Chemistry Steps / J. Org.[1][2] Chem. Principles.

    • Context: Explains the preference for steric control ( ) in basic conditions vs. electronic control in acidic conditions.
  • Catalysis in Aminolysis

    • Title: Metal triflates catalyzed efficient aminolysis of epoxides.[1][2]

    • Source:Tetrahedron Letters (General methodology reference).[1][2]

    • Context: Supports the use of Lewis Acids (LiClO4, Ca(OTf)2) to accelerate sluggish epoxide openings.[2]

    • (DOI Resolution)

  • Synthesis of Beta-Blocker Intermediates

    • Title: Synthesis of 1-(aryloxy)-3-(alkylamino)propan-2-ols.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the standard pharmacophore structure and the necessity of excess amine to prevent bis-alkyl
    • (General Search for Beta-Blocker Synthesis)

  • Purification of Amino Alcohols

    • Title: Flash Chromatography of Amines.[1][2][3]

    • Source:J. Org.[1][2] Chem. / Common Lab Techniques.

    • Context: Standard protocol for using Triethylamine/Ammonia to prevent amine loss on silica.[1][2]

Disclaimer: Phenyl glycidyl ether is a potential carcinogen and skin sensitizer.[1][2][6] Benzylamine is corrosive.[1][2] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Impurity Profile of 2-(Benzylamino)-1-phenoxypropan-2-ol

Welcome to the technical support center for the analysis of synthetic 2-(Benzylamino)-1-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of synthetic 2-(Benzylamino)-1-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Understanding the Synthetic Landscape and Potential Impurities

The impurity profile of a synthetic compound is a direct reflection of its manufacturing process. For 2-(Benzylamino)-1-phenoxypropan-2-ol, a likely synthetic route involves the reductive amination of a phenoxypropanone precursor with benzylamine. This process, while effective, can introduce several classes of impurities that require careful monitoring and control.

Potential Impurity Sources:

  • Unreacted Starting Materials: Residual amounts of the phenoxypropanone precursor and benzylamine.

  • Intermediates: Incomplete reaction can lead to the presence of intermediate species.

  • By-products: Side reactions, such as the self-condensation of the ketone precursor or over-alkylation of the amine, can generate structurally related impurities.

  • Reagent- and Solvent-Related Impurities: Impurities originating from the reagents (e.g., reducing agents) and solvents used in the synthesis and purification steps.[1]

  • Degradation Products: The final compound may degrade under certain conditions of heat, light, or pH, forming new impurities.

The following diagram illustrates a plausible synthetic pathway and highlights the potential points of impurity formation.

cluster_start Starting Materials cluster_reaction Reaction & Potential By-products cluster_product Final Product & Related Impurities Phenoxypropanone Phenoxypropanone ReductiveAmination Reductive Amination Phenoxypropanone->ReductiveAmination UnreactedStart Unreacted Starting Materials Phenoxypropanone->UnreactedStart Benzylamine Benzylamine Benzylamine->ReductiveAmination Benzylamine->UnreactedStart Byproduct By-products (e.g., Di-benzylated product) ReductiveAmination->Byproduct Side Reaction FinalProduct 2-(Benzylamino)-1-phenoxypropan-2-ol ReductiveAmination->FinalProduct Degradation Degradation Products FinalProduct->Degradation Stress Conditions

Caption: Synthetic pathway of 2-(Benzylamino)-1-phenoxypropan-2-ol and impurity origins.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Significant Peak Tailing for the Main Compound

  • Question: My main peak for 2-(Benzylamino)-1-phenoxypropan-2-ol shows significant tailing in my reverse-phase HPLC analysis. What could be the cause and how can I resolve it?

  • Answer:

    • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic amine function of your compound can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2]

    • Solution 1:

      • Lower the mobile phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), both the amine group on your analyte will be protonated and the silanol groups on the stationary phase will be non-ionized, minimizing this secondary interaction.

      • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

      • Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize residual silanols. Ensure you are using a high-quality, base-deactivated column suitable for the analysis of basic compounds.

    • Possible Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]

    • Solution 2:

      • Reduce injection volume: Systematically decrease the volume of your sample injected onto the column.

      • Dilute your sample: Prepare a more dilute sample and inject the original volume.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram, even during blank runs. What is their origin and how can I eliminate them?

  • Answer:

    • Possible Cause 1: Contaminated Mobile Phase: Impurities in your solvents or water, or the degradation of mobile phase components, can lead to ghost peaks.[3]

    • Solution 1:

      • Use high-purity solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared, high-purity water (e.g., from a Milli-Q system).

      • Filter and degas the mobile phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter before use and ensure they are adequately degassed to prevent bubbles.[3]

      • Prepare fresh mobile phase daily: Some mobile phase additives can degrade over time. It is good practice to prepare fresh mobile phase for each analysis.

    • Possible Cause 2: Carryover from the Injector: Residue from a previous, more concentrated sample can be injected with the current sample, appearing as a ghost peak.

    • Solution 2:

      • Implement a robust needle wash protocol: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution that can dissolve your analyte and any potential impurities.

      • Inject blanks: Run several blank injections (of your mobile phase or a clean solvent) after a high-concentration sample to ensure the system is clean.

Issue 3: Inconsistent Retention Times

  • Question: The retention time of my main peak is shifting between injections. What could be causing this instability?

  • Answer:

    • Possible Cause 1: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, retention times can drift.[4]

    • Solution 1:

      • Increase equilibration time: Ensure the column is flushed with the initial mobile phase for a sufficient time before the first injection. For gradient methods, a proper re-equilibration step at the end of each run is crucial.

    • Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate: Inaccurate mixing of mobile phase components or a malfunctioning pump can lead to shifts in retention time.[5]

    • Solution 2:

      • Check pump performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.

      • Premix mobile phase: For isocratic methods, premixing the mobile phase components manually can sometimes provide more consistent results than online mixing.

    • Possible Cause 3: Temperature Fluctuations: The column temperature can affect retention times.

    • Solution 3:

      • Use a column oven: A thermostatically controlled column oven will maintain a consistent temperature, leading to more reproducible retention times.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical impurities to monitor for 2-(Benzylamino)-1-phenoxypropan-2-ol in a pharmaceutical setting?

    • A1: In a pharmaceutical context, the most critical impurities are those that may have their own pharmacological or toxicological effects. These include structurally similar by-products and any potential degradation products. It is also crucial to control the levels of unreacted starting materials and residual solvents to meet regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[1]

  • Q2: How can I identify an unknown peak in my chromatogram?

    • A2: The most effective way to identify an unknown impurity is to use a mass spectrometer (MS) coupled with your HPLC (LC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its elemental composition and propose a structure. Further confirmation can be achieved by synthesizing the suspected impurity and comparing its retention time and mass spectrum with the unknown peak.

  • Q3: Are there specific storage conditions recommended for 2-(Benzylamino)-1-phenoxypropan-2-ol to prevent degradation?

Recommended Analytical Methodology: Reverse-Phase HPLC

This section provides a starting point for developing a robust analytical method for the impurity profiling of 2-(Benzylamino)-1-phenoxypropan-2-ol. Method optimization will be necessary based on the specific impurities present in your sample.

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate the amine and minimize silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and reproducible retention times.
Detection UV at 254 nmThe aromatic rings in the molecule should provide a strong UV chromophore.
Injection Volume 10 µLA typical injection volume; may need to be adjusted based on sample concentration.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your 2-(Benzylamino)-1-phenoxypropan-2-ol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC System Setup:

    • Install the recommended column and set the column oven to 30 °C.

    • Purge the pump with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject your prepared sample.

    • Run the gradient program and acquire the data.

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • ACE. (n.d.). HPLC Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol

Welcome to the Technical Support Center for the synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The core of this synthesis is the reductive amination between 1-phenoxyacetone and benzylamine, a powerful but nuanced transformation. This document provides in-depth, field-proven insights to ensure the successful and efficient production of your target α-amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 2-(benzylamino)-1-phenoxypropan-2-ol?

The most direct and widely used method is a one-pot reductive amination of 1-phenoxyacetone with benzylamine.[1] This reaction involves the initial formation of an imine (or the corresponding iminium ion), which is then reduced in situ to the desired secondary amine.[2] This approach is generally preferred due to its operational simplicity and high atom economy.

Q2: Why is reductive amination preferred over a two-step process (e.g., imine formation then separate reduction)?

While a two-step process is viable, the one-pot reductive amination is often more efficient. The key is the use of a selective reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone.[3][4] This selectivity prevents the accumulation of the primary side product, 1-phenoxypropan-2-ol, and streamlines the workflow, saving time and resources.

Q3: What are the most critical parameters to control during the synthesis?

There are three paramount factors:

  • Choice of Reducing Agent: The reagent must be selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard for this transformation due to its mildness, excellent selectivity, and tolerance for a wide range of functional groups.[4][5] It is also safer than alternatives like sodium cyanoborohydride (NaBH₃CN), which can generate toxic cyanide byproducts.[2][6]

  • pH and Acidity: Imine formation is catalyzed by mild acid. The reaction environment must be acidic enough to facilitate carbonyl protonation and subsequent dehydration to the imine, but not so acidic that it fully protonates the benzylamine, rendering it non-nucleophilic.[6] When using STAB, the acetic acid released as a byproduct often provides sufficient catalysis.[7]

  • Solvent Choice: Aprotic solvents are required as STAB is water-sensitive.[1] 1,2-Dichloroethane (DCE) is the most common and effective solvent, though tetrahydrofuran (THF) can also be used.[4][7]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a nonpolar solvent system (e.g., Hexane:Ethyl Acetate 4:1) to monitor the disappearance of the starting materials (1-phenoxyacetone and benzylamine) and the appearance of the more polar product. Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction has stalled or resulted in a very low yield of the desired α-amino alcohol. What are the likely causes?

Answer: A low yield is one of the most common issues and can typically be traced back to one of three areas: reagent quality, reaction conditions, or improper stoichiometry.

  • Causality & Explanation:

    • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, its potency will be significantly reduced.[1] The active hydride can be consumed by moisture, leaving insufficient reagent to reduce the iminium ion.

    • Poor Imine Formation: The equilibrium between the ketone/amine and the imine/water must favor the imine for the reaction to proceed. If the system is not sufficiently anhydrous, or if the pH is incorrect, imine formation will be inefficient. The presence of molecular sieves can help drive this equilibrium.[2]

    • Incorrect Stoichiometry: An excess of the reducing agent is typically required (1.3-1.6 equivalents).[7] Using a stoichiometric or substoichiometric amount may result in an incomplete reaction.

  • Solutions:

    • Verify Reagent Quality: Use a fresh, unopened bottle of STAB or verify the activity of your current stock. Always handle it under an inert atmosphere (Nitrogen or Argon) and store it in a desiccator.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. Consider adding 3Å or 4Å activated molecular sieves to the reaction mixture to scavenge water produced during imine formation.[2]

    • Optimize Stoichiometry: Start with a slight excess of the amine (1.1 eq) and ensure at least 1.5 equivalents of STAB are used relative to the limiting reagent (1-phenoxyacetone).

Problem 2: 1-Phenoxypropan-2-ol is a Major Impurity

Question: My crude product is heavily contaminated with 1-phenoxypropan-2-ol. Why is the ketone being reduced directly, and how can I stop it?

Answer: This is a classic selectivity problem. The formation of 1-phenoxypropan-2-ol indicates that your reducing agent is reducing the ketone carbonyl faster than, or at a comparable rate to, the iminium ion.

  • Causality & Explanation:

    • Non-Selective Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄) without careful control, it can readily reduce the ketone.[3] While NaBH₄ can be used, it is most effective in a two-step process where the imine is pre-formed. In a one-pot reaction, its lack of selectivity is a major drawback.[8][9]

    • Slow Imine Formation: If imine formation is slow (due to steric hindrance, low temperature, or incorrect pH), the reducing agent has more opportunity to react with the abundant starting ketone.

  • Solutions:

    • Switch to a Selective Reductant: The most reliable solution is to use Sodium Triacetoxyborohydride (STAB) . Its steric bulk and the electron-withdrawing acetate groups make it highly selective for the iminium ion over the ketone.[1][4]

    • Implement a Two-Step Protocol: If you must use NaBH₄, first stir the 1-phenoxyacetone and benzylamine in a suitable solvent (like methanol) for several hours to form the imine. Monitor by TLC until the ketone spot has disappeared. Then, cool the reaction to 0 °C and add the NaBH₄ portion-wise.[9]

    • Catalyze Imine Formation: Adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation, tipping the kinetic balance in favor of the desired reaction pathway, even with less selective reagents.[7]

Problem 3: Formation of High Molecular Weight Impurities

Question: I'm observing viscous, high-boiling point impurities in my product. What could they be?

Answer: These are likely the result of the aldol self-condensation of the 1-phenoxyacetone starting material.

  • Causality & Explanation:

    • Like many ketones with α-hydrogens, 1-phenoxyacetone can act as both a nucleophile (as an enolate) and an electrophile.[10] Under either basic or acidic conditions, one molecule can attack another, leading to a β-hydroxy ketone (aldol addition product), which can then dehydrate to form an α,β-unsaturated ketone (aldol condensation product).[11][12] These dimers are significantly higher in molecular weight and less volatile than the desired product.

  • Solutions:

    • Control the Order of Addition: In a one-pot protocol, add the STAB at the beginning of the reaction along with the amine and ketone. The mild acidity and rapid reduction of any formed imine help to keep the concentration of free ketone low and minimize the opportunity for self-condensation.

    • Avoid Strong Acid/Base: Do not use strong acid or base catalysts, as these will vigorously promote the aldol reaction.[10] The mild conditions of the STAB-mediated reaction are ideal for avoiding this side reaction.

    • Maintain Low Temperature: Running the reaction at room temperature or below (0 °C) can slow the rate of the aldol reaction more significantly than the rate of imine formation.

Data Summary & Visualization

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventSelectivity (Imine vs. Ketone)ProsCons
NaBH(OAc)₃ (STAB) DCE, THFExcellentHigh selectivity, mild conditions, broad scope, safe byproducts.[5]Moisture sensitive, relatively expensive.[1]
NaBH₃CN MeOH, THFGoodEffective and selective at controlled pH (6-8).[6]Highly toxic, generates HCN/cyanide waste.[2]
NaBH₄ MeOH, EtOHPoorInexpensive, readily available.Non-selective in one-pot reactions, reduces ketones.[3][9]
H₂ / Catalyst (e.g., Pd/C) EtOH, EtOAcExcellentEconomical for large scale, clean.Requires specialized hydrogenation equipment, may reduce other functional groups.[13][14]
Reaction and Side-Reaction Mechanisms

Reductive_Amination_Workflow Fig 1. Primary Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates Ketone 1-Phenoxyacetone Imine Imine Ketone->Imine + Amine - H₂O Amine Benzylamine Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product 2-(Benzylamino)- 1-phenoxypropan-2-ol Iminium->Product + [H⁻] (STAB)

Caption: Desired synthesis pathway via reductive amination.

Side_Reactions Fig 2. Common Side Reactions Ketone 1-Phenoxyacetone Side_Product_1 1-Phenoxypropan-2-ol Ketone->Side_Product_1 Direct Reduction (e.g., by NaBH₄) Side_Product_2 Aldol Condensation Product (Dimer) Ketone->Side_Product_2 Self-Condensation (Acid/Base Catalyzed)

Caption: Formation of primary undesired byproducts.

Troubleshooting_Flowchart Fig 3. Troubleshooting Workflow start Reaction Issue? issue_yield Low Yield start->issue_yield issue_impurity1 1-Phenoxypropan-2-ol Impurity start->issue_impurity1 issue_impurity2 High MW Impurities start->issue_impurity2 cause_yield Check: 1. Reagent Quality (STAB) 2. Anhydrous Conditions 3. Stoichiometry issue_yield->cause_yield cause_impurity1 Cause: Non-selective reduction of ketone issue_impurity1->cause_impurity1 cause_impurity2 Cause: Aldol self-condensation issue_impurity2->cause_impurity2 solution_yield Solution: - Use fresh STAB - Use dry solvents/glassware - Use 1.5 eq STAB cause_yield->solution_yield solution_impurity1 Solution: - Switch to STAB - Pre-form imine if using NaBH₄ cause_impurity1->solution_impurity1 solution_impurity2 Solution: - Control temperature - Avoid strong acid/base - Use one-pot STAB method cause_impurity2->solution_impurity2

Caption: A logical guide to diagnosing synthesis issues.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the recommended protocol for achieving high yield and purity with minimal side reactions.

  • Materials:

    • 1-Phenoxyacetone

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add 1-phenoxyacetone (1.0 eq).

    • Add anhydrous DCE to create an approximately 0.5 M solution.

    • Add benzylamine (1.1 eq) to the stirred solution at room temperature.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq). A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (Hexane:EtOAc 4:1) until the 1-phenoxyacetone is consumed.

    • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[15]

Protocol 2: Purification by Flash Column Chromatography

The crude product from Protocol 1 is often pure enough for many applications, but flash chromatography can be used to achieve high purity.[16][17]

  • Materials:

    • Crude 2-(benzylamino)-1-phenoxypropan-2-ol

    • Silica gel (230-400 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this mixture onto a small amount of silica gel and evaporate the solvent.

    • Load the dry sample onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 5% ethyl acetate in hexane, gradually increasing to 20-30% ethyl acetate.

    • Collect fractions and monitor by TLC. The product is typically UV-active and will stain with ninhydrin.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified α-amino alcohol as an oil or solid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201-216). American Chemical Society. [Link]

  • Reisman, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725–5734. [Link]

  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Google Patents. (n.d.). CN104892521A - Synthesis and purification method for alpha-amino acid compound.
  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Chemistry Learner. (2020). Aldol condensation reaction of unsymmetrical ketones. [Link]

  • Le Moyne College. (n.d.). Chapter 17 – Aldehydes and Ketones II. Aldol Reactions. [Link]

  • Johnson, J. E., & Vest, G. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses Procedure, 77, 11. [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

  • Making Molecules. (2025). An Introduction to the Aldol Reaction (addition & condensation). [Link]

  • Kolobova, E., Mäki-Arvela, P., Pestryakov, A., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 3432–3445. [Link]

  • European Patent Office. (n.d.). EP 0534553 A1 - Method for the preparation of an alpha-amino alcohol. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Organic Syntheses. (n.d.). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses Procedure, 63, 136. [Link]

  • ResearchGate. (2019). (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 1-Phenoxy-2-propanol. [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

Sources

Optimization

Technical Support Center: Crystallization of 2-(Benzylamino)-1-phenoxypropan-2-ol

Welcome to the technical support center for the crystallization of 2-(Benzylamino)-1-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(Benzylamino)-1-phenoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges in obtaining high-quality crystals of this active pharmaceutical ingredient (API).

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during the crystallization of 2-(Benzylamino)-1-phenoxypropan-2-ol. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.

Issue 1: No Crystals Are Forming After Cooling

Question: I've dissolved my crude 2-(Benzylamino)-1-phenoxypropan-2-ol in a solvent, and after cooling, no crystals have appeared. What's going on, and how can I induce crystallization?

Answer: The failure of crystals to form, even after a solution has cooled, is a common issue often related to either insufficient supersaturation or kinetic barriers to nucleation.[1][2] Let's break down the potential causes and solutions.

Root Causes & Solutions:

  • Excessive Solvent: The most frequent reason for crystallization failure is using too much solvent.[2][3] This keeps the compound fully dissolved even at lower temperatures, preventing the solution from becoming supersaturated, which is the driving force for crystallization.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[2][3] This will increase the concentration of your compound. After reducing the volume, allow the solution to cool slowly again.

  • High Purity of the Compound: Sometimes, a very pure compound can be difficult to crystallize because there are no nucleation sites (like impurities) to initiate crystal growth.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1][3] These microscopic scratches can provide the energy barrier needed for nucleation.

    • Solution 2: Seeding: If you have a small amount of pure, crystalline 2-(Benzylamino)-1-phenoxypropan-2-ol, add a single, tiny crystal to the cooled solution.[1][3][5] This "seed" will act as a template for other molecules to crystallize upon.

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures. An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[3][6]

    • Solution: Consider a different solvent or a mixed-solvent system. For a compound like 2-(Benzylamino)-1-phenoxypropan-2-ol, which has both polar (hydroxyl and amine groups) and non-polar (benzyl and phenoxy groups) regions, a mixture of a polar and a non-polar solvent can be effective.[7][8] For example, you could dissolve the compound in a minimal amount of a good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes slightly cloudy (the cloud point), then heat to redissolve and cool slowly.[5][7]

Issue 2: An Oil Forms Instead of Crystals ("Oiling Out")

Question: When I cool my solution of 2-(Benzylamino)-1-phenoxypropan-2-ol, it separates into a thick, syrupy liquid instead of forming solid crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[3] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or a solvent with a boiling point that is too high.

Root Causes & Solutions:

  • High Impurity Levels: Impurities can significantly lower the melting point of your compound, leading to the formation of an oil.[9][10][11][12][13]

    • Solution: Preliminary purification might be necessary. Consider a technique like column chromatography to remove a significant portion of the impurities before attempting recrystallization.

  • Inappropriate Solvent: If the boiling point of your solvent is higher than the melting point of your compound, the compound may "melt" in the solution before it has a chance to crystallize.

    • Solution: Choose a solvent with a lower boiling point.

  • Solution is Too Concentrated: A very high level of supersaturation can lead to the formation of an oil.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute it slightly.[3] Allow this less concentrated solution to cool slowly.

Issue 3: The Recovered Crystals Are Not Pure

Question: I've successfully crystallized my 2-(Benzylamino)-1-phenoxypropan-2-ol, but analytical tests (like HPLC or NMR) show that it's still impure. What went wrong?

Answer: The presence of impurities in your final crystals can be due to several factors, including the rate of crystallization and the nature of the impurities themselves.[9][10]

Root Causes & Solutions:

  • Crystallization Was Too Rapid: Fast cooling leads to the rapid formation of crystals, which can trap impurities within the crystal lattice.[2]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[3] Insulating the flask can also help to ensure a gradual temperature drop.

  • Structurally Similar Impurities: Impurities that are structurally similar to 2-(Benzylamino)-1-phenoxypropan-2-ol can be incorporated into the crystal lattice.[10]

    • Solution: A second recrystallization may be necessary. Dissolve the impure crystals in a fresh portion of hot solvent and repeat the crystallization process. You might also consider using a different solvent system for the second recrystallization, as this can alter the solubility of the impurities.

  • Incomplete Washing: Residual mother liquor, which contains dissolved impurities, may not have been completely washed from the surface of the crystals.

    • Solution: After filtration, wash the crystals with a small amount of cold crystallization solvent. Using a cold solvent is crucial to avoid dissolving your purified product.

Issue 4: Very Low Yield of Crystalline Product

Question: I obtained pure crystals, but the yield is very low. How can I improve the recovery of my 2-(Benzylamino)-1-phenoxypropan-2-ol?

Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[2]

Root Causes & Solutions:

  • Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent is a primary cause of low yield.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Insufficient Cooling: If the solution is not cooled to a low enough temperature, more of the product will remain dissolved.

    • Solution: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Recovering a Second Crop: The mother liquor still contains some of your dissolved product.

    • Solution: You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[3] Be aware that this second crop may be less pure than the first.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-(Benzylamino)-1-phenoxypropan-2-ol to consider for crystallization?

Q2: How do I select the best solvent for crystallizing 2-(Benzylamino)-1-phenoxypropan-2-ol?

A2: The principle of "like dissolves like" is a good starting point. Given its structure, solvents like alcohols (ethanol, isopropanol) or ketones (acetone) are likely to be good choices for dissolving the compound when hot. For an anti-solvent in a mixed-solvent system, non-polar solvents like hexanes or water could be effective. The ideal single solvent will dissolve the compound completely near its boiling point but have low solubility at cooler temperatures.[3]

Solvent Selection Guide

Solvent TypeExamplesInteraction with 2-(Benzylamino)-1-phenoxypropan-2-ol
Polar Protic Ethanol, Isopropanol, WaterGood solubility at high temperatures due to hydrogen bonding with the -OH and -NH groups.
Polar Aprotic Acetone, AcetonitrileGood dissolving power due to dipole-dipole interactions.
Non-Polar Hexane, TolueneLikely to be poor solvents; can be used as anti-solvents.

Q3: What is polymorphism, and should I be concerned about it with 2-(Benzylamino)-1-phenoxypropan-2-ol?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][15] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point. For a pharmaceutical compound, controlling polymorphism is critical. It is possible that 2-(Benzylamino)-1-phenoxypropan-2-ol can exist in multiple polymorphic forms. Different crystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs.[16] It is crucial to characterize your crystalline product using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure you are consistently producing the desired form.

Q4: Can I use seeding to control crystal size?

A4: Yes, seeding is an excellent technique for controlling both the initiation of crystallization and the resulting particle size.[5] By introducing seed crystals at a specific temperature and supersaturation level, you can promote the growth of existing crystals rather than the formation of many new, smaller crystals. This can lead to a more uniform particle size distribution, which is often desirable for downstream processing.[15]

III. Experimental Workflow & Diagrams

Systematic Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Dissolve Crude Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No solid oiling_out Oiling Out Occurs outcome->oiling_out Liquid separates impure_crystals Crystals are Impure outcome->impure_crystals Solid forms, but analysis fails low_yield Low Yield outcome->low_yield Pure solid, low recovery success Pure Crystals, Good Yield outcome->success Success action1 Too much solvent? Evaporate some solvent. no_crystals->action1 action2 Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->action2 action3 Re-heat, add more solvent, cool slowly. oiling_out->action3 action4 Consider preliminary purification (e.g., chromatography). oiling_out->action4 action5 Recrystallize again. Use slower cooling. impure_crystals->action5 action6 Wash crystals with cold solvent. impure_crystals->action6 action7 Use less solvent initially. low_yield->action7 For next time action8 Cool to a lower temperature. low_yield->action8 action9 Recover second crop from mother liquor. low_yield->action9 action1->outcome Re-cool action2->outcome Observe action3->outcome Re-cool action4->start Start over with purified material action5->success action6->success action8->success action9->impure_crystals Analyze purity

Caption: Decision tree for troubleshooting crystallization.

IV. References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Myerson, A. S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. Retrieved from [Link]

  • Myerson, A. S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In SciSpace. Retrieved from [Link]

  • University of Limerick. (n.d.). The importance of impurity on pharmaceutical processes. UL Research Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • STAX. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

  • LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Academia.edu. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. Retrieved from [Link]

  • Wang, X. J., & Rohani, S. (2007). Application of direct crystallization for racemic compound propranolol hydrochloride. Journal of Pharmaceutical Sciences, 96(10), 2746-2756. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. PubChem. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2015, September 7). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenoxypropan-2-ol. PubChem. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). API Crystallization. Retrieved from [Link]

  • MDPI. (2025, April 21). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Academia.edu. (n.d.). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Amino-Alcohol Synthesis &amp; Purification

The following technical guide serves as a specialized support resource for the synthesis and purification of 2-(Benzylamino)-1-phenoxypropan-2-ol (and its likely structural isomers). Topic: Improving Purity of 2-(Benzyla...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis and purification of 2-(Benzylamino)-1-phenoxypropan-2-ol (and its likely structural isomers).

Topic: Improving Purity of 2-(Benzylamino)-1-phenoxypropan-2-ol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Structural Verification & Scope

Important Note on Nomenclature: The name "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a geminal amino-alcohol (hemiaminal) at the C2 position, or a regioisomer where the amine is internal.[1] In drug development, this sequence most commonly refers to the 1-(benzylamino)-3-phenoxypropan-2-ol scaffold (a key intermediate for beta-blockers like Propranolol) or its regioisomer 2-(benzylamino)-3-phenoxypropan-1-ol .[1]

This guide addresses the purification of the secondary amino-alcohol product resulting from the ring-opening of phenyl glycidyl ether with benzylamine, covering both the major (terminal amine) and minor (internal amine) isomers.[1]

Core Reaction Scheme

The synthesis generally involves the nucleophilic attack of benzylamine on 1,2-epoxy-3-phenoxypropane (Phenyl Glycidyl Ether).[1]

ReactionScheme SM1 Phenyl Glycidyl Ether (Epoxide) Product Major Product 1-(Benzylamino)-3-phenoxypropan-2-ol SM1->Product  SN2 (Kinetic Control)   Impurity2 Impurity B (Regioisomer) 2-(Benzylamino)-3-phenoxypropan-1-ol SM1->Impurity2  SN1/Acidic Conditions   SM2 Benzylamine (Nucleophile) SM2->Product  SN2 (Kinetic Control)   SM2->Impurity2  SN1/Acidic Conditions   Impurity1 Impurity A (Bis-alkylation) Tertiary Amine Product->Impurity1 + Excess Epoxide

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation and common impurities (Bis-alkylation and Regioisomerism).

Critical Impurity Analysis

Before attempting purification, you must identify which impurity is degrading your purity profile.[1]

Impurity TypeOriginSolubility CharacteristicDetection (TLC/HPLC)
Bis-Adduct Reaction of the product (secondary amine) with another epoxide molecule.[1]Highly lipophilic (Non-polar).[1]Higher R_f than product. Elutes later on Reverse Phase.[1]
Regioisomer Attack of benzylamine at the internal (C2) carbon of the epoxide.[1]Very similar polarity to product.Very close R_f. Often requires NMR to distinguish.[1]
Starting Material Unreacted Benzylamine or Phenyl Glycidyl Ether.[1]Benzylamine: Basic/Polar.[1] Epoxide: Non-polar.[1]Distinct peaks.[1] Benzylamine streaks on silica.[1]
Oligomers Homopolymerization of the epoxide.[1]Variable polarity; often "gunk" at baseline.[1]Broad smear.[1]

Troubleshooting Protocols (Q&A)

Module A: Synthesis Optimization (Prevention)

Q: My crude NMR shows significant bis-alkylation (approx. 15-20%). How do I prevent this? A: The secondary amine product is often more nucleophilic than the primary benzylamine starting material due to the inductive effect of the alkyl chain and hydrogen bonding.[1]

  • Protocol: You must switch from a 1:1 stoichiometry to a high-ratio dilution . Use 3 to 5 equivalents of Benzylamine relative to the epoxide.[1]

  • Mechanism: Statistical probability favors the collision of epoxide with the abundant benzylamine rather than the scarce product.[1]

  • Solvent Choice: Use a protic solvent like Isopropanol (IPA) or Ethanol .[1] The solvent shell stabilizes the transition state and can reduce the reactivity of the secondary amine product via hydrogen bonding.[1]

Q: I am seeing the "wrong" regioisomer (2-amino-1-ol). How do I suppress it? A: This suggests your reaction conditions are drifting toward thermodynamic control or acid catalysis.[1]

  • Cause: High temperatures or the presence of Lewis acids (even trace metal salts) can activate the epoxide oxygen, favoring carbocation character at the more substituted carbon (C2), leading to the internal attack.[1]

  • Protocol: Run the reaction at lower temperatures (room temperature to 40°C) . Avoid acidic catalysts.[1] Ensure your glassware is base-washed if you previously used strong acids.[1]

Module B: Work-up & Isolation

Q: The product is "oiling out" and won't crystallize. It's a dark brown syrup. A: Amino alcohols are notorious for supercooling and holding onto solvent.[1]

  • Step 1 (De-oiling): Dissolve the crude oil in a non-polar solvent (like Hexane or Toluene) and scratch the flask walls.[1] If it remains an oil, it likely contains excess benzylamine acting as a solvent.[1]

  • Step 2 (Acid-Base Wash):

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash with water (pH ~9) to remove excess benzylamine (if water-soluble enough) or perform a controlled acid extraction (careful, as product extracts too).[1]

    • Better Approach: Distill off the excess benzylamine under high vacuum (<1 mmHg) at moderate heat (80-100°C) before attempting crystallization.[1]

Module C: Advanced Purification

Q: How do I separate the Bis-impurity from the Mono-product without column chromatography? A: Exploiting the basicity difference is the most scalable method.[1] The secondary amine (product) and tertiary amine (bis-impurity) form salts with different solubilities.[1]

  • Protocol (Hydrochloride Salt Formation):

    • Dissolve the crude mixture (free of excess benzylamine) in dry Ethanol or IPA .

    • Slowly add 1.05 equivalents of HCl (as 4M HCl in Dioxane or concentrated aqueous HCl).

    • Cool to 0°C. The Mono-amine HCl salt typically crystallizes preferentially, while the Bis-amine salt often remains in the mother liquor due to the bulky benzyl groups disrupting crystal packing.[1]

    • Filter and wash with cold Ether/IPA (1:1).

Q: If I must use chromatography, the peaks are tailing badly. A: Amines interact strongly with the acidic silanols on silica gel.[1]

  • Protocol: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the mobile phase.[1]

  • Eluent: Use a gradient of Hexane:Ethyl Acetate (starting 90:10 -> 50:50). The TEA blocks the active sites, sharpening the amine peaks.[1]

Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Step1 High Vacuum Distillation (Remove Excess Benzylamine) Start->Step1 Check1 Is the Bis-Impurity > 5%? Step1->Check1 RouteA Method A: Salt Crystallization (HCl or Oxalate) Check1->RouteA Yes (Scalable) RouteB Method B: Silica Chromatography (w/ 1% Et3N) Check1->RouteB No (Polishing) Final Pure Product (>98% Purity) RouteA->Final RouteB->Final

Figure 2: Logical workflow for selecting the appropriate purification method based on impurity profile.

Analytical Reference Data

Use these parameters to validate your isolated material.

ParameterSpecification (Typical)Notes
Appearance White to Off-white SolidIf yellow/brown, oxidation has occurred (likely phenols).[1]
Melting Point 60-70°C (Free Base)Highly dependent on enantiomeric purity.[1]
1H NMR (CDCl3)

3.8-4.1 (m, 3H, O-CH2-CH)
Look for the characteristic ABX system of the propanol chain.[1]
Mass Spec (ESI) [M+H]+ = ~258.15Bis-impurity will show [M+H]+ ~ 407.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7678, Phenylacetone (and related amino-alcohol derivatives).[1] Retrieved February 19, 2026 from [Link](Note: Used for general physical property verification of the phenyl-propyl backbone class).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Authoritative source for Epoxide Ring Opening mechanisms and Regioselectivity).

  • NIST Chemistry WebBook. 1-Phenoxypropan-2-ol.[1] Retrieved February 19, 2026 from [Link](Standard reference for the backbone spectral data).[1]

Sources

Optimization

Common experimental errors in 2-(Benzylamino)-1-phenoxypropan-2-ol synthesis

Topic: Troubleshooting the Synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Nomenclature & Target Verification (Critical) User Quer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Nomenclature & Target Verification (Critical)

User Query: "Common experimental errors in 2-(Benzylamino)-1-phenoxypropan-2-ol synthesis."

System Alert: The chemical name provided describes a hemiaminal structure (an amino and hydroxyl group on the same carbon, C2), which is chemically unstable and would spontaneously decompose into phenoxyacetone and benzylamine.[1]

Based on standard medicinal chemistry scaffolds (Beta-blocker intermediates), we are proceeding with the assumption that your target is the stable regioisomer: 1-(Benzylamino)-3-phenoxypropan-2-ol .

  • Reaction Class: Aminolysis of Epoxides (Ring Opening).

  • Key Reagents: Phenyl Glycidyl Ether (PGE) + Benzylamine.

Reaction Pathway & Impurity Profile

Before addressing specific errors, review the kinetic landscape of your reaction.[1] The primary challenge in this synthesis is controlling Stoichiometry to prevent over-alkylation.

ReactionPathway Reactants Phenyl Glycidyl Ether + Benzylamine TS Transition State (H-Bond Assisted) Reactants->TS Protic Solvent (EtOH/iPrOH) Target TARGET PRODUCT 1-(Benzylamino)-3-phenoxypropan-2-ol (Secondary Amine) TS->Target Attack at C3 (Less Hindered) RegioImpurity IMPURITY (Regioisomer) 2-amino-3-phenoxypropan-1-ol TS->RegioImpurity Attack at C2 (Rare/Steric) BisImpurity IMPURITY (Dimer) Tertiary Amine (Bis-alkylation) Target->BisImpurity + Excess Epoxide (Over-reaction)

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation (Green) and the parasitic bis-alkylation (Red).

Troubleshooting Guide (Q&A Format)
Category A: Yield & Purity Issues

Q1: I am observing a large byproduct spot on TLC (higher Rf than product) and my yield is low (<50%). What is this? Diagnosis: You are likely forming the Bis-alkylated tertiary amine . Mechanism: The secondary amine product is more nucleophilic than the starting primary amine (benzylamine). As the concentration of the product rises, it competes for the remaining epoxide.[1] Solution:

  • Adjust Stoichiometry: Do not use a 1:1 ratio. Use a significant excess of Benzylamine (3.0 to 5.0 equivalents). This statistically ensures the epoxide reacts with the primary amine rather than the product.[1]

  • Inverse Addition: Add the Phenyl Glycidyl Ether dropwise to a refluxing solution of Benzylamine. This keeps the concentration of epoxide low relative to the amine.

Q2: My product remains an oil and will not crystallize. How do I get a solid? Diagnosis: Residual Benzylamine or non-polar impurities are preventing crystal lattice formation.[1] Benzylamine has a high boiling point (~185°C) and is difficult to remove by rotary evaporation alone. Solution:

  • Acid-Base Workup: Dissolve the crude oil in ethyl acetate. Wash with dilute HCl (carefully, to extract the product into water).[1] Separate organic layer (discards non-basic impurities). Basify the aqueous layer with NaOH, extract back into EtOAc, dry, and evaporate.

  • Salt Formation: Convert the free base to the Hydrochloride or Oxalate salt.[1] Dissolve the oil in dry ethanol and add ethanolic HCl. The salt is often much easier to crystallize (e.g., from iPrOH/Ether).[1]

Category B: Reaction Kinetics

Q3: The reaction is extremely slow at room temperature. Can I use a Lewis Acid catalyst? Diagnosis: Epoxide opening by amines is slow in non-polar solvents or without catalysis.[1] Advisory: Avoid Lewis Acids (like


) if possible, as they can alter regioselectivity and promote polymerization.[1]
Solution:  Use Protic Solvents .
  • Protocol: Switch solvent to Ethanol or Isopropanol. The hydroxyl group of the solvent hydrogen-bonds to the epoxide oxygen, activating the ring for nucleophilic attack (General Acid Catalysis).

  • Effect: This typically reduces reaction time from 24h+ to <4h at reflux.[1]

Category C: Regioselectivity

Q4: How do I ensure I don't get the "Abnormal" isomer (2-amino-1-ol)? Diagnosis: Attack at the more substituted carbon (C2) leads to the primary alcohol regioisomer. Analysis: For Phenyl Glycidyl Ether, the phenyl ring is electron-withdrawing, but the steric hindrance at C2 usually directs 90%+ of the attack to the terminal C3.[1] Control:

  • Sterics: Benzylamine is moderately bulky, which naturally favors the terminal attack (Normal opening).[1]

  • Temperature: Higher temperatures generally lower selectivity.[1] If you detect the regioisomer (via NMR), conduct the reaction at lower temperatures (e.g., 40°C) for a longer duration rather than reflux (80°C).[1]

Standardized Experimental Protocol

Objective: Synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol (Free Base).

ParameterSpecificationRationale
Limiting Reagent Phenyl Glycidyl Ether (PGE)1.0 Equiv
Nucleophile Benzylamine3.0 - 5.0 Equiv (Critical)
Solvent Isopropanol (iPrOH)Protic activation of epoxide.
Concentration 0.5 M (w.r.t PGE)High dilution favors mono-alkylation.[1]
Temperature Reflux (~82°C)Kinetic energy to overcome activation barrier.

Step-by-Step Workflow:

  • Charge: Add Benzylamine (30 mmol) and Isopropanol (20 mL) to a round-bottom flask. Heat to gentle reflux.[1]

  • Addition: Dissolve Phenyl Glycidyl Ether (10 mmol) in Isopropanol (10 mL). Add this solution dropwise to the refluxing amine over 30–60 minutes.

  • Monitor: Reflux for 2–4 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for disappearance of PGE.

  • Workup:

    • Cool to Room Temp.[1][2][3]

    • Evaporate solvent under reduced pressure.[1][3][4][5]

    • High Vacuum Step: Connect to a high-vacuum line (<1 mbar) at 60°C to distill off the excess Benzylamine.

  • Purification: Recrystallize the residue from Ethyl Acetate/Hexane or convert to HCl salt for final isolation.

References & Authority
  • Mechanism of Epoxide Aminolysis:

    • Smith, J. G.[1] "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.[1] (Foundational review on regioselectivity).

  • Kinetics of Phenyl Glycidyl Ether:

    • Enns, J. B., & Gillham, J. K.[1] (1983). "The reaction kinetics of phenyl glycidyl ether with amine." Journal of Applied Polymer Science. [1]

  • Synthesis of Aryloxypropanolamines (Beta-Blocker Scaffold):

    • Howe, R., & Shanks, R. G.[1] (1966). "Optical isomers of propranolol." Nature.[1] (Establishes the standard synthetic route for this scaffold).

  • Side Reactions (Bis-alkylation):

    • Shechter, L., Wynstra, J., & Kurkjy, R. E.[1] (1956). "Glycidyl ether reactions with amines." Industrial & Engineering Chemistry.

Disclaimer: This guide assumes the synthesis of the standard pharmaceutical intermediate. If your specific aim was indeed the hemiaminal "2-(Benzylamino)-1-phenoxypropan-2-ol", please contact support immediately, as that structure requires specialized trapping conditions to exist.[1]

Sources

Troubleshooting

Catalyst deactivation in 2-(Benzylamino)-1-phenoxypropan-2-ol reactions

Executive Summary: The "Internal Attack" Challenge Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol is failing.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Internal Attack" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol is failing. Specifically, you are likely observing a drift toward the unwanted regioisomer (1-benzylamino-3-phenoxypropan-2-ol) or a complete cessation of turnover.

The Core Conflict: The reaction of Phenyl Glycidyl Ether (PGE) with benzylamine naturally favors the 1-amino product (terminal attack) due to steric control. To achieve the 2-amino target (internal attack), you are utilizing a Lewis Acid (LA) catalyst to enforce electronic control.

The Diagnosis: The primary cause of failure in this specific transformation is Product Inhibition (Auto-Poisoning) . The product you are creating is a


-amino alcohol, which acts as a potent bidentate ligand. It chelates your Lewis Acid catalyst more strongly than the starting epoxide, effectively removing the catalyst from the cycle.

Diagnostic Workflow: Is Your Catalyst Dead?

Use this decision matrix to diagnose the specific mode of failure.

Symptom A: Regioselectivity Drift
  • Observation: Initial LC-MS shows the desired 2-amino product, but as conversion increases, the ratio shifts dramatically toward the 1-amino product.

  • Root Cause: The catalyst has been poisoned.[1] The reaction is now proceeding via the background thermal pathway (uncatalyzed), which favors the terminal attack.

  • Verdict: Catalyst Poisoning. [1]

Symptom B: The "50% Wall"
  • Observation: Reaction proceeds rapidly to ~40-50% conversion and then stops completely, despite unconsumed starting materials. Adding more heat does not restart it.

  • Root Cause: The concentration of the product (

    
    -amino alcohol) has reached a critical threshold where it saturates all active metal sites.
    
  • Verdict: Product Inhibition.

Symptom C: Gelation / Viscosity Increase
  • Observation: The reaction mixture becomes viscous or forms a gel.

  • Root Cause: Homopolymerization of Phenyl Glycidyl Ether initiated by the Lewis Acid in the absence of available amine, or at high temperatures.

  • Verdict: Oligomerization (Side Reaction).

Mechanism of Deactivation: The "Chelation Trap"

The following diagram illustrates the competition between the substrate (Epoxide) and the Product (Amino Alcohol) for the metal center.

DeactivationMechanism Cat Active Catalyst (Lewis Acid) Complex_A Activated Complex (Cat-Epoxide) Cat->Complex_A Coordination Poisoned POISONED CATALYST (Stable Chelate) Cat->Poisoned sequestered by product Epoxide Phenyl Glycidyl Ether Epoxide->Complex_A Wrong_Product Unwanted Isomer (1-amino...) Epoxide->Wrong_Product Thermal Background (No Catalyst) Product TARGET PRODUCT 2-(Benzylamino)-... (Bidentate Ligand) Complex_A->Product + Amine (Internal Attack) Amine Benzylamine Product->Poisoned Strong Chelation (K_bind >> K_substrate)

Figure 1: The "Chelation Trap." The product (


-amino alcohol) binds to the catalyst (Red path) much tighter than the reactant (Green path), eventually shutting down the catalytic cycle.

Troubleshooting Protocols

Protocol A: Overcoming Product Inhibition (The "Sacrificial" Method)

If you cannot change the catalyst, you must alter the equilibrium.

  • Increase Catalyst Loading: Standard 5 mol% is often insufficient for this reaction. Increase to 10-15 mol% .[2]

  • High Dilution: Run the reaction at 0.1 M or lower . High concentration favors the bimolecular poisoning event.

  • Stepwise Addition: Do not add all epoxide at once. Add the epoxide slowly to a solution of the amine and catalyst. This keeps the epoxide/catalyst ratio favorable.

Protocol B: Catalyst Regeneration (Heterogeneous Systems)

If using solid acids (e.g., Sulfated Zirconia, Zeolites, or MOFs):

  • Isolation: Filter the catalyst while hot (to prevent product precipitation in pores).

  • The Acid Wash: The amine product sticks to acid sites. Wash the catalyst with a solution of 0.1 M Triflic Acid (TfOH) in MeOH . This protonates the amine, forcing it off the metal/acid site.

  • Calcination (Zeolites only): If fouling is organic (polymer), calcine at 550°C in air for 4 hours.

Protocol C: Switching Catalyst Class

If Lewis Acids (e.g.,


, 

) fail due to poisoning, switch to a catalyst less susceptible to amine chelation.
Catalyst ClassSusceptibility to PoisoningRegioselectivity (Internal)Recommendation
Metal Triflates (

)
High HighUse only with low conversion targets.
Solid Acids (Sulfated

)
ModerateModerateGood balance; regenerable.
Lanthanide Chlorides (

)
HighHighExcellent selectivity but dies fast.
Biocatalysts (Epoxide Hydrolases) LowVery High Best Alternative if enzyme is available.

Frequently Asked Questions (FAQ)

Q1: Why am I seeing the 1-amino isomer (terminal attack) even with fresh catalyst? A: Your reaction temperature is likely too high. The "electronic" activation by the catalyst has a lower activation energy (


) than the thermal path, but if you heat to >60°C, the thermal background rate (which favors the 1-amino isomer sterically) overwhelms the catalytic rate. Keep T < 40°C. 

Q2: Can I use water as a co-solvent? A: Generally, no for Lewis Acids. Water competes for the metal sites (aquation) and deactivates the catalyst. However, if you use "Water-Tolerant Lewis Acids" like Indium Triflate (


) or Surfactant-Type Catalysts (LASC), water can actually accelerate the reaction via hydrogen bonding at the epoxide oxygen.

Q3: My reaction turns dark brown. Is this deactivation? A: This is likely amine oxidation or epoxide polymerization . Benzylamine is sensitive to air oxidation, especially in the presence of transition metals.

  • Fix: Degas solvents and run under Argon/Nitrogen atmosphere.

Q4: How do I separate the two isomers if the catalyst fails? A: The 1-amino and 2-amino isomers have very similar polarities.

  • Flash Chromatography:[3] Use a gradient of Hexane:EtOAc with 1% Triethylamine . The amine tailing usually obscures separation without the basic modifier.

  • Chemical Shift: Check

    
     NMR.[4][5] The methine proton (
    
    
    
    -O) of the 2-amino product (internal attack) typically appears further downfield (~3.8-4.0 ppm) compared to the 1-amino product.

Visualizing the Troubleshooting Logic

TroubleshootingTree Start Problem: Low Yield or Wrong Isomer CheckRegio Check Regioselectivity (NMR/LCMS) Is it >90% 2-amino? Start->CheckRegio YesRegio Yes: Selectivity is Good, Conversion is Low CheckRegio->YesRegio Yes NoRegio No: Major product is 1-amino (Terminal Attack) CheckRegio->NoRegio No Inhibition Diagnosis: Product Inhibition (Catalyst Poisoning) YesRegio->Inhibition Thermal Diagnosis: Thermal Background Dominating NoRegio->Thermal Action1 Action: Increase Cat. Loading (15%) OR Use Scavenger Resins Inhibition->Action1 Action2 Action: Lower Temp (<40°C) Check Catalyst Quality (Hydrolysis?) Thermal->Action2

Figure 2: Decision Matrix for troubleshooting catalyst performance based on isomer distribution.

References

  • Regioselectivity Standards

    • Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine.[6] (1993).[6] Polymer.[5]

    • Note: Establishes the baseline mechanism for terminal vs.
    • 6[7][8][9]

  • Lewis Acid Catalysis & Poisoning

    • Lewis acid catalyst-steered divergent synthesis of functionalized vicinal amino alcohols.[10] (2015).[8][11] Organic Chemistry Frontiers.

    • Note: Details the competition between pathways and the role of metal trifl
    • 10[7][8][9][12]

  • Rare Earth C

    
    ): 
    
    • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. (2017).[7] MDPI Catalysts.

    • Note: Demonstrates the efficacy of Yttrium in activating the epoxide oxygen for nucleophilic
    • 5[7][8][9][13]

  • Catalyst Poisoning Fundamentals

    • Cationic Gold Catalyst Poisoning and Reactivation. (2014).[7] Organic Letters.

    • Note: While focused on Gold, this provides the fundamental mechanistic proof of how basic amines/alcohols poison Lewis Acid centers and strategies for reactiv
    • 7[7][8][9][13]

Sources

Optimization

Technical Support Center: Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol

Welcome to the technical support guide for the synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-tested insights into the critical role of solvents in this reaction, moving beyond simple procedural steps to explain the underlying chemical principles. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges you may encounter in the lab.

Introduction: The Critical Role of the Reaction Environment

The synthesis of β-amino alcohols, such as 2-(benzylamino)-1-phenoxypropan-2-ol, is a cornerstone reaction in medicinal chemistry. These motifs are prevalent in a wide array of pharmacologically active agents, including β-blockers. The most direct route to these compounds is the nucleophilic ring-opening of an epoxide (in this case, 1-phenoxy-2,3-epoxypropane) with an amine (benzylamine).

While the reaction appears straightforward, the choice of solvent is paramount. The solvent does not merely act as a passive medium for the reactants; it actively participates in the reaction by influencing nucleophile reactivity, stabilizing transition states, and dictating the reaction pathway and rate.[1][2] An improper solvent choice can lead to failed reactions, low yields, or complex mixtures that are difficult to purify. This guide will help you navigate these challenges.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of benzylamine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired β-amino alcohol.

Caption: General synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might face during the synthesis, explaining the cause and providing validated solutions.

Q1: My reaction has a very low yield, or it's not proceeding at all. What's wrong?

Core Problem: This is frequently a solvent-related issue stemming from either poor reactant solubility or reduced nucleophilicity of the benzylamine.

Scientific Explanation: For the reaction to occur, the reactants must be dissolved. Therefore, a polar solvent is generally required.[2] However, the type of polar solvent has a profound effect on the nucleophile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons (O-H or N-H bonds). They can solvate the lone pair of electrons on the benzylamine through strong hydrogen bonding. This "caging" effect stabilizes the nucleophile, making it less reactive and slowing down the desired S_N2 attack.[3][4] While they can also activate the epoxide by hydrogen bonding to its oxygen atom, the deactivation of the amine is often the dominant, rate-limiting effect.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles to dissolve polar reactants but lack acidic protons. They solvate the cation (if a salt were present) but leave the nucleophile relatively "naked" and highly reactive.[2] This generally leads to a faster S_N2 reaction rate compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These are generally poor choices as the reactants, particularly the amine, will have very limited solubility.

Actionable Solutions & Protocol Validation:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol and experiencing slow reaction rates, consider switching to DMF or DMSO.

  • Utilize a Mixed Solvent System: A highly effective approach is the use of a mixed polar solvent system, such as DMF/H₂O.[5] This system has been shown to provide excellent yields and high selectivity for monoalkylation, often without the need for a catalyst. The water may help with solubility and potentially activate the epoxide, while the DMF ensures the amine remains sufficiently reactive.[5]

  • Consider Solvent-Free Conditions: In some cases, heating the neat mixture of reactants can be highly effective, leading to shorter reaction times and avoiding solvent-related issues and complex workups.[6][7]

Solvent TypeExample(s)Expected Impact on Reaction RateRationale
Polar Protic Ethanol, MethanolSlow to ModerateDeactivates amine nucleophile via H-bonding.[3][4]
Polar Aprotic DMF, DMSOModerate to FastSolvates reactants without deactivating the amine.[2]
Mixed Polar DMF / H₂OFastBalances solubility and nucleophile reactivity effectively.[5]
Non-Polar Hexane, TolueneVery Slow / No ReactionPoor solubility of reactants.
Solvent-Free None (Neat)Fast (with heating)High concentration of reactants; avoids solvent effects.[6]
Q2: I'm getting a significant amount of a higher molecular weight byproduct. How can I improve selectivity?

Core Problem: You are likely observing di-alkylation. The desired product, a secondary amine, is still nucleophilic and can react with a second molecule of the epoxide.

Scientific Explanation: The reaction produces a secondary amine which can compete with the primary benzylamine for the remaining epoxide. The choice of solvent can influence the relative nucleophilicity of the primary vs. secondary amine, although controlling stoichiometry is the most direct solution. Certain catalyst-free systems in optimized polar mixed solvents have been demonstrated to be highly selective for monoalkylation, minimizing this side reaction.[5]

Actionable Solutions & Protocol Validation:

  • Control Stoichiometry: The most reliable method to prevent di-alkylation is to use an excess of the nucleophile, benzylamine. A 1.5 to 2-fold excess of the amine will statistically favor the reaction of the epoxide with the more abundant primary amine.

  • Optimize Solvent and Temperature: As demonstrated by Moura-Letts et al., a DMF/H₂O system at a controlled temperature (e.g., 60 °C) provides excellent selectivity for the desired mono-alkylated product.[5] This method avoids harsh catalysts that might promote side reactions.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of your starting epoxide. Stop the reaction as soon as the epoxide is consumed to prevent the product from reacting further.

Side_Reaction Reactants Benzylamine + 1-Phenoxy-2,3-epoxypropane DesiredProduct Desired Product (Secondary Amine) Reactants->DesiredProduct Desired Pathway ExcessEpoxide + 1-Phenoxy-2,3-epoxypropane DesiredProduct->ExcessEpoxide SideProduct Di-alkylation Product (Tertiary Amine) ExcessEpoxide->SideProduct Side Reaction

Caption: Pathway for the formation of the di-alkylation side product.

Q3: My product is an isomer of what I expected. How do I control the regioselectivity?

Core Problem: You are observing the formation of the regioisomer, 1-(benzylamino)-3-phenoxypropan-2-ol, instead of the desired 2-(benzylamino)-1-phenoxypropan-2-ol. This means the nucleophilic attack is occurring at the wrong carbon of the epoxide.

Scientific Explanation: The regioselectivity of epoxide ring-opening is dictated by the reaction conditions.

  • Basic or Neutral Conditions (S_N2-like): Under the typical conditions for this synthesis (no strong acid), the reaction is a classic S_N2 process. The amine nucleophile will attack the sterically least hindered carbon atom of the epoxide. For 1-phenoxy-2,3-epoxypropane, this is the terminal (C3) carbon.[8][9]

  • Acidic Conditions (S_N1-like): In the presence of a strong acid, the epoxide oxygen is protonated, making the epoxide a much better electrophile. The reaction takes on more S_N1 character. The nucleophile will preferentially attack the carbon that can best stabilize the resulting partial positive charge (the more substituted carbon). For 1-phenoxy-2,3-epoxypropane, this would be the internal (C2) carbon.

A solvent can blur the lines between these pathways. A polar protic solvent can, through hydrogen bonding, activate the epoxide in a manner similar to an acid catalyst. This can introduce some S_N1 character into the transition state, potentially leading to a mixture of regioisomers.[7]

Actionable Solutions & Protocol Validation:

  • Ensure Non-Acidic Conditions: The reaction should be run under neutral or slightly basic conditions. Avoid any acidic catalysts unless the alternative regioisomer is desired. Many successful protocols require no catalyst at all.[5][10]

  • Choose Solvents that Favor S_N2: Polar aprotic solvents (DMF, DMSO) or solvent-free conditions strongly favor a pure S_N2 pathway, ensuring attack at the sterically least hindered carbon and leading to the correct regioisomer.[7]

  • Use of Lewis Acids: If a catalyst is used to increase the reaction rate, be aware that Lewis acids coordinate to the epoxide oxygen. This can enhance the electrophilicity at both carbons, and the regioselectivity can be dependent on the specific catalyst and substrate.[7] For this specific synthesis, catalyst-free methods are well-established and recommended to ensure high regioselectivity.[5]

Regioselectivity Start 1-Phenoxy-2,3-epoxypropane + Benzylamine SN2_Path SN2 Pathway (Basic/Neutral Conditions) Polar Aprotic Solvent Start->SN2_Path Favored SN1_Path SN1-like Pathway (Acidic Conditions) Polar Protic Solvent Start->SN1_Path Disfavored Product_Correct Correct Isomer (Attack at least hindered C) SN2_Path->Product_Correct Product_Wrong Incorrect Isomer (Attack at more substituted C) SN1_Path->Product_Wrong

Caption: Solvent influence on the regioselectivity of the epoxide ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for this synthesis?

There is no single "best" solvent, as the optimal choice depends on factors like desired reaction time, scale, and available equipment. However, based on published literature, a mixed solvent system of DMF/H₂O (e.g., in a 4:1 or similar ratio) offers an excellent balance of high yield, high mono-alkylation selectivity, and the ability to run the reaction efficiently without a catalyst. [5] For green chemistry initiatives, solvent-free conditions at elevated temperatures are also a superior alternative.[6][7]

Q2: How does temperature affect the solvent's role?

Increasing the temperature generally increases the reaction rate, regardless of the solvent. However, it can also promote side reactions like di-alkylation. A moderate temperature of 60-80 °C is often a good starting point. In protic solvents, higher temperatures can help overcome the energy barrier caused by the solvation of the amine nucleophile.

Q3: I need to choose between a protic and an aprotic solvent. How do I decide?

This decision involves a trade-off between activating the epoxide and deactivating the amine. Use the following logic:

Solvent_Choice_Logic Start Is reaction rate the top priority? Aprotic Choose a Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Aprotic  Yes Protic A Polar Protic Solvent may work, but expect slower rates. (e.g., Isopropanol, Ethanol) Start->Protic No   Aprotic_Reason Maximizes nucleophilicity of the amine. Protic_Reason Solvates and deactivates the amine.

Caption: Decision logic for choosing between protic and aprotic solvents.

Q4: What is a standard workup and purification procedure?
  • Solvent Removal: After the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature. Remove the bulk of the solvent using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.[11] Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine). This removes any remaining water-soluble starting materials or byproducts.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Purification: The crude product is often an oil or a solid. Purification can be achieved by:

    • Flash Column Chromatography: Using a silica gel stationary phase and a mobile phase gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[11]

    • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity.[11]

Reference Experimental Protocol

This protocol is adapted from the catalyst-free method described by Lizza and Moura-Letts, which highlights the effective use of a mixed polar solvent system.[5]

Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenoxy-2,3-epoxypropane (1.0 eq).

  • Reagents: Add benzylamine (1.5 eq) to the flask.

  • Solvent: Add a 4:1 mixture of N,N-Dimethylformamide (DMF) and water. The total solvent volume should be sufficient to create a ~0.5 M solution with respect to the limiting reagent (the epoxide).

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide spot is no longer visible. This typically takes several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic extracts and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

References

  • Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?.

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. .

  • Filo. (2024). Define the role of solvents in nucleophilic substitution reactions. .

  • University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. . (Note: Direct deep link unavailable, search on the main organic chemistry page for relevant course notes).

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. .

  • SciELO. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. .

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. .

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1939. .

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. .

  • Royal Society of Chemistry. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(49), 7766-7769. .

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Coll. Vol. 9, p.266 (1998); Vol. 72, p.1 (1995). .

Sources

Troubleshooting

Preventing byproduct formation in 2-(Benzylamino)-1-phenoxypropan-2-ol synthesis

Ticket Subject: Preventing Byproduct Formation in 2-(Benzylamino)-1-phenoxypropan-2-ol Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Optimization)[1] 👨‍🔬 Scientist's Not...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Byproduct Formation in 2-(Benzylamino)-1-phenoxypropan-2-ol Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Optimization)[1]

👨‍🔬 Scientist's Note: Nomenclature & Structural Verification

Attention: Your query refers to "2-(Benzylamino)-1-phenoxypropan-2-ol." Chemically, a structure with an amine (-NH-Bn) and a hydroxyl group (-OH) attached to the same carbon (C2) is a hemiaminal .[1] Hemiaminals are generally unstable and spontaneously decompose into a ketone (1-phenoxypropan-2-one) and an amine.[1]

Operational Assumption: Based on standard drug development intermediates (e.g., beta-blocker synthesis), we assume your target is the stable


-amino alcohol isomer: 1-(Benzylamino)-3-phenoxypropan-2-ol  (derived from Phenyl Glycidyl Ether).[1]

If your target is indeed the regioisomer 2-(benzylamino)-3-phenoxypropan-1-ol (amine at C2, alcohol at C1), the troubleshooting steps below regarding Regioselectivity are critical.

📊 Reaction Network & Impurity Map

The following diagram illustrates the competing pathways in the reaction between Phenyl Glycidyl Ether (PGE) and Benzylamine. Understanding this flow is the first step to control.

ReactionNetwork cluster_legend Pathway Legend PGE Phenyl Glycidyl Ether (Epoxide) Target TARGET PRODUCT 1-(Benzylamino)-3-phenoxypropan-2-ol (Secondary Amine) PGE->Target Main Reaction (SN2 @ C3) RegioImpurity IMPURITY B: Regioisomer 2-(benzylamino)-3-phenoxypropan-1-ol PGE->RegioImpurity Acid Cat. / Steric (Attack @ C2) BnNH2 Benzylamine (Nucleophile) BnNH2->Target Main Reaction (SN2 @ C3) BisImpurity IMPURITY A: Bis-Alkylated (Tertiary Amine) Target->BisImpurity + Excess PGE (Over-alkylation) Oligomer IMPURITY C: Polyether Oligomers (Product-Epoxide rxn) Target->Oligomer + PGE (OH attack) key1 Green = Desired Path key2 Red = Critical Failure Mode key3 Yellow = Regio-Control Issue

Caption: Reaction network showing the competition between the desired SN2 opening (Green) and the three primary failure modes: Bis-alkylation, Regio-isomerization, and Oligomerization.[2]

🛠️ Troubleshooting Guide: Critical Failure Modes
🔴 Issue 1: "I am seeing a large M+106 impurity (Bis-alkylation)."

Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group. Once the product forms, it competes for the remaining epoxide.[3] The Fix: Kinetic Control via Stoichiometry.

VariableRecommendationMechanism
Stoichiometry 3:1 to 5:1 (Amine:Epoxide)Flooding the system with Benzylamine ensures the epoxide statistically encounters the primary amine, not the product.
Addition Mode Inverse Addition Add the Epoxide dropwise into the Amine solution. Never add Amine to Epoxide (this guarantees local excess of epoxide and promotes bis-alkylation).
Monitoring Stop at 95% Conversion The rate of bis-alkylation spikes as the primary amine is depleted. Quench slightly early to preserve purity.
🟡 Issue 2: "I have the wrong isomer (Regio-impurity)."

Diagnosis: You are likely generating 2-(benzylamino)-3-phenoxypropan-1-ol (attack at the internal carbon).[1]

  • Standard Conditions (Basic/Neutral): Nucleophile attacks the least hindered carbon (Terminal/C3)

    
     Target Product.
    
  • Acidic Conditions / Lewis Acids: The epoxide oxygen is activated, weakening the bond to the more substituted carbon (Internal/C2) to stabilize the developing partial positive charge. This flips selectivity.

The Fix: pH and Catalyst Management.

  • Avoid: Protic acids or strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) if you want the standard linear product.[3]
  • Promote Target: Use Solvent-Free conditions or Protic Solvents (Ethanol/Methanol) without acid additives.[1] The hydrogen bonding from the solvent activates the epoxide mildly without shifting the attack to C2.

🔴 Issue 3: "My product is an oil/gum and won't crystallize."

Diagnosis: Presence of oligomers (Impurity C in diagram). The hydroxyl group of the product has reacted with the epoxide.[4][5] The Fix: Temperature Control.

  • Threshold: Keep reaction temperature < 80°C .

  • Explanation: Amine nucleophilicity dominates at lower temperatures (

    
    ).[1] At temperatures 
    
    
    
    , the alkoxide/hydroxyl group becomes competitive, leading to ether linkages (polymerization).[3]
🧪 Standardized Protocol: High-Fidelity Synthesis

Target: 1-(Benzylamino)-3-phenoxypropan-2-ol[1]

1. Materials Preparation
  • Phenyl Glycidyl Ether (PGE): 1.0 equiv (e.g., 15.0 g, 100 mmol).[3]

  • Benzylamine: 3.0 equiv (e.g., 32.1 g, 300 mmol).[1][3] Note: Excess is recoverable via distillation.[3]

  • Solvent: 2-Propanol (IPA) or Ethanol (5 volumes). Note: Can be run solvent-free for higher throughput.[1]

2. Reaction Procedure (Inverse Addition)
  • Charge the Benzylamine and solvent into a reactor equipped with a reflux condenser and internal thermometer.

  • Heat the solution to 50°C .

  • Add Phenyl Glycidyl Ether dropwise over 60 minutes .

    • Critical Control Point: Ensure the temperature does not exceed 65°C during addition (exothermic).

  • Stir at 60°C for 2–4 hours.

  • Monitor via HPLC/TLC. Look for the disappearance of PGE.

3. Work-up & Purification[1][2][6]
  • Concentrate: Remove solvent and excess benzylamine under high vacuum (rotary evaporator).

    • Note: Benzylamine boils at ~185°C. You need a good vacuum (<10 mbar) and bath temp ~60°C to remove it effectively.

  • Crystallization: The residue is often an oil. Dissolve in minimal hot Ethyl Acetate and add Hexane (or Heptane) until turbid. Cool to 0°C.

    • Alternative: Convert to the Hydrochloride Salt by bubbling HCl gas into an ethereal solution of the crude oil. The salt crystallizes readily.

❓ FAQ: Frequently Asked Questions

Q: Can I use a catalyst to speed this up? A: Yes, but be careful. Calcium Triflate (


)  or Lithium Perchlorate (

)
can accelerate the opening. However, strong Lewis acids (like Zinc or Scandium salts) may increase the "wrong" regioisomer (attack at C2). For routine synthesis, thermal activation (60°C) is safer for purity.[3]

Q: How do I remove the Bis-alkylated impurity if it forms? A: It is very difficult to separate by crystallization because the polarities are similar.

  • Chromatography: The secondary amine (Target) is more polar than the tertiary amine (Bis-impurity). Use Silica gel with DCM:MeOH:NH3 (95:5:0.5).

  • Scavenging: React the crude mixture with a solid-supported electrophile (like an isocyanate resin) to trap the secondary amine (Target), wash away the tertiary amine, and then cleave. Not recommended for scale-up.[1]Prevention is better than cure.

Q: Why is my yield low despite 100% conversion? A: Check your aqueous workup. Amino alcohols are amphiphilic. If you wash with water, your product might be partitioning into the aqueous phase.[3] Use high-salt (brine) washes and extract exhaustively with DCM or EtOAc.

📚 References & Grounding[2]
  • Regioselectivity in Epoxide Opening:

    • Mechanism:[3][2][4][7][8][9][10] Epoxide ring opening by amines follows SN2 rules in basic/neutral media (attack at least hindered carbon) and borderline SN1/SN2 in acidic media (attack at most substituted carbon).

    • Source:Chemistry Steps, "Epoxide Ring Opening Reactions." Link

    • Source:Master Organic Chemistry, "Opening of Epoxides With Acid." Link

  • Catalysis & Solvent Effects:

    • Study: "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." J. Mex.[1] Chem. Soc. (Demonstrates how catalyst choice shifts regioselectivity). Link

    • Study: "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides." MDPI Catalysts. (Discusses Lewis acid activation).[6][11] Link

  • Kinetics of Phenyl Glycidyl Ether:

    • Data: Reaction rates of PGE with amines show that primary amine reaction (

      
      ) is significantly faster than secondary amine reaction (
      
      
      
      ), but
      
      
      is non-zero, necessitating excess amine.[3]
    • Source:DTIC Technical Report, "The Reaction Kinetics of Phenyl Glycidyl Ether."[3] Link

Sources

Optimization

Stability issues with 2-(Benzylamino)-1-phenoxypropan-2-ol

Technical Support Center: Stability & Handling of Benzylamino-Phenoxypropanol Derivatives Topic: Ticket ID: #TS-BPPO-001 Status: Open Priority: High (Potential Degradation/Safety Risk) Diagnostic & Structural Clarificati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Benzylamino-Phenoxypropanol Derivatives

Topic: Ticket ID: #TS-BPPO-001 Status: Open Priority: High (Potential Degradation/Safety Risk)

Diagnostic & Structural Clarification

CRITICAL ALERT: Before proceeding, we must verify the exact chemical structure you are working with. The nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a Hemiaminal (a geminal amino-alcohol), which is chemically unstable and rarely isolable.

Please consult the table below to identify your specific compound scenario:

FeatureScenario A: The Unstable Intermediate Scenario B: The Stable Target (Most Likely)
Chemical Name 2-(Benzylamino)-1-phenoxypropan-2-ol 1-(Benzylamino)-3-phenoxypropan-2-ol
Structure Amine and Hydroxyl on the same carbon (C2).Amine on C1, Hydroxyl on C2.
Stability Profile Inherently Unstable. Spontaneously decomposes to 1-phenoxypropan-2-one and benzylamine.Stable but prone to oxidation and carbamate formation.
Common Context Transient intermediate in reductive amination.Key intermediate in beta-blocker synthesis (e.g., Isoxsuprine).
Action Cannot be stored. Use immediately in situ.Follow the storage protocols below.

Note: This guide primarily addresses Scenario B (the stable regioisomer often misnamed) while explaining the degradation mechanisms relevant to the entire class of aryloxypropanolamines.

Troubleshooting Guide: Common Stability Issues

Issue 1: Material Turning Yellow/Brown Upon Storage

Diagnosis: Oxidative Degradation of the Secondary Amine. Mechanism: Secondary amines, especially those with benzylic hydrogens, are susceptible to radical-initiated oxidation (N-oxidation or alpha-carbon oxidation) leading to imine formation and subsequent hydrolysis to benzaldehyde (which causes yellowing).

  • Q: Why is my white powder turning yellow?

    • A: Exposure to atmospheric oxygen and light. The benzylic position is activated, facilitating the formation of peroxyl radicals.

  • Q: Does this affect potency?

    • A: Yes. The degradation products (benzaldehyde, primary amines) are impurities that can react further.

Corrective Protocol:

  • Purification: Recrystallize immediately from Isopropanol/Hexane (1:4) or Ethyl Acetate/Heptane .

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials at -20°C.

Issue 2: Formation of White Crust/Precipitate on Glassware

Diagnosis: Carbamate Formation (CO₂ Absorption). Mechanism: Amino-alcohols are basic and hygroscopic. They react with atmospheric CO₂ to form carbamate salts (zwitterions).

  • Q: Is the white crust a degradation product?

    • A: It is a reversible salt formation.

  • Q: How do I recover the free base?

    • A: Dissolve the solid in dilute NaOH (1M) and extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

Issue 3: "Disappearance" of the Compound in Solution (HPLC)

Diagnosis: Retro-Aldol / Retro-Henry Type Decomposition (Specific to Scenario A/Hemiaminals). Mechanism: If you are attempting to isolate the geminal amino-alcohol (Scenario A), it will revert to the starting ketone and amine.

  • Q: My HPLC peak for the product is gone, but two new peaks appeared.

    • A: You likely have peaks for 1-phenoxypropan-2-one and benzylamine . This confirms the structure was the unstable hemiaminal.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the stability dichotomy between the stable regioisomer and the unstable hemiaminal, along with common degradation routes.

G Start Reaction: Phenoxy Epoxide + Benzylamine StableIsomer 1-(Benzylamino)-3-phenoxypropan-2-ol (Stable Beta-Amino Alcohol) Start->StableIsomer Major Path (Kinetic) Hemiaminal 2-(Benzylamino)-1-phenoxypropan-2-ol (Unstable Hemiaminal) Start->Hemiaminal Minor Path (If C2 attack) Oxidation Oxidative Degradation (Yellowing) StableIsomer->Oxidation O2 / Light / Time Carbamate Carbamate Salt (Rxn with CO2) StableIsomer->Carbamate CO2 / Moisture Decomp Decomposition Products (Phenoxyacetone + Benzylamine) Hemiaminal->Decomp Spontaneous (Thermodynamic Instability)

Figure 1: Stability pathways comparing the stable beta-amino alcohol (Scenario B) and the unstable hemiaminal (Scenario A).

Experimental Protocols

Protocol A: Recrystallization (Rescue of Oxidized Material)

Use this if your material (Scenario B) has turned slight yellow.

  • Dissolution: Dissolve 1.0 g of the crude solid in the minimum amount of boiling Ethyl Acetate (~2-3 mL).

  • Filtration: If insoluble particles remain (likely carbamates), filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Slowly add hot Heptane (or Hexane) until slight turbidity is observed (~5-8 mL).

  • Crystallization: Allow to cool to room temperature slowly, then place in a -20°C freezer for 12 hours.

  • Collection: Filter the white crystals and wash with cold Heptane. Dry under high vacuum (< 1 mbar) for 4 hours.

Protocol B: Handling & Storage (Prevention)
  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon before sealing.

  • Temperature: -20°C for long-term (> 1 month); 4°C for active use.

  • Solvent: Avoid storing as a solution in chlorinated solvents (DCM/Chloroform) for extended periods, as these can induce quaternization or HCl formation over time.

Frequently Asked Questions (FAQs)

Q: Can I analyze 2-(Benzylamino)-1-phenoxypropan-2-ol by GC-MS? A: No. The high temperature of the injection port (250°C) will instantly decompose the hemiaminal (Scenario A) or dehydrate the amino-alcohol (Scenario B).

  • Recommendation: Use LC-MS (ESI+) with a neutral pH mobile phase (Water/Acetonitrile) and low column temperature (30°C).

Q: Why does the melting point decrease after 1 week of storage? A: This indicates impurity formation. The most common culprit is water absorption (hygroscopicity) or dimerization (if unreacted epoxide was present). Dry the sample over P₂O₅ under vacuum and re-measure.

Q: Is the compound light-sensitive? A: Yes. The benzylic amine moiety is photolabile. Always protect from direct light.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Confirming instability of geminal amino-alcohols/hemiaminals).

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Authoritative source on regioselectivity of amine-epoxide ring opening).

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32. (General guide on amine oxidation).

  • Gao, Y., et al. (2012). Stability of Beta-Amino Alcohols: Degradation Pathways and Analytical Characterization. Journal of Pharmaceutical Sciences. (Contextual reference for amino-alcohol stability).
Troubleshooting

Technical Support Center: Scaling Up 2-(Benzylamino)-1-phenoxypropan-2-ol Production

Prepared by: Senior Application Scientist, Process Chemistry Support This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 2-(Benzylamino)-1-phenoxypr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Process Chemistry Support

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol from laboratory scale to pilot plant or manufacturing scale. The scale-up of any chemical process introduces challenges not always apparent at the bench.[1] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a robust, safe, and reproducible process.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up. The primary synthetic route considered is the nucleophilic ring-opening of 1-phenoxy-2,3-epoxypropane with benzylamine.

Problem 1: Low or Stalled Reaction Conversion

Q1: My reaction yield is significantly lower at the 100L scale compared to my 1L lab experiments. HPLC analysis shows a large amount of unreacted 1-phenoxy-2,3-epoxypropane. What are the likely causes?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1] In a large reactor, the surface-area-to-volume ratio decreases, making both mixing and temperature control less efficient.

  • Causality - Inefficient Mixing: In a large tank, reactants may not encounter each other as efficiently as in a small flask. This can create localized areas of high concentration and "dead zones" where the reaction is slow, leaving starting materials unconsumed.

  • Causality - Poor Temperature Control: The reaction between an amine and an epoxide is exothermic.[2] In a large reactor, heat generated in the center of the vessel may not dissipate quickly enough, creating hotspots. Conversely, the outer edges near the cooling jacket may be too cold. This temperature gradient leads to inconsistent reaction rates throughout the vessel.[1]

Troubleshooting Steps:

  • Characterize Your Mixing: Review the specifications of your reactor's agitator (type, speed, power). Model the mixing efficiency or use a non-reactive tracer study to identify potential dead zones.

  • Optimize Agitation: Increase the agitator speed. If using a multi-bladed impeller (e.g., Rushton turbine), ensure the speed is sufficient to create top-to-bottom turnover without excessive shear, which could impact complex stability.

  • Control Reagent Addition: Instead of adding all the benzylamine at once, add it sub-surface and metered over a period (e.g., 1-2 hours). This helps control the initial exotherm and maintain a more homogenous concentration profile.

  • Verify Temperature Probes: Ensure your temperature probes are calibrated and placed correctly to reflect the bulk internal temperature, not just the temperature at the reactor wall.

Verification:

  • Take in-process control (IPC) samples from different locations in the reactor (if possible) to check for homogeneity.

  • Monitor the reaction progress via HPLC analysis every hour. A steady decrease in starting materials should be observed after implementing the changes.

Problem 2: High Levels of Impurities

Q1: My final product purity is low. HPLC-MS analysis indicates a major impurity with a mass corresponding to the addition of two epoxide molecules to one benzylamine molecule. How can I prevent this?

A1: You are likely forming the N,N-bis(1-phenoxy-2-hydroxypropyl)benzylamine impurity. This occurs when the product, 2-(benzylamino)-1-phenoxypropan-2-ol (a secondary amine), acts as a nucleophile and reacts with a second molecule of the epoxide. This is a common side reaction in amine-epoxide chemistry.[2]

  • Causality - Stoichiometry and Local Concentration: This side reaction is favored when there is a localized excess of the epoxide relative to the primary amine (benzylamine). Even if your overall stoichiometry is correct, poor mixing can create pockets where benzylamine is depleted, allowing the secondary amine product to react instead.

Troubleshooting Steps:

  • Reverse the Addition: Instead of adding benzylamine to the epoxide, add the epoxide slowly to the full charge of benzylamine in the solvent. This ensures the epoxide is always the limiting reagent in the reaction mixture, minimizing its chance to react with the product.

  • Moderate Stoichiometry: Use a slight excess of benzylamine (e.g., 1.05 - 1.1 equivalents). This helps ensure the epoxide is fully consumed by the more reactive primary amine. A large excess should be avoided as it can complicate downstream purification.

  • Temperature Control: Keep the reaction temperature moderate (e.g., 60-80°C). Higher temperatures can sometimes accelerate the secondary reaction rate disproportionately.

  • Solvent Choice: The use of polar, protic solvents can sometimes mediate the reaction more effectively than aprotic solvents.[3]

Verification:

  • Use HPLC to monitor the formation of the bis-adduct impurity relative to the desired product throughout the reaction. The area% of this impurity should be significantly reduced (<0.5%) with the optimized conditions.

Problem 3: Inconsistent Batch-to-Batch Reproducibility

Q1: The reaction time and final purity vary significantly between batches, even when we follow the same SOP. Where should we focus our investigation?

A1: Inconsistent raw materials and subtle process deviations are the most common culprits for poor reproducibility.[4]

  • Causality - Raw Material Quality: The purity of your starting materials is critical. Trace impurities in benzylamine or byproducts from the synthesis of 1-phenoxy-2,3-epoxypropane can inhibit or catalyze side reactions. Water content is particularly important.

  • Causality - The Role of Water: While anhydrous conditions are often a default, studies have shown that water can act as a catalyst for amine-epoxide reactions.[5][6] Inconsistent or uncontrolled amounts of water in your solvent or starting materials can lead to variable reaction rates.

Troubleshooting Steps:

  • Establish Raw Material Specifications: For each new lot of starting material, perform identity and purity checks (e.g., GC for purity, Karl Fischer titration for water content). Do not assume a supplier's Certificate of Analysis is sufficient without internal verification.

  • Standardize Water Content: Decide on a target water content for your reaction. Either use rigorously dried solvents (<100 ppm water) for an anhydrous process or standardize the addition of a specific amount of water (e.g., 0.5% v/v) to ensure its catalytic effect is consistent.[5]

  • Process Parameter Review: Log all critical process parameters (CPPs) for every batch: addition times, agitation speeds, temperature profiles, and ramp rates. Compare the logs from "good" batches and "bad" batches to identify subtle deviations.

Verification:

  • Implement a strict quality control (QC) protocol for all incoming raw materials.

  • A statistical analysis of your CPP logs against batch outcomes will help identify which parameters have the most significant impact on purity and yield.

Section 2: Scale-Up Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for my starting materials?

  • 1-Phenoxy-2,3-epoxypropane:

    • Purity (by GC): ≥99.0%.

    • Key Impurities: Check for residual epichlorohydrin or phenol, which can lead to side products.

    • Water Content (Karl Fischer): Specify a consistent range (e.g., <500 ppm).

  • Benzylamine:

    • Purity (by GC): ≥99.5%.

    • Key Impurities: Look for dibenzylamine, which is unreactive, or benzaldehyde, which can form imine impurities.

Q2: What is the most effective method for purifying the final product at a large scale?

  • While flash chromatography is common in the lab, it is often economically and practically unfeasible at scale.[7]

  • Crystallization is the preferred method. The product, 2-(benzylamino)-1-phenoxypropan-2-ol, is a solid. Developing a robust crystallization procedure from a suitable solvent system (e.g., isopropanol/water, toluene, or ethyl acetate/heptane mixtures) is key. This will be far more cost-effective and scalable. A final wash of the filtered solid with a cold, non-solubilizing solvent can further improve purity.[8]

Q3: Are there specific safety precautions for handling these reagents at scale?

  • Absolutely. Epoxides, in particular, are highly reactive and should be treated as potentially thermally hazardous.[2] Low molecular weight epoxides can be toxic and are potential mutagens.[2]

  • Thermal Hazard Assessment: Conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical resistant gloves, splash goggles, and face shields.

  • Engineering Controls: Conduct the reaction in a well-ventilated area or within a closed reactor system with appropriate pressure relief devices.

Section 3: Key Process Protocols & Visualizations

Experimental Protocol: 50L Scale Synthesis

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charge: Charge the reactor with Benzylamine (2.36 kg, 22.0 mol, 1.1 eq) and Isopropanol (20 L).

  • Heating: Start agitation (150 RPM) and heat the solution to 70°C.

  • Epoxide Addition: In a separate vessel, dissolve 1-phenoxy-2,3-epoxypropane (3.00 kg, 20.0 mol, 1.0 eq) in Isopropanol (5 L). Add this solution to the reactor via a metering pump over 2 hours, maintaining the internal temperature between 70-75°C. Monitor the exotherm and adjust the addition rate as needed.

  • Reaction Monitoring: Hold the batch at 75°C for 4-6 hours. Take samples every hour and analyze by HPLC to monitor the disappearance of the epoxide starting material (Target: <1.0% remaining).

  • Cooling & Crystallization: Once the reaction is complete, cool the mixture slowly to 20°C over 3 hours. Then, further cool to 0-5°C and hold for at least 2 hours to maximize crystallization.

  • Isolation: Filter the resulting slurry through a Nutsche filter.

  • Washing: Wash the filter cake with cold (0-5°C) Isopropanol (2 x 3 L).

  • Drying: Dry the solid in a vacuum oven at 50°C until constant weight is achieved.

  • QC Analysis: Analyze the final product for purity (HPLC), identity (NMR, IR), and residual solvents (GC).

Visual Workflows

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_action Intervention & Verification cluster_resolution Resolution Problem Problem Observed (e.g., Low Yield, High Impurity) Data Review Batch Records & Analytical Data (HPLC, Logs) Problem->Data Hypothesize Hypothesize Potential Causes - Mixing - Temperature - Stoichiometry - Raw Material Quality Action Select & Implement Corrective Action (e.g., Increase Agitation, Change Addition Order) Hypothesize->Action Data->Hypothesize Verify Verify Outcome via In-Process Control (IPC) Analysis Action->Verify Resolved Problem Resolved Verify->Resolved Success NotResolved Problem Persists Verify->NotResolved Failure NotResolved->Hypothesize

Caption: A logical workflow for troubleshooting scale-up issues.

Reaction_Pathway Epoxide 1-Phenoxy-2,3-epoxypropane Product 2-(Benzylamino)-1-phenoxypropan-2-ol (Desired Product - Secondary Amine) Epoxide->Product  Desired Sₙ2 Reaction (Fast) Amine Benzylamine (Primary Amine) Amine->Product Impurity N,N-bis(1-phenoxy-2-hydroxypropyl)benzylamine (Bis-Adduct Impurity) Product->Impurity  Side Reaction (Slower, Favored by local excess of epoxide) Epoxide2 1-Phenoxy-2,3-epoxypropane Epoxide2->Impurity

Caption: Desired reaction pathway and major impurity formation route.

Section 4: Data Summaries

Table 1: Comparison of Solvents for Scale-Up
SolventTypeBoiling Point (°C)AdvantagesDisadvantages
Isopropanol Protic82.5Good product solubility at reflux, lower solubility at 0°C (good for crystallization), facilitates reaction.[3]Flammable.
Ethanol Protic78.4Similar to isopropanol, often cheaper.May require azeotropic drying for anhydrous reactions.
Toluene Aprotic110.6Higher boiling point allows for higher reaction temperatures if needed, good for azeotropic water removal.Product may have high solubility even when cold, making crystallization difficult; environmental concerns.
Acetonitrile Aprotic, Polar81.6Can promote SN2 reactions.Often more expensive, can be difficult to remove completely.
Table 2: Critical Process Parameters (CPPs) and Recommended Ranges
ParameterRecommended RangeJustification & Impact if Deviated
Molar Ratio (Amine:Epoxide) 1.05 : 1 to 1.1 : 1Ensures complete epoxide conversion, minimizes bis-adduct. Too low = unreacted epoxide; Too high = purification issues.
Reaction Temperature 60 - 80°CBalances reaction rate and impurity formation. Too low = slow/stalled reaction; Too high = increased bis-adduct impurity.
Epoxide Addition Time 2 - 4 hoursControls exotherm, maintains low transient epoxide concentration. Too fast = thermal runaway risk, impurity formation.
Cooling Rate for Crystallization 5 - 10°C / hourPromotes formation of larger, purer crystals. Too fast = traps impurities, forms fine particles that are hard to filter.

Section 5: References

  • US5866719A, Process for the purification of an aminoalcohol, Google Patents.

  • OpenStax, 18.5 Reactions of Epoxides: Ring-Opening, Organic Chemistry. [Link]

  • Oberlin College and Conservatory, Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

  • Microinnova, 5 Common Challenges in Process Scale-Up & How to Overcome Them. [Link]

  • Organic Syntheses, PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • Chemistry LibreTexts, 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps, Epoxides Ring-Opening Reactions. [Link]

  • BioProcess International, Reducing upstream processing scale-up risks using QbD-enabling platforms and PAT tools. [Link]

  • Journal of Synthetic Chemistry, Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • PubMed, Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

  • ACS GCI Pharmaceutical Roundtable, Epoxides and Azridines - Reagent Guides. [Link]

  • Organic Chemistry Portal, Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]

Sources

Optimization

Resolving analytical issues for 2-(Benzylamino)-1-phenoxypropan-2-ol

Technical Support Center: Analytical Solutions for 1-(Benzylamino)-3-phenoxypropan-2-ol Structural Clarification & Scope Critical Note on Nomenclature: Your inquiry specifies 2-(Benzylamino)-1-phenoxypropan-2-ol . Based...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Solutions for 1-(Benzylamino)-3-phenoxypropan-2-ol

Structural Clarification & Scope

Critical Note on Nomenclature: Your inquiry specifies 2-(Benzylamino)-1-phenoxypropan-2-ol . Based on chemical stability rules and commercial availability, this name likely refers to 1-(Benzylamino)-3-phenoxypropan-2-ol (CAS: 203309-98-2 for the (R)-isomer).

  • Literal Interpretation: A geminal amino-alcohol (hemiaminal) at position 2 would be chemically unstable, spontaneously hydrolyzing to phenoxyacetone and benzylamine.

  • Practical Interpretation: The stable, pharmaceutically relevant intermediate used in beta-blocker synthesis (e.g., Carvedilol analogs) where the amino and phenoxy groups are at positions 1 and 3, respectively.

Target Molecule:

  • IUPAC Name: 1-(Benzylamino)-3-phenoxypropan-2-ol

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Secondary Amine (Basic), Secondary Alcohol (Chiral Center), Phenoxy Ether (Chromophore).

Troubleshooting Guide (Q&A Format)

Category A: HPLC Separation & Peak Shape

Q1: Why does the main peak exhibit severe tailing on my C18 column? Diagnosis: The secondary amine function (


) interacts strongly with residual silanol groups (

) on the silica support of standard C18 columns. Corrective Action:
  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the aqueous mobile phase. The amine modifier competes for silanol binding sites, sharpening the analyte peak.

  • pH Adjustment: Increase mobile phase pH to 9.5–10.0 using an ammonium bicarbonate buffer (requires a high-pH stable column like XBridge C18 or Gemini NX). This deprotonates the analyte, reducing ionic interactions.

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or hybrid-particle column designed for basic compounds.

Q2: I see a "ghost" peak eluting after the main peak that increases with reaction time. What is it? Diagnosis: This is likely the Bis-alkylated impurity (Tertiary Amine). Mechanism: The secondary amine product reacts with a second equivalent of the starting material (Phenyl Glycidyl Ether or Phenoxyacetone). Verification: The bis-impurity is more hydrophobic (two phenoxy tails) and will elute later than the mono-benzylamino product on a Reverse Phase (RP) column. Resolution:

  • Synthesis Control: Use a large excess of Benzylamine (3-5 equivalents) during synthesis to suppress bis-alkylation.

  • Analytical: Ensure your gradient extends to 95% Organic to elute this highly lipophilic impurity.

Q3: My retention times are drifting between injections. Diagnosis: Lack of pH control in the mobile phase. Explanation: The amine's ionization state is sensitive to pH. If using unbuffered water/acetonitrile, dissolved


 can shift the pH, altering retention.
Fix:  Always use a buffered aqueous phase (e.g., 10-20 mM Ammonium Formate pH 3.0  or Phosphate Buffer pH 7.0 ).
Category B: Identification & Stability[1]

Q4: How do I distinguish the Regioisomer (2-amino-3-phenoxy) from the Target (1-amino-3-phenoxy)? Context: Opening of Phenyl Glycidyl Ether can occur at the terminal carbon (C3, favored) or internal carbon (C2, minor). Differentiation:

  • MS/MS Fragmentation: The target (1-amino) typically yields a strong benzyl fragment (

    
     91) and a characteristic phenoxy-propyl fragment.
    
  • NMR: The methine proton (

    
    ) in the target (1-amino) is a quintet (or multiplet) coupled to 4 protons. In the regioisomer, the methine is attached to the amine, shifting its chemical shift upfield.
    

Q5: The sample turns yellow upon standing. Is it degrading? Diagnosis: Oxidation of the secondary amine or the benzylic position. Prevention:

  • Store samples in amber vials.

  • Dissolve in degassed solvents.

  • Acetaldehyde Formation: If using methanol/ethanol as a solvent, trace aldehydes can react with the amine to form hemiaminals/imines. Use HPLC-grade Acetonitrile.

Validated Analytical Protocols

Method A: Achiral Purity (Reverse Phase)

Suitable for reaction monitoring and impurity profiling.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine/Aromatic) and 270 nm (Phenoxy)
Temperature 30°C
Expected

Benzylamine (~3 min) < Target (~8 min) < Bis-Impurity (~14 min)
Method B: Chiral Separation (Normal Phase)

Required for determining Enantiomeric Excess (ee).

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Selectivity The (R)- and (S)-enantiomers interact differently with the amylose/cellulose backbone.

Visualizing the Analytical Logic

Diagram 1: Impurity Formation Pathways

This diagram illustrates the origin of the critical "Bis-Alkylated" impurity and the Regioisomer, aiding in peak identification.

G Start Phenyl Glycidyl Ether (Epoxide) Target Target Molecule 1-(Benzylamino)-3-phenoxypropan-2-ol (Major Product) Start->Target Attack at C3 (Sterically Favored) Regio Regioisomer 2-(Benzylamino)-3-phenoxypropan-1-ol (Minor Impurity) Start->Regio Attack at C2 (Electronic Control) Reagent Benzylamine (Nucleophile) Reagent->Target Bis Bis-Alkylated Impurity Tertiary Amine Dimer (Late Eluting) Target->Bis + 2nd Eq. Epoxide (Over-reaction)

Caption: Reaction pathways showing the formation of the target amino-alcohol and its critical impurities (Regioisomer and Bis-alkylated dimer).

References

  • Sigma-Aldrich. (S)-2-(Benzylamino)propan-1-ol Product Information. Retrieved from

  • PubChem. 1-Phenoxy-2-propanol Compound Summary. National Library of Medicine. Retrieved from

  • BOC Sciences. (R)-(+)-1-Benzylamino-3-phenoxy-2-propanol (CAS 203309-98-2).[][][][] Retrieved from

  • ResearchGate. Validation of HPLC Analysis of Phenoxyethanol and Derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in 2-(Benzylamino)-1-phenoxypropan-2-ol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of β-amino alcohols, with a specific focus on 2-(benzylamino)-1-phenoxypropan-2-ol and its analo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of β-amino alcohols, with a specific focus on 2-(benzylamino)-1-phenoxypropan-2-ol and its analogues. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of stereocontrolled synthesis. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven methodologies.

Part 1: Foundational Concepts & Strategic Planning

Before troubleshooting specific experimental issues, it is crucial to understand the strategic decisions that dictate the stereochemical outcome of your synthesis. This section addresses the fundamental choices and concepts at the heart of stereoselective synthesis.

FAQ 1.1: What are the primary synthetic pathways to obtain stereoisomerically pure 2-(benzylamino)-1-phenoxypropan-2-ol?

There are two principal strategies to achieve a stereochemically pure product:

  • Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly from achiral or prochiral starting materials. Key methods include:

    • Catalytic Asymmetric Aminolysis of Epoxides: Opening a prochiral epoxide, such as a substituted phenoxy-propylene oxide, with benzylamine using a chiral catalyst. This is often the most direct route.[1][2]

    • Asymmetric Reduction of a Prochiral Ketone: Synthesizing an α-amino ketone intermediate and then reducing the ketone moiety with a chiral reducing agent (e.g., using a chiral oxazaborolidine catalyst).[3][4]

    • Sharpless Asymmetric Aminohydroxylation (SAA): Reacting an alkene (e.g., allyl phenyl ether) with a nitrogen source in the presence of an osmium catalyst and a chiral ligand. This method provides direct access to vicinal amino alcohols with high enantioselectivity.[5][6][7]

  • Chiral Resolution: This strategy involves synthesizing a mixture of stereoisomers (either a racemic mixture of enantiomers or a mixture of diastereomers) and then separating them. Common techniques are:

    • Diastereomeric Salt Crystallization: Reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8]

    • Kinetic Resolution: Using a chiral catalyst or enzyme that reacts at a different rate with each enantiomer in the racemic mixture, allowing for the separation of the unreacted, enantiopure starting material from the product.[9][10]

    • Chromatographic Separation: Directly separating enantiomers on a chiral stationary phase (chiral HPLC) or converting them into diastereomers which can then be separated on standard silica or reversed-phase columns.[11][12]

The choice between these strategies depends on factors like the availability of starting materials, cost of catalysts and reagents, and the required scale of the synthesis.

Workflow: Selecting a Stereoselective Strategy

G start Starting Material Availability prochiral Prochiral Precursor Available? (e.g., Epoxide, Alkene) start->prochiral racemic Racemic β-Amino Alcohol Easy to Synthesize? start->racemic prochiral->racemic No asymmetric_syn Pursue Asymmetric Synthesis prochiral->asymmetric_syn Yes resolution Pursue Chiral Resolution racemic->resolution Yes asym_methods Options: - Catalytic Asymmetric Aminolysis - Asymmetric Reduction - Sharpless AA asymmetric_syn->asym_methods res_methods Options: - Diastereomeric Crystallization - Kinetic Resolution - Chiral Chromatography resolution->res_methods

Caption: Decision tree for choosing a synthetic approach.

Part 2: Troubleshooting Asymmetric Synthesis

This section focuses on issues encountered during the direct synthesis of a single stereoisomer. The most common and direct approach involves the ring-opening of a substituted propylene oxide.

FAQ 2.1: I'm reacting 1-phenoxy-2,3-epoxypropane with benzylamine and getting poor regioselectivity. Why is the amine attacking both C2 and C3 of the epoxide?

This is a classic problem of regiocontrol in epoxide ring-opening reactions. The outcome is dictated by the reaction mechanism, which is highly dependent on the conditions.

  • Under Basic or Neutral Conditions (Sₙ2 Mechanism): In the absence of an acid catalyst, the reaction proceeds via a standard Sₙ2 mechanism. The amine nucleophile will preferentially attack the less sterically hindered carbon atom. For 1-phenoxy-2,3-epoxypropane, this is the terminal carbon (C3), leading primarily to the undesired regioisomer, 1-(benzylamino)-1-phenoxypropan-2-ol.[13][14]

  • Under Acidic Conditions (Sₙ1-like Mechanism): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group. This weakens the C-O bonds and induces significant positive partial charge (carbocation character) on the carbon atoms. The attack will then occur at the carbon that can best stabilize this positive charge. The benzylic-like carbon (C2, adjacent to the phenoxy group) is more stabilized, directing the nucleophilic attack to this position.[15]

Troubleshooting Steps:

  • Ensure Non-Acidic Conditions for Sₙ2: If you desire attack at the less substituted carbon, ensure your benzylamine and solvent are free of acidic impurities.

  • Employ a Lewis or Brønsted Acid for Sₙ1-like Attack: To favor attack at the more substituted C2 position (to form the desired carbon skeleton), add a catalytic amount of a Lewis acid (e.g., Zn(ClO₄)₂, Sc(OTf)₃) or a Brønsted acid.[16] However, using an achiral acid will still result in a racemic product.

  • Use a Chiral Catalyst: The optimal solution is to use a chiral Lewis acid catalyst. These catalysts coordinate to the epoxide, activating it for nucleophilic attack while simultaneously creating a chiral environment that blocks one face of the electrophilic carbon, leading to both high regio- and enantioselectivity.[1][2]

Diagram: Regioselectivity in Epoxide Ring-Opening

G cluster_0 Basic/Neutral Conditions (SN2) cluster_1 Acidic Conditions (SN1-like) start0 epoxide0 Phenoxy-epoxypropane product0 Attack at less hindered C3 (Undesired regioisomer) epoxide0->product0 Steric Control amine0 BnNH₂ start1 epoxide1 Phenoxy-epoxypropane product1 Attack at more substituted C2 (Desired carbon skeleton) epoxide1->product1 Electronic Control amine1 BnNH₂

Caption: Control of regioselectivity in epoxide aminolysis.

FAQ 2.2: My enantiomeric excess (ee) is low when using a chiral catalyst for asymmetric aminolysis. What factors should I optimize?

Achieving high enantioselectivity is a multifactorial problem. If your ee is suboptimal, systematically investigate the following parameters.

ParameterRationale & Troubleshooting Action
Catalyst System The choice of metal and ligand is paramount. Different ligand backbones create unique chiral pockets. Not all catalysts work for all substrates.[1][2] Action: Screen a variety of chiral ligands (e.g., Salen derivatives, BINOL derivatives, chiral bipyridines). Consider catalysts based on different metals like Cr, Y, Sm, or Sc.[2]
Temperature Lowering the reaction temperature generally increases selectivity. At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, leading to lower ee. Action: Run the reaction at 0 °C, -20 °C, or even lower if solubility permits. Monitor reaction time, as it will increase significantly.
Solvent The solvent can influence catalyst aggregation, solubility, and the stability of the transition state. Action: Screen a range of solvents with varying polarity (e.g., CH₂Cl₂, THF, toluene, acetonitrile). Apolar solvents often give better results in these types of reactions.
Concentration Reaction kinetics can be concentration-dependent. In some cases, higher concentrations can favor aggregation pathways that may be less selective. Action: Investigate the effect of running the reaction under more dilute conditions.
Additives/Co-catalysts Some catalytic systems require additives (e.g., a non-nucleophilic base, molecular sieves to remove water) to achieve optimal activity and selectivity. Action: Consult the literature for your specific catalyst system. Ensure all reagents are anhydrous if the catalyst is water-sensitive.
Table: Comparison of Selected Catalytic Systems for Asymmetric Aminolysis
Catalyst SystemSubstrate TypeTypical ee (%)Reference
Cr(Salen)ClAromatic Epoxides85-95%[1]
Y-linked-BINOLHeterocyclic Epoxides60-85%[2]
Chiral Phosphoric AcidN-Aryl β-amino alcohols>90% (Kinetic Res.)[9]

Part 3: Troubleshooting Chiral Resolution & Purification

When asymmetric synthesis is not feasible or optimal, resolution of a stereoisomeric mixture is the primary alternative.

FAQ 3.1: My diastereomeric salt crystallization is not working. The material either oils out or the ee of the resolved amine is poor. What can I do?

Fractional crystallization of diastereomeric salts is often considered more of an art than a science, but success hinges on methodically optimizing key physical parameters.

Critical Parameters for Optimization:

  • Choice of Resolving Agent: The interaction between your amine and the chiral acid must be strong enough to form a stable, crystalline salt. The structures should "fit" well together.

    • Action: Screen multiple resolving agents. For a basic amine, common choices include (+)- or (-)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid, or (+)-Camphorsulfonic acid.

  • Solvent System: The solvent is arguably the most critical variable. It must dissolve the diastereomeric salts to some extent at a higher temperature and allow for the selective precipitation of one diastereomer upon cooling.

    • Action: Systematically screen a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water). A good starting point is a solvent in which the racemic salt has moderate solubility.

  • Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric purity of the crystallized salt.

    • Action: Experiment with using 0.5-1.0 equivalents of the resolving agent.

  • Temperature Profile & Cooling Rate: Rapid cooling often traps impurities and leads to poor selectivity.

    • Action: Employ a slow, controlled cooling profile. Allow the solution to cool to room temperature slowly, then transfer to a 4 °C refrigerator. Avoid shocking the solution in a -20 °C freezer.

  • Seeding: Introducing a few crystals of the desired, pure diastereomeric salt can template the crystallization process and significantly improve the outcome.

    • Action: If you can generate a small amount of pure material (e.g., from chiral HPLC), use it to seed subsequent larger-scale crystallizations.

Protocol: General Procedure for Diastereomeric Salt Resolution

Objective: To resolve a racemic mixture of a β-amino alcohol.

Materials:

  • Racemic 2-(benzylamino)-1-phenoxypropan-2-ol (1.0 eq)

  • Chiral resolving acid (e.g., (R)-(-)-Mandelic acid, ~1.0 eq)

  • Screening solvents (e.g., Ethanol, Isopropanol, Acetone)

Procedure:

  • Dissolution: In a flask, dissolve the racemic amine in a minimal amount of a chosen solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C).

  • Addition of Resolving Agent: Separately, dissolve the resolving acid in a minimal amount of the same warm solvent and add it dropwise to the stirred amine solution.

  • Crystallization: Observe for spontaneous precipitation. If none occurs, reduce the volume of the solvent slightly by evaporation and allow the solution to cool slowly to room temperature. If crystals form, hold at room temperature for several hours. If no crystals form, try adding a co-solvent (e.g., a non-polar solvent like heptane) dropwise until turbidity persists, then warm to re-dissolve and cool slowly.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is Solid Fraction 1 . The combined filtrate is the Mother Liquor 1 .

  • Analysis: Dry the crystals and determine their diastereomeric purity. This can be done by liberating the free amine with a base (e.g., 1M NaOH), extracting with an organic solvent (e.g., ethyl acetate), and analyzing the amine via chiral HPLC.

  • Liberation of Enantiomer: Once a satisfactory diastereomeric excess is achieved (which may require one or two recrystallizations of the solid), dissolve the salt in water, basify with NaOH to pH > 11, and extract the free amine.

  • Recovery of Other Enantiomer: The other enantiomer is now enriched in the mother liquor. It can be recovered by evaporating the solvent, liberating the free amine with base, and either crystallizing it with the opposite enantiomer of the resolving agent or purifying it by other means.

References

  • D. J. Ager, I. Prakash, D. R. Schaad, "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis," Chemical Reviews, 1996, 96 (2), 835–876. [Link]

  • Yao, X. X., et al. "[Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]," Yao Xue Xue Bao, 1990, 25(4), 311-4. [Link][11]

  • S. K. Tanielyan, et al., "Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol," Organic Process Research & Development, 2006, 10(5), 942–946. [Link][3]

  • J. M. Concellón, H. Rodríguez-Solla, C. Simal, "Highly Enantioselective Synthesis of β-Amino Alcohols," Organic Letters, 2006, 8(15), 3409-3411. [Link][17]

  • M. T. Reetz, "Enantioselective C-H amination for the synthesis of β-amino alcohols," Nature, 2020, 582, 199-200. [Link]

  • M. A. Azizi, M. R. Saidi, "Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols," Organic Letters, 2004, 6(13), 2241–2243. [Link][1]

  • X. Zhang, et al., "Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines," Chemical Communications, 2015, 51, 14508-14511. [Link][9]

  • M. Martin, et al., "Synthesis of Rare Earth Catalysts and Their Applications for Enantioselective Synthesis of Heterocyclic β-Amino Alcohols," The Journal of Organic Chemistry, 2011, 76(23), 9801–9808. [Link][2]

  • Organic Syntheses, "". Organic Syntheses Procedure. [Link][18]

  • J.-E. Bäckvall, et al., "Dynamic Kinetic Resolution of β-Azido Alcohols. An Efficient Route to Chiral Aziridines and β-Amino Alcohols," The Journal of Organic Chemistry, 2001, 66(13), 4596–4603. [Link][10]

  • A. A. Khan, M. I. Choudhary, Atta-ur-Rahman, "Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules," RSC Advances, 2018, 8(2), 794-813. [Link][5]

  • R. L. Augustine, S. K. Tanielyan, N. Marin, "Synthesis of Chiral 2-Amino-1-Phenylethanol," Catalysis of Organic Reactions, 1998, 75, 531-538. [Link][4]

  • C.-H. Lin, et al., "Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase," Catalysts, 2021, 11(8), 964. [Link]

  • I. de P. R. Moreira, et al., "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation," Chemical Reviews, 2021, 121(21), 13247–13307. [Link][19]

  • European Patent 960,876, "Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol,". [Link][20]

  • US Patent 7,465,830 B2, "Method of preparing pseudonorephedrine,". [21]

  • ResearchGate, "The Sharpless Asymmetric Aminohydroxylation,". [Link][6]

  • Pearson, "Predict the product of the following epoxide addition reactions,". [Link][22]

  • RSC Publishing, "Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules,". [Link][7]

  • Organic Chemistry Portal, "β-Amino alcohol synthesis by amination (alkylation),". [Link][16]

  • ACS Publications, "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation,". [Link][23]

  • J. Chem. Educ., "An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes,". [Link][15]

  • Santai Technologies, "The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge,". [Link][12]

  • Z. S. Dombrády, E. Pálovics, E. Fogassy, "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent," Curr Res Bioorg Org Chem, 2019, 2: 123. [Link][24]

  • Chemistry LibreTexts, "18.6: Reactions of Epoxides - Ring-opening,". [Link][13]

  • ResearchGate, "Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries,". [Link][14]

  • Dalal Institute, "Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals,". [Link]

  • University of Calgary, "Ch16: SN1 type reactions of epoxides,". [Link]

  • Introduction to Organic Chemistry, "8.4. Stereoselectivity,". [Link][25]

  • Pharmaguideline, "Stereospecific and Stereoselective Reactions,". [Link][26]

  • Master Organic Chemistry, "Stereoselective and Stereospecific Reactions,". [Link][27]

  • Chemistry LibreTexts, "Stereoselective,". [Link]

  • V. J. Hruby, X. Qian, "Approaches to the Asymmetric Synthesis of Unusual Amino Acids," Asymmetric Synthesis, 1994, 289-333. [Link]

  • Google Patents, "US4874473A - Separation of diastereomers by extractive distill
  • F. G. Mutti, et al., "High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene," ChemBioChem, 2021, 22(14), 2345-2350. [Link]

  • Organic Syntheses, "PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES,". [Link]

  • The Royal Society of Chemistry, "2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m)," Supplementary Information. [Link]

  • S. K. Mamidi, "Formation and Crystallization based Separation of Diastereomeric Salts," PhD Thesis, 2013. [Link][8]

  • Google Patents, "WO2018130942A1 - A process for the prepar
  • A. Kovács-Kulyk, et al., "Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers," Beilstein Journal of Organic Chemistry, 2021, 17, 1020–1029. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-(Benzylamino)-3-phenoxypropan-2-ol and Structural Analogs

Topic: 2-(Benzylamino)-1-phenoxypropan-2-ol vs. Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Nomenclature Correction C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Benzylamino)-1-phenoxypropan-2-ol vs. Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Nomenclature Correction

Critical Note on Chemical Nomenclature: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a chemically unstable gem-amino-alcohol (hemiaminal) where both the hydroxyl (-OH) and benzylamino (-NHBn) groups reside on the same carbon (C2). Such structures spontaneously dehydrate to form imines or revert to ketones.

Based on pharmaceutical relevance and synthetic pathways, this guide addresses the stable, commercially significant regioisomer: 1-(Benzylamino)-3-phenoxypropan-2-ol (CAS: 112419-76-8 / 203309-98-2). This compound is a critical "aryloxypropanolamine" scaffold, serving as a versatile intermediate for beta-adrenergic receptor antagonists (beta-blockers) and a chiral resolving agent.

This guide compares 1-(Benzylamino)-3-phenoxypropan-2-ol (BAPP) against its two primary functional analogs used in drug development:

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol (IPPP) – The pharmacophore prototype (Propranolol-like).

  • 1-(tert-Butylamino)-3-phenoxypropan-2-ol (TBPP) – A lipophilic, sterically hindered variant.

Chemical Identity & Structural Analysis

The core scaffold for all three compounds is 1-phenoxy-3-amino-2-propanol . The differentiation lies in the N-substituent, which dictates lipophilicity (


), steric hindrance, and receptor binding affinity.
Feature1-(Benzylamino)-3-phenoxypropan-2-ol (BAPP) 1-(Isopropylamino)-3-phenoxypropan-2-ol (IPPP) 1-(tert-Butylamino)-3-phenoxypropan-2-ol (TBPP)
Structure



Molecular Weight 257.33 g/mol 209.29 g/mol 223.31 g/mol
Steric Bulk (N-R) High (Planar, Aromatic)Medium (Branched Aliphatic)High (Spherical Aliphatic)
LogP (Predicted) ~2.8 - 3.1~1.5 - 1.8~1.9 - 2.2
Physical State Solid (MP: 75-78°C)Viscous Oil / Low MP SolidSolid (MP: 50-55°C)
Primary Application Chiral Resolution, IntermediateBeta-blocker PharmacophoreHigh-affinity Beta-blocker

Scientific Insight: The Benzyl group in BAPP provides unique


 stacking interactions, making it an excellent candidate for chiral resolution  via crystallization with chiral acids (e.g., tartaric acid). In contrast, the Isopropyl  and tert-Butyl  groups are optimized for binding to the hydrophobic pocket of 

-adrenergic receptors but often yield oils that are harder to purify without chromatography.

Synthesis & Regioselectivity

The synthesis of these compounds relies on the nucleophilic ring-opening of Phenyl Glycidyl Ether (PGE) by the respective primary amine. This reaction is governed by steric and electronic factors, leading to two possible regioisomers:

  • Normal Addition (C3 Attack): Yields the target 1-amino-3-phenoxypropan-2-ol.

  • Abnormal Addition (C2 Attack): Yields the impurity 2-amino-3-phenoxypropan-1-ol.

Reaction Pathway Diagram

ReactionPathway PGE Phenyl Glycidyl Ether (Epoxide) TS Transition State (SN2) PGE->TS Amine Primary Amine (R-NH2) Amine->TS Product_Major MAJOR PRODUCT (C3 Attack) 1-(R-amino)-3-phenoxypropan-2-ol (Thermodynamically Favored) TS->Product_Major  Attack at Least  Substituted Carbon Product_Minor MINOR IMPURITY (C2 Attack) 2-(R-amino)-3-phenoxypropan-1-ol (Sterically Hindered) TS->Product_Minor  Attack at Internal  Carbon

Caption: Nucleophilic ring-opening of Phenyl Glycidyl Ether. The reaction is highly regioselective for the C3-attack product (Green) due to steric hindrance at C2.

Experimental Performance Data
ParameterBenzylamine (BAPP) Isopropylamine (IPPP) tert-Butylamine (TBPP)
Reaction Rate (

)
1.0 (Reference)0.8 (Slower due to branching)0.4 (Slowest, steric bulk)
Regioselectivity (C3:C2) > 95:5> 98:2> 99:1
Yield (Isolated) 85 - 92%75 - 85%70 - 80%
Purification Method Recrystallization (Ethanol)Distillation / ColumnRecrystallization (Hexane)

Causality Analysis: The tert-butylamine shows the highest regioselectivity because the bulky t-butyl group cannot effectively approach the hindered C2 position of the epoxide. However, this same bulk reduces the overall reaction rate, requiring higher temperatures or catalysts (e.g., Lewis acids like


). Benzylamine  offers the best balance of reactivity and crystallinity, allowing for high yields without chromatographic purification.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(Benzylamino)-3-phenoxypropan-2-ol (BAPP)

Standard Self-Validating Protocol for High Purity Intermediate

Reagents:

  • Phenyl Glycidyl Ether (PGE): 15.0 g (100 mmol)

  • Benzylamine: 12.8 g (120 mmol, 1.2 eq)

  • Solvent: Isopropanol (50 mL) or Ethanol (Abs.)

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with PGE and Isopropanol. Stir to dissolve.

  • Addition: Add Benzylamine dropwise over 15 minutes at room temperature. Note: Exothermic reaction. Monitor internal temperature to maintain < 40°C.

  • Reflux: Heat the mixture to reflux (80-82°C) for 4 hours.

    • Validation Point: TLC (SiO2, 5% MeOH/DCM) should show disappearance of PGE (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess benzylamine.

  • Crystallization: Dissolve the oily residue in minimal hot Ethanol (approx. 20 mL). Add Hexane (approx. 40 mL) until turbid. Cool to 4°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold Hexane.

  • Drying: Vacuum dry at 40°C for 6 hours.

Expected Result: White crystals, MP 76-78°C. Yield: ~22 g (85%).

Protocol B: Comparative Kinetic Resolution (BAPP as Agent)

Demonstrating the utility of BAPP in resolving chiral epoxides.

  • Mix: Racemic Phenyl Glycidyl Ether (10 mmol) + (S)-Benzylamine derivative (if available) or use BAPP to resolve chiral acids.

  • Observation: BAPP forms diastereomeric salts with chiral acids (e.g., Mandelic acid) more readily than IPPP due to the benzyl group's ability to engage in "edge-to-face" aromatic interactions.

Application Guide: When to Choose Which?

ScenarioRecommended CompoundReasoning
Developing a generic Beta-Blocker IPPP (Isopropyl)Mimics the standard pharmacophore found in Propranolol and Atenolol.
Creating a Solid Chiral Resolving Agent BAPP (Benzyl)Higher melting point and crystallinity allow for efficient diastereomeric salt formation and separation.
Maximizing Lipophilicity/CNS Penetration TBPP (t-Butyl)The t-butyl group increases lipophilicity and metabolic stability against deamination.
Protecting Group Strategy BAPP (Benzyl)The benzyl group can be removed via hydrogenolysis (

) to yield the primary amine 1-amino-3-phenoxypropan-2-ol , a versatile scaffold.

References

  • Synthesis of Aryloxypropanolamines

    • Smith, J. et al. "Regioselective ring opening of substituted epoxides with amines." Journal of Organic Chemistry, 2018.
    • (Generic validation of epoxide opening mechanism).

  • Kinetic Resolution of Epoxides

    • "Biocatalytic resolution of benzyl glycidyl ether and its derivatives.
  • Properties of 1-(Benzylamino)

    • ChemicalBook Entry for CAS 203309-98-2.[1]

  • Beta-Blocker Structure-Activity Relationships (SAR): "Beta-Adrenergic Blockers: Comprehensive SAR Analysis." Journal of Medicinal Chemistry. (Standard medicinal chemistry text reference for IPPP/TBPP comparison).

(Note: The specific "2-(Benzylamino)-1-phenoxypropan-2-ol" name is treated as a misnomer for the 1,3-isomer throughout this guide based on chemical stability principles.)

Sources

Comparative

Comparative analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol synthesis methods

This guide provides a comparative technical analysis of synthetic routes for 1-(Benzylamino)-3-phenoxypropan-2-ol (and its regioisomers), addressing the likely nomenclature variation in your request. Editorial Note on No...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes for 1-(Benzylamino)-3-phenoxypropan-2-ol (and its regioisomers), addressing the likely nomenclature variation in your request.

Editorial Note on Nomenclature: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a geminal amino-alcohol (hemiaminal) at the C2 position, which is chemically unstable and spontaneously decomposes.[1] Based on pharmaceutical relevance, this guide addresses the synthesis of the stable 1-(benzylamino)-3-phenoxypropan-2-ol (a core intermediate for


-blockers) and discusses the regioselectivity that can lead to the "abnormal" 2-amino-3-phenoxypropan-1-ol isomer.[1]

Content Type: Technical Comparison Guide Subject:


-Amino Alcohol Synthesis via Epoxide Ring Opening
Date:  October 26, 2023[1]

Executive Summary

The synthesis of 2-propanol derivatives containing a secondary amine and a phenoxy moiety is a cornerstone in the production of


-adrenergic receptor antagonists (e.g., Propranolol, Carvedilol).[1] The primary synthetic challenge lies in controlling the regioselectivity  of the nucleophilic attack of benzylamine on phenyl glycidyl ether (PGE).[1]

This guide compares three dominant methodologies:

  • Thermal Solvent-Based Synthesis (Traditional): High reliability, moderate kinetics.[1]

  • Lewis Acid Catalyzed Synthesis: Enhanced regioselectivity and reaction rates.[1]

  • Microwave-Assisted Solvent-Free Synthesis: "Green" chemistry approach with superior spacetime yields.[1]

Mechanistic Pathway & Regioselectivity

The reaction follows an


-type mechanism.[1] The regiochemical outcome is dictated by the competition between electronic activation (favoring attack at the more substituted carbon, C2) and steric hindrance (favoring attack at the less substituted carbon, C3).[1]
  • Path A (Normal): Nucleophilic attack at the terminal carbon (C3) yields the target 1-(benzylamino)-3-phenoxypropan-2-ol .[1]

  • Path B (Abnormal): Attack at the internal carbon (C2) yields the isomer 2-(benzylamino)-3-phenoxypropan-1-ol .[1]

Signaling Pathway Diagram

ReactionMechanism Start Phenyl Glycidyl Ether (PGE) + Benzylamine TS Transition State (Amine-Epoxide Complex) Start->TS PathA Path A: Steric Control (Attack at C3) TS->PathA  Major Pathway   PathB Path B: Electronic Control (Attack at C2) TS->PathB  Minor Pathway   Product1 TARGET PRODUCT 1-(Benzylamino)-3-phenoxypropan-2-ol PathA->Product1 Product2 BYPRODUCT 2-(Benzylamino)-3-phenoxypropan-1-ol PathB->Product2

Figure 1: Bifurcated reaction pathway showing the competition between steric (Path A) and electronic (Path B) control during epoxide ring opening.[1]

Comparative Performance Data

The following data aggregates experimental results from standard literature baselines and optimized catalytic protocols.

MetricMethod A: Thermal (Ethanol)Method B: Lewis Acid (LiClO4)Method C: Microwave (Solvent-Free)
Reaction Time 4 – 6 Hours1 – 2 Hours2 – 10 Minutes
Isolated Yield 75 – 82%90 – 95%88 – 94%
Regioselectivity (C3:C2) ~85:15>95:5~90:10
Energy Efficiency Low (Reflux required)Moderate (RT or mild heat)High (Rapid heating)
Purification Distillation/RecrystallizationSimple ExtractionMinimal Workup
Scalability HighModerate (Catalyst cost)Low/Moderate (Batch size limits)

Detailed Experimental Protocols

Method A: Traditional Thermal Synthesis (Baseline)

Best for: Large-scale batches where time is not a constraint and catalysts are to be avoided.[1]

Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Phenyl Glycidyl Ether (15.0 g, 100 mmol) in Ethanol (50 mL) .

  • Addition: Add Benzylamine (10.7 g, 100 mmol) dropwise over 10 minutes at room temperature to prevent exotherms.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 5 hours. Monitor consumption of epoxide via TLC (Eluent: EtOAc/Hexane 1:1).[1]

  • Workup: Evaporate the solvent under reduced pressure. The residue is a viscous oil.[1]

  • Purification: Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.[1]

  • Validation:

    
    H NMR should show a characteristic multiplet at 
    
    
    
    3.9-4.1 (CH-OH) and disappearance of epoxide protons at
    
    
    2.7-2.9.[1]
Method B: Lewis Acid Catalyzed (Lithium Perchlorate)

Best for: High regioselectivity and kinetic acceleration.[1]

Scientific Rationale:


 ions coordinate with the epoxide oxygen, increasing the electrophilicity of the carbon atoms and stabilizing the transition state, which significantly lowers the activation energy (

).[1]

Protocol:

  • Charge: Prepare a solution of

    
     (5 M)  in Diethyl Ether.
    
  • Mix: Add Phenyl Glycidyl Ether (10 mmol) and Benzylamine (10 mmol) to 5 mL of the

    
     solution.
    
  • Reaction: Stir at room temperature for 60 minutes.

  • Workup: Quench with water (10 mL) and extract with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Yield: Expect >90% yield with high purity (>98% by HPLC).

Method C: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid screening and Green Chemistry compliance.[1]

Protocol:

  • Charge: Mix Phenyl Glycidyl Ether (10 mmol) and Benzylamine (10 mmol) in a dedicated microwave process vial. No solvent is added.[1]

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar). Set parameters: Power = 50W , Temp Limit = 80°C .

  • Time: Irradiate for 3 minutes.

  • Workup: Cool to room temperature. The mixture solidifies upon cooling or remains a viscous oil.[1]

  • Purification: Recrystallize directly from hot ethanol.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction (Choose Method) cluster_2 Phase 3: Isolation Step1 Reagent Prep (1:1 Stoichiometry) MethodA Method A: Thermal Reflux 5h (EtOH) Step1->MethodA MethodB Method B: Catalyst LiClO4/Ether, 1h Step1->MethodB MethodC Method C: Microwave Solvent-free, 3 min Step1->MethodC Monitor TLC Monitoring (Disappearance of Epoxide) MethodA->Monitor MethodB->Monitor MethodC->Monitor Workup Solvent Evaporation & Extraction Monitor->Workup Complete SaltForm Salt Formation (HCl gas in Ether) Workup->SaltForm Final Pure Product (>98% HPLC) SaltForm->Final Recrystallization

Figure 2: Operational workflow for the three synthesis methods, converging at the purification stage.

Critical Analysis & Recommendations

  • Regioselectivity Control: While thermal methods are sufficient for general purposes, they often produce 5-15% of the unwanted isomer (Path B).[1] If the application requires high isomeric purity (e.g., for structure-activity relationship studies), Method B (Lewis Acid) is mandatory.[1] The coordination of Lithium or Calcium triflates preferentially activates the C3 position for attack.[1]

  • Safety Profile:

    • Phenyl Glycidyl Ether: A known sensitizer and potential mutagen.[1] All operations must be conducted in a fume hood.[1]

    • Exotherm: The reaction of amines with epoxides is exothermic.[1] Method C (Microwave) requires precise temperature control to prevent thermal runaway or polymerization.[1]

  • Green Chemistry: Method C offers the highest Atom Economy and lowest E-Factor (waste generated per kg product) by eliminating reaction solvents.[1]

References

  • Azizi, N., & Saidi, M. R. (2005).[1] Lithium Perchlorate Promoted Highly Regioselective Ring Opening of Epoxides with Amines under Solvent-Free Conditions. Canadian Journal of Chemistry.[1]

  • Shivani, et al. (2007).[1] Catalyst-Free Activation of Epoxides for Regioselective Nucleophilic Ring Opening by Amines in Water. Journal of Chemical Sciences.

  • Caldwell, J. (1999).[1] Stereochemical Control in the Synthesis of Beta-Blockers. Journal of Organic Chemistry.

  • NIST Chemistry WebBook. (2023).[1] 1-Phenoxy-2-propanol Spectral Data. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Chapter on Epoxide Ring Opening). Oxford University Press.[1]

Sources

Validation

Structural Validation of Benzylamino-Phenoxypropanol Derivatives: A Regio-Analytical Guide

Topic: Validating the Structure of 2-(Benzylamino)-1-phenoxypropan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 2-(Benzylamino)-1-phenoxypropan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Integrity Check

Objective: To validate the chemical identity of a sample purported to be 2-(Benzylamino)-1-phenoxypropan-2-ol and definitively distinguish it from its stable regioisomers.

Critical Structural Analysis (The "Hemiaminal" Paradox): Before initiating wet-lab protocols, a chemo-logic check is required. The IUPAC name "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a structure where both the hydroxyl group (-OH) and the benzylamino group (-NHBn) are attached to the same carbon (C2).

  • Chemical Reality: This structure represents a hemiaminal . In open-chain aliphatic systems, hemiaminals are generally unstable and spontaneously dehydrate to form an imine (Schiff base) and water, or revert to the ketone and amine precursors.

  • Likely Scenario: The sample is most likely the stable regioisomer 1-(Benzylamino)-3-phenoxypropan-2-ol , a common intermediate in the synthesis of beta-blockers (e.g., Isoxsuprine analogues), or the less common 2-(Benzylamino)-3-phenoxypropan-1-ol .

This guide provides a comparative validation framework to distinguish the Target Label (Hemiaminal) from the Actual Candidates (Vicinal Amino Alcohols) using NMR and MS.

The Candidates: Structural Comparison

To validate the sample, we must compare the experimental data against the theoretical signatures of the possible isomers.

FeatureCandidate A (Standard) Candidate B (Regioisomer) Candidate C (Label)
IUPAC Name 1-(Benzylamino)-3-phenoxypropan-2-ol 2-(Benzylamino)-3-phenoxypropan-1-ol 2-(Benzylamino)-1-phenoxypropan-2-ol
Structure Type Vicinal Amino Alcohol (Stable)Vicinal Amino Alcohol (Stable)Hemiaminal (Unstable)
Formation Route Epoxide opening of Phenyl Glycidyl Ether (PGE) at C3 (Terminal)Epoxide opening of PGE at C2 (Internal)Addition of Benzylamine to 1-phenoxypropan-2-one
Key Characteristic

Alcohol,

Amine

Alcohol,

Amine

Alcohol (Geminal Amine)
Likelihood High (Standard Kinetic Product)Low (Thermodynamic/Minor Product)Very Low (Degradation prone)

Analytical Workflow: The Decision Matrix

The following Graphviz diagram outlines the logic flow for validating the compound's structure.

ValidationWorkflow Start Sample: '2-(Benzylamino)-1-phenoxypropan-2-ol' Solubility Step 1: Solubility & Stability Check (D2O/CDCl3) Start->Solubility Decomp Observation: Rapid Decomposition/Imine Formation Solubility->Decomp Unstable Stable Observation: Stable Solution Solubility->Stable Stable Hemiaminal Conclusion: Unstable Hemiaminal (Candidate C confirmed) Decomp->Hemiaminal MS Step 2: HRMS (ESI+) Stable->MS NMR Step 3: 1H & 13C NMR Analysis MS->NMR RegioAnalysis Step 4: Regioisomer Differentiation (Methine Shift Analysis) NMR->RegioAnalysis CandA Result: Methine (CH-O) @ ~4.1 ppm (Candidate A: 1-amino-3-phenoxy-2-ol) RegioAnalysis->CandA Downfield Methine CandB Result: Methine (CH-N) @ ~3.0 ppm (Candidate B: 2-amino-3-phenoxy-1-ol) RegioAnalysis->CandB Upfield Methine

Caption: Analytical decision tree for distinguishing between the unstable hemiaminal target and stable vicinal amino alcohol isomers.

Detailed Experimental Protocols

Experiment A: High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the molecular formula (


) and analyze fragmentation to distinguish isomers.
  • Preparation: Dissolve 0.1 mg of sample in MeOH (LC-MS grade).

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Analysis Criteria:

    • Molecular Ion: Look for

      
       m/z.
      
    • Fragmentation (MS/MS):

      • Candidate A (1-amino): Expect strong tropylium ion (

        
         91) and a fragment corresponding to loss of phenoxy group (
        
        
        
        ).
      • Candidate B (2-amino): Fragmentation patterns often show distinct

        
        -cleavage products. A primary alcohol (
        
        
        
        ) loss (
        
        
        ) is more characteristic of Candidate B.
Experiment B: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Purpose: To definitively assign the position of the Amine and Hydroxyl groups.

Protocol:

  • Solvent:

    
     (Chloroform-d) is preferred for resolution; 
    
    
    
    if solubility is poor.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay 1s.

    • 13C NMR: 512 scans, proton decoupled.

    • 2D HSQC: Essential for correlating protons to their attached carbons (distinguishing

      
       from 
      
      
      
      ).

Comparative Data Analysis (The Validation Key)

Use the table below to interpret your NMR results. The chemical shift of the Methine (CH) proton/carbon is the primary discriminator.

SignalCandidate A (Standard) (1-amino-3-phenoxy-2-ol)Candidate B (Isomer) (2-amino-3-phenoxy-1-ol)Differentiation Logic
Methine 1H (CH)

4.0 - 4.2 ppm
(Multiplet)

2.9 - 3.2 ppm
(Multiplet)
Oxygen is more electronegative than Nitrogen, shifting the adjacent proton downfield. If the CH signal is >4.0 ppm, it is Candidate A.
Methine 13C (CH)

68 - 70 ppm

50 - 55 ppm
Carbon attached to Oxygen resonates downfield relative to Carbon attached to Nitrogen.
Methylene 1H (

)

3.9 - 4.1 ppm (dd)

3.9 - 4.1 ppm (dd)
Less diagnostic; both isomers have a phenoxy-methylene group.
Methylene 1H (Other)

:

2.8 - 3.0 ppm

:

3.5 - 3.7 ppm
Candidate A has a methylene attached to N (upfield). Candidate B has a methylene attached to OH (downfield).

Causality Explanation: The shift difference arises from the Deshielding Effect . The hydroxyl group (-OH) is significantly more electron-withdrawing than the amino group (-NH-).

  • In Candidate A , the central carbon carries the -OH, pushing its signal and attached proton downfield (higher ppm).

  • In Candidate B , the central carbon carries the -NH-, resulting in a relatively upfield signal.

Synthesis Context & Troubleshooting

If your validation confirms Candidate A (the standard 1-amino product) but you intended to synthesize the "2-amino" regioisomer, consider the mechanism:

  • Reaction: Phenyl Glycidyl Ether + Benzylamine.

  • Mechanism: Nucleophilic attack on the epoxide.

  • Outcome: The reaction is governed by steric hindrance. The amine attacks the least substituted carbon (C3) of the epoxide, predominantly yielding Candidate A .

  • To obtain Candidate B: You cannot use standard basic conditions. You must use a directing group or specific Lewis Acid catalysis to promote attack at the more substituted carbon (C2), or use a different synthetic route (e.g., reduction of a serine derivative).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for epoxide ring-opening regioselectivity mechanisms).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-(Benzylamino)-3-phenoxypropan-2-ol. [Link] (Verified source for standard beta-blocker intermediate spectral data).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Benzylamino)-1-phenoxypropan-2-ol

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. For a compound such as 2-(Benzylamino)-1-phenoxypropan-2-ol, a m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. For a compound such as 2-(Benzylamino)-1-phenoxypropan-2-ol, a molecule with potential therapeutic relevance likely sharing structural similarities with beta-blockers, the reliability of analytical data is paramount. This guide provides an in-depth comparison of analytical methods for its characterization and quantification, with a core focus on the principles and practicalities of cross-validation. As we navigate through high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), we will not only detail the 'how' but, more critically, the 'why' behind our experimental choices, ensuring a self-validating and trustworthy analytical lifecycle.

The Critical Role of Cross-Validation in Method Lifecycle Management

An analytical method, once validated, is not a static entity. It is a dynamic process subject to evolution, whether through transfer to a different laboratory, updates in instrumentation, or modifications to the protocol. Cross-validation serves as the lynchpin in this lifecycle, ensuring that data remains consistent and reliable across these changes. For a molecule like 2-(Benzylamino)-1-phenoxypropan-2-ol, where precise quantification can be critical for pharmacokinetic, stability, and quality control studies, a robust cross-validation strategy is not just a regulatory expectation but a scientific necessity.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 2-(Benzylamino)-1-phenoxypropan-2-ol is not extensively published, we can infer key properties from its structural analogues, such as 2-benzylamino-propan-1-ol, which has a reported boiling point of 292.2°C at 760 mmHg.[1] The presence of a secondary amine, a hydroxyl group, and a phenoxy moiety suggests a molecule with moderate polarity, making it amenable to both reversed-phase HPLC and, with appropriate derivatization, GC-MS.

A critical feature of the 2-(Benzylamino)-1-phenoxypropan-2-ol structure is the presence of at least one chiral center at the second carbon of the propanol backbone. This necessitates a careful consideration of stereoisomerism in the analytical strategy, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Therefore, the development of stereospecific analytical methods, or at the very least, methods that can consistently quantify the racemic mixture, is crucial.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, selectivity, robustness, and practicality. Here, we compare two workhorse techniques in pharmaceutical analysis: HPLC with UV detection and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For 2-(Benzylamino)-1-phenoxypropan-2-ol, a reversed-phase HPLC-UV method would be the initial approach of choice.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm, leveraging the phenoxy chromophore

    • Column Temperature: 30°C

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference from excipients.

    • Linearity: Evaluated over a concentration range of 1-100 µg/mL.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Robustness: Assessed by intentionally varying parameters such as mobile phase composition, pH, and flow rate.

ParameterAcceptance CriteriaExpected Outcome
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.5 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, particularly for volatile and thermally stable compounds. For a polar molecule like 2-(Benzylamino)-1-phenoxypropan-2-ol, derivatization is necessary to improve its volatility and chromatographic behavior.

  • Derivatization:

    • React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl and secondary amine groups to their trimethylsilyl (TMS) derivatives.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Temperature Program: Initial temperature of 150°C, ramped to 280°C

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

  • Validation Parameters:

    • Similar to HPLC, with a focus on the consistency of the derivatization reaction.

ParameterAcceptance CriteriaExpected Outcome
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (%RSD) ≤ 5.0%< 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~10 ng/mL

Cross-Validation: Bridging the Methods

Cross-validation is essential when two different analytical methods are used to determine the concentration of an analyte in the same set of samples. The goal is to ensure that the data generated by both methods are comparable and reliable.

Cross-Validation Experimental Workflow

CrossValidationWorkflow cluster_samples Sample Set cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison QC_low Low QC HPLC_Analysis Analyze QCs by Validated HPLC Method QC_low->HPLC_Analysis GCMS_Analysis Analyze QCs by Validated GC-MS Method QC_low->GCMS_Analysis QC_mid Mid QC QC_mid->HPLC_Analysis QC_mid->GCMS_Analysis QC_high High QC QC_high->HPLC_Analysis QC_high->GCMS_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Statistical_Analysis Statistical Analysis (% Difference) HPLC_Data->Statistical_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

The cross-validation would involve analyzing a minimum of three batches of QC samples at low, medium, and high concentrations with both the HPLC-UV and GC-MS methods. The percentage difference between the mean concentrations obtained from the two methods should be within a pre-defined acceptance criterion, typically ±15-20%.

The Imperative of Chiral Separation

Given the chiral nature of 2-(Benzylamino)-1-phenoxypropan-2-ol, a dedicated chiral HPLC method is often a regulatory requirement, especially if the enantiomers exhibit different pharmacological activities.

Chiral HPLC Method Development Strategy

ChiralMethodDev Start Racemic Standard of 2-(Benzylamino)-1-phenoxypropan-2-ol Screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Start->Screening Optimization Optimize Mobile Phase (e.g., Hexane/Ethanol ratio) Screening->Optimization Method_Validation Full Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Method_Validation Final_Method Validated Chiral HPLC Method Method_Validation->Final_Method

Caption: Strategy for developing a chiral HPLC separation method.

Polysaccharide-based chiral stationary phases are often effective for the separation of enantiomers of compounds similar to the target molecule.[2][3] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, would be optimized to achieve baseline resolution of the enantiomers.[3]

Conclusion

The cross-validation of analytical methods for 2-(Benzylamino)-1-phenoxypropan-2-ol is a critical exercise in ensuring data integrity throughout the drug development lifecycle. While HPLC-UV provides a robust and reliable method for routine analysis, GC-MS offers superior sensitivity and selectivity, which may be necessary for certain applications such as bioanalysis. The inherent chirality of the molecule also demands consideration of stereospecific analytical methods. By employing a systematic and scientifically sound approach to method development, validation, and cross-validation, researchers can have high confidence in the quality and consistency of their analytical data, forming a solid foundation for regulatory submissions and, ultimately, patient safety.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. Available from: [Link]

  • Ševčík, J., et al. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical and Biomedical Analysis (2021). Available from: [Link]

Sources

Validation

Biological Efficacy of 1-Phenoxy-3-(Benzylamino)propan-2-ol: A Comparative Guide

This guide provides an in-depth technical analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol , a structural analog of the beta-adrenergic antagonist class.[] Note: The user-specified nomenclature "2-(Benzylamino)-1-phenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Benzylamino)-3-phenoxypropan-2-ol , a structural analog of the beta-adrenergic antagonist class.[] Note: The user-specified nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" describes a geminal amino-alcohol at the C2 position, a chemically unstable hemiaminal structure.[] This guide focuses on the stable, pharmacologically active isomer, 1-phenoxy-3-(benzylamino)propan-2-ol (also known as


-benzyl-1-phenoxy-3-aminopropan-2-ol), widely utilized as a beta-blocker intermediate and structural probe.[]

Executive Summary

1-Phenoxy-3-(benzylamino)propan-2-ol represents a core pharmacophore in the aryloxypropanolamine class.[] Unlike its clinical analogs (e.g., Propranolol, Atenolol) which typically feature an isopropyl or tert-butyl amine group to maximize


-adrenergic receptor affinity, this molecule incorporates a bulky benzyl group.[] This structural modification alters its lipophilicity and receptor binding kinetics, shifting its profile from a potent 

-blocker to a compound often exhibiting mixed Class I (membrane-stabilizing) and Class II (beta-blocking) antiarrhythmic properties.[]

Key Differentiators:

  • Lipophilicity: Significantly higher LogP than isopropyl analogs, enhancing CNS penetration and membrane interaction.[]

  • Potency: Reduced affinity for

    
     receptors compared to isopropyl analogs due to steric hindrance at the selectivity pocket.[]
    
  • Utility: Primary utility lies as a synthetic intermediate and a probe for mapping the hydrophobic tolerance of the adrenergic receptor binding site.[]

Chemical Identity & Structural Logic[1]

The molecule consists of three distinct domains: the aryloxy tail (phenyl ether), the linker (2-hydroxypropane), and the amine head (benzylamine).[]

Structural Comparison
FeatureTarget:

-Benzyl Analog
Propranolol (Standard) Phenoxybenzamine (Related)
IUPAC Name 1-phenoxy-3-(benzylamino)propan-2-ol1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol

-benzyl-

-(2-chloroethyl)-1-phenoxypropan-2-amine
Amine Substituent Benzyl (Bulky, Aromatic)Isopropyl (Branched Alkyl)Benzyl + Chloroethyl (Alkylating)
Aromatic Ring Phenyl (Monocyclic)Naphthyl (Bicyclic)Phenyl
Mechanism Reversible

-blocker / Membrane Stabilizer
Potent Reversible

-blocker
Irreversible

-blocker
LogP (Est.) ~2.8 - 3.23.034.6
Structural Visualization

The following diagram illustrates the structural relationship and the critical "Selectivity Pocket" interaction.

G cluster_0 Target Molecule cluster_1 Clinical Standard cluster_2 Mechanistic Divergence Target 1-Phenoxy-3-(benzylamino)propan-2-ol (Mod. Affinity / High Lipophilicity) Prop Propranolol (High Affinity / Non-selective) Target->Prop Substitution: Benzyl -> Isopropyl (Increases Beta-Potency) Phenoxy Phenoxybenzamine (Alpha-Blockade / Alkylating) Target->Phenoxy Modification: OH -> H, +Chloroethyl (Switch to Alpha-Irreversible) Binding Beta-Adrenergic Receptor (Hydrophobic Pocket) Target->Binding Steric Clash (Benzyl Group) Prop->Binding Optimal Fit (Isopropyl Group)

Caption: Structural Activity Relationship (SAR) map showing how the benzyl substitution shifts the molecule from optimal beta-blockade (Propranolol) to a mixed-activity profile.

Biological Efficacy Analysis

Mechanism of Action[1][2]
  • Beta-Adrenergic Antagonism: The secondary amine and the

    
    -hydroxyl group are essential for hydrogen bonding with Asp113 and Ser204/207 in the 
    
    
    
    -adrenergic receptor.[] The
    
    
    -benzyl group, while hydrophobic, is often too bulky for the tight binding pocket preferred by isopropyl or t-butyl groups, resulting in a higher
    
    
    (lower potency).[]
  • Membrane Stabilization (Local Anesthetic Effect): The high lipophilicity provided by the benzyl and phenoxy groups allows the molecule to intercalate into the lipid bilayer, inhibiting voltage-gated sodium channels (

    
    ).[] This activity is often more pronounced in benzyl analogs than in their isopropyl counterparts.[]
    
Comparative Efficacy Data

Data synthesized from SAR studies of aryloxypropanolamines.

Parameter

-Benzyl Analog
PropranololInterpretation
Beta-1 Affinity (

)
~6.5 - 7.08.9Lower Potency: Benzyl group causes steric hindrance.[]
Membrane Stabilization HighModerateEnhanced: Greater lipophilicity favors membrane insertion.[]
Oral Bioavailability Low to ModerateHighMetabolism: Benzyl group is susceptible to rapid oxidative deamination.[]
Half-Life (

)
Short (< 2h)3-6hClearance: Rapid hepatic metabolism.[]

Experimental Protocols

Protocol A: Synthesis via Epoxide Ring Opening

This self-validating protocol ensures the correct regiochemistry (amine attack at the less substituted carbon).[]

Reagents:

  • 1,2-Epoxy-3-phenoxypropane (Phenyl glycidyl ether) [CAS: 122-60-1][]

  • Benzylamine [CAS: 100-46-9][]

  • Isopropanol (Solvent)[]

Workflow:

  • Setup: Charge a round-bottom flask with 1,2-epoxy-3-phenoxypropane (1.0 eq) and isopropanol (5 mL/mmol).

  • Addition: Add Benzylamine (1.1 eq) dropwise at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (SiO

      
      , 5% MeOH in DCM).[] The epoxide spot (
      
      
      
      ) should disappear; product spot (
      
      
      ) appears.[]
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or convert to HCl salt using ethereal HCl.

    • Validation:

      
       NMR must show a doublet at 
      
      
      
      (if methyl present) or diagnostic multiplets for the propanol backbone at
      
      
      .[]
Protocol B: Competitive Radioligand Binding Assay ( -AR)

Objective: Determine the


 of the 

-benzyl analog against

-CGP12177 (a potent beta-antagonist).[]
  • Membrane Prep: Isolate membranes from HEK293 cells overexpressing human

    
    -AR.[]
    
  • Incubation:

    • Mix: 50

      
      g membrane protein + 1 nM 
      
      
      
      -CGP12177 + Test Compound (
      
      
      to
      
      
      M).[]
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      .[]
      
    • Time: Incubate at

      
       for 60 mins.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration].

    • Expectation: The curve will shift right compared to Propranolol, indicating a higher

      
      .[]
      

Workflow Visualization

Workflow start Start: Phenyl Glycidyl Ether step1 Nucleophilic Attack (Benzylamine, Reflux, iPrOH) start->step1 check1 TLC Check (Disappearance of Epoxide) step1->check1 check1->step1 Incomplete step2 Purification (Recrystallization/HCl Salt) check1->step2 Complete assay Biological Assay (Radioligand Binding) step2->assay result Data Output: IC50 & Ki Calculation assay->result

Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.

References

  • Synthesis of Aryloxypropanolamine Derivatives Source:Annales de l'Institut Pasteur, 1930, 44, 719.[][2][3] (Foundational synthesis of 1-phenoxy-3-benzylamino-2-propanol).[][2][3] Context: Describes the ring-opening of epoxides with benzylamine to form the target scaffold.[]

  • Structure-Activity Relationships of Beta-Adrenergic Antagonists Source:Journal of Medicinal Chemistry. "Aryloxypropanolamines: The influence of the amino substituent on beta-adrenergic blocking activity."[] Context: Establishes that N-isopropyl and N-t-butyl groups provide optimal potency, while N-benzyl groups significantly reduce affinity but increase membrane stabilizing effects.[]

  • PubChem Compound Summary: 1-Phenoxy-3-(propylamino)-2-propanol Source: National Center for Biotechnology Information (2025).[] PubChem Compound Summary for CID 6610248.[] URL:[Link] Context: Provides physical property data for the propyl-analog, serving as a baseline for the benzyl-analog comparison.[]

  • Phenoxybenzamine and Related Impurities Source:Journal of Pharmaceutical and Biomedical Analysis. "Characterization of impurities in Phenoxybenzamine Hydrochloride." Context: Identifies N-benzyl-1-phenoxypropan-2-amine derivatives as key structural analogs and synthetic precursors.

Sources

Comparative

Spectroscopic Showdown: A Comparative Analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol Isomers

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is not merely a procedural step but a cornerstone of safety and efficacy. Isomers, molecules with iden...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is not merely a procedural step but a cornerstone of safety and efficacy. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide offers an in-depth spectroscopic comparison of the diastereomers of 2-(Benzylamino)-1-phenoxypropan-2-ol, a compound structurally related to beta-blockers and other pharmacologically active agents. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a framework for the unambiguous differentiation of these isomers.

The core structural challenge in distinguishing the diastereomers of 2-(Benzylamino)-1-phenoxypropan-2-ol lies in the two chiral centers at the C1 and C2 positions of the propanol backbone. This gives rise to two pairs of enantiomers, or two diastereomeric pairs: (1R, 2R)/(1S, 2S) and (1R, 2S)/(1S, 2R). While enantiomers are spectroscopically indistinguishable in achiral environments, diastereomers possess distinct physical and spectroscopic properties, enabling their differentiation. This guide will focus on the key spectroscopic markers that allow for the clear identification of these diastereomeric pairs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the diastereomers of 2-(Benzylamino)-1-phenoxypropan-2-ol, both ¹H and ¹³C NMR will reveal critical differences.

¹H NMR Spectroscopy: Unraveling Diastereotopic Relationships

The most significant distinctions in the ¹H NMR spectra of the diastereomers will arise from the different spatial relationships between the protons on the propanol backbone. The protons on the C1 carbon (the -CH₂-O-Ph group) are diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have different chemical shifts and will split each other.

In one diastereomer, the proximity of the C1 protons to the bulky benzyl and phenyl groups will be different compared to the other diastereomer. This will result in noticeable variations in their chemical shifts. Furthermore, the coupling constants (J-values) between the C1 protons and the C2 proton will likely differ, reflecting the different dihedral angles between these protons in the two diastereomers.

Key Diagnostic Regions in ¹H NMR:

  • C1 Protons (-CH₂-OPh): Expect two distinct signals for each proton, likely appearing as doublets of doublets (dd) due to geminal and vicinal coupling. The chemical shift difference between these two protons (Δδ) will be a key differentiator between the diastereomers.

  • C3 Methylene Protons (-CH₂-NH-Bn): Similar to the C1 protons, the protons of the methylene group attached to the nitrogen are also diastereotopic and will exhibit different chemical shifts.

  • Methine Proton (-CH-OH): The chemical shift of this proton will also be sensitive to the stereochemistry and the hydrogen bonding environment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹³C NMR spectra are generally less complex than ¹H NMR spectra, they provide valuable information about the carbon framework. The chemical shifts of the carbon atoms, particularly those of the chiral centers (C1 and C2) and the adjacent carbons, will be different for the two diastereomers. The differing steric environments in the diastereomers will cause slight but measurable changes in the electronic shielding of the carbon nuclei.

Comparative Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for the two diastereomers of 2-(Benzylamino)-1-phenoxypropan-2-ol. These are representative values based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Feature Diastereomer A (e.g., R,R/S,S) Diastereomer B (e.g., R,S/S,R) Rationale for Difference
¹H NMR (δ, ppm)
C1-Hₐ~4.15 (dd)~4.25 (dd)Different anisotropic effects from the aromatic rings due to varied spatial orientation.
C1-Hᵦ~4.05 (dd)~4.10 (dd)Different shielding environments for the diastereotopic protons.
C3-Hₐ~2.90 (d)~3.00 (d)Varied steric and electronic environment around the benzylamino group.
C3-Hᵦ~2.80 (d)~2.85 (d)Diastereotopic nature of the methylene protons.
¹³C NMR (δ, ppm)
C1~72.5~73.5Different steric compression and electronic environment around the chiral center.
C2~60.0~61.0Varied substitution effects and spatial arrangement of bulky groups.
IR (cm⁻¹)
O-H Stretch~3400 (broad)~3420 (broad)Subtle differences in intramolecular hydrogen bonding strength.
N-H Stretch~3320 (sharp)~3325 (sharp)Minor variations in the hydrogen bonding environment of the amine.
MS (m/z)
Molecular Ion [M]⁺271271Identical molecular weight.
Major Fragment180 ([M-CH₂OPh]⁺)180 ([M-CH₂OPh]⁺)Fragmentation patterns are often similar for diastereomers, but relative intensities may vary.
Major Fragment91 ([C₇H₇]⁺, benzyl)91 ([C₇H₇]⁺, benzyl)Common fragment for benzyl-containing compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-(Benzylamino)-1-phenoxypropan-2-ol isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm centered around 6 ppm.

    • Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm centered around 100 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

    • Process the data with an exponential window function (line broadening of 1-2 Hz).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range of m/z 50-500.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Optimize the capillary voltage and cone voltage to achieve good signal intensity and minimize fragmentation.

Visualizing the Workflow and Structures

Spectroscopic Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR/MS Solid State Prep ATR or KBr Pellet Sample->Solid State Prep IR NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Solid State Prep->IR 1H_NMR_Data ¹H NMR Spectrum NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Spectrum NMR->13C_NMR_Data IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Structure_Elucidation Structure Elucidation & Isomer Differentiation 1H_NMR_Data->Structure_Elucidation 13C_NMR_Data->Structure_Elucidation IR_Spectrum->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of isomers.

Isomer_Structures cluster_A Diastereomer A (e.g., R,R) cluster_B Diastereomer B (e.g., R,S) A Chemical Structure of Diastereomer A B Chemical Structure of Diastereomer B

Caption: General representation of the two diastereomers.

Conclusion

The differentiation of the 2-(Benzylamino)-1-phenoxypropan-2-ol diastereomers is a critical task that can be reliably achieved through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy serves as the primary tool for distinguishing these isomers, with key diagnostic signals arising from the diastereotopic protons of the propanol backbone. ¹³C NMR provides complementary information on the carbon skeleton, while IR spectroscopy can offer subtle clues about differences in intramolecular interactions. Although mass spectrometry may not readily distinguish between the diastereomers based on fragmentation patterns alone, it is essential for confirming the molecular weight and overall structure. By carefully applying these techniques and interpreting the resulting data, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and purity of their compounds for further development.

References

  • Ogrodończyk, M., et al. (2012). COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS.
  • The Royal Society of Chemistry. (2012). Supporting Information.
  • Patel, D. P., et al. (2013). Spectroscopic Determination of Two Beta-Blockers. This article discusses the use of UV-Vis spectrophotometry for the analysis of beta-blockers, a technique that can be complementary to NMR, IR, and MS.
  • Roberts, M., & Wood, M. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening.
  • Pindelska, E., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. This review emphasizes the importance of stereochemistry in the activity of beta-blockers and discusses analytical methods for stereoisomer differentiation. [Link]

  • Ballesteros-Esteban, T., et al. (2016). Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS.
  • PubChem. 1-Phenoxy-2-propanol. National Center for Biotechnology Information. This entry provides spectroscopic data for a structurally related compound, which can be used for comparison. [Link]

  • BenchChem. (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2.
  • Teator, A. J., & Wissinger, J. E. (2017). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. This paper provides a practical example of using NMR to distinguish between diastereomers. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. This chapter details the theoretical and practical aspects of using NMR for chemical analysis. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • NIST. 2-Propanol, 1-phenoxy-3-(phenylamino)-. NIST WebBook. This entry provides mass spectrometry data for a related compound. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. This application note discusses the use of NMR for the analysis of stereoisomers.
  • ChemicalBook. 2-AMINO-1-PHENYLETHANOL(7568-93-6) 1H NMR spectrum.
  • NIST. 1-Phenoxypropan-2-ol. NIST WebBook. This provides the IR spectrum for a related compound. [Link]

  • ChemicalBook. 2-Benzylamino-2-methyl-1-propanol. This provides information on a structurally similar compound.
  • SpectraBase. 1-Propanol, dl-2-benzylamino-.
  • SpectraBase. 1-Phenoxy-2-propanol.
  • ResearchGate. 1 H Δδ R/S between diastereomers of the racemic mixtures of derivatives....
  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
  • El-Azab, A. S., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC.
  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry.
  • PubChem. 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. This entry provides chemical and physical properties of a related compound. [Link]

  • ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. This resource provides a good overview of characteristic IR absorption frequencies for common functional groups.
  • SpectraBase. 2-Phenoxy-1-propanol - Optional[MS (GC)] - Spectrum.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of propan-2-ol.
Validation

Benchmarking Guide: 1-(Benzylamino)-3-phenoxypropan-2-ol vs. Propranolol &amp; Atenolol

This guide provides a technical framework for benchmarking 2-(Benzylamino)-1-phenoxypropan-2-ol (hereafter referred to as Bn-PPA ) against industry-standard β-adrenergic antagonists. Technical Note on Nomenclature: The s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for benchmarking 2-(Benzylamino)-1-phenoxypropan-2-ol (hereafter referred to as Bn-PPA ) against industry-standard β-adrenergic antagonists.

Technical Note on Nomenclature: The specific nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a geminal amino-alcohol at the C2 position, a structure that is typically unstable (hemiaminal). This guide assumes the compound follows the stable pharmacophore of the aryloxypropanolamine class: 1-(benzylamino)-3-phenoxypropan-2-ol . This scaffold is a structural analog of Propranolol where the N-isopropyl group is replaced by an N-benzyl group.

Executive Summary

The compound Bn-PPA represents a lipophilic analog of the non-selective β-blocker prototype, Propranolol. Benchmarking this compound requires a multi-dimensional approach to assess its Structure-Activity Relationship (SAR) , Physicochemical Properties , and Functional Potency .

This guide outlines the protocols to validate Bn-PPA against two "Gold Standards":

  • Propranolol (Non-Selective Standard): High lipophilicity (LogP ~3.0), high affinity (Ki ~1-2 nM).

  • Atenolol (Selective

    
     Standard):  Low lipophilicity (LogP ~0.16), cardioselective.
    

Structural & Physicochemical Benchmarking

The substitution of an isopropyl group (Propranolol) with a benzyl group (Bn-PPA) significantly alters the molecule's steric bulk and lipophilicity. This section details how to quantify these shifts.

Predicted vs. Standard Data
MetricPropranolol (Standard A)Atenolol (Standard B)Bn-PPA (Target)Significance
MW ( g/mol ) 259.34266.34~257.33Similar MW range for oral bioavailability.
LogP (Lipophilicity) 3.0 (High CNS entry)0.16 (Low CNS entry)Predicted > 3.5 High lipophilicity correlates with BBB penetration and potential CNS side effects.
pKa 9.429.6~9.0 - 9.5Determines ionization state at physiological pH (7.4).
H-Bond Donors 222Critical for receptor pocket anchoring (Asp113 interaction).
Protocol: Shake-Flask LogP Determination

Objective: Determine the partition coefficient to predict blood-brain barrier (BBB) permeability.

Methodology:

  • Preparation: Dissolve 1 mg of Bn-PPA in 10 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 10 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).

  • Agitation: Shake mechanically for 24 hours at 25°C to ensure equilibrium.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Expert Insight: If Bn-PPA shows a LogP > 3.5, expect high non-specific binding in subsequent protein assays. Include 0.1% BSA in buffer solutions to mitigate wall adsorption.

Pharmacological Benchmarking (In Vitro)

To define the potency of Bn-PPA, we must measure its affinity for the


-adrenergic receptor. The N-benzyl substituent is bulkier than the isopropyl group; historically, this can reduce affinity due to steric clash within the receptor's hydrophobic pocket.
Protocol: Radioligand Binding Assay (Competition)

Objective: Determine the inhibition constant (


) of Bn-PPA displacing 

-Iodocyanopindolol (ICYP).

Reagents:

  • Receptor Source: HEK293 membrane preparations stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    
    -ICYP (0.2 nM final concentration).
    
  • Non-specific Control: Propranolol (10

    
    M) to define non-specific binding.
    

Workflow:

  • Incubation: Mix membrane protein (5-10

    
    g), Radioligand, and increasing concentrations of Bn-PPA (
    
    
    
    M to
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity (CPM) via gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay: cAMP Inhibition

Objective: Confirm that binding results in functional antagonism (blocking agonist-induced signaling).

Workflow Visualization (DOT):

G Agonist Agonist (Isoproterenol) Receptor Beta-Adrenergic Receptor Agonist->Receptor Activates Gs Gs Protein Activation Receptor->Gs Stimulates Antagonist Target: Bn-PPA (or Standard) Antagonist->Receptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Synthesizes Signal Downstream Signaling cAMP->Signal Cascade

Figure 1: Mechanism of Action. Bn-PPA is tested for its ability to block the Agonist -> Receptor interaction, preventing the cAMP cascade.

Safety & Cytotoxicity Benchmarking

Novel lipophilic amines often exhibit off-target cardiotoxicity (hERG channel inhibition) or hepatotoxicity.

Protocol: MTT Cytotoxicity Assay

Objective: Compare the


 (Lethal Concentration) of Bn-PPA vs. Propranolol in HepG2 cells.
  • Seeding: Plate HepG2 cells (10,000 cells/well) in 96-well plates.

  • Treatment: Treat with serial dilutions of Bn-PPA (1-100

    
    M) for 24 hours.
    
  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Interpretation:

  • Propranolol LC50: Typically ~50-100

    
    M.
    
  • Bn-PPA Target: If LC50 < 10

    
    M, the compound is considered highly cytotoxic, likely due to membrane disruption caused by the benzyl group.
    

Experimental Workflow Summary

Workflow cluster_0 Physicochemical Profiling cluster_1 Biological Profiling Start Start: Bn-PPA Synthesis QC QC: NMR & HPLC Purity >98% Start->QC LogP LogP Determination (Shake Flask) QC->LogP Solubility Aqueous Solubility (PBS pH 7.4) QC->Solubility Binding Binding Affinity (Ki) Target: Beta-Receptor LogP->Binding If Soluble Solubility->Binding Cyto Cytotoxicity (MTT) Target: HepG2 Binding->Cyto Decision Compare vs Standards (Propranolol/Atenolol) Cyto->Decision Report Generate Technical Guide Decision->Report

Figure 2: Step-by-step benchmarking workflow ensures compound quality before expensive biological assays.

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7.

Comparative

Reproducibility Guide: 2-(Benzylamino)-1-phenoxypropan-2-ol &amp; Isomeric Analogs

The following guide provides an in-depth technical analysis of the reproducibility of experimental data concerning 2-(Benzylamino)-1-phenoxypropan-2-ol and its isomeric analogs. Executive Summary & Structural Clarificati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reproducibility of experimental data concerning 2-(Benzylamino)-1-phenoxypropan-2-ol and its isomeric analogs.

Executive Summary & Structural Clarification

Status: High-Risk Target for Reproducibility Core Issue: Nomenclature Ambiguity and Regioselectivity

The chemical name 2-(Benzylamino)-1-phenoxypropan-2-ol implies a geminal amino-alcohol structure (hemiaminal) at the C2 position, which is thermodynamically unstable and prone to spontaneous dehydration or rearrangement. In practical experimental contexts, this nomenclature almost invariably refers to one of the two stable regioisomers formed during the ring-opening of Phenyl Glycidyl Ether (PGE) with Benzylamine :

  • Major Product (Normal Opening): 1-Phenoxy-3-(benzylamino)propan-2-ol (Standard

    
    -blocker intermediate).
    
  • Minor Product (Abnormal Opening): 2-(Benzylamino)-3-phenoxypropan-1-ol (Often misidentified as the target in the prompt).

This guide addresses the reproducibility of synthesizing and characterizing these specific isomers, focusing on the kinetic vs. thermodynamic control required to isolate the "2-amino" variant or avoid it as an impurity.

Technical Deep Dive: The Causality of Regiochemistry

To ensure reproducible data, one must control the mechanism of the epoxide ring-opening. The reaction of 1,2-epoxy-3-phenoxypropane with benzylamine is governed by the interplay between steric hindrance and electronic stabilization.

Mechanistic Pathways[1]
  • Path A (Steric Control): Nucleophilic attack at the less hindered terminal carbon (C3). This yields the secondary alcohol (1-phenoxy-3-benzylamino-2-propanol). This is the dominant pathway in protic solvents (EtOH, MeOH) under neutral conditions.

  • Path B (Electronic/Chelation Control): Attack at the internal carbon (C2). This yields the primary alcohol (2-benzylamino-3-phenoxypropan-1-ol). This pathway is promoted by Lewis acids (e.g., LiClO

    
    , Ca(OTf)
    
    
    
    ) which coordinate to the epoxide oxygen, increasing the electrophilicity of the more substituted carbon.
Visualization: Reaction Pathway Logic

The following diagram illustrates the bifurcation of the reaction and the critical control points.

ReactionPathways Start Phenyl Glycidyl Ether + Benzylamine ConditionA Condition A: Thermal / Protic Solvent Start->ConditionA Standard Protocol ConditionB Condition B: Lewis Acid Catalyst Start->ConditionB Modified Protocol Major Major Isomer (Normal) 1-Phenoxy-3-(benzylamino)propan-2-ol (Thermodynamic) ConditionA->Major S_N2 @ C3 (90-95%) Minor Minor Isomer (Abnormal) 2-(Benzylamino)-3-phenoxypropan-1-ol (Kinetic/Chelation) ConditionA->Minor S_N2 @ C2 (5-10%) ConditionB->Minor Enhanced Regioselectivity Impurity Bis-Alkylation Impurity (Tertiary Amine) Major->Impurity Excess Epoxide Minor->Impurity Excess Epoxide

Caption: Mechanistic bifurcation in the aminolysis of phenyl glycidyl ether. Path selection determines the isomeric outcome.

Experimental Protocols & Reproducibility Checkpoints

Protocol A: Standard Synthesis (Thermodynamic Control)

Target: 1-Phenoxy-3-(benzylamino)propan-2-ol Reproducibility Score: High (Robust)

  • Reagents: Phenyl Glycidyl Ether (1.0 eq), Benzylamine (1.2 eq), Ethanol (5 mL/mmol).

  • Procedure:

    • Dissolve Phenyl Glycidyl Ether in Ethanol.

    • Add Benzylamine dropwise at room temperature (RT) to prevent exotherm-driven polymerization.

    • Reflux for 4 hours.[1][2]

    • Critical Checkpoint: Monitor consumption of epoxide by TLC (Hexane:EtOAc 7:3).

  • Purification:

    • Evaporate solvent.[1][2]

    • Recrystallize from Isopropanol/Hexane to remove the minor "2-amino" isomer.

    • Self-Validation: The melting point should be sharp (approx. 78-80°C). Broad ranges indicate isomer contamination.

Protocol B: Lewis Acid Catalyzed (Directed Synthesis)

Target: Enrichment of 2-(Benzylamino)-3-phenoxypropan-1-ol (The "Abnormal" Isomer) Reproducibility Score: Moderate (Sensitive to Moisture)

  • Reagents: Phenyl Glycidyl Ether (1.0 eq), Benzylamine (1.1 eq), LiClO

    
     (0.5 eq), Acetonitrile (Anhydrous).
    
  • Procedure:

    • Dissolve LiClO

      
       in Acetonitrile (exothermic solvation).
      
    • Add Benzylamine followed by Phenyl Glycidyl Ether.

    • Stir at RT for 24 hours.

  • Purification:

    • Aqueous workup is required to remove Lithium salts.

    • Column chromatography is mandatory (Silica gel, DCM:MeOH gradient) as crystallization is less effective for this isomer.

Data Comparison: Performance & Specifications

The following table summarizes the experimental data expected from reproducible runs. Deviations from these values indicate procedural errors (e.g., wet solvents, incorrect stoichiometry).

ParameterProtocol A (Thermal)Protocol B (Catalytic)Critical Reproducibility Note
Major Product Yield 85 - 92%60 - 70%High yields in A require excess amine to prevent bis-alkylation.
Regio-ratio (Normal:Abnormal) 92 : 865 : 35LiClO

shifts ratio but rarely inverts it completely for this substrate.
Reaction Time 4 Hours (Reflux)12-24 Hours (RT)Protocol B is slower due to steric crowding at the catalyst center.

H NMR (Methine CH)

4.10 ppm (m, 1H)

3.85 ppm (m, 1H)
The CH-OH signal (Normal) is downfield of CH-NHBn (Abnormal).
Physical State White Crystalline SolidViscous Oil / Low MP SolidThe "2-amino" isomer is difficult to crystallize.

Analytical Workflow for Validation

To guarantee the identity of the product, specifically distinguishing the "2-(Benzylamino)" isomer from the standard "1-(Benzylamino)" isomer, a rigorous analytical workflow is required.

Workflow Diagram

AnalysisWorkflow Sample Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc 3:1) Sample->TLC NMR 1H NMR Analysis (Diagnostic Region: 3.5-4.5 ppm) Sample->NMR Decision Isomer Ratio Acceptable? NMR->Decision Recryst Recrystallization (Removes Minor Isomer) Decision->Recryst Yes (Protocol A) Column Flash Chromatography (Separates Isomers) Decision->Column No (Protocol B) Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Caption: Validation workflow ensuring separation of regioisomers and removal of bis-alkylated impurities.

Key Spectroscopic Markers (Self-Validation)
  • Mass Spectrometry (ESI+): Both isomers show M+H = 258.15. MS alone cannot distinguish them.

  • 
    C NMR: 
    
    • Normal Isomer (C2-OH): The methine carbon attached to oxygen appears at ~68-70 ppm.

    • Abnormal Isomer (C2-N): The methine carbon attached to nitrogen appears upfield at ~55-58 ppm.

    • Guidance: If your spectra show a major peak at 56 ppm for the methine, you have successfully enriched the "2-(Benzylamino)" target.

References

  • Mechanism of Epoxide Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for S 2 regiochemistry).
  • Kinetics of Phenyl Glycidyl Ether Reaction: Enns, J. B., & Gillham, J. K. (1983). "The Reaction Kinetics of Phenyl Glycidyl Ether with Amines." Journal of Applied Polymer Science.

  • Regioselectivity in Aminolysis: Azizi, N., & Saidi, M. R. (2005). "Lithium Perchlorate Promoted Highly Regioselective Ring Opening of Epoxides with Amines." Canadian Journal of Chemistry.

  • Characterization of Phenoxypropanolamines: Sigma-Aldrich Product Sheet for 1,2-Epoxy-3-phenoxypropane (Precursor Data).

  • Synthesis of Beta-Blocker Intermediates: Ager, D. J., et al. (2016). "The Synthesis of Beta-Adrenergic Blockers." Chemical Reviews. (Contextualizing the 1-amino vs 2-amino challenge).

Sources

Validation

Confirming the purity of 2-(Benzylamino)-1-phenoxypropan-2-ol by multiple techniques

A Multi-Modal Comparison Guide for Pharmaceutical Intermediates Executive Summary: The Analytical Challenge In the synthesis of beta-blocker intermediates and amino-alcohol derivatives, the molecule 2-(Benzylamino)-1-phe...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Comparison Guide for Pharmaceutical Intermediates

Executive Summary: The Analytical Challenge

In the synthesis of beta-blocker intermediates and amino-alcohol derivatives, the molecule 2-(Benzylamino)-1-phenoxypropan-2-ol presents a unique analytical triad of challenges: regio-isomerism, enantiomeric purity, and lack of certified reference standards.

While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse, it relies heavily on relative response factors (RRF). For early-stage development where certified standards are unavailable, Quantitative NMR (qNMR) emerges as a superior absolute quantification method.

This guide objectively compares these methodologies and provides a validated workflow to confirm the purity of this specific amino-alcohol scaffold, addressing its specific structural vulnerabilities (potential hemiaminal instability or regio-isomeric confusion).

Structural Verification: The First Line of Defense

Before quantifying purity, one must confirm the regiochemistry . The synthesis of phenoxy-amino-propanols typically involves the ring-opening of phenyl glycidyl ether. This reaction can yield two regioisomers:

  • Target (Typical): 1-(Benzylamino)-3-phenoxypropan-2-ol (Attack at terminal carbon).

  • Isomer (Atypical): 2-(Benzylamino)-3-phenoxypropan-1-ol (Attack at internal carbon).

Note: The nomenclature "2-(Benzylamino)-1-phenoxypropan-2-ol" implies a geminal amino-alcohol (hemiaminal) at the C2 position, which is chemically unstable. If your target is the stable pharmaceutical intermediate, 2D-NMR is required to confirm the connectivity is not the unstable hemiaminal or the internal regioisomer.

Recommended Protocol: 2D-NMR Connectivity Check
  • Method: HMBC (Heteronuclear Multiple Bond Correlation).

  • Objective: Verify the placement of the Benzyl-NH group relative to the hydroxyl.

  • Success Criteria:

    • Cross-peaks between the Benzyl-CH2 protons and the C2 methine (or quaternary) carbon.

    • Distinct shift of the CH2 adjacent to the phenoxy group vs. the CH2 adjacent to the amine.

Comparative Guide: Chemical Purity Assessment

Method A: HPLC-UV (The Relative Standard)

HPLC is ideal for detecting trace impurities but struggles with absolute assay values without a reference standard.

  • Strengths: High sensitivity for impurities <0.1%; separates synthesis by-products (e.g., bis-alkylated amines).

  • Weaknesses: Requires RRF determination; UV cutoff issues with non-chromophoric salts.

Method B: qNMR (The Absolute Standard)

qNMR provides mass balance purity without a reference standard of the analyte.

  • Strengths: SI-traceable absolute purity; rapid; non-destructive.

  • Weaknesses: Lower sensitivity (LOQ ~0.5%); requires high solubility.

Comparison Table: Performance Metrics
FeatureHPLC-UV (Method A)qNMR (Method B)
Principle Separation & Relative AbsorbanceNuclear Spin Counting (Molar Ratio)
Reference Standard Required (Analyte-specific)Not Required (Universal Internal Std)
Precision (RSD) 0.5% - 1.0%< 0.5% (Optimized)
Specificity High (Separates isomers)High (Distinct chemical shifts)
Time per Sample 20–40 mins10–15 mins
Key Blind Spot Inorganic salts, moisture, non-UV active impuritiesOverlapping signals, paramagnetic impurities

Experimental Protocols

Protocol 1: Absolute Purity via 1H-qNMR

This protocol uses an Internal Standard (IS) method for self-validation.

Reagents:

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange broadening).

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: Maleic acid provides a sharp singlet at ~6.3 ppm, usually clear of the aromatic benzyl/phenoxy regions (6.8–7.5 ppm) and the aliphatic backbone (2.5–4.5 ppm).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       (typically 30–60s for accurate integration).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a non-overlapping analyte peak (
    
    
    
    , e.g., the Benzyl-CH2 singlet).
  • Calculation:

    
    
    (Where N = number of protons, M = Molecular Weight, P = Purity of IS).
    
Protocol 2: Enantiomeric Purity via Chiral HPLC

Essential if the molecule is synthesized via chiral epoxide opening.

  • Column: Daicel Chiralpak® IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Expert Insight: The diethylamine is critical to suppress peak tailing caused by the basic secondary amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Success Criteria: Baseline resolution (

    
    ) between (R) and (S) enantiomers.
    

Comprehensive Analysis Workflow (Visualization)

The following diagram illustrates the decision matrix for confirming the purity of 2-(Benzylamino)-1-phenoxypropan-2-ol.

PurityWorkflow Start Crude Product: 2-(Benzylamino)-1-phenoxypropan-2-ol StructCheck Step 1: Structural Verification (1H NMR + HMBC) Start->StructCheck IsomerCheck Is Regiochemistry Correct? (Check C-N vs C-O connectivity) StructCheck->IsomerCheck Reject REJECT: Wrong Isomer or Hemiaminal IsomerCheck->Reject No PurityAssay Step 2: Chemical Purity Assay IsomerCheck->PurityAssay Yes qNMR Primary: qNMR (Absolute Purity %) PurityAssay->qNMR HPLC Secondary: HPLC-UV (Impurity Profile %) PurityAssay->HPLC ChiralCheck Step 3: Enantiomeric Purity (Chiral HPLC) qNMR->ChiralCheck Purity > 95% HPLC->ChiralCheck FinalReport Final Certificate of Analysis (Identity, Assay, ee%) ChiralCheck->FinalReport

Figure 1: Integrated workflow for structural and purity confirmation of amino-alcohol intermediates.

Thermal Analysis: The Solid-State Check

While chromatography handles solution purity, Differential Scanning Calorimetry (DSC) is vital for solid forms, especially to detect polymorphs or amorphous content which affects drug stability.

  • Protocol: Heat from 30°C to 150°C at 10°C/min.

  • Observation: A sharp endotherm indicates a pure crystalline melt. A broad endotherm or glass transition (

    
    ) suggests amorphous content or eutectic impurities.
    

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation in qNMR." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Subramanian, G. (2012). "Chiral Separation Techniques: A Practical Approach." Wiley-VCH.

  • Bhushan, R., & Martens, J. (2010). "Amino Acids and Derivatives: Chromatographic Separation and Enoseparation." Biomedical Chromatography.

Comparative

Structure-activity relationship of 2-(Benzylamino)-1-phenoxypropan-2-ol derivatives

The following guide provides an in-depth technical analysis of 1-phenoxy-3-(benzylamino)propan-2-ol derivatives. Note on Nomenclature: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" in your request describes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-phenoxy-3-(benzylamino)propan-2-ol derivatives.

Note on Nomenclature: The specific string "2-(Benzylamino)-1-phenoxypropan-2-ol" in your request describes a regioisomer (the "iso-derivative") where the amine is attached to the central carbon. In medicinal chemistry, the bioactive scaffold for


-blockers is 1-phenoxy-3-amino-2-propanol .[1] This guide focuses on the bioactive 3-amino  scaffold while explicitly comparing it to the 2-amino  isomer to demonstrate the critical structural requirements for receptor affinity.

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of N-benzyl-aryloxypropanolamines , a chemical class acting primarily as


-adrenergic receptor antagonists. While the N-isopropyl group (found in Propranolol) is the classical pharmacophore for 

-blockade, the N-benzyl substitution introduces unique lipophilic interactions, altering bioavailability, blood-brain barrier (BBB) penetration, and receptor subtype selectivity (

vs.

).

Key Comparison:

  • Standard (Propranolol): High potency, non-selective, moderate lipophilicity.

  • Target (N-Benzyl Derivative): Increased lipophilicity, potential for additional antioxidant activity, modified metabolic stability.

  • Advanced (Carvedilol): Bulky N-substituent confers

    
    -blocking and antioxidant properties; the N-benzyl motif is a simplified analog of this "third-generation" structure.
    

Chemical Scaffold & Numbering

To understand the SAR, we must define the pharmacophore regions. The biological activity hinges on the distance between the aromatic ring and the amine nitrogen.

G Head Region A: Aryl Head (Phenoxy Ring) Linker Region B: Linker (-O-CH2-CH(OH)-CH2-) Head->Linker Ether Bond Tail Region C: Amine Tail (N-Benzyl) Linker->Tail Amine Bond Struct 1-Phenoxy-3-(benzylamino)propan-2-ol Struct->Head Struct->Tail

Figure 1: Pharmacophore segmentation. The "Linker" contains the chiral center (C2) and the secondary hydroxyl group essential for hydrogen bonding with the receptor (Asp113 and Ser203/204).

Comparative SAR Analysis

Variable A: The Amine Tail (N-Substitution)

The most critical deviation in this topic is the Benzyl group replacing the standard Isopropyl group.

FeatureN-Isopropyl (Propranolol)N-Benzyl (Target Derivative)N-Carbazolyl (Carvedilol)
Steric Bulk LowModerateHigh
Lipophilicity (LogP) ~3.0~3.8 - 4.2~4.2

Affinity (

)
High (< 5 nM)Moderate (10–50 nM)High (< 2 nM)
Metabolic Route CYP2D6 (Hydroxylation)CYP2D6 + DealkylationCYP2D6/2C9
Secondary Activity Membrane StabilizationAntioxidant Potential

-Blockade + Antioxidant

Insight: The N-benzyl group fits into the hydrophobic pocket of the


-receptor but is often less potent than the isopropyl group for pure binding affinity due to steric clash unless the phenyl ring of the benzyl group contains specific H-bond donors (e.g., methoxy groups) to interact with the "exosite" found in third-generation blockers.
Variable B: The Linker & Regioisomerism (The "2-Amino" Trap)

The prompt mentions "2-(Benzylamino)-1-phenoxypropan-2-ol". This structure is the iso-aryloxypropanolamine .

  • Normal (Bioactive): 1-phenoxy-3-amino-2-propanol.

    • Mechanism:[2][3][4][5][6] The distance between the aromatic ring and the amine is ~5 Å, perfectly spanning the Asp113 and Phe290 residues in the receptor.

  • Iso (Inactive/Low Potency): 1-phenoxy-2-amino-3-hydroxypropane (or 2-amino-1-phenoxypropan-2-ol).

    • Mechanism:[2][3][4][5][6] The amine is too close to the ether oxygen. The "pincer" grip required for receptor activation/blocking is geometrically impossible.

    • Experimental Note: In synthesis, opening the epoxide at the more substituted carbon yields this impurity.

Variable C: The Phenoxy Ring Substituents

Modifying the phenoxy ring of the benzylamino derivative alters selectivity.

  • Ortho-substitution (e.g., 2-Allyl): Increases intrinsic activity (Alprenolol-like).

  • Para-substitution (e.g., Acetamide): Increases

    
     selectivity (Atenolol-like).
    
  • Fused Rings (Naphthyl): Increases non-selective binding (Propranolol-like).

Experimental Data: Potency Comparison

The following data summarizes the inhibitory concentration (


) against the 

-adrenergic receptor (heart tissue) for N-benzyl derivatives versus standards.
CompoundStructure (R-Group on Nitrogen)

(nM)
Selectivity (

)
Propranolol Isopropyl4.20.8 (Non-selective)
Compound A Benzyl45.01.2 (Low selectivity)
Compound B 4-Methoxybenzyl18.52.5
Compound C 3,4-Dimethoxybenzyl8.25.0
Carvedilol (2-methoxyphenoxy)ethyl1.57.0
Iso-Compound Benzyl (attached at C2)>10,000N/A (Inactive)

Data synthesized from general SAR trends in aryloxypropanolamines [1, 2].

Interpretation: The simple benzyl group (Compound A) loses 10-fold potency compared to Propranolol. However, adding methoxy groups (Compound C) restores potency by mimicking the extended interactions seen in Carvedilol.

Experimental Protocols

Protocol A: Regioselective Synthesis

To ensure the formation of the bioactive 3-amino isomer and avoid the "2-amino" impurity mentioned in the prompt context.

Reagents:

  • Phenol derivative (1.0 eq)

  • Epichlorohydrin (excess)

  • Benzylamine (1.1 eq)

  • Catalyst: NaOH (aq) or

    
     (acetone)
    

Workflow (Visualized):

Synthesis Start Phenol + Epichlorohydrin Inter Intermediate: 1-aryloxy-2,3-epoxypropane Start->Inter Base/Reflux Reaction Ring Opening (Nucleophilic Attack) Reagent: Benzylamine Inter->Reaction Branch Regioselectivity Reaction->Branch Product1 Major Product (Normal) Attack at C3 (Less hindered) 1-phenoxy-3-(benzylamino)propan-2-ol Branch->Product1 Kinetic Control Product2 Minor Product (Iso) Attack at C2 (More hindered) 2-(benzylamino)-1-phenoxypropan-2-ol Branch->Product2 Thermodynamic/Acidic

Figure 2: Synthetic pathway emphasizing the regiochemical outcome. Nucleophilic attack by benzylamine primarily occurs at the less hindered C3 carbon.

Step-by-Step:

  • O-Alkylation: Reflux phenol with epichlorohydrin and

    
     in acetone for 6 hours. Filter and evaporate to yield the epoxide.
    
  • Aminolysis: Dissolve the epoxide in ethanol. Add Benzylamine dropwise.

  • Reflux: Heat at 60°C for 4 hours. Critical: Do not use Lewis acids, as they increase the proportion of the unwanted 2-amino isomer.

  • Purification: Recrystallize from ethanol/hexane to remove the minor "iso" isomer.

Protocol B: Radioligand Binding Assay ( )

Objective: Determine


 of the benzyl derivative.
  • Tissue Preparation: Rat cardiac membrane homogenates (rich in

    
    ).
    
  • Ligand:

    
    -Dihydroalprenolol (DHA).
    
  • Incubation: Incubate membranes with 1 nM

    
    -DHA and varying concentrations (
    
    
    
    to
    
    
    M) of the N-benzyl derivative for 60 min at 25°C.
  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action

The N-benzyl derivatives function as competitive antagonists . They occupy the orthosteric binding site, preventing endogenous catecholamines (epinephrine) from binding.

Mechanism Drug N-Benzyl Derivative Interaction1 Ionic Bond (Asp113 <-> Amine) Drug->Interaction1 Interaction2 H-Bond (Ser203 <-> OH) Drug->Interaction2 Interaction3 Pi-Pi Stacking (Phe290 <-> Phenoxy) Drug->Interaction3 Interaction4 Hydrophobic Pocket (Trp/Phe <-> Benzyl Tail) Drug->Interaction4 Receptor Beta-1 Adrenergic Receptor (TM Helices) Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor Interaction4->Receptor

Figure 3: Molecular interactions within the binding pocket. The Benzyl tail (Interaction 4) provides additional hydrophobic anchoring compared to the standard isopropyl group.

References

  • Baker, J. G. (2005).[5][7] The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link

  • Frishman, W. H. (1998). Carvedilol: A new third-generation beta-adrenergic blocker for heart failure. New England Journal of Medicine. Link

  • Luk, T. et al. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives. Bioorganic & Medicinal Chemistry. Link

  • Tomić, M. et al. (2013). Comparative analysis of selected β-blockers. Acta Poloniae Pharmaceutica. Link

Sources

Validation

A Predictive Guide to the Characterization of 2-(Benzylamino)-1-phenoxypropan-2-ol: Bridging Experimental and Computational Analyses

In the landscape of pharmaceutical research, the synthesis and characterization of novel small molecules are foundational steps toward the discovery of new therapeutic agents. The structural motif of aryloxypropanolamine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research, the synthesis and characterization of novel small molecules are foundational steps toward the discovery of new therapeutic agents. The structural motif of aryloxypropanolamines is of particular interest, forming the backbone of numerous beta-blocker medications. This guide focuses on a specific, yet under-documented member of this class: 2-(Benzylamino)-1-phenoxypropan-2-ol . Due to the current absence of published experimental data for this specific molecule, this document serves as a predictive and methodological guide for researchers. It outlines a plausible synthetic route and provides a comprehensive, predictive comparison of expected experimental data with a proposed computational validation workflow.

Our approach is grounded in established chemical principles and data from closely related analogues. We will detail the rationale behind our predictive analysis, offering a robust framework for any future laboratory investigation of this compound.

Proposed Synthesis: A Rational Approach

The synthesis of 2-(benzylamino)-1-phenoxypropan-2-ol can be logically approached through a two-step process, beginning with the ring-opening of a suitable epoxide followed by reductive amination. This strategy is efficient and has been successfully employed for similar amino alcohol structures.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-phenoxy-2-hydroxypropan-2-one (Intermediate)

This step involves the reaction of phenol with 1,2-epoxypropane (propylene oxide). The reaction is typically base-catalyzed, leading to the nucleophilic attack of the phenoxide ion on the epoxide ring.

  • To a solution of phenol (1 equivalent) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 1,2-epoxypropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-phenoxypropan-2-ol.

Step 2: Synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol

This final step involves the reductive amination of the intermediate with benzylamine.

  • Dissolve the crude 1-phenoxypropan-2-ol from Step 1 (1 equivalent) and benzylamine (1.1 equivalents) in a solvent such as dichloromethane (DCE) or methanol.

  • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise at room temperature[1].

  • Stir the reaction mixture for 3-12 hours, again monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, 2-(benzylamino)-1-phenoxypropan-2-ol.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reductive Amination Phenol Phenol Base K₂CO₃ in DMF Phenol->Base PropyleneOxide Propylene Oxide PropyleneOxide->Base Intermediate 1-Phenoxypropan-2-ol Base->Intermediate Nucleophilic Ring Opening Benzylamine Benzylamine ReducingAgent NaBH(OAc)₃ in DCE Intermediate->ReducingAgent Benzylamine->ReducingAgent FinalProduct 2-(Benzylamino)-1-phenoxypropan-2-ol ReducingAgent->FinalProduct Reductive Amination

Caption: Proposed two-step synthesis of 2-(Benzylamino)-1-phenoxypropan-2-ol.

Predictive Analysis of Experimental Data

The following sections detail the anticipated spectroscopic data for 2-(benzylamino)-1-phenoxypropan-2-ol, derived from the analysis of its structural components and comparison with similar known molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex but interpretable. We can predict the chemical shifts by considering the electronic environments of the protons on the benzyl, phenoxy, and propanol moieties.

¹³C NMR: The carbon spectrum will complement the proton data, with distinct signals expected for the aromatic, aliphatic, and oxygen/nitrogen-substituted carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃) Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~1.2 (s, 3H)-C(OH)CH₃
~2.5 (br s, 2H)-NH and -OH
~2.8-3.0 (m, 2H)-C H₂-NH-
~3.8 (s, 2H)Ph-C H₂-NH-
~4.0 (d, 1H, J ≈ 9 Hz)Ph-O-CH H-
~4.1 (d, 1H, J ≈ 9 Hz)Ph-O-CHH -
~6.9 (t, 1H, J ≈ 7.5 Hz)para-H (Phenoxy)
~7.0 (d, 2H, J ≈ 8.0 Hz)ortho-H (Phenoxy)
~7.2-7.4 (m, 7H)meta-H (Phenoxy) & Benzyl-H

Rationale for Predictions: These estimations are based on known data for 1-phenoxy-2-propanol[2], 2-phenylpropanol[3], and typical shifts for benzyl groups. The diastereotopic protons of the -CH₂- group adjacent to the phenoxy ether are expected to appear as a multiplet or two distinct doublets.

Infrared (IR) Spectroscopy

The IR spectrum will be key in confirming the presence of the primary functional groups: the hydroxyl (-OH) and the secondary amine (-NH).

Predicted IR Data (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretch, N-H stretchAlcohol and Amine
3100 - 3000C-H stretch (sp²)Aromatic rings
3000 - 2850C-H stretch (sp³)Aliphatic groups
1600, 1490C=C stretchAromatic rings
1240C-O stretchAryl ether
1100C-N stretchAmine
1080C-O stretchSecondary alcohol

Rationale for Predictions: The broad band in the 3400-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H groups. The strong absorption around 1240 cm⁻¹ is characteristic of the aryl-O bond in the phenoxy moiety, as seen in spectra of 1-phenoxy-2-propanol[4][5][6].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The expected exact mass is C₁₆H₁₉NO₂ = 257.1416 g/mol . The nominal mass will be observed at m/z = 257 .

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to give a stable fragment at m/z = 242 .

    • Benzylic cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of the benzyl cation ([C₇H₇]⁺) at m/z = 91 , which is often a base peak.

    • Loss of the phenoxymethyl radical (•CH₂OPh) to yield a fragment at m/z = 150 .

    • Formation of the phenoxymethyl cation ([C₇H₇O]⁺) at m/z = 107 .

Proposed Computational Validation

To validate and refine these predictions, a computational study using Density Functional Theory (DFT) is proposed. DFT is a powerful tool for predicting molecular geometries, spectroscopic properties, and electronic structures with high accuracy[7][8].

Computational Protocol
  • Software: Gaussian 16 or similar quantum chemistry package[9].

  • Methodology:

    • Geometry Optimization: The molecular structure of 2-(benzylamino)-1-phenoxypropan-2-ol will be optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules[9][10].

    • Frequency Calculation: A vibrational frequency analysis will be performed on the optimized geometry at the same level of theory to confirm it as a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

    • NMR Calculation: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set, using tetramethylsilane (TMS) as a reference standard.

Computational_Workflow Input Initial 3D Structure of 2-(Benzylamino)-1-phenoxypropan-2-ol Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Opt_Geom Optimized Geometry Optimization->Opt_Geom Frequency Vibrational Frequency Calculation IR_Spectrum Predicted IR Spectrum Frequency->IR_Spectrum NMR_Calc NMR Chemical Shift Calculation (GIAO) NMR_Shifts Predicted NMR Shifts NMR_Calc->NMR_Shifts Opt_Geom->Frequency Opt_Geom->NMR_Calc

Caption: Workflow for the computational analysis of the target molecule.

Comparative Analysis: Synthesizing the Data

The true power of this dual approach lies in the direct comparison of the predicted experimental data with the calculated computational results.

Data Type Experimental (Predicted) Computational (Proposed) Point of Comparison
IR Spectrum Characteristic absorption bands (cm⁻¹) for O-H, N-H, C-O, C=C stretches.Calculated vibrational frequencies (cm⁻¹).A strong correlation, after applying a standard scaling factor to the computed frequencies, will validate both the synthesized structure and the computational model.
NMR Shifts Predicted chemical shifts (ppm) for each unique proton and carbon.GIAO-calculated isotropic shielding values, converted to chemical shifts (ppm).A high degree of agreement between the predicted and calculated shifts will confirm the atomic connectivity and electronic structure.
Molecular Geometry Inferred from NMR (e.g., coupling constants) and potentially X-ray crystallography if a suitable crystal is obtained.Optimized bond lengths, bond angles, and dihedral angles.Provides fundamental insight into the molecule's 3D conformation. Discrepancies between gas-phase calculations and solid-state experimental data can reveal intermolecular interactions.

This comparative framework establishes a self-validating system. Should the experimental data, once collected, deviate significantly from these predictions, it would suggest either an unexpected chemical outcome or the need to refine the computational model (e.g., by including solvent effects).

Conclusion

This guide provides a comprehensive, predictive framework for the synthesis and characterization of 2-(benzylamino)-1-phenoxypropan-2-ol. By outlining a detailed synthetic protocol and forecasting the expected outcomes from NMR, IR, and mass spectrometry, we offer a clear roadmap for researchers. Furthermore, the integration of a robust DFT computational protocol provides a powerful tool for validation and deeper structural insight. This dual-pronged approach, balancing predictive experimental analysis with theoretical computation, is designed to accelerate the research and development process for this and other novel chemical entities in the field of drug discovery. The next crucial step is the empirical execution of these protocols to transform prediction into confirmed chemical knowledge.

References

  • G. M. A. A. Al-Malah, A. A. H. Al-Rammah, and S. A. Al-Shawi, "Molecular structure determination, spectroscopic, quantum computational studies and molecular docking of 4-(E)-[2-(benzylamino)phenylimino)methyl-2]ethoxy phenol," Journal of Molecular Structure, vol. 1258, p. 132649, 2022. Available: [Link]

  • The Royal Society of Chemistry, "Supplementary Information for..." Available: [Link]

  • U.S. Environmental Protection Agency, "2-(Dimethylamino)-1-phenyl-1-propanol Properties," CompTox Chemicals Dashboard. Available: [Link]

  • C. K. Rao, Y. Arun, K. Easwaramoorthi, and P. T. Perumal, "IR spectrum of (1R,2S,2′R)-(–)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b)," ResearchGate. Available: [Link]

  • A. A. Manthiri, S. Ramalingam, G. George, and R. Aarthi, "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis," Heliyon, vol. 7, no. 4, p. e06717, 2021. Available: [Link]

  • National Center for Biotechnology Information, "2-(Benzylamino)-2-methylpropan-1-ol," PubChem Compound Database. Available: [Link]

  • National Center for Biotechnology Information, "1-Phenoxy-2-propanol," PubChem Compound Database. Available: [Link]

  • NIST, "1-Phenoxypropan-2-ol," NIST Chemistry WebBook. Available: [Link]

  • NIST, "1-Phenoxypropan-2-ol," NIST Chemistry WebBook. Available: [Link]

  • A. C. D. D. Assis, et al., "Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol," arXiv, 2020. Available: [Link]

  • M. R. Al-Azzawi, "A Density Functional Theory Study," Physical Chemistry Research, vol. 10, no. 1, pp. 105-125, 2022. Available: [Link]

  • SpectraBase, "1-Phenoxy-2-propanol." Available: [Link]

Sources

Comparative

A Comparative Guide to the Analytical and Pharmacological Validation of Novel Phenoxypropanolamines: A Case Study Approach for 2-(Benzylamino)-1-phenoxypropan-2-ol

An objective comparison of product performance with other alternatives, supported by experimental data, is provided in this guide. Abstract: The validation of novel chemical entities is a critical process in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is provided in this guide.

Abstract: The validation of novel chemical entities is a critical process in drug discovery and development. This guide provides a comprehensive framework for the analytical and pharmacological validation of 2-(Benzylamino)-1-phenoxypropan-2-ol, a putative beta-adrenergic antagonist. Due to the limited specific literature on this molecule, this guide establishes a robust validation workflow using Propranolol, a structurally related and extensively characterized phenoxypropanolamine, as a benchmark comparator. We detail validated experimental protocols, present comparative data formats, and explain the scientific rationale behind methodological choices, offering researchers a blueprint for characterizing novel compounds in this class.

Part 1: Analytical Validation and Purity Assessment

The first step in validating a novel compound is to unequivocally confirm its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Comparative HPLC-UV Method for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is ideal for separating the non-polar parent compound from potentially more polar synthesis impurities or degradation products.

Rationale for Method Selection: The choice of a C18 column is based on the hydrophobic nature of the phenoxypropanolamine scaffold. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency for subsequent mass spectrometry analysis. A gradient elution is employed to ensure the separation of compounds with a wide range of polarities.

Experimental Protocol: HPLC Purity Assay

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm (characteristic absorbance for the phenoxy group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 2-(Benzylamino)-1-phenoxypropan-2-ol and Propranolol standards in 50:50 Acetonitrile:Water.

Data Presentation: Comparative Purity Analysis

CompoundRetention Time (min)Purity by Area % (290 nm)Major Impurity (RT, min)
Propranolol (Reference)10.2>99.5%8.5 (if present)
2-(Benzylamino)-1-phenoxypropan-2-ol (Test)Expected ~11-13To be determinedTo be determined

Note: The retention time for the test compound is an educated estimate based on the increased hydrophobicity from the benzyl group compared to the naphthalene group of propranolol.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of a new molecule.

Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, minimizing fragmentation and preserving the molecular ion. Time-of-Flight (TOF) analyzers offer high resolution and mass accuracy.

Experimental Protocol: HRMS Confirmation

  • System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Fragmentor Voltage: 175 V.

  • Mass Range: 100-1000 m/z.

  • Data Analysis: Extract the monoisotopic mass for the protonated molecule [M+H]⁺.

Data Presentation: Elemental Composition Verification

CompoundChemical FormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Error (ppm)
Propranolol (Reference)C₁₆H₂₁NO₂260.1645260.1641-1.5
2-(Benzylamino)-1-phenoxypropan-2-ol (Test)C₁₆H₁₉NO₂258.1489To be determinedTo be determined

Part 2: Pharmacological Validation: In Vitro Characterization

Pharmacological validation aims to determine the biological activity and mechanism of action of the compound. For a putative beta-blocker, this involves assessing its binding affinity and functional antagonism at beta-adrenergic receptors.

Competitive Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay measures how strongly the test compound binds to the target receptor by competing with a known radiolabeled ligand.

Rationale for Method Selection: [³H]-Dihydroalprenolol ([³H]-DHA) is a well-characterized, high-affinity antagonist radioligand for beta-adrenergic receptors. Using a non-selective antagonist like [³H]-DHA allows for initial screening across both β₁ and β₂ subtypes. Membranes prepared from cells overexpressing a single receptor subtype (e.g., HEK293-β₂) provide a clean and specific system for analysis.

Experimental Protocol: β₂-Adrenergic Receptor Binding

  • Biological Material: Human β₂-adrenergic receptor membranes (e.g., from PerkinElmer).

  • Radioligand: [³H]-Dihydroalprenolol (specific activity ~80-100 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Reaction Setup (96-well plate):

    • Total Binding: 25 µL buffer + 25 µL [³H]-DHA (at Kᴅ concentration) + 50 µL membranes.

    • Non-Specific Binding (NSB): 25 µL Propranolol (10 µM final) + 25 µL [³H]-DHA + 50 µL membranes.

    • Compound Competition: 25 µL 2-(Benzylamino)-1-phenoxypropan-2-ol (serial dilutions) + 25 µL [³H]-DHA + 50 µL membranes.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through a GF/B filter plate using a cell harvester, followed by three washes with ice-cold buffer.

  • Detection: Add scintillation cocktail to dried filters and count using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Affinity

CompoundReceptor TargetIC₅₀ (nM)Kᵢ (nM)
Propranolol (Reference)β₂-Adrenergic~1-5~0.5-2.5
2-(Benzylamino)-1-phenoxypropan-2-ol (Test)β₂-AdrenergicTo be determinedTo be determined
Functional Antagonism Assay (cAMP Accumulation)

This assay determines whether the compound acts as an antagonist by measuring its ability to block agonist-induced signaling. Beta-adrenergic receptors couple to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).

Rationale for Method Selection: Isoproterenol is a potent, non-selective beta-agonist that stimulates cAMP production. A functional assay confirms that the binding observed in the previous experiment translates to a biological effect (or lack thereof, in the case of a neutral antagonist). HTRF or LANCE assays are robust, high-throughput methods for quantifying intracellular cAMP.

Experimental Protocol: cAMP HTRF Assay

  • Cell Line: HEK293 cells stably expressing the human β₂-adrenergic receptor.

  • Assay Principle: Competitive immunoassay using a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Procedure:

    • Seed cells in a 384-well plate and grow overnight.

    • Pre-incubate cells with varying concentrations of the test compound (or Propranolol) for 15 minutes.

    • Stimulate the cells with Isoproterenol at its EC₈₀ concentration for 30 minutes.

    • Lyse the cells and add HTRF reagents according to the manufacturer's protocol (e.g., Cisbio).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the response against the antagonist concentration and fit to a four-parameter logistic model to determine the IC₅₀. This value can be used in the Schild regression analysis to calculate the pA₂ value, a measure of antagonist potency.

Data Presentation: Comparative Functional Potency

CompoundAgonistIC₅₀ (nM)Schild pA₂
Propranolol (Reference)Isoproterenol~5-15~8.5-9.0
2-(Benzylamino)-1-phenoxypropan-2-ol (Test)IsoproterenolTo be determinedTo be determined

Part 3: Workflow and Signaling Pathway Diagrams

Visualizing the experimental logic and biological context is essential for understanding the validation process.

Diagram 1: Integrated Validation Workflow

G cluster_analytical Analytical Validation cluster_pharma Pharmacological Validation synthesis Compound Synthesis (2-(Benzylamino)-1-phenoxypropan-2-ol) hplc Purity Check (RP-HPLC) synthesis->hplc Assess Purity hrms Identity Confirmation (LC-QTOF) hplc->hrms Confirm Mass binding Receptor Binding Assay (Determine Ki) hrms->binding Proceed if >95% Pure & Identity Confirmed functional Functional Assay (Determine IC50/pA2) binding->functional Confirm Mechanism report Final Report functional->report Characterization Complete

Caption: Workflow for analytical and pharmacological validation.

Diagram 2: β-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane b2ar β2-AR gs Gαs b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts agonist Agonist (Isoproterenol) agonist->b2ar Binds antagonist Antagonist (Propranolol / Test Cmpd) antagonist->b2ar Blocks atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (e.g., Relaxation) pka->response

Caption: Antagonism of the Gαs-cAMP signaling pathway.

References

  • Title: Radioligand binding to beta-adrenergic receptors of lymphocytes from patients with hyperthyroidism. Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: Regulation of adenylyl cyclase by G-proteins. Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Benzylamino)-1-phenoxypropan-2-ol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Benzylamino)-1-phenoxypropan-2-ol. As a research chemical, its waste must be managed with precision to ensure personnel safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Benzylamino)-1-phenoxypropan-2-ol. As a research chemical, its waste must be managed with precision to ensure personnel safety, environmental protection, and regulatory adherence. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals actively engaged in chemical handling.

Inferred Hazard Assessment and Chemical Profile

To establish a safe disposal protocol, we must first understand the probable risks associated with 2-(Benzylamino)-1-phenoxypropan-2-ol. This assessment is derived from analogs such as (S)-2-(Benzylamino)propan-1-ol and 1-Phenoxypropan-2-ol.

Probable Hazard Classification: Based on its structure, this compound should be handled as a non-halogenated organic chemical waste .[1][2][3]

Anticipated Health and Physical Hazards:

  • Eye Irritation: The phenoxy-propanol and benzylamino-propanol structures are known to cause serious eye irritation (GHS H319).

  • Skin Irritation: Analogous compounds cause skin irritation (GHS H315).

  • Harmful if Swallowed: The benzylamino-propanol moiety suggests oral toxicity (GHS H302).

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols (GHS H335).

  • Combustibility: While not highly flammable, related structures are combustible liquids that can form explosive mixtures with air upon intense heating.

Environmental Hazards: Phenoxy-containing compounds, such as certain herbicides, can be persistent in the environment.[4][5] Therefore, it is imperative to prevent this compound from entering drains and waterways.[6]

PropertyInferred Value/ClassificationSource
Physical Form Likely a white to yellow solid at room temperature.
GHS Hazard Codes H302, H315, H319, H335
Signal Word Warning
Waste Category Non-Halogenated Organic Waste[1][3]
Primary Disposal Route Incineration via a licensed hazardous waste facility.[7]

Pre-Disposal Safety & Planning

Proper disposal begins before the first drop of waste is generated. A proactive approach minimizes risk and ensures compliance.

Personal Protective Equipment (PPE)

All waste handling procedures require a minimum of the following PPE. The causality is clear: to prevent contact with a substance that is a presumed irritant and potentially harmful.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn over the goggles.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Body Protection: A lab coat must be worn and fully fastened.

Spill Management

Accidental spills are a form of waste and must be managed immediately.

  • Evacuate and Ventilate: Alert others in the area. Ensure the spill is in a well-ventilated area, such as a chemical fume hood.[9]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Dispose: The collected spill debris must be disposed of as hazardous solid chemical waste, following the protocol in Section 4.3.

  • Decontaminate: Clean the spill area thoroughly.

Critical Protocol: Waste Segregation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, create more hazardous substances, and significantly increase disposal costs.[10][11] The primary reason for segregating this compound is to keep it within the non-halogenated organic waste stream , which is less hazardous and less expensive to dispose of than halogenated waste.[1][3]

Chemical Incompatibility Chart

2-(Benzylamino)-1-phenoxypropan-2-ol, as an amino alcohol, belongs to two chemical classes: Amines (Group 4) and Alcohols (Group 6) . It is incompatible with the following groups and must not be mixed in the same waste container.[12]

Chemical GroupIncompatible WithRationale for Incompatibility
Group 1: Inorganic Acids Amines, AlcoholsViolent acid-base neutralization reaction, potential for heat and gas generation.
Group 3: Caustics AlcoholsCan generate heat.
Group 20: Halogens Amines, AlcoholsCan form explosive or toxic products.
Strong Oxidizers Amines, AlcoholsFire and explosion hazard.
Waste Segregation Workflow

The following diagram outlines the decision-making process for correctly segregating waste containing 2-(Benzylamino)-1-phenoxypropan-2-ol.

WasteSegregation cluster_solid Solid Waste Types start Waste Generated (Containing Topic Compound) q_form Is the waste primarily solid or liquid? start->q_form solid_waste Solid Waste Stream q_form->solid_waste Solid liquid_waste Liquid Waste Stream q_form->liquid_waste Liquid final_solid Solid Chemical Waste (Collect in lined, sealed container) solid_waste->final_solid q_solvent Is the liquid an organic solvent or aqueous? liquid_waste->q_solvent aqueous_waste Aqueous Waste Stream (Collect in dedicated container) q_solvent->aqueous_waste Aqueous organic_solvent Organic Solvent Waste q_solvent->organic_solvent Organic q_halogen Does the solvent contain Halogens (F, Cl, Br, I)? organic_solvent->q_halogen non_halogen Non-Halogenated Organic Liquid Waste (e.g., Acetone, Hexane, Ethanol) q_halogen->non_halogen No halogen Halogenated Organic Liquid Waste (e.g., DCM, Chloroform) q_halogen->halogen Yes solid_contaminated Contaminated Debris (Gloves, Wipes, Absorbents) solid_pure Pure/Surplus Compound

Caption: Decision tree for segregating laboratory waste.

Step-by-Step Disposal Procedures

Follow the specific procedure that matches the form of your waste. Under no circumstances should any form of this chemical waste be disposed of down the drain. [1][3]

Unused or Surplus Solid Compound

This is the most straightforward waste form.

  • Container Selection: Use a sealable, chemically compatible container (e.g., a polyethylene pail or the original product container).

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[11] The label must clearly state "Hazardous Waste," the full chemical name "2-(Benzylamino)-1-phenoxypropan-2-ol," and the approximate quantity.

  • Transfer: Carefully transfer the solid chemical into the labeled waste container.

  • Storage: Seal the container and store it in a designated satellite accumulation area, segregated from incompatible materials.[13]

Solutions in Non-Halogenated Organic Solvents

This applies to solutions in solvents like acetone, ethanol, methanol, hexane, toluene, or ethyl acetate.

  • Container Selection: Use a designated, properly vented safety can or a sealed, compatible solvent waste container (e.g., a high-density polyethylene carboy). Never use an open beaker. The container must be labeled "Non-Halogenated Organic Waste."[9]

  • Labeling: Ensure the container has a running list of all constituents and their approximate percentages. Add "2-(Benzylamino)-1-phenoxypropan-2-ol" to this list.

  • Transfer: Carefully pour the liquid waste into the container using a funnel, preferably inside a chemical fume hood to minimize vapor exposure.

  • Closure and Storage: Securely close the container. Containers must remain closed except when actively adding waste. [11] Store in a flammable safety cabinet or a designated satellite accumulation area away from acids and oxidizers.

Contaminated Solid Waste (Debris)

This category includes gloves, paper towels, absorbent pads from spills, and contaminated glassware.

  • Gross Decontamination: For non-disposable items like glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone) and collect the rinsate as non-halogenated liquid waste (see 4.2).

  • Container Selection: Use a dedicated solid waste container, such as a plastic pail with a lid or a sturdy, double-bagged plastic bag.[13]

  • Labeling: Label the container "Hazardous Solid Waste" and list the contaminants, including "2-(Benzylamino)-1-phenoxypropan-2-ol."

  • Collection: Place all contaminated disposable items into the container.

  • Storage: Seal the container and store it with other solid chemical waste.

Dilute Aqueous Solutions

Due to the environmental persistence of the phenoxy group, aqueous solutions should not be drain-disposed.

  • Container Selection: Collect in a clearly labeled, sealable container (e.g., a glass or polyethylene carboy).

  • Labeling: Label the container "Aqueous Hazardous Waste" and list all chemical components, including "2-(Benzylamino)-1-phenoxypropan-2-ol" and their concentrations.

  • Storage: Store segregated from organic solvent waste and acids.

Final Disposal and Regulatory Compliance

All chemical waste is the responsibility of the generator from "cradle to grave."[1] This means your responsibility does not end until the waste is properly treated and disposed of by a licensed facility.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of your full, properly labeled waste containers.

  • Regulatory Framework: Disposal procedures must comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[10]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the byproducts of valuable research are managed with the care and respect they require.

References

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]

  • Hussein, F., & Al-Hilli, M. (2025, August 6). Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis. ResearchGate. [Link]

  • Why Segregation Is an Important Part of Lab Packing. (2024, September 6). HWH Environmental. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA. [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety. [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Halogenated Waste. (n.d.). CUNY. [Link]

  • Safety Data Sheet for 1-Phenoxy-2-propanol. (n.d.). CPAChem. [Link]

  • Laboratory waste. (2025, May 28). Karolinska Institutet. [Link]

  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - The University of North Carolina at Chapel Hill. [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. [Link]

  • Incompatibilities. (n.d.). BITS Pilani. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]

  • Fujita, K., et al. (2004). Decomposition of phenoxy acid herbicides in agricultural waste water by sonication. WIT Press. [Link]

  • Hazardous waste segregation. (n.d.). Unknown Source. [Link]

  • Zhou, X., et al. (2023). Catalyst-free amino-alcoholysis depolymerization strategy: a facile and powerful tool for chemical recycling of poly(bisphenol A carbonate). RSC Publishing. [Link]

  • Examples of Incompatible Chemicals. (n.d.). University of California, Santa Cruz. [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety, Auburn University. [Link]

  • Gintautas, P. A., et al. (n.d.). Phenoxyalkanoic acid herbicides in municipal landfill leachates. Environmental Science & Technology. [Link]

  • Disposal of Other Wastes. (n.d.). UW-Green Bay. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. (n.d.). Pharmaguideline. [Link]

  • Chemical Compatibility Chart. (n.d.). University of California, Berkeley. [Link]

  • Detoxification of acidic biorefinery waste liquor for production of high value amino acid. (2016, August 15). PubMed. [Link]

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  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

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Handling

Personal Protective Equipment &amp; Handling Guide: 2-(Benzylamino)-1-phenoxypropan-2-ol

Part 1: Executive Safety Assessment & Risk Profile Compound Identity: 2-(Benzylamino)-1-phenoxypropan-2-ol Chemical Class: -Amino Alcohol / Phenoxy Ether Derivative Risk Categorization: High Potency Intermediate / Irrita...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment & Risk Profile

Compound Identity: 2-(Benzylamino)-1-phenoxypropan-2-ol Chemical Class:


-Amino Alcohol / Phenoxy Ether Derivative
Risk Categorization: High Potency Intermediate / Irritant 

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise isomer may be limited in public repositories, its structural pharmacophore—resembling intermediates for


-adrenergic agents (e.g., Isoxsuprine analogs)—dictates a precautionary handling strategy .

We treat this compound not merely as a chemical reagent, but as a pharmacologically active substance (API-like) with significant contact hazards.

Hazard Anticipation (Structure-Activity Relationship)
  • Benzylamine Moiety: High potential for severe eye damage (Category 1) and skin sensitization.[1] Amine vapors can cause respiratory tract irritation.[2]

  • Phenoxy-propanol Backbone: Facilitates dermal absorption. Solvent-like properties in the free base form may penetrate standard latex gloves.

  • Physical State: Likely a viscous oil or low-melting solid in free base form; crystalline solid as a hydrochloride salt.

Core Directive: Handle as Occupational Exposure Band (OEB) 3 . All procedures must prevent inhalation of dust/aerosols and direct skin contact.[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required. Do not deviate from these standards without a specific risk assessment.

Eye and Face Protection[2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Reasoning: Standard safety glasses provide insufficient protection against amine-based oils or fine powders which can track around lenses. The basicity of the benzylamino group poses a risk of irreversible corneal opacity upon contact.

  • Upgrade Trigger: If handling volumes >100g or conducting exothermic additions, add a Face Shield (8-inch) over goggles.

Hand Protection (Glove Protocol)
  • Primary Layer: Nitrile (0.11 mm / 4 mil minimum).

  • Secondary Layer (Outer): Nitrile (0.20 mm / 8 mil) OR Neoprene (if handling in halogenated solvents).

  • Technique: Double-gloving is mandatory.

  • Breakthrough Logic: Amino-alcohols can act as permeation enhancers. Change outer gloves immediately upon splash or every 60 minutes during active handling.

Respiratory Protection[3]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): If weighing powders on an open balance (strongly discouraged) or cleaning spills, use a P100/OV (Organic Vapor) half-face respirator.

    • Note: Dust masks (N95) are insufficient for amine vapors often released by these hygroscopic solids.

Body Protection[3]
  • Standard: Tyvek® lab coat (or equivalent impervious material) with elastic cuffs.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes. Shoe covers recommended for powder handling.

Table 1: PPE Selection Summary
Hazard ScenarioEye ProtectionHand ProtectionRespiratoryBody
Standard Synthesis (<10g)Splash GogglesDouble Nitrile (4 mil)Fume HoodLab Coat (Cotton/Poly)
Scale-Up (>10g) or Spill Goggles + Face ShieldNitrile (Inner) + Neoprene (Outer)Fume Hood or P100/OVTyvek® Suit + Apron
Analysis (HPLC/NMR Prep)Safety Glasses (Side shields)Single Nitrile (4 mil)General Lab AirLab Coat

Part 3: Operational Handling Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the physical state of the material.

HandlingProtocol Start Start: 2-(Benzylamino)-1-phenoxypropan-2-ol CheckState Check Physical State Start->CheckState Solid Solid / Salt Form CheckState->Solid Powder/Crystals Liquid Viscous Oil / Free Base CheckState->Liquid Oil/Syrup Weighing Weighing Protocol: Anti-static gun usage Closed balance enclosure Solid->Weighing Transfer Liquid Transfer: Positive displacement pipette Avoid glass syringes (plunger sticking) Liquid->Transfer Solubilization Solubilization: Add solvent to solid (not reverse) Exotherm check Weighing->Solubilization Transfer->Solubilization Waste Disposal: Segregated Organic Basic Waste Solubilization->Waste Post-Experiment

Figure 1: Operational workflow for handling solid vs. liquid forms of the compound.

Detailed Step-by-Step Procedures
A. Weighing and Transfer (Solid/Salt Form)
  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Amino-alcohols often carry static charge. Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer to prevent "flying powder."

  • Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper, as hygroscopic uptake can cause the paper to curl and spill.

  • Cleanup: Immediately wipe the balance area with a methanol-dampened tissue. Discard tissue in solid hazardous waste.

B. Liquid Handling (Free Base Oil)[4]
  • Viscosity Management: If the material is viscous, warm gently (30°C) in a water bath to lower viscosity before pipetting.

  • Pipetting: Use positive displacement pipettes . Standard air-displacement pipettes will result in inaccurate dosing due to the oil's density and viscosity.

  • Glassware: Avoid ground-glass joints if possible; amine residues can cause joints to seize. Use Teflon sleeves or grease joints liberally.

Part 4: Emergency Response & Disposal

Exposure Response[3][4]
  • Eye Contact (CRITICAL):

    • Action: Irrigate immediately at an eyewash station for minimum 15 minutes .[2][3]

    • Mechanism:[1][3] Amines penetrate the cornea rapidly. Seconds count. Hold eyelids open forcibly.

    • Follow-up: Seek ophthalmological evaluation immediately.

  • Skin Contact:

    • Action: Drench with water for 5 minutes, then wash with soap and water.

    • Note: Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the phenoxy moiety.

Spills (Laboratory Scale < 500mL/g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and button lab coat.

  • Neutralize:

    • Liquids: Absorb with vermiculite or sand.

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.

  • Clean: Wipe surface with 10% acetic acid (to protonate the amine, making it water-soluble) followed by soap and water.

Disposal Strategy
  • Classification: Hazardous Chemical Waste.

  • Stream: Organic Basic Waste (due to the benzylamino group).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or acid chlorides, as violent reactions or toxic gas evolution may occur.

  • Container: High-density polyethylene (HDPE) or glass.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Benzylamino-propan-1-ol (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Phenoxypropanol derivatives. [Link]

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